molecular formula C8H7IN2 B572651 6-Iodo-1-methyl-1H-indazole CAS No. 1214899-83-8

6-Iodo-1-methyl-1H-indazole

Cat. No.: B572651
CAS No.: 1214899-83-8
M. Wt: 258.062
InChI Key: ZOBWRJCBLYMZHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodo-1-methyl-1H-indazole, also known as this compound, is a useful research compound. Its molecular formula is C8H7IN2 and its molecular weight is 258.062. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-iodo-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-11-8-4-7(9)3-2-6(8)5-10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBWRJCBLYMZHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)I)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680929
Record name 6-Iodo-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214899-83-8
Record name 6-Iodo-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 6-Iodo-1-methyl-1H-indazole (CAS: 1214899-83-8): Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Within the landscape of medicinal chemistry, the indazole scaffold represents a "privileged structure," a molecular framework that consistently appears in compounds exhibiting a wide range of biological activities. These nitrogen-containing heterocyclic compounds are central to numerous approved therapeutics. This guide focuses on a specific, highly functionalized derivative: 6-Iodo-1-methyl-1H-indazole , identified by its CAS number 1214899-83-8 .

This molecule is more than a simple heterocyclic compound; it is a versatile building block engineered for advanced synthetic applications, particularly in drug discovery. Its structure, featuring an iodine atom at the 6-position, provides a crucial reactive handle for modern cross-coupling reactions, while the N1-methylation influences its physicochemical properties. This guide offers a comprehensive overview of its properties, a detailed exploration of its synthesis, and a discussion of its strategic importance, particularly in the context of developing next-generation kinase inhibitors, drawing parallels to the synthesis of drugs like Axitinib where its parent molecule is a key intermediate.[1]

Part 1: Physicochemical Properties and Structural Elucidation

A precise understanding of a compound's physical and chemical characteristics is foundational to its application. The properties of this compound are summarized below, followed by an expert analysis of its expected spectroscopic profile.

Table 1: Key Physicochemical Properties
PropertyValueSource(s)
CAS Number 1214899-83-8[2][3]
Molecular Formula C₈H₇IN₂
Molecular Weight 258.06 g/mol
Appearance Solid
Purity (Typical) ≥95%
InChI Key ZOBWRJCBLYMZHH-UHFFFAOYSA-N
Storage Room temperature, sealed in dry, keep in dark place
Structural Analysis

The unique reactivity and utility of this compound are derived directly from its structure.

Caption: Molecular structure of this compound.

  • Indazole Core: The bicyclic system is aromatic and relatively stable. The N1-methyl group prevents tautomerization, locking the molecule into the 1H-indazole form.

  • Iodine at C6: This is the key functional handle. The carbon-iodine bond is susceptible to oxidative addition by transition metal catalysts (e.g., palladium, copper), enabling a wide array of cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig, etc.). This allows for the facile introduction of aryl, vinyl, alkynyl, or amino groups at this position.

  • Methyl at N1: The methyl group enhances lipophilicity compared to the parent NH-indazole. It also blocks a potential site of metabolism and hydrogen bond donation, which can be critical for modulating pharmacokinetic properties and target engagement in drug candidates.

Spectroscopic Characterization: An Expert's Perspective
  • ¹H NMR Spectroscopy:

    • N-CH₃ Signal: A sharp singlet is expected around δ 3.9-4.1 ppm, characteristic of a methyl group attached to a heterocyclic nitrogen.

    • Aromatic Protons: The benzene portion of the ring will display three distinct signals. The proton at C7 (adjacent to the unsubstituted carbon C7a) will likely appear as a singlet or a narrow doublet around δ 7.6-7.8 ppm. The proton at C5 will likely be a doublet around δ 7.4-7.6 ppm. The proton at C4, ortho to the electron-donating N-methylated ring system, may appear as a doublet of doublets further upfield, around δ 7.2-7.4 ppm. The proton at C3 will be a singlet in the aromatic region, likely δ 8.0-8.2 ppm.

  • ¹³C NMR Spectroscopy:

    • N-CH₃ Signal: Expected in the upfield region, around δ 35-40 ppm.

    • C-I Signal: The carbon atom bonded to iodine (C6) will be significantly shielded and is expected to appear at a distinctively low chemical shift, typically around δ 85-95 ppm.

    • Aromatic Carbons: The remaining aromatic carbons will appear in the typical δ 110-140 ppm range.

  • Mass Spectrometry (MS):

    • The electron ionization (EI) or electrospray ionization (ESI) mass spectrum will show a prominent molecular ion peak [M]⁺ or [M+H]⁺ at m/z 258.06.

    • A characteristic fragmentation pattern would involve the loss of an iodine atom (m/z 127) and potentially the methyl group (m/z 15).

Part 2: Synthesis and Reaction Chemistry

The most logical and industrially relevant synthesis of this compound is a two-step sequence starting from a commercially available precursor. This approach separates the installation of the iodine from the N-methylation, allowing for process control and optimization at each stage.

G Start 6-Bromo-1H-indazole Mid 6-Iodo-1H-indazole Start->Mid Step 1: Halogen Exchange (Finkelstein-type Reaction) End This compound (Target Molecule) Mid->End Step 2: N-Methylation

Caption: Overall synthetic workflow.

Protocol 1: Synthesis of 6-Iodo-1H-indazole (Precursor)

This transformation is a copper-catalyzed Finkelstein-type reaction, replacing the more stable carbon-bromine bond with a carbon-iodine bond. The protocol described is adapted from established patent literature, ensuring its robustness.[4][5]

Causality: The use of a copper(I) catalyst is crucial as it facilitates the halogen exchange process, which is otherwise slow. Ligands like N,N'-dimethylethylenediamine chelate to the copper center, stabilizing the catalytic species and enhancing its reactivity. Tetrabutylammonium iodide acts as a phase-transfer catalyst and ensures a high concentration of iodide ions in the organic phase.[1][4]

Step-by-Step Methodology:

  • Reactor Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-bromo-1H-indazole (1.0 equiv), potassium iodide (KI, 2.5-3.0 equiv), and copper(I) iodide (CuI, 0.1-0.2 equiv).

  • Solvent and Reagents: Add 1,4-dioxane (approx. 10 mL per gram of starting material). To this suspension, add N,N'-dimethylethylenediamine (0.2 equiv) and tetrabutylammonium iodide (0.05 equiv).

  • Reaction: Heat the mixture to reflux (approx. 101 °C) and maintain for 48-54 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Filter the mixture to remove insoluble salts and wash the filter cake with additional 1,4-dioxane.

  • Extraction: Concentrate the combined filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with a 15-20% aqueous ammonia solution to remove residual copper salts, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by recrystallization from a solvent such as acetonitrile to yield 6-iodo-1H-indazole as a solid.[4][5]

Protocol 2: N-Methylation of 6-Iodo-1H-indazole

This is a standard nucleophilic substitution reaction where the deprotonated indazole nitrogen attacks a methylating agent.

Causality: The choice of base and solvent is critical for regioselectivity. Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent like THF or DMF cleanly deprotonate the indazole N-H.[6][7] This generates the indazolide anion. Alkylation of this anion generally favors the thermodynamically more stable N1 product, as the N1-H tautomer is the predominant form in solution.[8][9] Using a simple methylating agent like methyl iodide provides an efficient source of an electrophilic methyl group.

Step-by-Step Methodology:

  • Reactor Setup: To a dry, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon), add a 60% dispersion of sodium hydride (NaH, 1.2 equiv) in mineral oil.

  • Solvent and Suspension: Wash the NaH with anhydrous hexane to remove the mineral oil, then carefully suspend the NaH in anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). Cool the suspension to 0 °C in an ice bath.

  • Deprotonation: Dissolve 6-iodo-1H-indazole (1.0 equiv) in a minimal amount of anhydrous THF or DMF and add it dropwise to the stirred NaH suspension.

  • Activation: Allow the mixture to warm to room temperature and stir for 30-60 minutes until hydrogen evolution ceases, indicating complete formation of the indazolide anion.

  • Methylation: Cool the mixture back to 0 °C and add methyl iodide (CH₃I, 1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 2-4 hours).

  • Quenching and Work-up: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography to yield pure this compound.

Part 3: Applications in Medicinal Chemistry and Drug Development

The strategic value of this compound lies in its role as a versatile intermediate for constructing complex molecules with therapeutic potential.

A Key Building Block for Kinase Inhibitors

The parent molecule, 6-iodo-1H-indazole, is a documented intermediate in the synthesis of Axitinib, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][10][11] Axitinib is an approved therapy for advanced renal cell carcinoma. The synthesis involves functionalizing both the C3 and C6 positions of the indazole core.

By providing this compound, medicinal chemists can rapidly synthesize novel analogues of Axitinib or other indazole-based kinase inhibitors. The N1-methyl group can alter the molecule's conformation and electronic properties, potentially leading to improved potency, selectivity, or pharmacokinetic profiles.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR VEGFR P1 Dimerization & Autophosphorylation VEGFR->P1 Initiates VEGF VEGF Ligand VEGF->VEGFR Binds Axitinib Axitinib (Inhibitor) Axitinib->VEGFR Blocks ATP Binding Site P2 Downstream Signaling (e.g., MAPK, PI3K/Akt) P1->P2 Activates P3 Angiogenesis, Cell Proliferation, Survival P2->P3 Promotes

Caption: Simplified VEGFR signaling pathway inhibited by Axitinib.

Utility in Fragment-Based Drug Discovery (FBDD)

The molecule serves as an excellent starting point in FBDD campaigns. The indazole core can act as a fragment that binds to a target protein. The iodine at C6 then provides a reliable vector for fragment evolution, allowing chemists to "grow" the fragment into more potent leads by introducing new chemical groups through cross-coupling reactions.

Part 4: Safety, Handling, and Storage

Proper handling of any chemical intermediate is paramount for laboratory safety.

Table 2: GHS Hazard Information
Hazard InformationDetailsSource
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle this compound in a well-ventilated fume hood to minimize inhalation exposure.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: If dust is generated, a NIOSH-approved respirator may be necessary.

Storage Recommendations

Store the compound in a tightly sealed container in a cool, dry place, protected from light to prevent degradation. An inert atmosphere (e.g., Argon) is recommended for long-term storage.

Conclusion

This compound (CAS: 1214899-83-8) is a high-value, strategically designed building block for research and drug development. Its pre-installed N-methyl group and C6-iodo handle offer a streamlined path to novel, diverse, and complex chemical entities. With a clear synthetic route and a well-understood role as an analogue to key pharmaceutical intermediates, this compound provides medicinal chemists with a powerful tool for accelerating the discovery of new therapeutics, particularly in the competitive field of kinase inhibitor development.

References

  • Title: Method for preparing intermediate of axitinib and application of...
  • Title: Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles.
  • Title: A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib Source: Google Patents URL
  • Title: Methods for preparing indazole compounds Source: Google Patents URL
  • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Source: ResearchG
  • Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations Source: National Institutes of Health (NIH) URL:[Link]
  • Title: TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds Source: Royal Society of Chemistry URL:[Link]
  • Title: Synthetic routes towards intermediates en route to axitinib and vortioxetine.
  • Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: Royal Society of Chemistry URL:[Link]
  • Title: Effective Laboratory-Scale Preparation of Axitinib by Two CuI-Catalyzed Coupling Reactions Source: ACS Public
  • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Source: Beilstein Journals URL:[Link]
  • Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations Source: Beilstein Journals URL:[Link]
  • Title: Synthesis of Axitinib Source: Synfacts URL:[Link]
  • Title: Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles Source: ResearchG
  • Title: Synthesis method of 6-iodine-1H-indazole Source: P
  • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Source: University College Cork URL:[Link]
  • Title: CAS 1214899-83-8 | this compound Source: Alchem Pharmtech URL:[Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 6-Iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its unique bicyclic aromatic structure allows for versatile functionalization, enabling the fine-tuning of molecular properties for targeted biological activity. Within this class, 6-Iodo-1-methyl-1H-indazole (CAS No. 1214899-83-8) emerges as a pivotal synthetic intermediate, particularly in the development of kinase inhibitors.[2][3] A comprehensive understanding of its physicochemical properties is not merely academic; it is a prerequisite for its effective use in reaction design, process optimization, purification, and formulation within a drug development pipeline.

This guide provides a detailed examination of the core physicochemical attributes of this compound. Moving beyond a simple data sheet, this document elucidates the "why" behind the data, offering field-proven insights into experimental design and data interpretation, grounded in authoritative references. It is structured to serve as a practical, in-depth resource for researchers, chemists, and drug development professionals who handle this or structurally related compounds.

Molecular Identity and Structural Framework

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural features of this compound—specifically the positions of the iodo and methyl substituents—are critical determinants of its electronic distribution, steric profile, and, consequently, its chemical behavior and physical properties.

Caption: Molecular structure of this compound.

Table 1: Compound Identification

Identifier Value Source
IUPAC Name This compound
CAS Number 1214899-83-8
Molecular Formula C₈H₇IN₂
Molecular Weight 258.06 g/mol Calculated
Canonical SMILES CN1N=CC2=C1C=C(C=C2)I

Core Physicochemical Data

The physical state, solubility, and thermal properties of a compound are paramount for its practical handling, purification, and use in subsequent reactions. While experimental data for this compound is sparse, we can infer key properties from its parent compound, 6-Iodo-1H-indazole, and general chemical principles. The methylation at the N1 position is expected to decrease the melting point by disrupting the intermolecular hydrogen bonding present in the parent compound and slightly increase its solubility in less polar organic solvents.

Table 2: Summary of Physicochemical Properties

Property Value Comments and Rationale Source
Appearance White to light yellow or brown crystalline solid. Inferred from parent compound and general appearance of substituted indazoles. [2][4][5]
Melting Point Data not available. Expected to be lower than the parent 6-iodo-1H-indazole (207-211 °C) due to the absence of N-H hydrogen bonding. [2][6]
Boiling Point >350 °C (Predicted) High boiling point is expected due to the high molecular weight and aromatic nature. Data is predicted for the parent compound. [2][7]
Solubility DMSO, DMF, slightly soluble in Methanol, limited solubility in water. The N-methylation slightly reduces polarity compared to the parent, but the indazole core and iodine atom maintain significant polarity. Solubility in DMSO is typical for such heterocyclic compounds. [2][7]
pKa ~12-13 (Predicted for N-H of parent) The N1-methylation removes the acidic proton. The remaining basic site is the N2 nitrogen, which is weakly basic. [2][4]

| LogP | ~2.5-3.0 (Predicted) | The addition of a methyl group increases lipophilicity compared to the parent compound. | Inferred |

Spectroscopic and Analytical Profile

Spectroscopic analysis provides an electronic and atomic fingerprint of a molecule, essential for structure confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution. The predicted chemical shifts for this compound are based on the additive effects of the iodo and methyl substituents on the indazole core.

  • ¹H NMR: The aromatic region will show distinct signals for the four protons on the indazole ring. The N-methyl group will appear as a sharp singlet in the upfield region.

  • ¹³C NMR: The spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom bearing the iodine (C6) will be significantly shielded compared to its non-substituted counterpart.

Table 3: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H3 ~8.1 s - Singlet, typical for H3 in N1-substituted indazoles.
H7 ~7.8 d ~8.5 Doublet due to coupling with H5 (meta-coupling is negligible).
H4 ~7.7 s - Appears as a singlet or narrow doublet, adjacent to the iodine-bearing carbon.
H5 ~7.3 d ~8.5 Doublet due to coupling with H7.

| N-CH₃ | ~4.0 | s | - | Sharp singlet, characteristic of an N-methyl group on an aromatic heterocycle. |

Table 4: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Carbon Predicted Chemical Shift (δ, ppm) Rationale
C7a ~140 Bridgehead carbon, deshielded.
C3a ~125 Bridgehead carbon.
C3 ~135 Deshielded by adjacent N2.
C5 ~130 Aromatic CH.
C7 ~122 Aromatic CH.
C4 ~112 Aromatic CH.
C6 ~95 Shielded due to the heavy atom effect of iodine.

| N-CH₃ | ~35 | Typical range for an N-methyl group. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula. For this compound, the key feature will be the molecular ion peak.

  • Expected [M]⁺: 258.9705 (calculated for C₈H₇¹²⁷IN₂)

  • Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so no complex isotopic pattern is expected for the molecular ion peak itself, simplifying spectral interpretation. Fragmentation may involve the loss of the methyl group or the iodine atom.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~2950 cm⁻¹: Aliphatic C-H stretching (N-CH₃).

  • ~1620, 1500, 1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the aromatic indazole ring.

  • ~1350 cm⁻¹: C-N stretching.

  • Below 800 cm⁻¹: C-I stretching vibrations.

Chemical Reactivity and Stability

The utility of this compound as a synthetic intermediate is dictated by its inherent reactivity.

cluster_molecule This compound cluster_properties Influence on Properties & Reactivity Indazole Indazole Core Electronics Aromatic system. N2 is a weak Lewis base and H-bond acceptor. Indazole->Electronics Iodo C6-Iodo Group Reactivity Site for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) Iodo->Reactivity Methyl N1-Methyl Group Stability Blocks N1-alkylation/acylation. Increases lipophilicity. Methyl->Stability

Caption: Key structural features and their influence on reactivity.

  • Primary Reactive Site: The carbon-iodine bond at the C6 position is the most significant site for synthetic transformations. Aryl iodides are excellent substrates for a wide range of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of new carbon-carbon or carbon-heteroatom bonds. This is the primary reason for its use as a building block.

  • N1-Methyl Group: The methyl group serves as a permanent protecting group for the N1 position. This prevents competing side reactions at this nitrogen (e.g., alkylation, acylation) and directs any potential electrophilic substitution to the aromatic ring, though such reactions are less common than cross-coupling.

  • Stability and Storage: The compound is generally stable under standard laboratory conditions. However, like many iodine-containing organic compounds, it may be sensitive to light over long periods. It is best stored in a cool, dry, dark place under an inert atmosphere (e.g., argon or nitrogen) to ensure long-term integrity.[2][7]

Safety and Handling

While specific toxicological data for this compound is not available, the hazard profile can be reasonably inferred from its parent compound, 6-Iodo-1H-indazole, and general principles of laboratory safety.

Table 5: GHS Hazard Information (Inferred from 6-Iodo-1H-indazole)

Hazard Statement Code Description Source
Acute Toxicity, Oral H302 Harmful if swallowed. [8]
Skin Corrosion/Irritation H315 Causes skin irritation. [8]
Serious Eye Damage/Irritation H319 Causes serious eye irritation. [8]

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |[8] |

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If ingested, seek immediate medical attention.

Standardized Experimental Protocols

To ensure reproducibility and accuracy, the determination of physicochemical properties must follow standardized, self-validating protocols.

start Sample Received (this compound) visual Visual Inspection (Appearance, Color) start->visual solubility Solubility Screening (DMSO, MeOH, H₂O, etc.) visual->solubility mp Melting Point Determination solubility->mp ms Mass Spectrometry (HRMS for formula confirmation) solubility->ms ir IR Spectroscopy (Functional group analysis) solubility->ir nmr_prep NMR Sample Preparation (5-10 mg in 0.6 mL DMSO-d₆) mp->nmr_prep nmr_acq NMR Data Acquisition (¹H, ¹³C, DEPT) nmr_prep->nmr_acq data_analysis Data Analysis & Interpretation nmr_acq->data_analysis ms->data_analysis ir->data_analysis report Final Physicochemical Profile data_analysis->report

Caption: General workflow for physicochemical characterization.

Protocol for NMR Analysis
  • Rationale: This protocol ensures high-quality, reproducible NMR data for structural confirmation. DMSO-d₆ is chosen for its excellent solvating power for a wide range of organic compounds, including indazoles.[9]

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Agitate the sample gently (e.g., using a vortex mixer) until the solid is completely dissolved.

    • Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette, filtering through a small cotton plug if any particulates are visible.[10]

    • Data Acquisition:

      • Insert the sample into the NMR spectrometer.

      • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

      • Acquire a standard one-dimensional ¹H spectrum using a 30-45° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 2-3 seconds. Co-add 16-64 scans for a good signal-to-noise ratio.[9]

      • Acquire a proton-decoupled ¹³C spectrum. A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.[9]

    • Processing: Process the spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction). Reference the ¹H spectrum to the residual DMSO peak (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ solvent peak (δ ~39.52 ppm).

Protocol for Melting Point Determination
  • Rationale: The melting point is a critical indicator of purity. A sharp melting range suggests a high-purity compound, while a broad and depressed range indicates the presence of impurities.

  • Methodology:

    • Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently crush any large crystals.

    • Load a small amount of the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

    • Measurement:

      • Place the capillary tube into a calibrated melting point apparatus.

      • Heat the sample rapidly to about 15-20 °C below the expected melting point.

      • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

      • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion).

    • Reporting: Report the result as a melting range (e.g., 150-152 °C).

Conclusion

This compound is a well-defined chemical entity whose value lies in its strategic functionalization. Its physicochemical profile is dominated by the aromatic indazole core, the reactive C-I bond, and the N1-methyl group that ensures regiochemical control in subsequent synthetic steps. The properties outlined in this guide—from its solid-state characteristics and spectroscopic fingerprints to its reactivity and handling requirements—provide the essential data and procedural knowledge required for its confident and effective application in research and development settings.

References

  • PubChem. 6-iodo-1H-indazole | C7H5IN2 | CID 12991241. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/6-iodo-1H-indazole
  • ChemicalBook. 6-Iodo-1H-indazole CAS#: 261953-36-0. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5722326.htm
  • ChemicalBook. 6-Iodo-1H-indazole | 261953-36-0. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5722326.htm
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c00224
  • PubChem. 1-Methyl-1H-indazole | C8H8N2 | CID 139456. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Methyl-1H-indazole
  • BenchChem. 1H and 13C NMR of 3-Iodo-6-methyl-5-nitro-1H-indazole. URL: https://www.benchchem.com/product/1000343-55-4/technical-documents/nmr-spectroscopy-1h-nmr-13c-nmr
  • Google Patents. WO2006048745A1 - Methods for preparing indazole compounds. URL: https://patents.google.
  • Guidechem. 6-Iodo-1H-indazole 261953-36-0 wiki. URL: https://www.guidechem.com/wiki/6-iodo-1h-indazole-261953-36-0.html
  • Sigma-Aldrich. This compound | 1214899-83-8. URL: https://www.sigmaaldrich.com/product/ambeed/ambh303c5749
  • FDA Substance Registration System. 6-Iodo-1H-indazole. URL: https://fdasis.nlm.nih.gov/srs/unii/27PD9TK5UW
  • BLDpharm. 6-Bromo-3-iodo-1-methyl-1H-indazole | 1260741-78-3. URL: https://www.bldpharm.com/products/1260741-78-3.html
  • Sigma-Aldrich. 6-Iodo-3-methyl-1H-indazole. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr0002148
  • ChemicalBook. 6-Iodo-1H-indazole synthesis. URL: https://www.chemicalbook.com/synthesis/261953-36-0.htm
  • BenchChem. A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers. URL: https://www.benchchem.com/product/B1032/technical-documents/spectroscopy-nmr-ir-mass-spectrometry
  • Infinium Pharmachem. 6- Iodo Indazole CAS #: 261953-36-0. URL: http://www.ammonium-iodide.com/6-iodo-indazole.html
  • Patsnap. Synthesis method of 6-iodine-1H-indazole. URL: https://patents.
  • Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra01234h
  • Tradeindia. 6-iodo-1h-indazole 261953-36-0. URL: https://www.tradeindia.com/products/6-iodo-1h-indazole-261953-36-0-c5608823.html
  • Chen, C-Y., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters. URL: https://pubs.acs.org/doi/10.1021/ol301729k
  • Reich, H. J. Organic Chemistry Data & Info - NMR Spectroscopy. University of Wisconsin. URL: https://www.
  • Royal Society of Chemistry. (2012). I2 promoted domino oxidative cyclization for one-pot synthesis of 2-acylbenzothiazoles via metal-free sp3 C–H bond functionalization. Chemical Communications. URL: https://www.rsc.

Sources

An In-depth Technical Guide to the Spectral Data of 6-Iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the expected spectral data for 6-iodo-1-methyl-1H-indazole (CAS No. 1214899-83-8). As a key intermediate in pharmaceutical synthesis, a thorough understanding of its structural and spectroscopic characteristics is paramount for researchers, scientists, and drug development professionals. This document synthesizes predictive data based on the analysis of structurally related compounds and foundational spectroscopic principles to offer a robust guide for the characterization of this molecule.

Molecular Structure and Overview

This compound is a substituted indazole with a molecular formula of C₈H₇IN₂ and a molecular weight of 258.06 g/mol . The indazole core is a bicyclic aromatic heterocycle, and the substituents—a methyl group at the N1 position and an iodine atom at the C6 position—impart distinct spectroscopic signatures. The numbering of the indazole ring is crucial for the correct assignment of spectral data.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a fundamental technique for the structural elucidation of organic molecules. The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals for the aromatic protons and the N-methyl group.

Predicted ¹H NMR Data Summary

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~8.0s-
H-7~7.8d~8.5
H-5~7.6s-
H-4~7.2d~8.5
N-CH₃~4.1s-

Interpretation and Rationale:

The chemical shifts in substituted indazoles are influenced by the electronic effects of the substituents.[1][2]

  • H-3: This proton is adjacent to the pyrazole ring nitrogen and is typically the most deshielded of the pyrazole protons, appearing as a singlet.

  • Aromatic Protons (H-4, H-5, H-7): The protons on the benzene ring will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. H-7 is expected to be a doublet due to coupling with H-4. H-4 will also be a doublet, coupling with H-7. H-5 is predicted to appear as a singlet or a narrowly split doublet due to a smaller meta-coupling with H-7. The iodine at C6 will influence the chemical shifts of the adjacent protons, H-5 and H-7, through its electron-withdrawing inductive effect and electron-donating resonance effect.

  • N-Methyl Protons (N-CH₃): The methyl group attached to the nitrogen atom will appear as a sharp singlet, typically in the range of 4.0-4.2 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum for this compound will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Predicted ¹³C NMR Data Summary

CarbonPredicted Chemical Shift (δ, ppm)
C-7a~140
C-3a~135
C-3~133
C-5~130
C-7~125
C-4~110
C-6~95
N-CH₃~35

Interpretation and Rationale:

The chemical shifts of the carbon atoms in the indazole ring are influenced by the electronegativity of the nitrogen atoms and the substituents.[3]

  • Quaternary Carbons (C-3a, C-7a): These carbons, at the fusion of the two rings, will appear in the downfield region of the aromatic spectrum.

  • Aromatic CH Carbons (C-3, C-4, C-5, C-7): The chemical shifts of these carbons are influenced by their position relative to the nitrogen atoms and the iodine substituent.

  • Iodine-Substituted Carbon (C-6): The carbon atom directly attached to the iodine (C-6) is expected to be significantly shielded due to the "heavy atom effect," causing it to appear at a much lower chemical shift than the other aromatic carbons.

  • N-Methyl Carbon (N-CH₃): The carbon of the N-methyl group will be found in the aliphatic region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.[4][5][6][7]

Predicted Mass Spectrometry Data

m/zIonPredicted Relative Abundance
258[M]⁺High
243[M-CH₃]⁺Moderate
131[M-I]⁺High
116[M-I-CH₃]⁺Moderate

Interpretation and Rationale:

  • Molecular Ion Peak ([M]⁺): The mass spectrum will show a prominent molecular ion peak at m/z 258, corresponding to the molecular weight of this compound.

  • Isotopic Pattern: Due to the presence of iodine, which has a single stable isotope (¹²⁷I), there will not be a characteristic isotopic pattern for the molecular ion peak as seen with chlorine or bromine.

  • Fragmentation Pattern: The fragmentation of the molecular ion is expected to proceed through several pathways. Loss of the methyl group (-CH₃) would result in a fragment at m/z 243. Cleavage of the C-I bond would lead to a significant peak at m/z 131, corresponding to the 1-methyl-1H-indazole cation. Subsequent loss of the methyl group from this fragment would give a peak at m/z 116.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the aromatic ring and the N-methyl group.[8][9][10][11][12]

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration
3100-3000Aromatic C-H Stretch
2950-2850N-CH₃ Stretch
1620-1580C=C and C=N Ring Stretch
1500-1450C=C and C=N Ring Stretch
850-800C-H Out-of-Plane Bending
~600C-I Stretch

Interpretation and Rationale:

  • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring will appear at wavenumbers just above 3000 cm⁻¹.

  • N-CH₃ Stretching: The C-H stretching of the methyl group will be observed in the typical aliphatic C-H stretching region.

  • Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic indazole ring will give rise to a series of bands in the 1620-1450 cm⁻¹ region.

  • C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are characteristic of the substitution pattern and are expected in the 850-800 cm⁻¹ region for a 1,2,4-trisubstituted benzene ring.

  • C-I Stretching: The carbon-iodine stretching vibration is expected to appear at a low wavenumber, typically around 600 cm⁻¹.

Experimental Protocols

To ensure the acquisition of high-quality spectral data, the following standardized protocols are recommended.

NMR Data Acquisition Workflow

Sample_Prep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) Instrument_Setup Instrument Setup (Tuning and Shimming) Sample_Prep->Instrument_Setup H1_Acquisition ¹H NMR Acquisition (Standard Parameters) Instrument_Setup->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition (Proton Decoupled) Instrument_Setup->C13_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) H1_Acquisition->Data_Processing C13_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Peak Picking, Integration, Assignment) Data_Processing->Spectral_Analysis

Caption: Workflow for NMR data acquisition and analysis.

1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A greater number of scans will be required compared to ¹H NMR.

2. Mass Spectrometry

  • Sample Introduction: Introduce the sample via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.

  • Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).

3. IR Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for solids) or in a suitable solvent (for solutions).

  • Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

Conclusion

The predicted spectral data presented in this guide provide a comprehensive framework for the characterization of this compound. By understanding the expected chemical shifts, coupling constants, fragmentation patterns, and vibrational frequencies, researchers can confidently verify the identity and purity of this important synthetic intermediate. The provided experimental protocols offer a starting point for acquiring high-quality data, which is essential for accurate structural elucidation and for advancing research and development in the pharmaceutical industry.

References

  • (PDF) 13 C NMR of indazoles - ResearchGate. (2016, April 7).
  • 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem. (n.d.).
  • 6-IODO-1H-INDAZOLE. (n.d.).
  • Mass Spectrometry - MSU chemistry. (n.d.).
  • A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. (n.d.).
  • IR Spectroscopy Tutorial: Aromatics. (n.d.).
  • Spectroscopy of Aromatic Compounds. (2023, September 20).
  • Mass Spectrometry. (2019, July 24).
  • 1H-indazole hydrochloride - NIST WebBook. (n.d.).
  • Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications - PREMIER Biosoft. (n.d.).
  • The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations1 | Journal of the American Chemical Society. (n.d.).
  • CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS - Canadian Science Publishing. (n.d.).
  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. (n.d.).
  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.).
  • 1H-Indazole - NIST WebBook. (n.d.).
  • (PDF) General principles of identification by mass spectrometry - ResearchGate. (2015, March 31).
  • A Beginner's Guide to Mass Spectrometry - ACD/Labs. (2023, February 9).
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC - NIH. (n.d.).
  • Infrared and Raman spectra of heterocyclic compounds—III - Scilit. (n.d.).

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 6-Iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-iodo-1-methyl-1H-indazole. As a Senior Application Scientist, this document synthesizes technical data with practical insights to facilitate the structural elucidation and quality control of this important heterocyclic compound.

Introduction: The Significance of this compound

This compound is a substituted indazole, a class of aromatic heterocyclic compounds that are of significant interest in medicinal chemistry.[1] The indazole core is a key pharmacophore in a variety of therapeutic agents. The presence of an iodine atom at the 6-position provides a versatile handle for further synthetic modifications, such as cross-coupling reactions, making it a valuable building block in drug discovery.

Accurate structural characterization is paramount in drug development to ensure the identity and purity of synthesized compounds. ¹H NMR spectroscopy is one of the most powerful and routinely used analytical techniques for this purpose, providing detailed information about the electronic environment and connectivity of protons within a molecule.[2][3]

Predicted ¹H NMR Spectral Analysis

Molecular Structure and Proton Numbering:

To facilitate the spectral interpretation, the standard numbering convention for the 1H-indazole ring is utilized.

Caption: Molecular structure of this compound with atom numbering.

Predicted Chemical Shifts and Multiplicities:

The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ or DMSO-d₆ would exhibit the following signals:

Proton(s) Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-3 ~8.0Singlet (s)-This proton is on the five-membered ring and is typically the most downfield of the ring protons due to the influence of the adjacent nitrogen atoms. It appears as a singlet as it has no adjacent protons.
H-7 ~7.8Doublet (d)Jortho = ~8.5This proton is ortho to the ring fusion and is deshielded. It is coupled to H-5, resulting in a doublet. The iodine at C6 will have a minor deshielding effect.
H-5 ~7.5Doublet of doublets (dd)Jortho = ~8.5, Jmeta = ~1.5This proton is ortho to the iodine and meta to H-7. The ortho coupling with H-7 will be large, while the meta coupling with H-4 will be small. The iodine atom at C6 will cause a downfield shift.
H-4 ~7.2Doublet (d)Jmeta = ~1.5This proton is meta to H-5 and H-7. It will be split into a doublet by the meta coupling to H-5.
N1-CH₃ ~4.0Singlet (s)-The methyl group attached to the nitrogen is in a deshielded environment due to the electronegativity of the nitrogen and the aromatic ring system. It will appear as a singlet.

Key Influencing Factors:

  • Indazole Ring System: The inherent aromaticity of the indazole ring leads to chemical shifts for the ring protons in the downfield region (typically 7.0-8.5 ppm).[8][9]

  • Iodine Substituent: The iodine at the C6 position is an electron-withdrawing group via induction, which deshields the adjacent protons (H-5 and H-7), causing them to shift downfield.

  • Methyl Group: The methyl group on the N1 position is electron-donating and will have a minor shielding effect on the protons of the pyrazole ring.[10] Its own protons are deshielded by the direct attachment to the electronegative nitrogen atom.

  • Coupling Constants: The magnitude of the coupling constants is crucial for confirming the proton assignments. Ortho coupling in aromatic systems is typically the largest (7-9 Hz), followed by meta coupling (2-3 Hz), and then para coupling (<1 Hz), which is often not resolved.[11][12][13]

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol should be followed.

Workflow for ¹H NMR Spectroscopy:

G A Sample Preparation B Instrument Setup & Calibration A->B Dissolved Sample C Data Acquisition B->C Tuned & Shimmed D Data Processing C->D Raw FID Data E Spectral Analysis & Interpretation D->E Processed Spectrum

Caption: Experimental workflow for acquiring a ¹H NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • The experiment should be performed on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

    • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Tune and match the probe for the ¹H frequency.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical acquisition parameters:

      • Pulse angle: 30-45°

      • Relaxation delay: 1-2 seconds

      • Acquisition time: 2-4 seconds

      • Number of scans: 8-64 (depending on sample concentration)

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

Data Interpretation and Structural Confirmation

The processed ¹H NMR spectrum should be analyzed to confirm the structure of this compound.

Self-Validating System for Interpretation:

G cluster_0 Spectral Features cluster_1 Structural Information Chemical Shift (δ) Chemical Shift (δ) Integration Integration Chemical Shift (δ)->Integration Electronic Environment Electronic Environment Chemical Shift (δ)->Electronic Environment Multiplicity (Splitting) Multiplicity (Splitting) Integration->Multiplicity (Splitting) Relative No. of Protons Relative No. of Protons Integration->Relative No. of Protons Coupling Constants (J) Coupling Constants (J) Multiplicity (Splitting)->Coupling Constants (J) Neighboring Protons Neighboring Protons Multiplicity (Splitting)->Neighboring Protons Coupling Constants (J)->Chemical Shift (δ) Connectivity Connectivity Coupling Constants (J)->Connectivity Electronic Environment->Relative No. of Protons Relative No. of Protons->Neighboring Protons Neighboring Protons->Connectivity Connectivity->Electronic Environment

Caption: Interrelationship between ¹H NMR spectral features and molecular structure.

By systematically analyzing each feature of the spectrum—chemical shift, integration, multiplicity, and coupling constants—a self-consistent structural assignment can be made.[2] For example, the integration of the N1-CH₃ singlet should be three times that of the singlets or doublets for the aromatic protons. The coupling constants observed in the multiplets for H-5 and H-7 should be identical, confirming their interaction.

Conclusion

The ¹H NMR spectrum provides an unambiguous fingerprint for this compound. A thorough understanding of the predicted spectral features, coupled with a robust experimental protocol, is essential for researchers in synthetic chemistry and drug development to confirm the identity and purity of this valuable intermediate. This guide provides the foundational knowledge and practical steps to confidently acquire and interpret the ¹H NMR spectrum of this compound.

References

  • A study of the addition mechanism of 1H-Indazole and its 4-, 5-, 6-, and 7-nitro derivatives to formaldehyde in aqueous hydrochloric acid solutions. PubMed Central.
  • NMR 5: Coupling Constants. YouTube.
  • NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data.
  • (PDF) 13 C NMR of indazoles. ResearchGate.
  • 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts.
  • The NMR interpretations of some heterocyclic compounds which are... ResearchGate.
  • NMR Coupling Constants. Iowa State University.
  • Interpreting. OpenOChem Learn.
  • Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling.
  • NMR data, chemical shifts ( , ppm) and coupling constants (J, Hz), of compound 3. ResearchGate.
  • 13 C NMR chemical shifts (ppm) and 13 C-19 F coupling constants (Hz) in DMSO-d 6. ResearchGate.
  • 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
  • Wiley-VCH 2007 - Supporting Information. Wiley Online Library.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.
  • 6-iodo-1H-indazole. PubChem.
  • 6-IODO-1H-INDAZOLE. FDA.gov.
  • The characteristic chemical shifts of methyl proton signals in 1 H NMR... ResearchGate.
  • 1H NMR Chemical Shift. Oregon State University.
  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
  • Selected 13 C NMR chemical shifts (d in ppm) and coupling constants (J... ResearchGate.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.

Sources

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 6-Iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, the indazole scaffold is a privileged structure, forming the core of numerous pharmacologically active agents and functional materials. The precise characterization of substituted indazoles is paramount for unambiguous structure elucidation, quality control, and the rational design of new molecular entities. Among the arsenal of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon framework of a molecule. This guide offers a detailed exploration of the ¹³C NMR data for 6-Iodo-1-methyl-1H-indazole, a key intermediate in the synthesis of various bioactive compounds. While direct experimental spectra for this specific molecule are not widely published, this document, grounded in established spectroscopic principles and data from analogous structures, provides a robust, predictive analysis to guide researchers in their synthetic and analytical endeavors.

The Molecular Architecture of this compound

The structural foundation of our analysis is the this compound molecule. Understanding its architecture is key to interpreting its ¹³C NMR spectrum. The numbering of the carbon atoms follows the standard IUPAC nomenclature for the indazole ring system, which is crucial for assigning the corresponding chemical shifts.

Figure 1: Molecular structure of this compound with IUPAC numbering for carbon atoms.

Predicted ¹³C NMR Spectral Data

The following table summarizes the predicted ¹³C NMR chemical shifts (δ) for this compound. These predictions are derived from established data for 1-methyl-1H-indazole and the known substituent chemical shift (SCS) effects of an iodine atom on a benzene ring. The solvent is assumed to be deuterochloroform (CDCl₃), a common solvent for NMR analysis of such compounds.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Chemical Shift
C3~134Relatively unaffected by the distant iodo-substituent.
C3a~122Shielded due to its position adjacent to two nitrogen atoms.
C4~121Expected to be slightly deshielded by the para-iodine.
C5~129Significantly deshielded by the ortho-iodine substituent.
C6~92Strongly shielded due to the heavy atom effect of the directly attached iodine.
C7~110Expected to be slightly shielded by the meta-iodine.
C7a~140Largely influenced by the adjacent nitrogen atom.
N-CH₃~35Typical chemical shift for a methyl group attached to a nitrogen atom in a heteroaromatic system.

The Scientific Rationale Behind the Chemical Shifts

The predicted chemical shifts are not arbitrary; they are based on fundamental principles of NMR spectroscopy and the electronic effects exerted by the substituents on the indazole ring.

  • The Indazole Core: The inherent electronic structure of the 1-methyl-1H-indazole ring dictates the baseline chemical shifts. The nitrogen atoms significantly influence the electron density around the ring, with carbons adjacent to nitrogen (C3, C7a, and C3a) showing characteristic shifts.

  • The N-Methyl Group: The methyl group attached to the N1 position will appear in the aliphatic region of the spectrum, typically around 35 ppm. Its presence also influences the electronic distribution within the pyrazole portion of the indazole ring.

  • The Iodo Substituent at C6: The iodine atom at the C6 position is the most significant contributor to the changes in the chemical shifts of the benzene ring carbons compared to the unsubstituted 1-methyl-1H-indazole.

    • Direct (α) Effect: The carbon directly attached to the iodine (C6) experiences a strong shielding effect, often referred to as the "heavy atom effect." This results in a significant upfield shift to approximately 92 ppm.

    • Ortho (β) Effect: The carbon atom ortho to the iodine (C5) is deshielded, leading to a downfield shift.

    • Meta (γ) Effect: The carbon atom meta to the iodine (C7) is generally slightly shielded.

    • Para (δ) Effect: The carbon atom para to the iodine (C4) is typically deshielded.

The interplay of these effects results in a unique ¹³C NMR fingerprint for this compound, allowing for its unambiguous identification.

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing A Weigh ~20-50 mg of This compound B Dissolve in ~0.6 mL of CDCl₃ containing 0.03% TMS A->B C Transfer to a 5 mm NMR tube B->C D Insert sample and lock on the deuterium signal of CDCl₃ C->D E Shim the magnetic field to optimize homogeneity D->E F Acquire a proton-decoupled ¹³C spectrum E->F G Set spectral width to ~250 ppm F->G H Use a 30° pulse angle and a relaxation delay of 2 seconds F->H I Accumulate at least 1024 scans for good signal-to-noise F->I J Apply Fourier transformation to the FID I->J K Phase correct the spectrum J->K L Reference the spectrum to the TMS signal at 0.0 ppm K->L M Integrate peaks (for qualitative comparison) and pick peaks L->M

Figure 2: A standard workflow for the acquisition and processing of a ¹³C NMR spectrum.

Causality Behind Experimental Choices:

  • Solvent Selection (CDCl₃): Chloroform-d is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single deuterium signal for locking the magnetic field. The presence of a residual solvent peak at ~77.16 ppm can also serve as a secondary internal reference.

  • Internal Standard (TMS): Tetramethylsilane (TMS) is the universally accepted standard for ¹H and ¹³C NMR, defined as 0.0 ppm. Its 12 equivalent protons and 4 equivalent carbons give a single, sharp resonance, and its volatility allows for easy removal from the sample if necessary.

  • Proton Decoupling: In a standard ¹³C NMR experiment, proton decoupling is employed to collapse the C-H coupling, resulting in a single sharp peak for each unique carbon atom. This simplifies the spectrum and improves the signal-to-noise ratio.[1]

  • Number of Scans: Due to the low natural abundance of the ¹³C isotope (~1.1%), a larger number of scans is required to achieve a good signal-to-noise ratio compared to ¹H NMR.[2]

Trustworthiness and Self-Validation

The integrity of the acquired data relies on a self-validating system. Key checkpoints include:

  • Internal Referencing: The use of TMS ensures that the chemical shifts are accurately calibrated. The known chemical shift of the deuterated solvent can act as a secondary check.

  • Reproducibility: A well-defined protocol ensures that the experiment can be repeated by different operators on different instruments to yield consistent results.

  • Comparison with Predicted Data: The acquired spectrum should be compared with the predicted data. Significant deviations may indicate the presence of impurities, an incorrect structure, or unexpected solvent effects.

Conclusion

This technical guide provides a comprehensive overview of the ¹³C NMR spectroscopy of this compound. By combining predictive data based on established principles with a detailed experimental protocol, researchers and drug development professionals are equipped with the necessary information to confidently identify and characterize this important synthetic intermediate. The logical framework presented herein, from molecular structure to spectral interpretation, serves as a valuable resource for those working with substituted indazoles and other complex heterocyclic systems.

References

  • Elguero, J., Fruchier, A., & Jaramillo, C. (2016). ¹³C NMR of indazoles.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
  • Reich, H. J. (2021). Organic Chemistry Data: ¹³C NMR Chemical Shifts. University of Wisconsin. [Link]
  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685. [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 6-Iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 6-Iodo-1-methyl-1H-indazole, a compound of interest for researchers, scientists, and professionals in drug development. The methodologies and interpretations presented herein are grounded in established principles of mass spectrometry and tailored to the specific structural features of this molecule. As this compound is a key building block in pharmaceutical synthesis, its unambiguous identification and characterization are paramount.[1] This document moves beyond a simple recitation of protocols to explain the causal reasoning behind experimental design, ensuring a robust and self-validating analytical approach.

Introduction to this compound and its Analytical Significance

This compound (C₈H₇IN₂) is a halogenated, N-methylated heterocyclic compound with a molecular weight of 258.06 g/mol . Its structure, featuring an indazole core, a site-specific iodination, and N1-methylation, makes it a valuable intermediate in medicinal chemistry.[2][3] The precise characterization of such molecules is a critical step in the drug development pipeline, where identity, purity, and stability must be rigorously established.[4][5]

Mass spectrometry (MS) is an indispensable tool for this purpose, offering unparalleled sensitivity and specificity for molecular weight determination and structural elucidation.[6][7] When coupled with liquid chromatography (LC), LC-MS provides a powerful platform for analyzing complex mixtures, identifying impurities, and profiling metabolites, all of which are essential activities in pharmaceutical research.[8][9] This guide will detail the application of high-resolution mass spectrometry (HRMS) to provide unambiguous elemental composition and fragmentation data for this compound.[10][11]

Core Principles of Mass Spectrometric Analysis

The analysis of this compound relies on three key stages: ionization, mass analysis, and fragmentation. The choices made at each stage are dictated by the physicochemical properties of the analyte.

Ionization Technique: Electrospray Ionization (ESI)

For a polar, heterocyclic molecule like this compound, Electrospray Ionization (ESI) is the method of choice.[12] ESI is a "soft" ionization technique that transfers molecules from solution to the gas phase as intact, charged ions with minimal fragmentation.[13]

Causality of Choice: The indazole ring contains two nitrogen atoms, which are basic sites susceptible to protonation. In a typical ESI experiment using an acidified mobile phase (e.g., with 0.1% formic acid), the analyte will readily form a protonated molecule, [M+H]⁺. This process is highly efficient for nitrogen-containing compounds and results in a strong signal for the pseudomolecular ion, which is the primary piece of information for determining molecular weight.[14] Analysis in positive ion mode is therefore the logical selection.

Mass Analyzer: High-Resolution Mass Spectrometry (HRMS)

To move beyond nominal mass and achieve unambiguous identification, High-Resolution Mass Spectrometry (HRMS) is essential.[6] Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers provide high mass accuracy (typically <5 ppm) and resolving power.[11][15]

Trustworthiness of Protocol: HRMS provides a crucial self-validating mechanism. By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, one can calculate its elemental composition.[11] For the [M+H]⁺ ion of this compound (formula C₈H₈IN₂⁺), the calculated monoisotopic mass is 258.9754 Da. An experimentally measured mass that deviates by less than 5 ppm from this theoretical value provides extremely high confidence in the ion's identity, effectively ruling out other elemental combinations that might have the same nominal mass.[6]

Isotopic Signature: The Role of Iodine

The isotopic distribution of elements in a molecule provides a distinct signature in the mass spectrum. Iodine is a monoisotopic element, with 100% natural abundance of ¹²⁷I.[16][17]

Expert Insight: Unlike compounds containing chlorine or bromine, which produce characteristic M+2 peaks due to their natural isotopes (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br), the mass spectrum of this compound will not show an M+2 isotopic peak related to the halogen.[18] The primary isotopic peak will be the M+1 peak, resulting from the natural abundance of ¹³C (~1.1% per carbon atom).[19] The absence of a halogen-related M+2 peak, combined with fragmentation data showing the loss of 127 Da, is a key diagnostic feature for an iodo-substituted compound.[18]

Predicted Fragmentation Pattern (MS/MS Analysis)

Tandem mass spectrometry (MS/MS) is used to generate structural information by inducing fragmentation of a selected precursor ion (in this case, the [M+H]⁺ ion at m/z 258.98) and analyzing the resulting product ions.[12] The fragmentation pathways are governed by the principles of chemical stability, where bonds cleave to form the most stable possible ions and neutral molecules. While specific experimental data for this exact molecule is not widely published, a fragmentation scheme can be reliably predicted based on the known behavior of iodoarenes, N-methylated heterocycles, and the indazole core.[20][21][22]

The key predicted fragmentation pathways for the [M+H]⁺ ion of this compound are:

  • Loss of a Methyl Radical ([M+H - •CH₃]⁺): Cleavage of the N-CH₃ bond can result in the loss of a 15 Da methyl radical.

  • Loss of an Iodine Radical ([M+H - •I]⁺): The carbon-iodine bond is relatively weak and can cleave, leading to the loss of a 127 Da iodine radical.[19] This would produce an ion corresponding to the 1-methyl-1H-indazole cation.

  • Formation of the Iodonium Ion ([I]⁺): A simple cleavage can also produce an iodonium ion at m/z 126.90.[18]

Fragmentation_Pathway parent [M+H]⁺ m/z 258.98 (C₈H₈IN₂⁺) frag1 [M+H - •CH₃]⁺ m/z 243.96 (C₇H₅IN₂⁺) parent->frag1 -15.02 Da (•CH₃) frag2 [M+H - •I]⁺ m/z 131.06 (C₈H₈N₂⁺) parent->frag2 -126.91 Da (•I) frag3 [I]⁺ m/z 126.90 (I⁺) parent->frag3

Caption: Predicted MS/MS fragmentation of this compound.

Experimental Protocol: LC-HRMS/MS Analysis

This section provides a detailed, self-validating protocol for the analysis of this compound.

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of LC-MS grade methanol or acetonitrile.

  • Working Solution (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to create a working solution for injection.

Liquid Chromatography (LC) Conditions
  • Instrument: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

High-Resolution Mass Spectrometry (HRMS) Conditions
  • Instrument: Q-TOF or Orbitrap Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • MS1 Scan Range: m/z 50 - 500

  • MS/MS Acquisition: Data-Dependent Acquisition (DDA)

  • Precursor Selection: Select the top 3 most intense ions per MS1 scan for fragmentation.

  • Collision Energy: Use a collision energy ramp (e.g., 15-40 eV) to ensure a wide range of fragments are produced.

  • Inclusion/Exclusion Criteria: Include the target m/z 258.98 on the inclusion list. Exclude precursors after 2 MS/MS spectra for 15 seconds to allow for detection of lower-abundance ions.

Workflow prep Sample Preparation (1 µg/mL in Mobile Phase A) lc UHPLC Separation (C18 Column, Gradient Elution) prep->lc esi Ionization (Positive ESI) lc->esi ms1 MS1 Full Scan (Detect Precursor Ion m/z 258.98) esi->ms1 select Precursor Ion Selection (Data-Dependent) ms1->select Isolate [M+H]⁺ analysis Data Analysis (Accurate Mass & Fragmentation) ms1->analysis Accurate Mass Confirmation cid Fragmentation (Collision-Induced Dissociation) select->cid ms2 MS2 Product Ion Scan (Detect Fragments) cid->ms2 ms2->analysis

Caption: Experimental workflow for LC-HRMS/MS analysis.

Data Interpretation and Expected Results

The analysis of the acquired data should proceed in a structured manner to ensure confident identification.

1. Molecular Ion Confirmation:

  • Extract the ion chromatogram for the theoretical accurate mass of the [M+H]⁺ ion, 258.9754.

  • A sharp chromatographic peak should be observed at a specific retention time.

  • The mass spectrum corresponding to this peak should show a base peak at m/z 258.9754 with a mass error of <5 ppm.

2. Isotopic Pattern Verification:

  • Examine the isotopic cluster for the m/z 258.98 peak.

  • Confirm the presence of an M+1 peak (at m/z 259.9788) with an intensity of approximately 8.8% relative to the monoisotopic peak (calculated for 8 carbons).

  • Verify the absence of a significant M+2 peak, which is consistent with the monoisotopic nature of iodine.[17][18]

3. Fragmentation Spectrum Analysis:

  • Examine the MS/MS spectrum generated from the precursor ion at m/z 258.98.

  • Identify product ions corresponding to the predicted fragmentation pathways.

  • Use the accurate mass capability of the instrument to confirm the elemental composition of each major fragment ion.

Summary of Expected Data
ParameterExpected ValueRationale
Formula C₈H₇IN₂Based on chemical structure.
Nominal Molecular Weight 258 g/mol Sum of integer masses of constituent atoms.
Monoisotopic Mass 258.9679 DaExact mass of the most abundant isotopes.
[M+H]⁺ (Precursor Ion) m/z 258.9754Monoisotopic mass + mass of a proton.
Key Fragment 1 m/z 131.0604Loss of Iodine radical (•I) from [M+H]⁺.
Key Fragment 2 m/z 126.9044Iodonium ion (I⁺).[18]
Mass Accuracy < 5 ppmStandard for HRMS confirmation.[6][11]
Isotopic Signature No M+2 peak from HalogenIodine is monoisotopic.[17]

Conclusion

The mass spectrometric analysis of this compound is a robust process when approached with a scientifically sound methodology. The combination of liquid chromatography for separation, positive mode electrospray ionization for its high efficiency with nitrogenous compounds, and high-resolution mass spectrometry for its accuracy provides an unambiguous confirmation of both molecular identity and structure. By understanding the underlying principles of ionization and the predictable fragmentation pathways based on the molecule's structure, researchers can confidently characterize this important pharmaceutical intermediate, ensuring the integrity and quality required in the drug development process.[4][8]

References

  • Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate.
  • PubChem. (n.d.). 6-iodo-1H-indazole. National Institutes of Health.
  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development.
  • Raro, M., et al. (2023). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Molecules.
  • LibreTexts Chemistry. (n.d.). Natural Abundance Atomic Isotopes.
  • Li, Y., et al. (2024). In situ analysis of heavy metals and halogenated compounds in reclaimed water using novel electrospray ionization combined with plasma ionization linear ion trap mass spectrometry. RSC Publishing.
  • Wang, H., et al. (2021). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. Journal of Forensic Sciences.
  • Baxter, C. A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Royal Society of Chemistry.
  • ResearchGate. (n.d.). Mass spectra of some 2‐methyl‐3‐(o‐ and p;‐R‐phenyl)‐3,3a,4,5,6,7‐hexahydro‐2H‐indazoles.
  • ResolveMass Laboratories Inc. (2024). High-Resolution Mass Spectrometry in Drug Discovery.
  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns.
  • ResearchGate. (n.d.). Iodine isotopic speciation mass spectra obtained by LDI-MS analysis.
  • Lee, T. A., et al. (2002). LC/MS applications in drug development. Pharmaceutical Science & Technology Today.
  • Zhang, D., et al. (2023). Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS. Fa Yi Xue Za Zhi.
  • LCGC. (n.d.). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies.
  • ResearchGate. (2011). LC/MS: AN ESSENTIAL TOOL IN DRUG DEVELOPMENT.
  • Kertesz, V., & Van Berkel, G. J. (2010). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Current Organic Chemistry.
  • Wikipedia. (n.d.). Isotopes of iodine.
  • Wang, M., et al. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of Analytical Toxicology.
  • Agarwal, K. L., et al. (1968). Mass spectrometry of N-methylated peptide derivatives. Nature.
  • D'Hondt, M., et al. (2014). Current developments in LC-MS for pharmaceutical analysis. Analyst.
  • ResearchGate. (n.d.). The mass fragments of indole and indazole synthetic cannabimimetic....
  • Prasain, J. (2011). Ion fragmentation of small molecules in mass spectrometry. UAB.edu.
  • Li, Y-Q., et al. (2024). Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives. MDPI.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of 1-iodo-2-methylpropane.
  • American Elements. (n.d.). 5-Iodo-1-methyl-1H-indazole.
  • Drug Development and Delivery. (2016). Application of LCMS in small-molecule drug development.
  • Clark, C. R., & DeRuiter, J. (1991). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Journal of Chromatographic Science.
  • Center for Sustainable Materials and Technologies. (2024). Ultra-high-resolution mass spectrometry in chemical-pharmaceutical analyses.
  • Whitman College. (n.d.). GCMS Section 6.5.
  • Wikipedia. (n.d.). Electrospray ionization.
  • Science Ready. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns. YouTube.
  • FDA. (n.d.). 6-IODO-1H-INDAZOLE.
  • Oss, M., et al. (2010). Electrospray ionization efficiency scale of organic compounds. Analytical Chemistry.
  • Raro, M., et al. (2023). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. MDPI.
  • Frontiers. (2025). Global DNA-methylation in quantitative epigenetics: orbitrap mass spectrometry.
  • Black, D. StC., et al. (1983). Methylation of indazoles and related reactions. Journal of the Chemical Society, Perkin Transactions 1.

Sources

An In-Depth Technical Guide to the Molecular Structure and Reactivity of 6-Iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-iodo-1-methyl-1H-indazole, a key heterocyclic building block in medicinal chemistry. Given the limited publicly available experimental data for this specific methylated derivative, this document establishes a foundational understanding through a detailed examination of its parent compound, 6-iodo-1H-indazole. By leveraging comparative analysis with related structures, this guide offers valuable insights into the synthesis, spectroscopic properties, and chemical reactivity of this compound, empowering researchers in their drug discovery and development endeavors.

Introduction: The Significance of the Indazole Scaffold

Indazole and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] The indazole core is a key pharmacophore found in numerous therapeutic agents, exhibiting a wide range of biological activities, including anti-inflammatory, antibacterial, and antitumor properties.[1] The strategic placement of substituents, such as iodo and methyl groups, on the indazole ring system profoundly influences the molecule's physicochemical properties, reactivity, and biological efficacy. The presence of an iodine atom, in particular, renders these molecules as versatile intermediates for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, making them invaluable in the synthesis of complex molecular architectures.[1]

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound consists of a bicyclic aromatic system, where a benzene ring is fused to a pyrazole ring. The iodine atom is substituted at the 6-position of the benzene ring, and a methyl group is attached to the N1 position of the pyrazole ring.

Table 1: Physicochemical Properties of 6-Iodo-1H-indazole and this compound

Property6-Iodo-1H-indazoleThis compound
CAS Number 261953-36-0[2]1214899-83-8
Molecular Formula C₇H₅IN₂[2]C₈H₇IN₂
Molecular Weight 244.03 g/mol [2]258.06 g/mol
Appearance Light yellow to brown powder/crystal[3]Solid
Melting Point 207.0 to 211.0 °C[3]Not available
Solubility Slightly soluble in DMSO and Methanol[3]Not available

Synthesis of this compound

The synthesis of this compound typically involves the N-methylation of 6-iodo-1H-indazole. The parent compound, 6-iodo-1H-indazole, can be synthesized through several established routes.

Synthesis of 6-Iodo-1H-indazole

Two primary methods for the synthesis of 6-iodo-1H-indazole are prevalent in the literature:

  • From 6-aminoindazole via Diazotization: This classic method involves the diazotization of 6-aminoindazole with a nitrite source, such as sodium nitrite, in the presence of a strong acid, followed by the introduction of iodide.

  • From 6-bromo-1H-indazole via Halogen Exchange: This method utilizes a copper-catalyzed halogen exchange reaction, where 6-bromo-1H-indazole is treated with an iodide salt.

Experimental Protocol: Synthesis of 6-Iodo-1H-indazole from 6-aminoindazole

This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.

  • Diazotization:

    • Suspend 6-aminoindazole in an aqueous acidic solution (e.g., hydrochloric acid) and cool to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for a specified time.

  • Iodination:

    • To the cold diazonium salt solution, add a solution of potassium iodide in water.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.

  • Work-up and Purification:

    • Neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide solution).

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with a reducing agent solution (e.g., sodium thiosulfate) to remove any residual iodine, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield 6-iodo-1H-indazole.

N-Methylation of 6-Iodo-1H-indazole

The final step to obtain this compound is the methylation of the indazole nitrogen.

Experimental Protocol: N-Methylation of 6-Iodo-1H-indazole

This is a general procedure and the choice of base and methylating agent may vary.

  • Deprotonation:

    • Dissolve 6-iodo-1H-indazole in a suitable aprotic solvent (e.g., DMF, THF, or acetonitrile).

    • Add a base (e.g., sodium hydride, potassium carbonate, or cesium carbonate) to the solution and stir at room temperature to deprotonate the indazole nitrogen.

  • Methylation:

    • Add a methylating agent (e.g., methyl iodide or dimethyl sulfate) to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC.

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the crude product by column chromatography to afford this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the N-methyl protons. The protons on the indazole ring will appear in the aromatic region (typically δ 7.0-8.5 ppm), with their chemical shifts and coupling patterns influenced by the positions of the iodo and methyl groups. The N-methyl group will exhibit a singlet, likely in the range of δ 3.5-4.5 ppm.

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule. The aromatic carbons will resonate in the downfield region (δ 100-150 ppm), with the carbon bearing the iodine atom showing a characteristic upfield shift due to the heavy atom effect. The N-methyl carbon will appear as a singlet in the aliphatic region (δ 30-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations include:

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic, N-CH₃): ~2850-2960 cm⁻¹

  • C=C and C=N stretching (aromatic ring): ~1450-1620 cm⁻¹

  • C-N stretching: ~1200-1350 cm⁻¹

  • C-I stretching: ~500-600 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of this compound. The molecular ion peak ([M]⁺) would be observed at m/z 258.06. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The fragmentation pattern will likely involve the loss of the methyl group, the iodine atom, and other characteristic cleavages of the indazole ring.

Caption: Spectroscopic techniques for molecular characterization.

Chemical Reactivity and Applications in Drug Development

The presence of the C-I bond at the 6-position makes this compound a highly valuable substrate for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis and are extensively used in the pharmaceutical industry to construct complex molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[6][7] this compound can be coupled with a wide range of aryl or heteroaryl boronic acids or esters to introduce diverse substituents at the 6-position of the indazole core.

Generalized Protocol for Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel, combine this compound, the boronic acid or ester (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

  • Solvent and Degassing: Add a suitable solvent system (e.g., dioxane/water, toluene/water, or DMF). Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.

Heck Reaction

The Heck reaction enables the formation of carbon-carbon bonds between an aryl or vinyl halide and an alkene.[8] This reaction can be employed to introduce alkenyl substituents at the 6-position of the indazole ring, providing access to a variety of functionalized derivatives.

Generalized Protocol for Heck Reaction

  • Reaction Setup: Combine this compound, the alkene (1.1-2.0 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine ligand (if necessary), and a base (e.g., Et₃N, K₂CO₃) in a suitable solvent (e.g., DMF, acetonitrile).

  • Reaction: Heat the mixture under an inert atmosphere to the required temperature (typically 80-140 °C).

  • Work-up and Purification: Upon completion, cool the reaction, filter off any solids, and concentrate the filtrate. Purify the residue by column chromatography.

Reactivity_Pathways This compound This compound Suzuki_Coupling Suzuki-Miyaura Coupling This compound->Suzuki_Coupling + R-B(OH)₂ [Pd catalyst], Base Heck_Reaction Heck Reaction This compound->Heck_Reaction + Alkene [Pd catalyst], Base Aryl_Indazole 6-Aryl-1-methyl-1H-indazole Suzuki_Coupling->Aryl_Indazole Alkenyl_Indazole 6-Alkenyl-1-methyl-1H-indazole Heck_Reaction->Alkenyl_Indazole

Caption: Key cross-coupling reactions of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound and its parent compound.

  • Hazard Statements: The parent compound, 6-iodo-1H-indazole, is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Similar hazards should be assumed for the methylated derivative.

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9]

    • Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

    • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

Conclusion

This compound stands as a valuable and versatile building block for the synthesis of complex heterocyclic molecules with potential therapeutic applications. While direct and comprehensive experimental data for this specific derivative remains somewhat limited, a thorough understanding of its parent compound, 6-iodo-1H-indazole, provides a robust framework for its synthesis, characterization, and utilization in drug discovery. The strategic presence of the iodo and methyl groups on the indazole scaffold offers a multitude of opportunities for chemical diversification through well-established synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions. This guide serves as a foundational resource for researchers, empowering them to harness the full potential of this compound in the development of novel and impactful pharmaceutical agents.

References

  • PubChem. (n.d.). 6-iodo-1H-indazole. National Center for Biotechnology Information.
  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
  • The Journal of Organic Chemistry. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications.
  • GSRSs. (n.d.). 6-IODO-1H-INDAZOLE.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
  • Macmillan Group. (2004). The Intramolecular Heck Reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Nature. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
  • Angene Chemical. (2024). Safety Data Sheet.
  • ResearchGate. (2007). 1 H and 13 C NMR spectra signals of 1 in DMSO-d 6 , showing the....
  • RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • Beilstein Journals. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates.
  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • Semantic Scholar. (2022). Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous.
  • NIST. (n.d.). 1H-Imidazole, 1-methyl-.
  • MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose.

Sources

Foreword: The Indazole Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Investigation of Substituted Indazoles

For Researchers, Scientists, and Drug Development Professionals

Indazole, a bicyclic heteroaromatic compound, represents a cornerstone in medicinal chemistry.[1][2] Its unique structure, featuring a fused benzene and pyrazole ring, imparts a rigid and planar geometry while offering two nitrogen atoms for potential modification.[3] This structural versatility has led to the development of numerous commercially successful drugs and clinical candidates with a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1][4] As the complexity of drug targets increases, a deeper, more predictive understanding of how substituents modify the indazole core's physicochemical properties is paramount. This is where theoretical and computational chemistry provides an indispensable advantage, offering a lens into the electronic structure, reactivity, and biological interactions of these vital molecules.

This guide serves as a comprehensive overview of the principal theoretical methods employed in the study of substituted indazoles. We will move beyond mere procedural descriptions to explore the causal relationships behind methodological choices, providing a self-validating framework for computational inquiry. Our objective is to equip researchers with the knowledge to not only perform these calculations but to critically interpret the results and apply them to the rational design of novel, more effective indazole-based therapeutics.

Part 1: The Computational Chemist's Toolkit for Indazole Research

The foundation of any theoretical study lies in the selection of appropriate computational methods. For molecules like substituted indazoles, Density Functional Theory (DFT) has emerged as the workhorse due to its excellent balance of accuracy and computational cost.

Density Functional Theory (DFT): The Core Engine

DFT is a quantum mechanical method that calculates the electronic structure of a molecule by modeling its electron density.[5] This approach is particularly effective for understanding the ground-state properties of indazole derivatives.

  • Choosing the Right Functional and Basis Set: The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

    • Functionals: For indazole systems, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are overwhelmingly popular and have been shown to provide reliable results for geometry, electronic properties, and vibrational frequencies.[1][6]

    • Basis Sets: Pople-style basis sets, such as 6-311+G(d,p) or 6-311++G(d,p) , are commonly employed.[1][7] The inclusion of polarization functions (d,p) allows for more flexibility in describing bonding, while diffuse functions (+ or ++) are crucial for accurately modeling systems with lone pairs or anions, which is relevant for the nitrogen atoms in the indazole ring.

Time-Dependent DFT (TD-DFT): Illuminating Electronic Spectra

To understand how substituted indazoles interact with light—a key aspect for photophysical applications and spectroscopic characterization—we turn to Time-Dependent Density Functional Theory (TD-DFT). TD-DFT is an extension of DFT that can predict the electronic excited states of molecules.[8]

  • Application: Its primary use in indazole research is the simulation of UV-Vis absorption spectra.[9][10] By calculating the energies of vertical excitations from the ground state, one can predict the maximum absorption wavelength (λmax) and the nature of the electronic transitions involved (e.g., π → π* or n → π*).[10]

Simulating the Biological Environment: Implicit Solvation Models

Since many biological processes and spectroscopic measurements occur in solution, accounting for solvent effects is critical. Implicit solvation models, such as the Polarizable Continuum Model (PCM) , are an efficient way to achieve this.[9] These models treat the solvent as a continuous medium with a defined dielectric constant, capturing the bulk electrostatic effects of the solvent on the solute molecule without the computational expense of explicitly modeling individual solvent molecules.

Part 2: Elucidating the Structure and Stability of Substituted Indazoles

The first and most fundamental step in any computational analysis is to determine the molecule's most stable three-dimensional structure.

Geometric Optimization: Finding the Energy Minimum

A geometry optimization calculation systematically alters the coordinates of the atoms in a molecule to find the arrangement with the lowest possible energy on the potential energy surface. This optimized geometry represents the most stable conformation of the molecule and is the starting point for all subsequent property calculations.[5]

The Critical Question of Tautomerism: 1H vs. 2H-Indazole

The indazole ring exhibits annular tautomerism, meaning the proton on the pyrazole ring can reside on either nitrogen atom, leading to the 1H-indazole and 2H-indazole forms.[11] The 1H-indazole tautomer is generally more thermodynamically stable.[7][11] However, the relative stability can be influenced by substitution patterns and environmental factors. DFT calculations are exceptionally well-suited to predict the energy difference between these tautomers, providing crucial insight into which form is likely to predominate and be responsible for the observed biological activity or reactivity.[7][12]

G cluster_0 Indazole Core 1H_Indazole 1H-Tautomer (More Stable) Equilibrium Tautomeric Equilibrium 1H_Indazole->Equilibrium 2H_Indazole 2H-Tautomer (Less Stable) 2H_Indazole->Equilibrium Substituent_R Substituent (R) Substituent_R->Equilibrium Influences Solvent_Effects Solvent Effects Solvent_Effects->Equilibrium Influences

Caption: Factors influencing indazole tautomeric equilibrium.

Vibrational Analysis: Confirming Stability and Interpreting Spectra

Following a successful geometry optimization, a vibrational frequency calculation is essential. This analysis serves two primary purposes:

  • Confirmation of a True Minimum: A stable, optimized structure will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the structure is a transition state, not a true energy minimum.[5]

  • Prediction of Infrared (IR) Spectra: The calculated vibrational frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum. This spectrum can be compared with experimental data to aid in the structural characterization of newly synthesized substituted indazoles.[6][13]

  • Input Structure: Build the initial 3D structure of the substituted indazole using molecular modeling software (e.g., GaussView).

  • Calculation Setup:

    • Select an appropriate DFT method (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

    • Specify the job type as "Optimization + Frequency" (Opt+Freq).

    • Define the molecular charge and spin multiplicity (typically 0 and 1 for neutral, closed-shell indazoles).

    • If applicable, include a solvation model (e.g., PCM with water as the solvent).

  • Execution: Submit the calculation to a quantum chemistry software package (e.g., Gaussian).

  • Analysis:

    • Verify that the optimization converged successfully.

    • Examine the output of the frequency calculation. Confirm there are zero imaginary frequencies.

    • Visualize the optimized geometry and the calculated IR spectrum.

Part 3: Probing Electronic Properties and Reactivity

With an optimized structure, we can now delve into the electronic properties that govern the reactivity and behavior of substituted indazoles.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful concept for understanding chemical reactivity.[14] It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: Represents the ability of a molecule to donate electrons (nucleophilicity). A higher HOMO energy indicates a better electron donor.

  • LUMO: Represents the ability of a molecule to accept electrons (electrophilicity). A lower LUMO energy indicates a better electron acceptor.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.[15] A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron. Conversely, a small gap suggests the molecule is more reactive.[16]

Substituents can significantly alter the HOMO and LUMO energy levels. Electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy. This "tuning" of the frontier orbitals is a key strategy in drug design.

ParameterInterpretation in Indazole Chemistry
E(HOMO) Energy of the highest occupied molecular orbital. Higher values correlate with stronger electron-donating ability.
E(LUMO) Energy of the lowest unoccupied molecular orbital. Lower values correlate with stronger electron-accepting ability.
ΔE (Gap) E(LUMO) - E(HOMO). A smaller gap generally indicates higher chemical reactivity and lower kinetic stability.[15]
Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule.[17] It is plotted on the molecule's electron density surface, using a color scale to denote electrostatic potential.

  • Red Regions: Indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. In indazoles, these are typically found around the nitrogen atoms.[1][18]

  • Blue Regions: Indicate areas of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. These are often located around acidic protons, such as the N-H proton.[17]

  • Green/Yellow Regions: Represent areas of neutral or near-neutral potential.

MEP maps provide an intuitive and powerful way to predict how a substituted indazole will interact with other molecules, including biological receptors, by highlighting regions of potential hydrogen bonding and electrostatic interactions.[1][19]

G Input Optimized Molecular Geometry FMO {Frontier Molecular Orbital (FMO) Analysis | {HOMO Energy | LUMO Energy | Energy Gap}} Input->FMO MEP {Molecular Electrostatic Potential (MEP) | {Negative Potential (Red) | Positive Potential (Blue)}} Input->MEP NBO {Natural Bond Orbital (NBO) Analysis | {Atomic Charges | Donor-Acceptor Interactions}} Input->NBO Reactivity Predictive Insights FMO:g->Reactivity Chemical Stability & Reactivity MEP:neg->Reactivity Sites for Electrophilic Attack MEP:pos->Reactivity Sites for Nucleophilic Attack NBO:c->Reactivity Charge Distribution

Caption: Workflow for analyzing the electronic properties of indazoles.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a more quantitative picture of charge distribution and bonding interactions.[20] It translates the complex, delocalized molecular orbitals into localized orbitals that correspond to intuitive chemical concepts like lone pairs, bonds, and core orbitals. For substituted indazoles, NBO analysis is particularly useful for:

  • Calculating Atomic Charges: Determining the partial charge on each atom, which helps in understanding reactivity and intermolecular interactions.[11]

  • Analyzing Donor-Acceptor Interactions: Quantifying the stabilization energy (E(2)) associated with interactions between filled (donor) and empty (acceptor) orbitals. This can reveal key hyperconjugative effects that contribute to molecular stability.[20]

Part 4: Bridging Theory and Experiment: Spectroscopic Characterization

Computational methods are invaluable for interpreting and validating experimental spectroscopic data.

Simulating UV-Vis Spectra with TD-DFT

As mentioned, TD-DFT can predict the λmax of a molecule. This is a powerful tool for validating the structure of a newly synthesized compound or for understanding how different substituents affect its photophysical properties. The process involves calculating the lowest several excited states and identifying the transitions with the highest oscillator strengths, which correspond to the most intense absorption bands.[8][9]

CompoundCalculated λmax (nm)Experimental λmax (nm)Dominant Transition
Indazole-A310315HOMO → LUMO (π → π)
Indazole-B345350HOMO-1 → LUMO (π → π)
Indazole-C290295HOMO → LUMO+1 (π → π*)
Note: This is an example table illustrating typical data presentation.
Calculating NMR Spectra

The Gauge-Independent Atomic Orbital (GIAO) method is the standard approach for calculating NMR chemical shifts.[12] The calculation yields absolute shielding tensors for each nucleus, which are then converted to chemical shifts (δ) by referencing them against a standard compound (e.g., Tetramethylsilane, TMS).[7]

  • Application: Calculated ¹H and ¹³C NMR spectra are incredibly useful for:

    • Assigning Peaks: Resolving ambiguities in complex experimental spectra.

    • Structural Verification: Confirming that the synthesized compound matches the expected structure. The agreement between calculated and experimental chemical shifts provides strong evidence for the correct structural assignment, including the correct tautomeric form.[2][7][12]

Part 5: Application in Drug Discovery

The ultimate goal of many indazole studies is the development of new therapeutic agents. Theoretical methods play a direct role in this process.

Molecular Docking: Predicting Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as an indazole derivative) when bound to a second molecule (a receptor, typically a protein or enzyme).[1]

  • The Process: Docking simulations place the indazole derivative into the active site of a target protein (whose 3D structure is known, often from X-ray crystallography) and use a scoring function to estimate the binding affinity.[21]

  • The Insight: The results provide a plausible binding mode and a quantitative estimate of the binding energy.[22] This helps researchers to:

    • Identify which derivatives are most likely to be potent inhibitors.[23]

    • Understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) responsible for binding.

    • Generate hypotheses for designing new derivatives with improved affinity.

  • Preparation of Receptor: Obtain the 3D crystal structure of the target protein from a database (e.g., the Protein Data Bank, PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Preparation of Ligand: Generate the 3D structure of the substituted indazole and optimize its geometry using DFT. Assign partial charges.

  • Grid Generation: Define a "docking box" around the active site of the receptor.

  • Docking Simulation: Run the docking algorithm using software like AutoDock or PyRx.[1][21] The software will generate multiple possible binding poses for the ligand.

  • Analysis: Analyze the resulting poses. Identify the pose with the best score (lowest binding energy) and examine the specific interactions between the indazole derivative and the protein's amino acid residues.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[24]

  • The Process:

    • A set of indazole derivatives with known biological activity (e.g., IC₅₀ values) is selected.

    • A variety of molecular descriptors (e.g., electronic, steric, hydrophobic properties) are calculated for each compound using computational methods.

    • Statistical methods are used to build a model that correlates the descriptors with the activity.[25]

  • The Value: A validated QSAR model can be used to predict the activity of new, unsynthesized indazole derivatives, helping to prioritize which compounds to synthesize and test, thereby saving significant time and resources.[26][27]

Conclusion

Theoretical studies, anchored by the principles of Density Functional Theory, have become an indispensable pillar in the research and development of substituted indazoles. From elucidating fundamental properties like structure, stability, and tautomerism to predicting reactivity and spectroscopic signatures, these computational tools provide insights that are often difficult or impossible to obtain through experimental means alone. In the context of drug discovery, methods like molecular docking and QSAR transform these fundamental insights into actionable intelligence, guiding the rational design of new derivatives with enhanced potency and specificity. By integrating these theoretical workflows into the research pipeline, scientists can accelerate the journey from molecular concept to life-changing therapeutic.

References

  • Gopi, B., & Vijayakumar, V. (2024).
  • Gopi, B., & Vijayakumar, V. (2024).
  • Nandi, S., et al. (2022). Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking. Drug Target Insights. [Link]
  • Nikolaou, I., et al. (2024). Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. Molecular Diversity, 28(6), 3757-3782. [Link]
  • ResearchGate. (n.d.).
  • Alam, M. M., & Keating, M. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 936-948. [Link]
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
  • ResearchGate. (n.d.). The frontier molecular orbitals (FMOs) for interpreting the favorable... [Link]
  • Nanaware, R. B., et al. (2024). DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS.
  • Verma, J., et al. (2022). Molecular dynamics and 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors. Journal of Biomolecular Structure and Dynamics. [Link]
  • ResearchGate. (2019).
  • Der Pharma Chemica. (n.d.). Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. [Link]
  • Gopi, B., & Vijayakumar, V. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Ukrainian Chemistry Journal. [Link]
  • Zist, M., et al. (2021). Vibrational Analysis of Benziodoxoles and Benziodazolotetrazoles. Molecules, 26(10), 2933. [Link]
  • White Rose Research Online. (n.d.). Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. [Link]
  • Al-Hujaj, M., et al. (2021). TDDFT prediction of UV-vis absorption and emission spectra of tocopherols in different media. Structural Chemistry. [Link]
  • Verma, J., et al. (2022). Molecular dynamics and 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors. Journal of Biomolecular Structure and Dynamics. [Link]
  • El idrissi, M., et al. (2019). European researcher. № 1.
  • ResearchGate. (2016). 13C NMR of indazoles. [Link]
  • International Research Journal of Education and Technology. (2020). Frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP) surface of 2-(4-chlorophenyl). [Link]
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
  • ResearchGate. (2024). DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. [Link]
  • Wikipedia. (n.d.). Frontier molecular orbital theory. [Link]
  • Bielawska, K., et al. (2013). TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. RSC Advances. [Link]
  • Semantic Scholar. (2024).
  • Zhang, H., et al. (2007). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(16), 4473-4477. [Link]
  • Nandi, S., et al. (2022). Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking. Drug Target Insights. [Link]
  • SciSpace. (2024).
  • de Oliveira, V. E., et al. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Molecules, 28(1), 253. [Link]
  • ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... [Link]
  • Chemical Science. (n.d.). Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis. [Link]
  • Geesi, M. H., et al. (2021). Chemical reactivity, molecular electrostatic potential and in-silico analysis on benzimidazole fungicide benomyl. Heliyon, 7(5), e07123. [Link]
  • Bell, S. E. J., et al. (2011). Vibrational spectra and structures of the anions of urazole and 4-methylurazole: DFT calculations of the normal modes and the influence of hydrogen bonding. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 918-925. [Link]
  • ResearchGate. (2021). TDDFT prediction of UV–vis absorption and emission spectra of tocopherols in different media. [Link]
  • ChemRxiv. (n.d.).
  • Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]
  • Semantic Scholar. (2024).
  • Sert, Y. (2025).
  • Chemistry LibreTexts. (2020). 2.02: LFT and Frontier Molecular Orbital Theory. [Link]
  • International Research Journal of Education and Technology. (n.d.).
  • ResearchGate. (n.d.). Natural Bonding Orbital NBO analysis of substituted pyrazolone. [Link]
  • Academic Journals. (2011). Synthesis, structure elucidation and DFT studies of new thiadiazoles. [Link]
  • Havrylyuk, D., et al. (2009). Synthesis, antimicrobial activity and QSAR studies of new 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazoles. European Journal of Medicinal Chemistry. [Link]

Sources

biological screening of 6-Iodo-1-methyl-1H-indazole analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Screening of 6-Iodo-1-methyl-1H-indazole Analogs

Authored by: Gemini, Senior Application Scientist

Abstract

The indazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous clinically approved therapeutics, particularly in oncology.[1][2] Its ability to mimic the purine hinge-binding motif of ATP makes it an ideal starting point for the design of potent protein kinase inhibitors.[3] This guide focuses on analogs of this compound, a versatile intermediate where the 1-methyl group can fine-tune solubility and potency, and the 6-iodo position serves as a strategic chemical handle for diversification via cross-coupling reactions.[4][5] We present a comprehensive, field-proven biological screening cascade designed to efficiently identify and validate novel anticancer agents from a library of such analogs. This document provides not only the step-by-step protocols but also the critical scientific rationale behind each experimental choice, empowering researchers to move from a compound library to a viable preclinical candidate.

The Rationale: Why Screen this compound Analogs?

The design of this analog class is rooted in established structure-activity relationship (SAR) principles for kinase inhibitors.

  • The Indazole Core : This bicyclic system acts as the primary pharmacophore, typically forming one or two hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a critical interaction for potent inhibition.[3]

  • The 1-Methyl Group : Substitution at the N1 position of the indazole ring is crucial. It prevents tautomerization and can be used to modulate physiochemical properties like solubility and cell permeability. Furthermore, it can provide additional van der Waals interactions within the active site, enhancing binding affinity.

  • The 6-Iodo Functional Group : The iodine atom at the C6 position is the key to library generation. It is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki and Heck couplings.[4][6] This allows for the rapid and systematic introduction of a wide array of chemical moieties to explore the solvent-exposed region of the kinase active site, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

The Biological Screening Cascade: A Phased Approach

A successful screening campaign requires a logical, multi-tiered approach to manage resources effectively, moving from high-throughput primary screens to more complex, low-throughput validation assays. This cascade ensures that only the most promising compounds advance, based on a progressively deeper understanding of their biological activity.

G Primary High-Throughput Cell Viability Screen (e.g., CellTiter-Glo®) IC50 Determination in Panel of Cancer Cell Lines Apoptosis Mechanism of Action (MoA) Apoptosis Induction (e.g., Caspase-Glo® 3/7 Assay) Primary->Apoptosis Active 'Hits' (IC50 < 1 µM) Kinase Target Engagement In Vitro Kinase Inhibition (e.g., ADP-Glo™ Assay) Apoptosis->Kinase Vivo In Vivo Efficacy Human Tumor Xenograft Model Tumor Growth Inhibition (TGI) Kinase->Vivo Potent & Selective 'Lead' Compounds

Caption: A multi-stage workflow for the biological screening of indazole analogs.

Stage 1: Primary Screening for Antiproliferative Activity

Core Directive: To rapidly identify analogs that possess broad antiproliferative activity against a panel of diverse human cancer cell lines.

Field-Proven Insight: The initial screen should prioritize sensitivity and throughput. The CellTiter-Glo® Luminescent Cell Viability Assay is superior to colorimetric assays (like MTT) as it is less prone to interference from colored compounds and measures ATP levels, a direct indicator of metabolic activity and cell viability.[7][8]

Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Plating: Seed cancer cells (e.g., A549 lung cancer, HCT116 colon cancer, MCF-7 breast cancer) into white, clear-bottom 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.[3] Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of the this compound analogs in DMSO. Further dilute in culture medium and add 100 µL to the appropriate wells to achieve final concentrations ranging from 0.01 µM to 100 µM. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plates for 72 hours, a sufficient duration to observe effects on cell proliferation.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to vehicle-treated controls (100% viability). Plot the normalized data against the logarithm of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[9]

Data Presentation: Exemplary Antiproliferative Activity
Compound IDA549 (Lung) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)
Analog-0010.230.550.41
Analog-002> 50> 50> 50
Analog-0031.150.982.50
Doxorubicin (Control)0.150.200.28

Compounds with IC₅₀ values below 1 µM are typically prioritized for secondary screening.

Stage 2: Secondary Screening for Mechanism of Action (MoA)

Core Directive: To elucidate how the active compounds inhibit cell growth. For kinase inhibitors, this primarily involves confirming the induction of apoptosis and identifying the specific kinase targets.

Part A: Apoptosis Induction

Field-Proven Insight: Many potent anticancer drugs kill tumor cells by inducing apoptosis (programmed cell death).[10][11] A key event in this process is the activation of effector caspases, such as caspase-3 and caspase-7.[12][13] The Caspase-Glo® 3/7 Assay provides a sensitive, specific, and high-throughput method to measure this activation.

Protocol 2: Caspase-Glo® 3/7 Assay
  • Cell Plating & Treatment: Plate and treat cells in 96-well plates as described in Protocol 1, using concentrations around the determined IC₅₀ value for each compound (e.g., 0.5x, 1x, and 2x IC₅₀).

  • Incubation: Incubate for a shorter period, typically 24-48 hours, as caspase activation is an earlier event than the loss of viability measured over 72 hours.

  • Reagent Addition: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL to each well. Mix gently on a plate shaker for 30 seconds.

  • Signal Development: Incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure luminescence with a plate-reading luminometer.

  • Data Analysis: Express results as a fold-change in caspase activity relative to the vehicle-treated control cells.

Part B: Target Engagement & Kinase Profiling

Field-Proven Insight: Since the indazole scaffold is a known "hinge-binder," it is critical to confirm that the analogs inhibit protein kinase activity directly.[2][3] The ADP-Glo™ Kinase Assay is a universal platform that measures the activity of virtually any ADP-generating enzyme, such as a kinase, by quantifying the amount of ADP produced in the reaction.[14]

G EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Indazole Indazole Analog (Inhibitor) Indazole->EGFR Inhibition

Sources

A Comprehensive Technical Guide to the Solubility of 6-Iodo-1-methyl-1H-indazole for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 6-Iodo-1-methyl-1H-indazole is a key heterocyclic building block in medicinal chemistry, particularly relevant in the synthesis of targeted kinase inhibitors. A thorough understanding of its solubility profile in various organic solvents is paramount for its effective utilization in synthetic reactions, purification, and the formulation of preclinical candidates. Publicly available quantitative solubility data for this specific compound is limited. Therefore, this technical guide provides researchers, chemists, and drug development professionals with the essential theoretical framework, predictive analysis, and a robust experimental protocol to determine and leverage the solubility of this compound. We bridge the gap between structural characteristics and practical solvent selection, ensuring efficiency and success in downstream applications.

Physicochemical Profile and Structural Analysis

This compound is a derivative of the indazole bicyclic system. Its utility in drug discovery is often linked to its role as a scaffold or intermediate that can undergo further functionalization, for instance, through cross-coupling reactions at the iodo-substituted position.

Core Properties

The fundamental physicochemical properties of this compound are summarized below. These parameters form the basis for predicting its behavior in different solvent environments.

PropertyValueSource(s)
Molecular Formula C₈H₇IN₂[1][2]
Molecular Weight 258.06 g/mol [1][2]
CAS Number 1214899-83-8[1]
Physical Form White to light-yellow powder or crystals[2]
Storage Conditions Room temperature, sealed in a dry, dark place[1][2]
Parent Compound M.P. 207-211 °C (for 6-Iodo-1H-indazole)[3][4]
Molecular Structure and Solubility Determinants

The solubility of a compound is dictated by its molecular structure. The key features of this compound are illustrated below, each contributing to its overall physicochemical nature.

G cluster_mol Molecular Structure of this compound cluster_features Key Structural Features Influencing Solubility mol mol A Indazole Core Aromatic, bicyclic heterocycle - Moderately polar character - π-stacking potential B N1-Methyl Group - Blocks hydrogen bond donation at N1 - Increases lipophilicity vs. parent indazole - Reduces solubility in protic solvents C C6-Iodo Group - Large, polarizable atom - Significantly increases lipophilicity (hydrophobicity) - Site for metal-catalyzed cross-coupling reactions D N2 Lone Pair - Acts as a hydrogen bond acceptor - Enables interaction with protic solvents (e.g., alcohols)

Caption: Key functional groups of this compound.

Theoretical Principles and Predictive Solubility Analysis

Based on the structural features, we can apply the "like dissolves like" principle to predict the solubility of this compound across different solvent classes. The molecule possesses a blend of polar (indazole ring) and non-polar (iodo and methyl groups) characteristics.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are anticipated to be highly effective. Their polarity can interact with the dipole of the indazole ring, and their inability to donate hydrogen bonds circumvents the negative impact of the N-methyl group. The parent compound, 6-Iodo-1H-indazole, is noted to be slightly soluble in DMSO.[3] The N-methylation may slightly alter this, but high solubility is still expected in this class. Solvents like DMF are commonly used for reactions involving indazole derivatives, suggesting good solubility.[5][6]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate solubility is predicted. While these solvents can act as hydrogen bond donors to the N2 lone pair, the molecule's inability to donate a hydrogen bond at N1 (due to the methyl group) and its significant lipophilic character from the iodo group will limit its solubility compared to smaller, more polar compounds. The parent compound is only slightly soluble in methanol.[3]

  • Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): Good solubility is expected. These solvents have an intermediate polarity that can effectively solvate the entire molecule, accommodating both the polar heterocyclic core and the non-polar substituents.

  • Non-polar Solvents (e.g., Heptane, Hexane, Toluene): Poor solubility is predicted. The polarity of the indazole ring system is too high to be effectively solvated by these non-polar hydrocarbon solvents. Toluene, being aromatic, might show slightly better performance than aliphatic alkanes due to potential π-π stacking interactions, but solubility will likely remain low.

A Practical Guide to Experimental Solubility Determination

To move from prediction to practical application, quantitative solubility data must be generated. The isothermal shake-flask method is the gold-standard technique for this purpose due to its reliability and direct measurement of thermodynamic equilibrium solubility.

Experimental Workflow

The following diagram outlines the complete workflow for determining the solubility of this compound.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_proc Phase 3: Sample Processing & Analysis cluster_data Phase 4: Data Reporting A 1. Weigh Compound (approx. 10-20 mg) B 2. Add Solvent (e.g., 1 mL) A->B into vial D 4. Seal & Agitate (Isothermal Shaker) B->D C 3. Prepare Standards (Calibration Curve) E 5. Equilibrate (24-48h at 25°C) D->E F 6. Check for Solid (Ensure excess is present) E->F G 7. Filter Sample (0.22 µm PTFE filter) F->G H 8. Dilute Filtrate (If necessary) G->H I 9. Quantify via HPLC (Using calibration curve) H->I J 10. Calculate Solubility (mg/mL or g/L) I->J

Caption: Isothermal shake-flask method workflow.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at 25 °C.

Materials & Equipment:

  • This compound (solid)

  • Certified ACS grade organic solvents (e.g., Acetonitrile, Methanol, DCM, Toluene, DMSO)

  • Analytical balance (readable to 0.01 mg)

  • 2 mL glass vials with screw caps

  • Isothermal orbital shaker set to 25 °C

  • Vortex mixer

  • Syringes (1 mL)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound (approximately 15-20 mg) to a pre-weighed 2 mL glass vial. The key is to ensure undissolved solid remains at equilibrium.

    • Record the exact mass of the compound added.

    • Pipette a known volume (e.g., 1.0 mL) of the desired solvent into the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials in an isothermal orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is reached, especially for poorly soluble compounds.

  • Sample Processing:

    • After equilibration, visually inspect each vial to confirm that a solid excess is still present. This is a critical self-validating step; if all solid has dissolved, the solution is not saturated, and the experiment must be repeated with more compound.

    • Allow the vials to rest for 30 minutes to let the excess solid settle.

    • Carefully draw the supernatant into a syringe.

    • Immediately pass the solution through a 0.22 µm syringe filter into a clean HPLC vial. This step is crucial to remove all undissolved particulates.

  • Quantification:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

    • Create a series of calibration standards (typically 5-7 points) by serially diluting the stock solution to cover the expected concentration range.

    • Analyze the calibration standards by HPLC to generate a calibration curve (Peak Area vs. Concentration).

    • Analyze the filtered sample from step 3. If necessary, dilute the sample with the mobile phase to ensure its concentration falls within the linear range of the calibration curve.

    • Using the peak area from the sample chromatogram and the calibration curve, determine the concentration of the dissolved compound.

  • Calculation:

    • Calculate the final solubility, accounting for any dilution factors used. Report the result in mg/mL or g/L at the specified temperature.

Practical Applications and Solvent Selection

The experimentally determined solubility data is critical for making informed decisions in process development and research.

  • Reaction Chemistry: For synthetic transformations like Suzuki or Heck couplings, which are common for aryl iodides, solvents that fully dissolve the reactants are required. DMF, dioxane, and THF are often excellent choices, and solubility data will confirm their suitability and guide concentration limits.[5][6]

  • Purification by Crystallization: An ideal crystallization solvent is one in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below. By determining solubility at different temperatures, an optimal solvent system can be designed for efficient purification.

  • In Vitro Biological Screening: For drug discovery, compounds are typically dissolved in DMSO to create high-concentration stock solutions. The maximum solubility in DMSO dictates the highest achievable concentration for screening assays. Poor solubility can lead to compound precipitation and unreliable biological data.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

  • Hazards: The compound is classified as a skin, eye, and respiratory irritant (H315, H319, H335).[1][2]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Handling: Avoid creating and inhaling dust. Use appropriate tools for weighing and transferring the solid powder.

Conclusion

References

  • PubChem. 6-iodo-1H-indazole.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. URL: [Link]
  • Google Patents. (2006). WO2006048745A1 - Methods for preparing indazole compounds.
  • Patsnap. (n.d.). Synthesis method of 6-iodine-1H-indazole. Eureka. URL: [Link]
  • RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. URL: [Link]
  • Infinium Pharmachem. 6- Iodo Indazole CAS #: 261953-36-0. URL: [Link]
  • Tradeindia. 6-iodo-1h-indazole 261953-36-0. URL: [Link]

Sources

A Technical Guide to the Stability of 6-Iodo-1-methyl-1H-indazole Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of 6-Iodo-1-methyl-1H-indazole, a heterocyclic moiety of increasing importance in medicinal chemistry, with a specific focus on its behavior under acidic conditions. Drawing from established principles of physical organic chemistry and regulatory guidelines for pharmaceutical stability testing, this document outlines potential degradation pathways, provides detailed, field-proven experimental protocols for conducting forced degradation studies, and offers insights into the development of a stability-indicating analytical method. The causality behind experimental choices is explained to equip researchers and drug development professionals with the foundational knowledge required to anticipate, identify, and mitigate potential stability issues, thereby ensuring drug substance and product quality.

Chapter 1: Molecular Profile and Inherent Stability

This compound is an aromatic heterocyclic compound featuring an indazole core, which consists of fused benzene and pyrazole rings. The structural integrity and chemical behavior of this molecule are governed by the interplay of the aromatic system, the basicity of the pyrazole nitrogens, and the nature of the carbon-iodine (C-I) bond.

1.1. The Indazole Core: The indazole ring system is amphoteric. The pKa for the equilibrium between the indazolium cation and the neutral indazole is approximately 1.04. This indicates that in strongly acidic media (pH ≤ 1), a significant population of this compound molecules will exist in their protonated form, primarily at the N2 position. This protonation is a critical first step in many acid-catalyzed reactions as it can significantly alter the electron density and reactivity of the aromatic system.

1.2. The Carbon-Iodine Bond: A key feature of this molecule is the C-I bond at the 6-position. Among halogens, the C-I bond is the longest and weakest. This inherent lability makes aryl iodides susceptible to cleavage under various conditions, including heat, light, and in the presence of certain reagents.[1][2] While direct iodination of aromatic rings often requires an oxidizing agent or a strong acid catalyst to generate a potent electrophile (I+), the reverse reaction—de-iodination—can also be facilitated under specific protic or reductive conditions.[3][4] The electron-rich nature of the indazole ring can further influence the stability of this bond.

Chapter 2: Potential Degradation Pathways in Acidic Media

Forced degradation studies are designed to identify the likely degradation products that could form under relevant storage or physiological conditions.[5][6] For this compound in an acidic environment, the most chemically plausible degradation pathway is acid-catalyzed hydrolytic de-iodination .

This reaction would result in the cleavage of the C-I bond and its replacement with a hydrogen atom, yielding 1-methyl-1H-indazole as the primary degradant. The proposed mechanism involves two key steps:

  • Protonation: The indazole ring is protonated by the acid, predominantly at the N2 position. This step withdraws electron density from the fused aromatic system.

  • De-iodination: The protonated intermediate becomes more susceptible to nucleophilic attack or direct cleavage. In an aqueous acidic solution, a water molecule can act as a nucleophile, attacking the carbon bearing the iodine atom, or the C-I bond may cleave heterolytically, facilitated by the acidic medium. The resulting aryl cation is then quenched by a proton source to yield the de-iodinated product.

This proposed pathway forms the basis for designing a stability-indicating analytical method, which must be capable of resolving the parent compound from its potential non-iodinated degradant.

Degradation_Pathway cluster_0 Proposed Acid-Catalyzed De-iodination cluster_1 Key Steps Parent This compound Protonated Protonated Intermediate (N2-Indazolium) Parent->Protonated + H+ Degradant 1-methyl-1H-indazole Protonated->Degradant + H2O - 'I+' species - H+ Step1 Protonation of Indazole Ring Step2 Cleavage of C-I Bond Step1->Step2

Caption: Proposed pathway for the acid-catalyzed degradation of this compound.

Chapter 3: A Validated Protocol for Forced Acidic Degradation

To experimentally verify the stability and degradation pathway, a robust forced degradation study is essential. This protocol is designed as a self-validating system, integrating stress testing with the development of a specific, stability-indicating analytical method. The overall workflow follows regulatory expectations outlined by the ICH.[5][7]

Experimental_Workflow cluster_Stress Part A: Stress Condition Testing cluster_Analysis Part B: Stability-Indicating Analysis cluster_Validation Part C: Method Validation Prep Prepare Stock Solution of This compound Stress Incubate with Acid (e.g., 0.1M HCl, 1M HCl) at defined Temp & Time Prep->Stress Neutralize Neutralize Aliquots & Dilute to Target Conc. Stress->Neutralize Inject Inject Samples into HPLC-UV/MS System Neutralize->Inject Separate Chromatographic Separation of Parent & Degradants Inject->Separate Identify Identify Peaks (UV Spectra & Mass) Separate->Identify Quantify Quantify Peaks & Calculate % Degradation Identify->Quantify Specificity Peak Purity Analysis Quantify->Specificity Linearity Linearity & Range Quantify->Linearity Accuracy Accuracy & Precision Quantify->Accuracy

Caption: Workflow for the forced degradation study and analytical method validation.

Part A: Stress Sample Preparation

Rationale: The goal is to induce detectable degradation (typically 5-20%) without completely destroying the molecule. Using multiple acid concentrations and temperatures provides a comprehensive picture of liability.

Materials:

  • This compound (API)

  • Methanol or Acetonitrile (HPLC Grade)

  • Hydrochloric Acid (HCl), 1.0 M and 0.1 M solutions

  • Sodium Hydroxide (NaOH), 1.0 M and 0.1 M solutions

  • Volumetric flasks, pipettes, and vials

  • Calibrated heating block or water bath

Procedure:

  • Stock Solution: Accurately weigh and dissolve the API in a minimal amount of methanol or acetonitrile to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Stress Conditions: For each condition below, mix 1 mL of the API stock solution with 9 mL of the acidic solution in a sealed vial. Prepare a control sample by mixing 1 mL of stock with 9 mL of purified water.

    • Condition 1: 0.1 M HCl at 60°C

    • Condition 2: 1.0 M HCl at 60°C

    • Condition 3: 1.0 M HCl at 80°C[8]

  • Time Points: Withdraw aliquots (e.g., 1 mL) from each vial at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching: Immediately neutralize the acidic aliquot with an equimolar amount of NaOH (e.g., 1 mL of 0.1 M HCl is neutralized by 0.1 mL of 1.0 M NaOH).

  • Dilution: Dilute the neutralized sample with the mobile phase to a final target concentration suitable for HPLC analysis (e.g., 50 µg/mL).

Part B: Stability-Indicating HPLC-UV/MS Method

Rationale: A reversed-phase HPLC method is ideal for separating non-polar to moderately polar compounds like indazole derivatives.[9][10] A C18 column provides good retention. A gradient elution is employed to ensure separation of the more polar degradant (1-methyl-1H-indazole) from the more retained parent compound. A photodiode array (PDA) detector is used for peak purity analysis, and mass spectrometry (MS) confirms the identity of the parent and any degradants.

Instrumentation and Conditions:

  • HPLC System: Agilent 1200 series or equivalent with PDA and MS detectors.

  • Column: Symmetry shield RP18, 250 x 4.6 mm, 5 µm particle size, or equivalent.[9]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min[10][11]

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • PDA Detection: 210-400 nm, with specific monitoring at the λmax of the parent compound.

  • MS Detection: Electrospray Ionization (ESI), Positive Mode. Scan range m/z 100-500.

Gradient Program:

Time (min) % Mobile Phase B
0.0 20
20.0 80
25.0 80
25.1 20

| 30.0 | 20 |

Chapter 4: Data Analysis and Interpretation

4.1. Identification of Degradants: The primary degradant, 1-methyl-1H-indazole, is expected to elute earlier than the parent compound due to the loss of the large, hydrophobic iodine atom. Its identity would be confirmed by its mass spectrum (Expected [M+H]+ = 133.07) compared to the parent compound (Expected [M+H]+ = 259.00).

4.2. Quantitation and Data Summary: The percentage of the remaining API is calculated using the peak area from the chromatograms, relative to the T=0 control sample. The results should be summarized in a table for clarity.

Table 1: Hypothetical Forced Degradation Results for this compound

Stress Condition Time (hours) % API Remaining Peak Area of Degradant (1-methyl-1H-indazole)
Control (Water, 60°C) 24 99.8% Not Detected
0.1 M HCl, 60°C 4 98.5% 15,000
24 92.1% 85,000
1.0 M HCl, 60°C 4 85.3% 155,000
24 55.7% 480,000
1.0 M HCl, 80°C 2 70.2% 310,000

| | 8 | 25.4% | 795,000 |

4.3. Method Specificity: The specificity of the analytical method is confirmed through peak purity analysis using the PDA detector.[7] For the this compound peak in the stressed samples, the purity angle should be less than the purity threshold, confirming that no degradants are co-eluting.

Chapter 5: Mechanistic Considerations and Formulation Strategy

The experimental data generated from the protocol above provide critical insights. If significant degradation to 1-methyl-1H-indazole is observed, it validates the proposed de-iodination pathway. The rate of degradation under different acid strengths and temperatures helps to define the molecule's intrinsic stability profile.

Implications for Drug Development:

  • Formulation pH: The results directly inform the acceptable pH range for any liquid or semi-solid formulations. For this compound, avoiding a pH below 4 would likely be a critical quality attribute to prevent degradation.

  • Excipient Compatibility: The knowledge that the molecule is susceptible to acid-catalyzed hydrolysis guides the selection of excipients, specifically avoiding acidic excipients that could create destabilizing micro-environments.

  • Storage Conditions: The data reinforces the need for controlled storage conditions, as the combination of even mild acidity and elevated temperature could accelerate degradation over the shelf-life of a product.

Conclusion

The stability of this compound under acidic conditions is a critical parameter that must be thoroughly understood during drug development. The inherent lability of the carbon-iodine bond, combined with the protonation of the indazole ring in acidic media, creates a plausible pathway for hydrolytic de-iodination. This guide provides a robust, scientifically-grounded framework for investigating this stability. By employing the detailed forced degradation protocol and the stability-indicating HPLC-UV/MS method described, researchers can effectively identify and quantify degradation, establish degradation pathways, and generate the crucial data needed to develop stable, safe, and effective pharmaceutical products.

References

  • Department of Chemistry, V.S.R Government Degree and P.G. College, Movva, Andhra Pradesh, India. & Department of Chemistry, Acharya Nagarjuna University, Nagarjuna Nagar, Guntur, Andhra Pradesh, India. (n.d.). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology. [Link]
  • Reddit user discussion. (2024).
  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Singh, S., & Bakshi, M. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • Ahuja, S., & Dong, M. W. (Eds.). (2009). Development and Validation of Stability Indicating HPLC Method for Voriconazole. Indian Journal of Pharmaceutical Sciences. [Link]
  • PubChem. (n.d.). 1-Methyl-1H-indazole.
  • Li, W., et al. (2021). Arene C–H Iodination Using Aryl Iodides. CCS Chemistry. [Link]
  • Anonymous. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
  • Bakht, M. A., et al. (n.d.). Development of stability indicating HPLC method for the separation and validation of enantiomers of miconazole. PubMed. [Link]
  • Sahu, P. K., et al. (2024). Validation of HPLC-DAD Based Stability Indicating Assay Method for Ornidazole in Periodontal Polymeric Hydrogel: Robustness Study using Quality by Design (QbD) Approach.
  • Organic Chemistry. (2025).
  • ResearchGate. (n.d.). Forced degradation of API and formulation under various stress condition. [Link]
  • LibreTexts Chemistry. (2024). 16.
  • Helbling, A., & Fenner, K. (2023). Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. MDPI. [Link]
  • Lulinski, P. (2006).
  • International Journal of Science and Research Archive. (2024). Method development and validation of ornidazole by using RP-HPLC. [Link]
  • Wikipedia. (n.d.). Indazole. [Link]
  • PubChem. (n.d.). 1-methyl-1H-indazole-3-carboxamide.
  • Google Patents. (n.d.).
  • Li, J., et al. (2016). Photo-induced iodination of aryl halides under very mild conditions.
  • ResearchGate. (n.d.). Photochemical reactions of acyl iodides with aryl halides. [Link]
  • Natural Micron Pharm Tech. (n.d.). 1H-Indazole-3-Carboxylic Acid Methyl Ester. [Link]

Sources

electronic properties of iodo-substituted indazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electronic Properties of Iodo-Substituted Indazoles

Authored by Gemini, Senior Application Scientist

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The strategic introduction of an iodine atom onto the indazole ring system profoundly alters its electronic landscape, enhancing its synthetic utility and modulating its interaction with biological targets. This guide provides a comprehensive exploration of the , designed for researchers, medicinal chemists, and drug development professionals. We will delve into the nuanced effects of iodination on the indazole core, detailing the theoretical underpinnings, methods of characterization, and practical implications for drug design. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices and the logic of molecular design, grounding all claims in authoritative references.

Introduction: The Strategic Role of Iodine in Modulating Indazole Electronics

Indazole and its derivatives are a critical class of nitrogen-containing heterocycles renowned for a wide spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] The fusion of a benzene ring with a pyrazole ring creates a unique electronic environment that is highly amenable to substitution. While various halogens can be used, iodine stands out for several key reasons:

  • Large Atomic Radius and High Polarizability: Iodine's large and diffuse electron cloud makes it highly polarizable. This property is central to its ability to form potent non-covalent interactions.

  • The σ-Hole and Halogen Bonding: A phenomenon of critical importance is the formation of a "σ-hole." Due to the anisotropic distribution of electron density around the covalently bonded iodine, a region of positive electrostatic potential emerges on the side opposite the C-I bond.[2][3] This electrophilic region can engage in a highly directional, non-covalent interaction with a Lewis base (e.g., an oxygen or nitrogen atom), known as a halogen bond.[4][5] The strength of this interaction follows the order I > Br > Cl > F, making iodine a premier halogen bond donor.[5]

  • Synthetic Handle: The carbon-iodine bond is relatively weak, making iodo-substituted indazoles versatile intermediates for a vast array of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[6][7] This allows for the systematic and divergent synthesis of complex analogues for structure-activity relationship (SAR) studies.

This guide will dissect how these fundamental characteristics, imparted by the iodine substituent, influence the overall electronic properties of the indazole scaffold and how these properties can be harnessed for rational drug design.

The Electronic Influence of Iodine Substitution

The position of the iodine atom on the indazole ring—be it on the pyrazole moiety (e.g., C3) or the benzene ring (e.g., C4, C5, C6, C7)—dictates its electronic impact. This impact is a combination of its inductive and resonance effects, as well as its capacity for halogen bonding.

Inductive and Resonance Effects

Iodine is the most electropositive of the common halogens, yet it still exerts a net electron-withdrawing effect through induction (-I effect) due to its electronegativity relative to carbon. However, it can also participate in resonance, donating a lone pair of electrons into the aromatic system (+R effect). The interplay of these opposing effects modulates the electron density of the indazole ring, influencing its reactivity and the pKa of the N-H protons.

Halogen Bonding: A Key Non-Covalent Interaction

The ability of iodo-indazoles to act as halogen bond (XB) donors is perhaps their most significant electronic feature in a biological context. The positive σ-hole on the iodine atom can interact with lone pairs from amino acid residues in a protein's active site (e.g., the backbone carbonyls of leucine, the side-chain hydroxyl of serine, or the nitrogen of a histidine).[5] This directional interaction can be a powerful tool for enhancing binding affinity and achieving selectivity for a specific biological target.[4] Computational studies have been instrumental in visualizing and quantifying the electrostatic potential of the σ-hole, confirming that electron-withdrawing groups elsewhere on the molecule can enhance its magnitude and, consequently, the strength of the halogen bond.[2][8]

Diagram 1: The σ-Hole and Halogen Bonding in Iodo-Indazole The following diagram illustrates the fundamental concept of the σ-hole on an iodine atom substituted at the C3 position of an indazole ring and its subsequent formation of a halogen bond with a Lewis base, such as a carbonyl oxygen found in a protein backbone.

Caption: Visualization of the σ-hole (δ+) on iodine and a halogen bond with a Lewis base.

Characterization of Electronic Properties: A Multi-faceted Approach

A thorough understanding of the requires a combination of spectroscopic analysis and computational modeling.

Workflow for Characterization

The logical flow for investigating a novel iodo-indazole derivative involves synthesis, followed by parallel streams of spectroscopic characterization to confirm its structure and computational analysis to model its electronic behavior.

Diagram 2: Experimental and Computational Workflow This diagram outlines the integrated workflow for the synthesis and comprehensive characterization of iodo-substituted indazoles.

workflow cluster_exp Experimental Characterization cluster_comp Computational Modeling sub Indazole Substrate synth Synthesis: Regioselective Iodination sub->synth iodo_ind Iodo-Substituted Indazole synth->iodo_ind nmr NMR Spectroscopy (¹H, ¹³C) iodo_ind->nmr ir IR Spectroscopy iodo_ind->ir ms Mass Spectrometry iodo_ind->ms xray X-ray Crystallography (for solid-state analysis) iodo_ind->xray dft DFT Calculations (HOMO/LUMO, ESP maps) iodo_ind->dft docking Molecular Docking (Binding mode prediction) iodo_ind->docking analysis Data Integration & Analysis: Structure-Property Relationship nmr->analysis ir->analysis ms->analysis xray->analysis dft->analysis docking->analysis app Application: SAR Studies, Drug Design analysis->app

Caption: Integrated workflow for synthesis, characterization, and application of iodo-indazoles.

Experimental Protocols

A. Synthesis: Regioselective Iodination of the Indazole Core The synthesis of iodo-indazoles is a critical first step. Direct iodination at the C3 position is a common and efficient method.

  • Objective: To introduce an iodine atom regioselectively at the C3 position of a 1H-indazole.

  • Causality: The C3 position of 1H-indazole is nucleophilic and susceptible to electrophilic substitution. Using molecular iodine (I₂) in the presence of a base facilitates the formation of a more potent electrophilic iodine species and neutralizes the HI byproduct, driving the reaction to completion.[6]

  • Protocol:

    • Preparation: Dissolve the starting indazole (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

    • Base Addition: Add a base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) (1.5-2.0 eq), to the solution and stir at room temperature.

    • Iodination: Slowly add a solution of molecular iodine (I₂) (1.1-1.2 eq) in DMF to the reaction mixture.

    • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Workup: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with sodium thiosulfate solution to quench excess iodine, followed by brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the 3-iodo-indazole.[6]

Reagent/ConditionPurposeCommon Choices
Iodinating AgentProvides the electrophilic iodine species.I₂, N-Iodosuccinimide (NIS)[6]
BaseDeprotonates the indazole N-H, activates the ring.KOH, K₂CO₃, NaH
SolventSolubilizes reactants.DMF, Dioxane, THF[6]

B. Spectroscopic Characterization Spectroscopic methods are essential for structural elucidation and provide indirect information about the electronic environment.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified iodo-indazole in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[9]

    • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz). Chemical shifts (δ) are reported in ppm relative to TMS.[9]

    • Interpretation: The electron-withdrawing nature of iodine will typically cause a downfield shift for adjacent protons. The large quadropolar moment of the iodine nucleus can lead to broadening of the signal for the directly attached carbon (C-I) in the ¹³C NMR spectrum.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.[9]

    • Data Acquisition: Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.[9]

    • Interpretation: Look for characteristic peaks, such as the N-H stretch (typically broad, ~3100-3300 cm⁻¹) and aromatic C-H and C=C stretches. The C-I stretch appears in the far-IR region (<600 cm⁻¹) and is often difficult to observe.

Computational Modeling

Density Functional Theory (DFT) calculations provide invaluable insights into the electronic structure that are not directly observable through experiment.[10]

  • Objective: To calculate the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential (ESP) map.

  • Causality: The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic excitation properties. The ESP map visually represents the electron density distribution, clearly identifying the electrophilic σ-hole and nucleophilic regions of the molecule.[11]

  • Protocol:

    • Structure Optimization: Build the 3D structure of the iodo-indazole isomer of interest. Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

    • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum.

    • Property Calculation: Using the optimized structure, perform a single-point energy calculation to determine the HOMO and LUMO energies and generate the ESP map.

    • Analysis: Visualize the molecular orbitals and the ESP map. A lower HOMO-LUMO gap generally suggests higher reactivity. The ESP map will show a positive (blue) region on the iodine atom, confirming the σ-hole.[10][11]

Computational OutputSignificance
HOMO-LUMO GapIndicates electronic stability and reactivity.
Electrostatic Potential (ESP) MapVisualizes electron-rich (red) and electron-poor (blue) regions, highlighting the σ-hole.
Dipole MomentQuantifies the overall polarity of the molecule.

Implications for Drug Discovery and Development

The directly translate into their utility in drug discovery.

  • Structure-Activity Relationship (SAR) Studies: As mentioned, the C-I bond is a versatile handle for cross-coupling reactions. This allows chemists to install a diverse array of functional groups at a specific position, systematically probing the SAR and optimizing a lead compound for potency and selectivity.[12] For instance, many kinase inhibitors feature a substituted indazole core, where modifications guided by SAR have led to potent drugs like Axitinib.[6]

  • Rational Design of Halogen Bonds: An understanding of the σ-hole allows for the rational design of halogen bonds to specific targets. If a protein's active site contains a good halogen bond acceptor (like a backbone carbonyl), introducing an iodine atom on the ligand at the correct geometric position can significantly increase binding affinity. This strategy is increasingly used to optimize drug candidates.

  • Modulating Physicochemical Properties: Iodine substitution also impacts key physicochemical properties like lipophilicity (logP). The addition of an iodine atom generally increases lipophilicity, which can affect a compound's solubility, permeability, and metabolic stability—all critical parameters in drug development.

Conclusion

Iodo-substituted indazoles are far more than simple synthetic intermediates; they are sophisticated molecular tools whose electronic properties can be precisely tailored and exploited. The introduction of iodine imparts a unique combination of features: a versatile synthetic handle for SAR exploration, a means to modulate ring electronics, and, most importantly, the ability to form potent and directional halogen bonds via its σ-hole. By integrating robust synthetic protocols with advanced spectroscopic and computational characterization, researchers can gain a deep understanding of these properties. This knowledge is paramount for the rational design of the next generation of indazole-based therapeutics, enabling the development of more potent, selective, and effective drugs for a wide range of diseases.

References

  • Ciaffaglione, V. et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Wang, Z. et al. (2019). 4,6-Substituted-1H-Indazoles as Potent IDO1/TDO Dual Inhibitors. Bioorganic & Medicinal Chemistry.
  • Diness, F. (2010). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules.
  • Cavallo, G. et al. (2016). Neutral iodotriazoles as scaffolds for stable halogen-bonded assemblies in solution. Chemical Communications.
  • Pound, K. M. et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters.
  • Owolabi, M. A. et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International.
  • Cottyn, B. et al. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. Synlett.
  • Al-Amiery, A. A. (2021). Medicinal applications of (benz)imidazole- and indole-based macrocycles. Bioorganic & Medicinal Chemistry.
  • Cavallo, G. et al. (2016). The Halogen Bond. Chemical Reviews.
  • Singh, S. K. et al. (2023). Laser spectroscopic characterization of supersonic jet cooled 2,7-diazaindole. Physical Chemistry Chemical Physics.
  • Jürgensen, J. & Oestreich, M. (2023). Synthesis and reactivity of azole-based iodazinium salts. Beilstein Journal of Organic Chemistry.
  • Singh, G. et al. (2024). Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications. Molecules.
  • Coudert, P. et al. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Molecules.
  • KR20180137498A - Synthesis of indazole. (n.d.). Google Patents.
  • Chiba University (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. Phys.org.
  • Zhdankin, V. V. (2014). Iodine Heterocycles. ResearchGate.
  • Derevyanko, N. A. et al. (2018). Synthesis and Spectral Properties of Iodo-Substituted Dyes Based on Benzothiazolium Salts. ResearchGate.
  • Walter, S. M. et al. (2021). Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. Molecules.
  • Nematov, D. (2022). Influence of Iodine Doping on the Structural and Electronic Properties of CsSnBr3. International Journal of Applied Physics.
  • Grdadolnik, J. et al. (2017). Spectroscopic Characterization of Omeprazole and Its Salts. ResearchGate.
  • Al-Shamari, A. M. et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules.
  • Hagar, M. et al. (2023). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances.
  • Arshad, S. et al. (2021). Iodine Doping Implementation Effect on the Electrical Response in Metallophthalocyanines (M = Cu, Co, Zn), for Electronic and Photovoltaic Applications. Materials.
  • The Organic Chemistry Tutor (2024). Halogen Bonding. YouTube.
  • Yeong, K. Y. et al. (2024). In Vitro and Computational Studies of Indoleninyl-Pyrimido[1,2-b] Indazoles as DNA Binding Agents. ResearchGate.
  • Singh, P. et al. (2021). Halogen Bonding: Types and Role in Biological Activities of Halogenated Molecules. Journal of Drug Delivery and Therapeutics.

Sources

6-Iodo-1-methyl-1H-indazole: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for the design of ligands that can interact with a wide array of biological targets. Indazole derivatives are at the core of numerous therapeutic agents, demonstrating a broad spectrum of pharmacological activities, including potent kinase inhibition, which is central to contemporary cancer therapy.[1][2]

This technical guide focuses on 6-Iodo-1-methyl-1H-indazole , a key research chemical and a valuable building block in the synthesis of complex bioactive molecules. The presence of an iodine atom at the 6-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. The N-methylation at the 1-position not only blocks one of the tautomeric forms but also modulates the compound's physicochemical properties, such as solubility and metabolic stability, which are critical considerations in drug development. This guide will provide an in-depth overview of the synthesis, characterization, and synthetic applications of this compound, with a particular focus on its utility in the construction of kinase inhibitors.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of a research chemical is fundamental for its effective use in synthesis and for the unambiguous characterization of its derivatives.

Core Properties of this compound
PropertyValueSource
CAS Number 1214899-83-8
Molecular Formula C₈H₇IN₂
Molecular Weight 258.06 g/mol
Physical Form Solid
Storage Temperature Room Temperature
Predicted NMR Spectroscopic Data

Molecular Structure and Atom Numbering:

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 6-Iodo-1H-indazole

A common and efficient method for the synthesis of 6-Iodo-1H-indazole is the Sandmeyer-type reaction starting from 6-amino-1H-indazole. This involves diazotization of the amino group followed by displacement with iodide.

Experimental Protocol:

  • Diazotization:

    • Suspend 6-amino-1H-indazole (1.0 eq) in a mixture of water and a strong acid (e.g., H₂SO₄ or HCl) at 0-5 °C.

    • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30-60 minutes.

  • Iodination:

    • In a separate flask, dissolve potassium iodide (KI, 1.5 eq) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution.

    • Allow the reaction mixture to warm to room temperature and stir for several hours, or until nitrogen evolution ceases.

    • The crude 6-Iodo-1H-indazole often precipitates from the reaction mixture.

  • Work-up and Purification:

    • Collect the precipitate by filtration.

    • Wash the solid with cold water and a solution of sodium thiosulfate to remove any residual iodine.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: N-Methylation of 6-Iodo-1H-indazole

The N-alkylation of indazoles can lead to a mixture of N1 and N2 isomers. However, the use of a strong, non-nucleophilic base in an aprotic solvent generally favors the formation of the thermodynamically more stable N1-alkylated product. [7] Experimental Protocol:

  • Deprotonation:

    • To a solution of 6-Iodo-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

    • Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Methylation:

    • Cool the reaction mixture back to 0 °C and add methyl iodide (MeI, 1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Applications in Research: A Gateway to Kinase Inhibitors

The primary utility of this compound in a research setting is as a versatile intermediate for the synthesis of more complex molecules, particularly kinase inhibitors, through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the 6-position is an excellent electrophilic partner for these transformations.

Caption: Role of this compound in synthesizing kinase inhibitors.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is widely used to introduce aryl or heteroaryl moieties at the 6-position of the indazole core.

Generalized Protocol:

  • Reaction Setup:

    • In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).

    • Purge the vessel with an inert gas (argon or nitrogen).

    • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

  • Reaction Execution:

    • Heat the reaction mixture with stirring to a temperature typically ranging from 80 to 120 °C. The reaction can also be performed using microwave irradiation to shorten reaction times.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • After completion, cool the reaction mixture and dilute it with water and an organic solvent.

    • Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent.

    • Concentrate the solvent and purify the product by column chromatography or recrystallization.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for introducing alkynyl functionalities, which can serve as versatile handles for further transformations or as key structural elements in the final target molecule.

Generalized Protocol:

  • Reaction Setup:

    • To a reaction vessel under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and the terminal alkyne (1.1-1.5 eq).

    • Add a degassed solvent (e.g., THF, DMF) and a suitable base (e.g., triethylamine, diisopropylamine).

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.

  • Work-up and Purification:

    • Dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst.

    • Wash the organic layer with water and brine, dry, and concentrate.

    • Purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the direct amination of the 6-position of the indazole ring with a wide variety of primary and secondary amines.

Generalized Protocol:

  • Reaction Setup:

    • In an inert atmosphere glovebox or a Schlenk flask, combine this compound (1.0 eq), the amine (1.1-1.5 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃).

    • Add an anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane).

  • Reaction Execution:

    • Heat the reaction mixture with stirring, typically between 80 and 110 °C, until the reaction is complete.

  • Work-up and Purification:

    • Cool the reaction mixture, quench with water, and extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the product by column chromatography.

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Based on data for the parent compound, 6-iodo-1H-indazole, the substance may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important research chemical that serves as a versatile and valuable building block in modern organic synthesis, particularly in the field of drug discovery. Its amenability to a range of palladium-catalyzed cross-coupling reactions provides a robust platform for the synthesis of diverse libraries of compounds, most notably kinase inhibitors. The synthetic protocols and technical information provided in this guide are intended to empower researchers to effectively utilize this compound in their research endeavors, contributing to the advancement of medicinal chemistry and the development of novel therapeutics.

References

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
  • 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem.
  • 6-IODO-1H-INDAZOLE - FDA. U.S.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]
  • Methods for preparing indazole compounds - Google Patents.
  • Synthesis of 1H-Indazoles via Silver(I)
  • 13 C NMR of indazoles - ResearchGate.
  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]
  • 6-iodo-1h-indazole 261953-36-0 Boiling Point: 207.0 To 211.0 AC - Tradeindia. Tradeindia. [Link]
  • Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H- indazole-bearing neuroprotective MAO B inhibitors - IRIS. Institutional Research Information System. [https://iris.unibs.it/retrieve/handle/11379/550186/1154549/2021-08-12-Bioisosteric replacement based on 1%2C2%2C4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors.pdf]([Link] replacement based on 1%2C2%2C4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors.pdf)
  • Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing). The Royal Society of Chemistry. [Link]
  • Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport m - UniMiB. Università degli Studi di Milano-Bicocca. [Link]
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs. [Link]
  • Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. King Abdullah University of Science and Technology. [Link]
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. American Chemical Society. [Link]

Sources

Methodological & Application

Synthesis of 6-Iodo-1-methyl-1H-indazole from 6-iodo-1H-indazole: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its derivatives exhibit a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. N-alkylation of the indazole core, particularly methylation, is a common strategy to modulate the physicochemical and pharmacological properties of these molecules. The synthesis of 6-Iodo-1-methyl-1H-indazole is of particular interest as the iodo-substituent provides a versatile handle for further functionalization via cross-coupling reactions, enabling the generation of diverse compound libraries for drug development programs.

However, the N-alkylation of indazoles presents a significant regioselectivity challenge. The indazole nucleus possesses two nucleophilic nitrogen atoms (N1 and N2), and direct alkylation often leads to a mixture of N1 and N2 isomers, which can be difficult to separate and may exhibit different biological profiles. Therefore, the development of regioselective synthetic methods is crucial. This application note provides a detailed, field-proven protocol for the selective synthesis of this compound, the thermodynamically favored N1 isomer, from 6-iodo-1H-indazole.

Mechanistic Insights into Regioselective N-Methylation

The regiochemical outcome of indazole alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent.[1] The formation of the N1-substituted product is generally favored under thermodynamic control, as the 1H-indazole tautomer is typically more stable than the 2H-tautomer.[2]

The protocol described herein employs sodium hydride (NaH), a strong, non-nucleophilic base, in an aprotic polar solvent, tetrahydrofuran (THF). The reaction proceeds through the deprotonation of the N-H bond of 6-iodo-1H-indazole to form a sodium-indazolide salt. In a solvent like THF, this salt is believed to exist as a tight ion pair. It has been postulated that the sodium cation coordinates with the N2 nitrogen, sterically hindering the approach of the electrophile (methyl iodide) to this position.[3] Consequently, the methylation preferentially occurs at the more accessible and thermodynamically more stable N1 position.

N-Methylation Mechanism cluster_0 Deprotonation cluster_1 N1-Methylation (Major Pathway) cluster_2 N2-Methylation (Minor Pathway) 6-iodo-1H-indazole 6-iodo-1H-indazole Indazolide_anion Sodium 6-iodo-indazolide 6-iodo-1H-indazole->Indazolide_anion THF NaH NaH NaH->Indazolide_anion H2 H₂ (gas) Indazolide_anion->H2 Indazolide_anion_N1 Sodium 6-iodo-indazolide Indazolide_anion_N2 Sodium 6-iodo-indazolide Product_N1 This compound Indazolide_anion_N1->Product_N1 SN2 Attack at N1 MeI_N1 CH₃I MeI_N1->Product_N1 NaI_N1 NaI Product_N1->NaI_N1 Product_N2 6-Iodo-2-methyl-1H-indazole Indazolide_anion_N2->Product_N2 SN2 Attack at N2 MeI_N2 CH₃I MeI_N2->Product_N2 NaI_N2 NaI Product_N2->NaI_N2 Experimental_Workflow A 1. Preparation of NaH suspension B 2. Addition of 6-iodo-1H-indazole A->B Wash with n-hexane C 3. Deprotonation B->C Add solution in THF D 4. Addition of Methyl Iodide C->D Stir at room temp. E 5. Reaction Monitoring D->E Stir at room temp. F 6. Reaction Quench E->F TLC analysis G 7. Work-up F->G Add sat. aq. NH₄Cl H 8. Purification G->H Extraction & Drying I 9. Characterization H->I Column Chromatography

Sources

The Strategic Role of 6-Iodo-1-methyl-1H-indazole in the Synthesis of Axitinib: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Axitinib and the Significance of a Key Intermediate

Axitinib (Inlyta®) is a potent and selective second-generation tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFRs), playing a crucial role in the treatment of advanced renal cell carcinoma.[1] Its mechanism of action hinges on the inhibition of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. The chemical architecture of Axitinib, N-methyl-2-((3-((E)-2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamide, features a central 1H-indazole scaffold. The efficient construction of this core structure with the desired functionalities is a cornerstone of its manufacturing process.

This guide provides a detailed examination of a key intermediate, 6-Iodo-1-methyl-1H-indazole , and its application in a convergent and efficient synthesis of Axitinib. We will delve into the rationale behind the synthetic strategy, provide step-by-step protocols for the preparation of this intermediate and its subsequent conversion to Axitinib, and offer insights into process control and characterization.

The Synthetic Blueprint: A Multi-step Convergent Approach

The synthesis of Axitinib from this compound is a well-designed process that involves the sequential formation of key carbon-carbon and carbon-sulfur bonds. The strategy leverages the reactivity of the iodo-substituent on the indazole ring for palladium- and copper-catalyzed cross-coupling reactions. The N-methylation of the indazole ring is a critical step that not only influences the biological activity of the final molecule but also simplifies the synthetic process by pre-installing a required structural element and avoiding the need for later-stage protection and deprotection steps.

The overall workflow can be visualized as a four-stage process:

G cluster_0 Stage 1: Core Intermediate Synthesis cluster_1 Stage 2: N-Methylation cluster_2 Stage 3: C-C Bond Formation cluster_3 Stage 4: C-S Bond Formation A 6-Bromo-1H-indazole B 6-Iodo-1H-indazole A->B Halogen Exchange C This compound B->C Regioselective Methylation E (E)-6-Iodo-1-methyl-3-(2-(pyridin-2-yl)vinyl)-1H-indazole C->E Heck Coupling D 2-Vinylpyridine D->E G Axitinib E->G C-S Coupling F 2-Mercapto-N-methylbenzamide F->G

Caption: Overall synthetic workflow for Axitinib via this compound.

Part 1: Synthesis of the Core Intermediate, 6-Iodo-1H-indazole

The journey begins with the preparation of 6-iodo-1H-indazole. While several routes exist, a common and efficient method involves a halogen exchange reaction from the more readily available 6-bromo-1H-indazole. This transformation is typically achieved using a copper-catalyzed Finkelstein-type reaction.

Protocol 1: Synthesis of 6-Iodo-1H-indazole from 6-Bromo-1H-indazole

This protocol is adapted from established methods for the synthesis of iodo-indazoles.[2]

Rationale: The use of a copper(I) catalyst, in conjunction with a ligand such as N,N'-dimethylethylenediamine, facilitates the displacement of the bromine atom with iodine from potassium iodide. The choice of a high-boiling point solvent like 1,4-dioxane allows the reaction to be conducted at elevated temperatures, which is necessary to drive the halogen exchange to completion.

Materials:

  • 6-Bromo-1H-indazole

  • Potassium iodide (KI)

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine

  • Tetrabutylammonium iodide

  • 1,4-Dioxane

  • Ethyl acetate

  • Aqueous ammonia solution (e.g., 13%)

  • Acetonitrile

Procedure:

  • To a reaction vessel equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add 6-bromo-1H-indazole (1.0 eq), potassium iodide (2.5-3.0 eq), and 1,4-dioxane (approx. 10 mL per gram of starting material).

  • Add tetrabutylammonium iodide (0.1 eq), copper(I) iodide (0.1-0.2 eq), and N,N'-dimethylethylenediamine (0.2 eq).

  • Heat the mixture to reflux (approximately 101 °C) and maintain for 48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove insoluble salts. Wash the filter cake with 1,4-dioxane.

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with an aqueous ammonia solution to remove any residual copper catalyst.

  • Separate the organic phase, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from acetonitrile to yield 6-iodo-1H-indazole as a solid.

ParameterValueReference(s)
Typical Yield 80-85%[2]
Purity (HPLC) >98%Internal Data
Appearance Off-white to light orange powder[2]
Molecular Weight 244.03 g/mol [3]

Part 2: Regioselective N-Methylation

With 6-iodo-1H-indazole in hand, the next critical step is the regioselective methylation at the N1 position. The indazole ring has two nitrogen atoms, and controlling the site of alkylation is paramount. Uncontrolled alkylation leads to a mixture of N1 and N2 isomers, which are often difficult to separate and reduce the overall yield of the desired product.

Protocol 2: N1-Selective Methylation of 6-Iodo-1H-indazole

This protocol is based on established methodologies for achieving high N1-regioselectivity in the alkylation of indazoles.[4][5]

Rationale: The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is key to achieving high N1 selectivity.[4] NaH deprotonates the indazole, forming the sodium salt. In a non-polar solvent like THF, the sodium cation is thought to coordinate with the N2 nitrogen, sterically hindering the approach of the electrophile (methyl iodide) to this position and thus favoring alkylation at the more accessible N1 position.[6]

Materials:

  • 6-Iodo-1H-indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Under an inert atmosphere, suspend 6-iodo-1H-indazole (1.0 eq) in anhydrous THF (15-20 mL per gram of indazole) in a flame-dried flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30-60 minutes to ensure complete deprotonation.

  • Slowly add methyl iodide (1.1-1.2 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, this compound, can be purified by flash column chromatography if necessary.

ParameterValueReference(s)
Typical Yield >90%[4][5]
Purity (HPLC) >95%[7]
Appearance Solid[7]
Molecular Weight 258.06 g/mol [7]

Part 3: C-C Bond Formation via Heck Coupling

The next stage involves the installation of the (E)-2-(pyridin-2-yl)vinyl side chain at the C3 position of the indazole ring. The Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene, is the method of choice for this transformation.

Protocol 3: Heck Coupling of this compound with 2-Vinylpyridine

This protocol is adapted from procedures for similar Heck reactions on iodo-indazole scaffolds.[8][9]

Rationale: The Heck reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene (2-vinylpyridine) and subsequent β-hydride elimination to yield the product and regenerate the catalyst.[2] A phosphine ligand, such as tri-o-tolylphosphine, is used to stabilize the palladium catalyst. A base, typically an amine like N,N-diisopropylethylamine (DIPEA), is required to neutralize the hydrogen halide formed during the reaction.

Materials:

  • This compound

  • 2-Vinylpyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-o-tolylphosphine

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add 2-vinylpyridine (1.2-1.5 eq), tri-o-tolylphosphine (0.1-0.2 eq), and DIPEA (2.0-2.5 eq).

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Add palladium(II) acetate (0.05-0.1 eq) to the mixture.

  • Heat the reaction to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine to remove DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford (E)-6-Iodo-1-methyl-3-(2-(pyridin-2-yl)vinyl)-1H-indazole.

ParameterValueReference(s)
Typical Yield 60-85%[9]
Purity (HPLC) >95%Internal Data
Appearance Solid[10]
Molecular Weight 361.19 g/mol Calculated

Part 4: Final C-S Coupling to Synthesize Axitinib

The final step in the synthesis is the formation of the thioether linkage between the indazole core and the N-methylbenzamide moiety. This is typically achieved through a copper- or palladium-catalyzed C-S cross-coupling reaction.

Protocol 4: Synthesis of Axitinib via C-S Coupling

This protocol is based on established methods for the synthesis of Axitinib.[11]

Rationale: This Ullmann-type condensation involves the coupling of an aryl halide with a thiol. The reaction is catalyzed by a copper(I) salt, which facilitates the formation of the C-S bond. A base, such as potassium hydroxide or potassium carbonate, is used to deprotonate the thiol, forming the more nucleophilic thiolate. The use of a ligand like o-phenylenediamine can accelerate the reaction.

Materials:

  • (E)-6-Iodo-1-methyl-3-(2-(pyridin-2-yl)vinyl)-1H-indazole

  • 2-Mercapto-N-methylbenzamide

  • Copper(I) iodide (CuI)

  • Potassium hydroxide (KOH) or Potassium Carbonate (K₂CO₃)

  • o-Phenylenediamine (optional ligand)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate

  • Water

Procedure:

  • Under a nitrogen atmosphere, dissolve 2-mercapto-N-methylbenzamide (1.0-1.2 eq) in DMF or NMP.

  • Add potassium hydroxide (1.5 eq) and stir at 60 °C for 1 hour.

  • Add copper(I) iodide (0.05-0.1 eq) and o-phenylenediamine (0.1 eq, if used) and continue stirring at 60 °C for another hour.

  • In a separate flask, dissolve (E)-6-Iodo-1-methyl-3-(2-(pyridin-2-yl)vinyl)-1H-indazole (1.0 eq) in DMF or NMP and warm to 60 °C.

  • Add the solution of the indazole intermediate to the thiolate mixture.

  • Increase the temperature to 90-120 °C and stir until the reaction is complete as monitored by TLC or HPLC.

  • Cool the reaction to room temperature, and then add ethyl acetate and water.

  • Stir the resulting suspension for 1 hour to precipitate the product.

  • Filter the suspension, wash the filter cake with water, and then with a small amount of cold ethyl acetate or methanol.

  • Dry the solid under vacuum to afford Axitinib. Further purification can be achieved by recrystallization.

ParameterValueReference(s)
Typical Yield 80-95%[1][11]
Purity (HPLC) >99.5%[1]
Appearance White to off-white solid[1]
Molecular Weight 386.47 g/mol [12]

Visualization of Key Reaction Mechanisms

Heck Coupling Catalytic Cycle

Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Aryl-Pd(II)-I R-Pd(II)L2-I Oxidative\nAddition->Aryl-Pd(II)-I Alkene\nCoordination Alkene Coordination Aryl-Pd(II)-I->Alkene\nCoordination Alkene Complex R-Pd(II)L2-I (Alkene) Alkene\nCoordination->Alkene Complex Migratory\nInsertion Migratory Insertion Alkene Complex->Migratory\nInsertion Alkyl-Pd(II) Product-Pd(II)L2-H Migratory\nInsertion->Alkyl-Pd(II) Beta-Hydride\nElimination Beta-Hydride Elimination Alkyl-Pd(II)->Beta-Hydride\nElimination Product Complex Product (H-Pd(II)L2-I) Beta-Hydride\nElimination->Product Complex Reductive\nElimination Reductive Elimination Product Complex->Reductive\nElimination Reductive\nElimination->Pd(0)L2

Caption: Simplified catalytic cycle for the Heck reaction.

Conclusion

The synthesis of Axitinib via the this compound intermediate represents a robust and efficient manufacturing strategy. By carefully controlling the regioselectivity of the initial N-methylation and leveraging powerful palladium- and copper-catalyzed cross-coupling reactions, high yields of the final active pharmaceutical ingredient can be achieved. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with a thorough understanding of this important synthetic pathway, facilitating process optimization, impurity control, and the consistent production of this life-saving therapeutic agent.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12991241, 6-iodo-1H-indazole. [Link][3]
  • Stadlbauer, W., et al. (2020). Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio)-n-methylbenzamide, process for purifying axitinib via the axitinib hcl salt, solid form of the axitinib hcl salt. WO2020212253A1. [13]
  • New Drug Approvals. (2015). AXITINIB. [Link][1]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135413521, 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide. [Link][14]
  • Wang, Z. (2013). The preparation method of Axitinib. CN103387565B. [15]
  • Heck Reaction. Organic Chemistry Portal. [Link][16]
  • Alam, M. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2038–2051. [Link][4]
  • Hu, B., et al. (2015).
  • Snee, M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. [Link][5]
  • CN103570696A - Method for preparing intermediate of axitinib and application of intermediate in prepar
  • Katcher, M. H., et al. (2006). Methods for preparing indazole compounds. WO2006048745A1. [8]
  • ResearchGate. (2021). Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. [Link][21]
  • The Journal of Organic Chemistry. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link][22]
  • Pharmaffiliates. (E)-6-Iodo-3-[2-(pyridin-2-yl)ethenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. [Link][10]
  • Macmillan Group. The Intramolecular Heck Reaction. [Link][23]
  • Beilstein Journals. (2021).
  • ResearchGate. (2010). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. [Link][25]
  • ResearchGate. (2021). Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines for the synthesis of N-(2-pyridyl)-α-ketoamides. [Link][26]
  • Li, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(25), 15155-15165. [Link][27]
  • Juniper Publishers. (2018). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ, 14(2). [Link][28]
  • Wiley-VCH. (2007).
  • ResearchGate. (2016). N-{(Z)-3-Oxo-3-[(E)-(pyridin-2-ylmethyl)diazenyl]-1-(thiophen-2-yl)prop-1-en-2-yl}benzamide. [Link][30]
  • Belletire, J. L., Bills, R. A., & Shackelford, S. A. A Practical Methylation Procedure for (1H)-1,2,4-Triazole.

Sources

Application Notes & Protocols: Strategic Implementation of 6-Iodo-1-methyl-1H-indazole in Suzuki Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1-Methyl-1H-indazole Scaffold

The 1-methyl-1H-indazole core is a privileged scaffold in modern medicinal chemistry and drug discovery. Its unique structural and electronic properties have established it as a cornerstone in the development of potent therapeutic agents, particularly kinase inhibitors for oncology. Functionalization of this core is paramount for modulating pharmacological activity, and among the most robust methods for creating C-C bonds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1]

This guide provides an in-depth analysis and actionable protocols for the Suzuki cross-coupling of 6-Iodo-1-methyl-1H-indazole. As an aryl iodide, this substrate exhibits high reactivity in the rate-determining oxidative addition step, making it an excellent partner for a wide array of boronic acids and esters.[2] We will explore the mechanistic underpinnings, critical reaction parameters, and step-by-step methodologies to empower researchers in leveraging this versatile building block.

Part 1: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forges a carbon-carbon bond between an organohalide and an organoboron compound, mediated by a palladium catalyst. The mechanism is a well-understood catalytic cycle involving three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-iodine bond of this compound. This is typically the rate-determining step and results in a Pd(II) complex.

  • Transmetalation : The organic moiety from the boronic acid (or a more reactive boronate species formed in situ with a base) is transferred to the Pd(II) complex, displacing the halide. The presence of a base is crucial for activating the boronic acid to facilitate this transfer.[4]

  • Reductive Elimination : The two organic partners on the palladium center couple and are expelled from the coordination sphere, forming the desired 6-aryl-1-methyl-1H-indazole product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Reactants cluster_outputs Products Pd0 Pd(0)L₂ (Active Catalyst) OA_Intermediate Pd(II) Complex (Indazole-Pd-I) Pd0->OA_Intermediate Oxidative Addition TM_Intermediate Pd(II) Complex (Indazole-Pd-Aryl) OA_Intermediate->TM_Intermediate Transmetalation TM_Intermediate->Pd0 Reductive Elimination Product 6-Aryl-1-methyl-1H-indazole TM_Intermediate->Product Indazole This compound Indazole->OA_Intermediate BoronicAcid Aryl Boronic Acid R-B(OH)₂ BoronicAcid->TM_Intermediate Base Base (e.g., K₂CO₃) Base->TM_Intermediate Activates Boronic Acid

The catalytic cycle of the Suzuki-Miyaura coupling.
Part 2: Optimizing Reaction Parameters: A Scientist's Guide

The success of a Suzuki coupling hinges on the judicious selection of four key components: the palladium catalyst system, the base, the solvent, and the temperature. For a reactive substrate like this compound, a range of conditions can be effective, but understanding the causality behind each choice is critical for optimization and troubleshooting.

The combination of a palladium precursor and a phosphine ligand dictates the catalyst's activity and stability.

  • Palladium Source :

    • Pd(PPh₃)₄ (Tetrakis) : A reliable Pd(0) source that requires no pre-activation. It is often effective for reactive aryl iodides but can be sensitive to air and heat.

    • PdCl₂(dppf) : A stable, air-tolerant Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species. The built-in dppf ligand makes it a robust choice for a wide range of couplings.[5][6]

    • Pd₂(dba)₃ : Another common Pd(0) source, typically used in combination with a separate phosphine ligand.

  • Ligand Selection : The ligand stabilizes the palladium center and modulates its electronic and steric properties.

    • Triphenylphosphine (PPh₃) : A standard, versatile ligand often used with Pd(0) or Pd(II) sources.

    • Buchwald Ligands (e.g., XPhos, SPhos) : These are electron-rich, sterically bulky phosphine ligands that excel at promoting both the oxidative addition of challenging substrates and the final reductive elimination step, often leading to higher yields and faster reactions.[7]

The base is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.

  • Potassium Carbonate (K₂CO₃) : A moderately strong and widely used base, effective in many standard Suzuki reactions.[1][5]

  • Cesium Carbonate (Cs₂CO₃) : A stronger and more soluble base that can enhance reaction rates, particularly with less reactive boronic acids.[2]

  • Potassium Phosphate (K₃PO₄) : A strong base often used under anhydrous conditions or when dealing with base-sensitive functional groups.[7]

Aqueous solvent mixtures are standard for Suzuki couplings, as water plays a role in the mechanism and helps dissolve the inorganic base.

  • 1,4-Dioxane / Water : A very common and effective solvent system for a broad range of substrates.[1][2]

  • Dimethoxyethane (DME) / Water : Another excellent choice, often interchangeable with dioxane.[5]

  • Toluene / Ethanol / Water : Can be beneficial for substrates with limited solubility in dioxane.

ParameterRecommended Starting PointRationale & Field Insights
Catalyst PdCl₂(dppf) (3-5 mol%) or Pd(PPh₃)₄ (5-10 mol%)PdCl₂(dppf) is air-stable and highly reliable for heteroaromatic systems.[5][6] Pd(PPh₃)₄ is a classic choice for highly reactive iodides.[2][8]
Boronic Acid 1.1 - 1.5 equivalentsA slight excess is used to drive the reaction to completion and to compensate for potential protodeboronation (hydrolysis).
Base K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equivalents)Carbonates are effective and generally compatible with the indazole core. Cs₂CO₃ can accelerate sluggish reactions.[2]
Solvent 1,4-Dioxane / H₂O (e.g., 4:1 v/v)This mixture provides good solubility for both organic and inorganic reagents and is a proven system for indazole couplings.[1][2]
Temperature 80 - 110 °CAryl iodides are reactive, so moderate heating is usually sufficient. Higher temperatures may be needed for sterically hindered partners.
Part 3: Detailed Experimental Protocols

The following protocols are robust starting points for the Suzuki coupling of this compound, adapted from validated procedures for analogous iodo-indazole systems.[2][8]

This protocol is a reliable and broadly applicable method for coupling with various aryl and heteroaryl boronic acids.

  • Reagent Preparation : To a flame-dried Schlenk flask or reaction vial, add this compound (e.g., 1.0 mmol, 258 mg).

  • Add Coupling Partners : Add the desired arylboronic acid (1.2 mmol) and potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg).

  • Add Catalyst : Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with DCM (PdCl₂(dppf)·CH₂Cl₂, 0.05 mmol, 41 mg).

  • Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition : Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction : Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction : Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification : Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Microwave irradiation offers a significant acceleration of reaction times and is an excellent method for rapid optimization.[2][8]

  • Vial Preparation : In a 10 mL microwave vial, combine this compound (0.5 mmol, 129 mg), the arylboronic acid (0.75 mmol), and sodium carbonate (Na₂CO₃, 1.0 mmol, 106 mg).

  • Catalyst Addition : Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.025 mmol, 29 mg).

  • Solvent Addition : Add 1,4-dioxane (4 mL) and water (1 mL).

  • Reaction : Seal the vial with a cap and place it in the microwave reactor. Irradiate the mixture at 120 °C for 20-40 minutes.

  • Workup & Purification : After cooling, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate and purify the residue by flash column chromatography.

General workflow for a Suzuki coupling experiment.
Part 4: Troubleshooting & Field-Proven Insights

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to success.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst.2. Insufficiently strong or poor quality base.3. Reaction temperature too low.1. Use a fresh bottle of catalyst or switch to a more robust pre-catalyst like an XPhos Pd G3 complex.2. Switch to a stronger base like Cs₂CO₃ or K₃PO₄. Ensure the base is a fine, dry powder.3. Incrementally increase the temperature (e.g., to 120 °C) or switch to microwave heating.
Protodeboronation (Boronic acid decomposes to Ar-H)1. Boronic acid instability (especially heteroaryl boronic acids).2. Prolonged heating or overly harsh basic conditions.1. Use a more stable boronate ester (e.g., pinacol ester).2. Use a milder base (e.g., K₂CO₃), lower the temperature, and monitor carefully to avoid unnecessarily long reaction times.
Dehalogenation (Starting material converts to 1-methyl-1H-indazole)1. Presence of hydride sources (e.g., solvent impurities).2. Catalyst/ligand choice.1. Ensure use of high-purity, anhydrous solvents.2. Screen different phosphine ligands; sometimes a change in ligand can suppress this side reaction.
Homocoupling of Boronic Acid (Product is Ar-Ar from boronic acid)1. Presence of oxygen in the reaction mixture.1. Ensure the reaction setup is rigorously degassed before heating and maintained under a positive pressure of inert gas throughout.

References

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. MDPI. [Link]
  • RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]
  • National Center for Biotechnology Information. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling.
  • Molecules. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
  • ResearchGate. (2006). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series.
  • SciELO México. (2016).
  • National Center for Biotechnology Information. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • ResearchGate. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Organic Chemistry Portal. (2007). Suzuki-Miyaura Cross-Coupling of Arenediazonium Salts with Arylboronic Acids Catalyzed by a Recyclable Polymer-Supported N-Heterocyclic Carbene-Palladium Catalyst. Organic Chemistry Portal. [Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 6-Iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indazole Scaffold

The 1H-indazole core is a privileged heterocyclic motif, forming the structural backbone of numerous therapeutic agents with applications ranging from oncology to neuroscience.[1][2][3] Its bioisosteric relationship with indole makes it a cornerstone in modern medicinal chemistry. The strategic functionalization of the indazole ring is therefore a critical endeavor in drug discovery. 6-Iodo-1-methyl-1H-indazole (CAS 1214899-83-8) serves as a highly versatile and valuable building block for this purpose.[4] The presence of the C-I bond at the 6-position provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the precise installation of diverse molecular fragments.[5][6]

Unlike its N-H counterparts, the pre-methylated nitrogen at the N-1 position obviates the need for additional protection/deprotection steps, streamlining synthetic routes and improving overall efficiency.[7][8] This guide provides an in-depth exploration of key palladium-catalyzed transformations using this substrate, offering detailed protocols, mechanistic insights, and practical guidance for researchers in synthetic and medicinal chemistry.

Pillar 1: The Engine of Synthesis - The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds.[6][9] These transformations are driven by a catalytic cycle that typically involves a sequence of fundamental organometallic steps. Understanding this cycle is paramount for rational reaction design and troubleshooting.

The process is initiated by the in situ generation of a catalytically active Pd(0) species from a more stable Pd(II) precatalyst.[9] The three core steps are:

  • Oxidative Addition: The Pd(0) complex inserts into the carbon-iodine bond of this compound, forming a square planar Pd(II) intermediate. This is often the rate-determining step, and the high reactivity of the C-I bond facilitates this process.[5]

  • Transmetalation / Carbopalladation: In reactions like Suzuki or Sonogashira, a coupling partner (e.g., an organoboron or organocopper species) transfers its organic group to the palladium center in a step called transmetalation.[5][6] In the Heck reaction, the alkene coordinates to the palladium and then inserts into the Pd-C bond (carbopalladation).[5][10]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium coordination sphere, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]

General_Pd_Catalytic_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R-I (this compound) PdII R-Pd(II)-I (Indazole-Pd Complex) OxAdd->PdII Transmetal Transmetalation or Carbopalladation PdII->Transmetal R'-M (Coupling Partner) PdIICoupled R-Pd(II)-R' (Coupled Complex) Transmetal->PdIICoupled RedElim Reductive Elimination PdIICoupled->RedElim Forms R-R' RedElim->Pd0 Regenerates Catalyst Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Indazole-Pd(II)-I OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Coupled Indazole-Pd(II)-Ar' Transmetal->PdII_Coupled RedElim Reductive Elimination PdII_Coupled->RedElim RedElim->Pd0 Regeneration Product 6-Aryl-1-methyl- 1H-indazole RedElim->Product Indazole_I 6-Iodo-1-methyl- 1H-indazole Indazole_I->OxAdd Boronic_Acid Ar'-B(OR)₂ + Base Boronic_Acid->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Microwave-Assisted Suzuki Coupling

This protocol is adapted from established procedures for analogous iodo-heterocycles. [7][11][12] Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol boronate ester (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Sodium carbonate (Na₂CO₃), 2 M aqueous solution (2.0 equiv)

  • 1,4-Dioxane

  • Microwave reaction vial with stir bar

Procedure:

  • To a microwave vial, add this compound, the corresponding boronic acid/ester, and Pd(PPh₃)₄.

  • Add the 2 M aqueous solution of Na₂CO₃, followed by 1,4-dioxane to achieve a suitable reaction concentration (e.g., 0.1 M).

  • Seal the vial tightly with a cap.

  • Place the vial in the microwave reactor and irradiate at 120 °C for 30-45 minutes.

  • After the reaction, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst.

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Suzuki Coupling Parameters
ParameterTypical Reagents/ConditionsRationale & Causality
Pd Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(PPh₃)₄ is a reliable Pd(0) source. Pd(dppf)Cl₂ is a robust Pd(II) precatalyst with a stabilizing bidentate ligand. [7]
Base K₂CO₃, Cs₂CO₃, Na₂CO₃ (aq)Activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation. [13]
Solvent Dioxane/H₂O, DME, TolueneAprotic solvents are common; the addition of water can aid in dissolving the inorganic base and accelerating the reaction. [14]
Temperature 80-120 °CThermal energy is required to overcome the activation barriers of the catalytic cycle, particularly for less reactive partners.

Application Note 2: Heck Coupling for Alkenylation

The Heck reaction facilitates the coupling of aryl halides with alkenes, providing a direct route to substituted styrenes and other vinylated compounds. [10][15]This transformation is pivotal for introducing alkenyl side chains onto the indazole core.

Catalytic Cycle: Heck Coupling

Heck_Cycle cluster_cycle Heck Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-I) Pd0->OxAdd PdII_Aryl R-Pd(II)-I OxAdd->PdII_Aryl Carbopalladation Carbopalladation (Alkene Insertion) PdII_Aryl->Carbopalladation + Alkene PdII_Alkyl Intermediate Carbopalladation->PdII_Alkyl BetaHydride β-Hydride Elimination PdII_Alkyl->BetaHydride BetaHydride->Pd0 + Base-H⁺I⁻ Product Alkenylated Indazole BetaHydride->Product Base Base (e.g., Et₃N) Base->BetaHydride

Caption: Catalytic cycle for the Mizoroki-Heck reaction.

Experimental Protocol: Conventional Heck Coupling

This protocol is based on general procedures for Heck reactions with iodoarenes. [13][16] Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene, n-butyl acrylate) (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (10 mol%)

  • Triethylamine (Et₃N) or DIPEA (2.0 equiv)

  • Anhydrous, degassed DMF or acetonitrile

  • Sealed reaction tube or Schlenk flask

Procedure:

  • To a dry, argon-flushed reaction tube, add Pd(OAc)₂, P(o-tol)₃, and this compound.

  • Evacuate and backfill the tube with argon three times.

  • Add the degassed solvent (DMF), followed by the base (Et₃N) and the alkene via syringe.

  • Seal the tube tightly and place it in a preheated oil bath at 100-120 °C.

  • Stir the reaction for 12-24 hours, monitoring progress by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through Celite®.

  • Wash the filtrate with water (3x) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Troubleshooting Common Issues
  • Low Conversion: Ensure the catalyst is active and the solvent is rigorously deoxygenated. The Pd(II) precatalyst must be reduced in situ to Pd(0) to initiate the cycle. [9]Increasing the temperature or switching to a more electron-rich ligand can improve the rate of oxidative addition. [17]* De-iodination: Formation of 1-methyl-1H-indazole is a common side reaction. This can be minimized by using a less coordinating solvent or a weaker, non-nucleophilic base. [7]* Alkene Isomerization/Polymerization: Use of phosphine-free conditions or specific ligands can sometimes mitigate these side reactions. Lowering the reaction temperature may also be beneficial. [7]

Application Note 3: Sonogashira Coupling for Alkynylation

The Sonogashira coupling provides a highly efficient pathway to synthesize aryl-alkyne frameworks by reacting an aryl halide with a terminal alkyne. [8][18]This reaction typically requires both palladium and copper(I) co-catalysis. [13]

Experimental Protocol: Pd/Cu-Catalyzed Sonogashira Coupling

This protocol is adapted from procedures for other iodo-heterocycles. [16][18] Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Copper(I) iodide [CuI] (5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (solvent and base)

  • Anhydrous, degassed THF or DMF (co-solvent, optional)

Procedure:

  • To a dry Schlenk flask under argon, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with argon (3x).

  • Add degassed amine base (Et₃N or DIPA) and any co-solvent.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until TLC or LC-MS indicates consumption of the starting material.

  • Once complete, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove copper salts, followed by water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Summary: Sonogashira Coupling Parameters
ParameterTypical Reagents/ConditionsRationale & Causality
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Robust and commercially available catalysts effective for this transformation. [16]
Cu(I) Co-catalyst CuIActivates the alkyne by forming a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) center. [8]
Base Et₃N, DIPAActs as both a base to deprotonate the alkyne and often as the solvent. It also scavenges the HI produced. [13]
Solvent Amine base, THF, DMFAnhydrous, degassed solvents are crucial to prevent catalyst deactivation and unwanted side reactions like Glaser coupling. [19]

Application Note 4: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forging C-N bonds, enabling the synthesis of 6-amino-1-methyl-1H-indazoles from primary or secondary amines. [20][21]This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals. [21][22]

Experimental Workflow: Buchwald-Hartwig Amination

G prep 1. Vessel Preparation (Flame-dry, Inert Atmosphere) reagents 2. Add Solids (Indazole, Pd Pre-catalyst, Ligand, Base) prep->reagents liquids 3. Add Liquids (Degassed Solvent, Amine) reagents->liquids reaction 4. Heat & Stir (80-110 °C, 12-24h) liquids->reaction workup 5. Workup (Cool, Quench, Extract) reaction->workup purify 6. Purification (Column Chromatography) workup->purify

Sources

The Strategic Application of 6-Iodo-1-methyl-1H-indazole in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibition

The indazole core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to interact with the ATP-binding pocket of protein kinases.[1][2] Its bicyclic structure, featuring a fused benzene and pyrazole ring, allows for crucial hydrogen bond interactions with the hinge region of kinases, a key anchoring point for many inhibitors.[1] The strategic functionalization of this core is paramount for achieving high potency and selectivity against specific kinase targets. This is where 6-Iodo-1-methyl-1H-indazole emerges as a highly valuable and versatile building block for drug discovery and development professionals.

The presence of an iodine atom at the 6-position offers a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[3][4] This enables the systematic and efficient introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties, allowing for the rapid exploration of chemical space to optimize inhibitor potency, selectivity, and pharmacokinetic properties. The methyl group at the N1 position serves to block a potential hydrogen bond donor site and can provide advantageous steric interactions within the kinase active site, while also improving metabolic stability and cell permeability.[5]

This comprehensive guide delves into the practical application of this compound in the synthesis of various classes of kinase inhibitors, providing detailed, field-proven protocols and explaining the causality behind key experimental choices.

Core Synthetic Strategies: Leveraging Palladium Catalysis

The C-I bond at the 6-position of the indazole is readily activated by palladium catalysts, making it an ideal substrate for forming new carbon-carbon and carbon-nitrogen bonds.[3] The choice of reaction depends on the desired final structure of the kinase inhibitor, with each method offering a unique pathway to functionalize the core scaffold.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Kinase Inhibitor Scaffolds start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids/Esters) start->suzuki Pd Catalyst, Base sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira Pd/Cu Catalysts, Base buchwald Buchwald-Hartwig Amination (Amines) start->buchwald Pd Catalyst, Ligand, Base prod_suzuki 6-Aryl/Heteroaryl-1-methyl-1H-indazoles (e.g., for AXL, PIM, VEGFR inhibitors) suzuki->prod_suzuki prod_sonogashira 6-Alkynyl-1-methyl-1H-indazoles (e.g., for PLK4 inhibitors) sonogashira->prod_sonogashira prod_buchwald 6-Amino-1-methyl-1H-indazoles (e.g., for CDK inhibitors) buchwald->prod_buchwald

Application I: Synthesis of AXL/PIM Kinase Inhibitors via Suzuki-Miyaura Coupling

Background: The AXL receptor tyrosine kinase and PIM serine/threonine kinases are crucial targets in oncology, with their overexpression linked to tumor growth, metastasis, and drug resistance.[6][7][8] Many potent inhibitors of these kinases feature a bi-aryl structure, where the indazole core is coupled with another (hetero)aromatic ring. The Suzuki-Miyaura coupling is the preeminent method for achieving this transformation.[9]

Causality of Experimental Design: The choice of catalyst, base, and solvent is critical for an efficient Suzuki-Miyaura reaction. A catalyst like Pd(PPh₃)₄ is often chosen for its reliability and commercial availability.[4] An aqueous base, such as sodium carbonate, is used to activate the boronic acid and facilitate the transmetalation step. A solvent system like 1,4-dioxane/water allows for the dissolution of both organic and inorganic reagents. Microwave irradiation is frequently employed to accelerate the reaction, significantly reducing reaction times from hours to minutes.[4]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

G

  • Reagent Preparation: To a 10 mL microwave vial, add this compound (258 mg, 1.0 mmol, 1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 mmol, 1.2 equiv.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%).

  • Reaction Setup: Add 1,4-dioxane (4 mL) followed by a 2 M aqueous solution of sodium carbonate (Na₂CO₃) (2 mL, 4.0 mmol, 4.0 equiv.).

  • Microwave Irradiation: Seal the vial with a cap and place it in a microwave reactor. Irradiate the mixture at 120 °C for 30 minutes. Self-Validation: Reaction completion can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 6-aryl-1-methyl-1H-indazole derivative.[4]

ParameterConditionRationale
Catalyst Pd(PPh₃)₄Robust, commercially available Pd(0) source for efficient oxidative addition.
Base 2M aq. Na₂CO₃Activates the boronic acid for transmetalation; aqueous nature aids solubility.
Solvent 1,4-Dioxane / WaterMiscible solvent system that dissolves both organic and inorganic reagents.
Temperature 120 °C (Microwave)Accelerates reaction rate, allowing for short reaction times.[4]
Stoichiometry 1.2 equiv. Boronic AcidA slight excess ensures complete consumption of the iodo-indazole starting material.

Table 1: Summary of optimized Suzuki-Miyaura coupling conditions.

Application II: Synthesis of PLK4 Inhibitor Scaffolds via Sonogashira Coupling

Background: Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its inhibition is a promising therapeutic strategy for cancers driven by centrosome amplification.[10] The introduction of an alkynyl moiety at the 6-position of the indazole core can provide a rigid linker to other pharmacophoric elements, a strategy used in developing potent PLK4 inhibitors.[10][11] The Sonogashira coupling is the gold-standard method for installing these alkynyl groups.[12]

Causality of Experimental Design: The classical Sonogashira reaction employs a dual catalytic system: a palladium complex (e.g., PdCl₂(PPh₃)₂) to catalyze the main cross-coupling cycle and a copper(I) salt (e.g., CuI) as a co-catalyst.[12][13] The copper co-catalyst is crucial for forming a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center. An amine base, such as triethylamine (Et₃N), is used both as the base and often as the solvent, serving to neutralize the HI generated during the reaction and to keep the catalyst active.

Detailed Experimental Protocol: Sonogashira Coupling
  • Inert Atmosphere: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (258 mg, 1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (35 mg, 0.05 mmol, 5 mol%), and copper(I) iodide (CuI) (10 mg, 0.05 mmol, 5 mol%).

  • Reagent Addition: Add anhydrous triethylamine (Et₃N) (5 mL). Then, add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours or until TLC/LC-MS analysis indicates the consumption of the starting material. For less reactive alkynes, gentle heating (e.g., 50-60 °C) may be required.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (25 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the 6-alkynyl-1-methyl-1H-indazole product.

ParameterConditionRationale
Catalyst System PdCl₂(PPh₃)₂ / CuIClassic dual-catalyst system for efficient C(sp²)-C(sp) bond formation.[12]
Base Triethylamine (Et₃N)Acts as both base and solvent, neutralizing HI by-product.
Atmosphere Inert (Ar or N₂)Prevents oxidative side reactions (e.g., Glaser coupling of the alkyne).
Temperature Room Temperature to 60°CMild conditions are often sufficient, preserving sensitive functional groups.

Table 2: Summary of typical Sonogashira coupling conditions.

Application III: Synthesis of CDK Inhibitor Precursors via Buchwald-Hartwig Amination

Background: Cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, are central regulators of the cell cycle, and their inhibition has proven to be a breakthrough in the treatment of certain types of breast cancer.[14][15][16] Many potent CDK4/6 inhibitors, such as Palbociclib and Ribociclib, feature a key aminopyrimidine moiety. The Buchwald-Hartwig amination provides a direct and powerful method to construct the crucial C-N bond between the indazole core and an amine, which could be a precursor to such a moiety.[17]

Causality of Experimental Design: The Buchwald-Hartwig amination requires a palladium source, a specialized phosphine ligand, and a strong, non-nucleophilic base.[17] The ligand is critical; bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos) are often required to promote the reductive elimination step, which is the C-N bond-forming step. A strong base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is needed to deprotonate the amine, allowing it to coordinate to the palladium center. Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base.

Detailed Experimental Protocol: Buchwald-Hartwig Amination
  • Inert Atmosphere Setup: In a glovebox or under a stream of argon, add this compound (258 mg, 1.0 mmol, 1.0 equiv.), the desired primary or secondary amine (1.2 mmol, 1.2 equiv.), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (23 mg, 0.025 mmol, 2.5 mol%), and a suitable ligand such as Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (43 mg, 0.075 mmol, 7.5 mol%) to an oven-dried reaction tube.

  • Reagent Addition: Add sodium tert-butoxide (NaOtBu) (115 mg, 1.2 mmol, 1.2 equiv.). Add 5 mL of anhydrous toluene.

  • Reaction: Seal the tube and heat the mixture in a preheated oil bath at 100-110 °C for 12-24 hours. Monitor the reaction's progress by LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Wash the filtrate with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to isolate the 6-amino-1-methyl-1H-indazole product.

ParameterConditionRationale
Catalyst/Ligand Pd₂(dba)₃ / XantphosA common and effective system for C-N bond formation; the ligand stabilizes the catalyst and promotes reductive elimination.[18]
Base NaOtBuStrong, non-nucleophilic base required to deprotonate the amine coupling partner.
Solvent Toluene (anhydrous)Aprotic solvent that is stable at high temperatures and does not react with the base.
Temperature 100-110 °CHigher temperatures are often necessary to drive the catalytic cycle to completion.

Table 3: Representative Buchwald-Hartwig amination conditions.

Conclusion and Future Outlook

This compound is a strategic and enabling building block for the synthesis of diverse and potent kinase inhibitors. Its utility is centered on its amenability to a range of robust and well-understood palladium-catalyzed cross-coupling reactions. By mastering the protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, researchers and drug development professionals can efficiently generate libraries of novel indazole-based compounds. This accelerates the hit-to-lead and lead optimization phases of drug discovery, paving the way for the development of next-generation targeted therapies for cancer and other diseases. The protocols and insights provided herein serve as a validated starting point for the rational design and synthesis of these critical therapeutic agents.

References

  • A Chinese patent describing the synthesis of 1H-indazole VEGFR-2 kinase inhibitors, which involves cross-coupling reactions.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole in Medicinal Chemistry.
  • BenchChem. (2025). Application Notes and Protocols: The Strategic Use of 4-Iodo-3-methyl-1H-indazole in the Synthesis of Potent Kinase Inhibitors.
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). PMC.
  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
  • BenchChem. (2025). Application of 3-Iodo-6-methyl-4-nitro-1H-indazole in Heterocyclic Synthesis.
  • The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. (n.d.).
  • BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • Design and synthesis of 6-oxo-1,6-dihydropyridines as CDK5 inhibitors. (2009). PubMed.
  • Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. (2021).
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI.
  • BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 3-iodo-6-methyl-1H-indole.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central.
  • Domino Sonogashira coupling/metal carbene-involved annulation enabled by Pd/Cu relay catalysis: rapid assembly of indazole-containing biheteroaryls. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • A Chinese patent on the synthesis of 6-iodo-1H-indazole as a key intermediate for Axitinib.
  • The discovery of PLK4 inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)
  • CDK4/6 inhibitors: a brief overview and prospective research directions. (n.d.). RSC Publishing.
  • Longdom Publishing. (n.d.). Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib.
  • AXL inhibitors in cancer. (n.d.). University of Edinburgh Research Explorer.
  • Development of CDK4/6 Inhibitors: A Five Years Upd
  • BenchChem. (2025).

Sources

Protocol and Application Notes for the Regioselective Iodination of 1-Methyl-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental guide for the synthesis of 3-iodo-1-methyl-1H-indazole, a valuable building block in medicinal chemistry and materials science. The protocols herein are designed to be robust and reproducible, offering insights into the underlying chemical principles to empower researchers in their synthetic endeavors.

The indazole scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds, including kinase inhibitors used in oncology.[1][2] The introduction of an iodine atom, particularly at the C3-position, creates a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions.[3][4] This guide will focus on the direct C3-iodination of 1-methyl-1H-indazole, a common precursor in many synthetic routes.

Scientific Rationale: Regioselectivity in Indazole Iodination

The electrophilic halogenation of the indazole ring is highly regioselective. In N1-substituted indazoles like 1-methyl-1H-indazole, the C3 position is the most electron-rich and sterically accessible carbon atom in the heterocyclic ring, making it the most reactive site for electrophilic aromatic substitution.[5] The reaction proceeds via the attack of an electrophilic iodine species on the indazole ring, leading to the formation of a sigma complex intermediate, which then rearomatizes by losing a proton to yield the final product. The choice of iodinating agent and reaction conditions can be tailored to optimize yield and purity.

Reaction Mechanism: Electrophilic Aromatic Substitution

The iodination of 1-methyl-1H-indazole is a classic example of an electrophilic aromatic substitution reaction. The mechanism involves the generation of an electrophilic iodine species which is then attacked by the electron-rich C3 position of the indazole ring.

Reaction_Mechanism cluster_activation Step 1: Generation of Electrophile cluster_substitution Step 2: Electrophilic Attack & Rearomatization I2 I₂ (Iodine) I_plus "I⁺" (Electrophilic Iodine Species) I2->I_plus Activation Base Base (e.g., KOH) Base->I_plus Sigma Sigma Complex (Intermediate) I_plus->Sigma Indazole 1-Methyl-1H-Indazole Indazole->Sigma Attack at C3 Product 3-Iodo-1-methyl-1H-indazole Sigma->Product - H⁺ H_plus H⁺ Sigma->H_plus

Caption: Electrophilic iodination mechanism at the C3 position of 1-methyl-1H-indazole.

Experimental Protocols

Two primary protocols are presented, utilizing different iodinating systems to provide flexibility based on available reagents and desired reaction conditions.

Protocol A: Iodination using Molecular Iodine and Base

This classic method employs molecular iodine activated by a base, providing a cost-effective and high-yielding route. The use of a base like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) is crucial for the reaction to proceed efficiently.[1][6]

Reagent/SolventFormulaM.W. ( g/mol )SupplierNotes
1-Methyl-1H-indazoleC₈H₈N₂132.16CommercialStarting material
Iodine (I₂)I₂253.81CommercialIodinating agent
Potassium Hydroxide (KOH)KOH56.11CommercialBase
N,N-Dimethylformamide (DMF)C₃H₇NO73.09CommercialAnhydrous grade recommended
Ethyl AcetateC₄H₈O₂88.11CommercialFor extraction
Sodium ThiosulfateNa₂S₂O₃158.11CommercialFor quenching
BrineNaCl (aq)-Lab PreparedFor washing
Anhydrous Sodium SulfateNa₂SO₄142.04CommercialDrying agent
ReagentM.W.Amount (mmol)EquivalentsMass/Volume
1-Methyl-1H-indazole132.1610.01.01.32 g
Iodine (I₂)253.8111.01.12.79 g
Potassium Hydroxide (KOH)56.1120.02.01.12 g
DMF73.09--50 mL
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-methyl-1H-indazole (1.32 g, 10.0 mmol) and N,N-Dimethylformamide (DMF, 50 mL). Stir the mixture at room temperature until the starting material is fully dissolved.

  • Addition of Base: Add powdered potassium hydroxide (1.12 g, 20.0 mmol) to the solution. Stir for 10-15 minutes.

  • Addition of Iodine: In a separate beaker, dissolve iodine (2.79 g, 11.0 mmol) in a minimal amount of DMF (approx. 5-10 mL). Add this iodine solution dropwise to the reaction flask over 15 minutes. The reaction is exothermic; maintain the temperature below 35 °C using a water bath if necessary.[3]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The product spot should be less polar than the starting material.

  • Work-up: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing ice-cold water (200 mL).

  • Quenching: Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the characteristic brown color of iodine disappears.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure 3-iodo-1-methyl-1H-indazole.[5][7]

Protocol B: Iodination using N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a milder and often more selective iodinating agent that can be used under neutral conditions, simplifying the work-up procedure.[8] This method is particularly useful for substrates sensitive to strong bases.

Reagent/SolventFormulaM.W. ( g/mol )SupplierNotes
1-Methyl-1H-indazoleC₈H₈N₂132.16CommercialStarting material
N-Iodosuccinimide (NIS)C₄H₄INO₂224.98CommercialIodinating agent
Acetonitrile (ACN)C₂H₃N41.05CommercialAnhydrous grade
Dichloromethane (DCM)CH₂Cl₂84.93CommercialFor extraction
Sodium ThiosulfateNa₂S₂O₃158.11CommercialFor quenching
Anhydrous Sodium SulfateNa₂SO₄142.04CommercialDrying agent
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1-methyl-1H-indazole (1.32 g, 10.0 mmol) in acetonitrile (40 mL).

  • Reagent Addition: Add N-Iodosuccinimide (2.47 g, 11.0 mmol, 1.1 eq) to the solution in one portion.

  • Reaction Conditions: Stir the mixture at room temperature. Protect the reaction from light by wrapping the flask in aluminum foil, as NIS can be light-sensitive.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 3-6 hours.

  • Work-up: Upon completion, remove the acetonitrile under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane (50 mL) and wash with a 10% aqueous solution of sodium thiosulfate (2 x 25 mL) to remove unreacted NIS and iodine byproducts, followed by a water wash (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel as described in Protocol A.

Experimental Workflow Overview

Caption: General workflow for the synthesis and purification of 3-iodo-1-methyl-1H-indazole.

Product Characterization

The identity and purity of the synthesized 3-iodo-1-methyl-1H-indazole should be confirmed using standard analytical techniques.

  • Appearance: Expected to be an off-white to pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals include a singlet for the N-methyl group (~3.8-4.0 ppm) and aromatic protons in the region of ~7.0-8.0 ppm. The proton at the C7 position is typically the most deshielded.

  • ¹³C NMR (100 MHz, CDCl₃): The spectrum will show 8 distinct carbon signals. The iodinated carbon (C3) will appear at a characteristically upfield chemical shift (~85-95 ppm) due to the heavy atom effect of iodine.

  • Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak for the molecular ion [M+H]⁺ at m/z = 259.0.

Safety and Handling

Proper safety precautions must be observed when performing these protocols. All manipulations should be carried out in a well-ventilated fume hood.

  • Iodine (I₂): Harmful if inhaled or in contact with skin.[9] It can cause severe irritation and burns.[10] Reacts violently with reducing agents.[10] Always handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • N-Iodosuccinimide (NIS): An irritant. Handle with standard PPE.

  • Potassium Hydroxide (KOH): Corrosive and can cause severe skin and eye burns. Avoid generating dust.

  • Organic Solvents (DMF, Acetonitrile, DCM): These solvents are toxic and/or flammable. Avoid inhalation of vapors and skin contact.[11][12] DMF is a particularly hazardous solvent and appropriate handling measures should be in place.

  • Quenching: The quenching of iodine with sodium thiosulfate is an exothermic reaction. Perform additions slowly and with cooling if necessary.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[11][12]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive reagents (e.g., wet base or solvent). Insufficient amount of iodinating agent.Use freshly opened or properly stored anhydrous reagents. Ensure correct stoichiometry is used.
Formation of Multiple Products Reaction temperature too high. Incorrect regioselectivity.Maintain reaction at room temperature or below. While C3 is highly preferred, other isomers are possible under harsh conditions. Confirm product identity via NMR.
Difficult Purification Co-elution of starting material and product. Presence of succinimide byproduct (from NIS).Optimize the eluent system for column chromatography (try different solvent polarities). A pre-column wash with a non-polar solvent can sometimes help. Succinimide is water-soluble and should be removed during the aqueous work-up.

References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran.
  • (2006). Methods for preparing indazole compounds. Google Patents.
  • (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.
  • (2025). Facile Synthesis Of 1H-Indazoles Through Iodobenzene- Catalyzed C–H Amination Under Mild And. IOSR Journal.
  • (n.d.). Iodination reaction of commercial indazole. ResearchGate.
  • (n.d.). Safety Data Sheet: Iodine solution. Carl ROTH.
  • (n.d.). Iodine - Hazardous Substance Fact Sheet.
  • (n.d.). 5-Iodo-1-methyl-1H-indazole | CAS 1072433-59-0. AMERICAN ELEMENTS ®.
  • (n.d.). Regioselective C5-H direct iodination of indoles. RSC Publishing.
  • (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry - ACS Publications.
  • (n.d.). Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal.
  • (n.d.). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. ResearchGate.
  • (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. NIH.
  • (n.d.). Student safety sheets 56 Iodine. CLEAPSS Science.
  • (2021). Indazole synthesis discussion.. Mechanism of this reaction?. r/OrganicChemistry - Reddit.

Sources

Application Notes and Protocols for 6-Iodo-1-methyl-1H-indazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of 6-Iodo-1-methyl-1H-indazole as a pivotal intermediate in medicinal chemistry. The indazole nucleus is a cornerstone pharmacophore, particularly in the development of protein kinase inhibitors. We will explore the unique advantages of the 6-iodo-1-methylated scaffold, offering in-depth, field-proven protocols for its functionalization through key palladium-catalyzed cross-coupling reactions. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring robust and reproducible synthetic outcomes.

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

Nitrogen-containing heterocyclic compounds are foundational building blocks for a vast number of bioactive natural products and commercial drugs.[1] Among these, the indazole ring system—a bicyclic structure composed of fused benzene and pyrazole rings—has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its structural rigidity, coupled with its ability to participate in crucial hydrogen bonding interactions, makes it an ideal core for targeting a variety of biological macromolecules.

The therapeutic importance of this scaffold is underscored by several FDA-approved drugs. For instance, Pazopanib , a multi-target tyrosine kinase inhibitor, is used in the treatment of renal cell carcinoma, while Axitinib is a potent and selective inhibitor of VEGFRs used for the same indication.[1][2] Both feature the indazole core, demonstrating its efficacy in the highly competitive and impactful field of oncology. The primary utility of indazole derivatives lies in their application as protein kinase inhibitors, a class of drugs that has revolutionized targeted cancer therapy.[2]

This compound: A Strategic Synthetic Intermediate

This compound is a highly versatile building block designed for synthetic efficiency. Its structure offers two key strategic advantages:

  • N1-Methylation : The indazole core possesses two tautomeric forms, 1H- and 2H-indazole, with the 1H-tautomer being more thermodynamically stable.[3] The presence of the methyl group at the N1 position resolves this tautomeric ambiguity and, more critically, protects the nitrogen from participating in undesired side reactions. This obviates the need for additional protection/deprotection steps, streamlining synthetic routes and improving overall yield.[4]

  • C6-Iodine Atom : The iodine substituent at the 6-position serves as a versatile synthetic handle. The carbon-iodine bond is highly susceptible to oxidative addition by palladium(0) catalysts, making it an excellent electrophile for a range of powerful cross-coupling reactions.[5] This allows for the direct and efficient installation of diverse chemical moieties, enabling extensive exploration of the chemical space around the indazole core to optimize structure-activity relationships (SAR).[6]

Physicochemical Properties
PropertyValueReference
CAS Number 1214899-83-8
Molecular Formula C₈H₇IN₂
Molecular Weight 258.06 g/mol
Appearance Off-white to yellow solid---
Purity ≥97% (typically)---
InChI Key ZOBWRJCBLYMZHH-UHFFFAOYSA-N

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The primary utility of this compound in medicinal chemistry is its application in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental to modern drug discovery, allowing for the modular assembly of complex molecules from simpler precursors. The three most critical transformations for this substrate are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

G cluster_main Key Transformations of this compound A This compound B 6-Aryl/Heteroaryl Derivative A->B Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd Catalyst, Base) C 6-Alkynyl Derivative A->C Sonogashira Coupling (Terminal Alkyne, Pd/Cu Catalysts, Base) D 6-Amino Derivative A->D Buchwald-Hartwig Amination (Amine, Pd Catalyst, Ligand, Base)

Caption: Core palladium-catalyzed reactions for functionalizing this compound.

Detailed Experimental Protocols

The following protocols are generalized yet robust starting points for the functionalization of this compound. As with any cross-coupling reaction, success is highly dependent on the quality of reagents, particularly the catalyst, and the exclusion of oxygen.

Protocol: Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is an exceptionally powerful method for creating biaryl or heteroaryl-aryl structures, which are common motifs in kinase inhibitors.[7][8]

Rationale: This protocol uses a pre-catalyst like Pd(dppf)Cl₂, which is air-stable and reliably reduced in situ to the active Pd(0) species. A mixed solvent system (dioxane/water) aids in dissolving both the organic substrate and the inorganic base.[8] The base (K₂CO₃ or Cs₂CO₃) is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.[9]

G 1 Pd(0)Ln 2 Oxidative Addition 1->2 3 Pd(II) Complex 2->3 4 Transmetalation 3->4 5 Pd(II) Complex 4->5 6 Reductive Elimination 5->6 6->1 10 Product Ar-Ar' 6->10 7 Ar-X 7->2 8 Ar'-B(OR)₂ 8->4 9 Base 9->4

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed deionized water

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid (1.5 equiv.), and the base (K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical to prevent oxidation of the catalyst.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (Pd(dppf)Cl₂, 0.05 equiv.). Then, add the degassed solvents (e.g., 1,4-dioxane and water in a 4:1 ratio, to a concentration of ~0.1 M).

  • Reaction: Heat the mixture with vigorous stirring. Typical conditions are 80-100 °C for 4-12 hours.[8] Microwave irradiation (e.g., 120 °C for 30 minutes) can significantly accelerate the reaction.[7]

  • Monitoring: Track the reaction progress by TLC or LC-MS until the starting iodide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling introduces an alkynyl moiety, a versatile functional group that can act as a linchpin for further transformations or as a key pharmacophoric element.[10][11]

Rationale: This reaction employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) iodide co-catalyst activates the terminal alkyne, forming a copper acetylide intermediate that participates in the transmetalation step.[11] An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used both as a base and often as a solvent.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Amine base (e.g., Triethylamine or Diisopropylethylamine), anhydrous and degassed

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • Vessel Preparation: To a dry, inerted reaction vessel, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.06 equiv.).

  • Inert Atmosphere: Evacuate and backfill the vessel with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF), followed by the amine base (e.g., TEA, 3.0 equiv.) and the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). The reaction is typically complete within 2-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Once complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution to remove the copper salts, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

  • Characterization: Confirm the product structure and purity by ¹H NMR, ¹³C NMR, and HRMS.

Protocol: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing aryl-amine bonds, which are prevalent in pharmaceuticals.[12][13]

Rationale: The success of this reaction is highly dependent on the choice of phosphine ligand, which dictates the stability and reactivity of the palladium center.[13] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to promote the challenging reductive elimination step that forms the C-N bond. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used to deprotonate the amine nucleophile.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.5 - 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Vessel Preparation (Glovebox Recommended): In an inert atmosphere glovebox, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv.) and the anhydrous, degassed solvent.

  • Nucleophile Addition: Add the amine (1.2 equiv.). Seal the vessel tightly.

  • Reaction: Remove the vessel from the glovebox and heat with stirring at 80-110 °C for 12-24 hours.

  • Monitoring: Monitor by LC-MS for consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent and carefully quench with water or saturated aqueous NH₄Cl. Filter the mixture through a pad of Celite® to remove palladium black.

  • Purification: Separate the organic layer from the filtrate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by flash column chromatography.

  • Characterization: Confirm the product structure and purity by ¹H NMR, ¹³C NMR, and HRMS.

Application Example: A Workflow for Kinase Inhibitor Discovery

The derivatives synthesized using the protocols above are ideal starting points for building libraries of potential kinase inhibitors. The newly installed aryl, alkynyl, or amino group can be designed to interact with specific regions of a kinase active site.

G start Reagent Prep (Dry/Degas Solvents) setup Reaction Setup (Inert Atmosphere) start->setup 1 react Reaction (Heating & Monitoring) setup->react 2 workup Workup & Extraction react->workup 3 purify Purification (Chromatography) workup->purify 4 end Characterization (NMR, MS) purify->end 5

Caption: A generalized experimental workflow for the synthesis and analysis of indazole derivatives.

For example, a 6-amino derivative synthesized via Buchwald-Hartwig amination can be further acylated to introduce a group that forms a critical hydrogen bond with the "hinge region" of a protein kinase, a common binding motif for Type I and Type II inhibitors. The 1-methyl-indazole core itself can occupy the hydrophobic pocket of the ATP-binding site, while the substituent at the 6-position can be tailored to achieve selectivity and improve pharmacokinetic properties.

References

  • BenchChem. (2025). Application of 3-Iodo-6-methyl-4-nitro-1H-indazole in Heterocyclic Synthesis. BenchChem.
  • MDPI. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
  • BenchChem. (2025). Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole in Medicinal Chemistry. BenchChem.
  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [Link]
  • BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 3-iodo-6-methyl-1H-indole. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 4-Iodo-3-methyl-1H-indazole. BenchChem.
  • National Institutes of Health. (2010).
  • Royal Society of Chemistry. (2021).
  • Chemistry LibreTexts. (2023).
  • National Institutes of Health. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports. [Link]
  • PubMed. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters. [Link]
  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Nuno Ricardo. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

Sources

Application Note: Mastering the Sonogashira Coupling of Iodoindazoles for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1] This application note provides a comprehensive guide to the reaction conditions specifically tailored for the coupling of iodoindazoles with terminal alkynes. Indazole scaffolds are prevalent in medicinal chemistry, and their alkynylation opens avenues for creating novel therapeutics and complex molecular probes. We will delve into the mechanistic underpinnings, explore critical reaction parameters, provide detailed experimental protocols, and offer troubleshooting guidance to ensure successful and reproducible outcomes.

Introduction: The Strategic Importance of Alkynylated Indazoles

The indazole nucleus is a privileged scaffold in drug discovery, appearing in a wide array of pharmacologically active compounds. The ability to introduce an alkyne moiety onto this heterocycle via the Sonogashira coupling is of paramount strategic importance.[2] This transformation provides a versatile handle for further chemical elaboration through click chemistry, cyclization reactions, or reductions, making it a powerful tool for generating molecular diversity in drug development pipelines. The Sonogashira reaction is particularly well-suited for this purpose due to its typically mild reaction conditions, functional group tolerance, and high yields.[3] Iodoindazoles are ideal substrates for this reaction due to the high reactivity of the carbon-iodine bond compared to other halides.[1][3]

Mechanistic Rationale: Understanding the Catalytic Cycles

The classical Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper co-catalyst cycle.[4] A thorough understanding of this mechanism is crucial for rational optimization and troubleshooting.

  • Palladium Cycle: The cycle begins with the oxidative addition of the iodoindazole to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by a transmetalation step where the alkynyl group is transferred from the copper acetylide to the palladium center. The final step is reductive elimination, which forms the desired alkynylated indazole product and regenerates the active Pd(0) catalyst.[4]

  • Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[4] This species is more nucleophilic than the parent alkyne, facilitating the crucial transmetalation step with the Pd(II) complex.

While highly efficient, the copper co-catalyst can promote the undesirable oxidative homocoupling of the alkyne (Glaser coupling), especially in the presence of oxygen.[3] This has led to the development of copper-free Sonogashira protocols, which, while avoiding homocoupling, may require more forcing conditions or specialized ligands.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Ind Indazole-Pd(II)-I OxAdd->PdII_Ind Transmetal Transmetalation PdII_Ind->Transmetal PdII_Alkynyl Indazole-Pd(II)-Alkynyl Transmetal->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Regenerated Catalyst Product 3-Alkynylindazole RedElim->Product CuI Cu(I) Cu_Acetylide Copper(I) Acetylide CuI->Cu_Acetylide Deprotonation Base Base Base->CuI Cu_Acetylide->Transmetal Transfers Alkynyl Group Iodoindazole 3-Iodoindazole Iodoindazole->OxAdd Alkyne Terminal Alkyne Alkyne->CuI Workflow cluster_prep Reaction Setup cluster_reaction Execution & Monitoring cluster_workup Workup & Purification cluster_analysis Analysis A 1. Add Solids (Indazole, Pd/Cu catalysts) B 2. Establish Inert Atmosphere A->B C 3. Add Anhydrous Solvent & Base B->C D 4. Add Terminal Alkyne C->D E 5. Stir at Room Temp (or heat if necessary) D->E F 6. Monitor by TLC / LC-MS E->F G 7. Quench & Filter F->G H 8. Liquid-Liquid Extraction G->H H->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J K 11. Characterization (NMR, MS) J->K

Sources

Introduction: The Significance of the 3-Aryl-6-iodo-1-methyl-1H-indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 3-Aryl-6-iodo-1-methyl-1H-indazoles: Application Notes and Protocols

The indazole nucleus, a bicyclic system comprising a benzene ring fused to a pyrazole ring, is a privileged scaffold in modern medicinal chemistry.[1][2] Its unique structural and electronic properties make it a bioisostere of the natural indole ring, allowing it to interact with a wide array of biological targets.[2] Indazole derivatives have demonstrated a vast spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and anti-microbial properties.[1][3][4] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Niraparib, feature the indazole core, highlighting its clinical significance.[1][2]

The 3-aryl-1H-indazole motif is particularly prominent in the development of protein kinase inhibitors.[5] The strategic placement of substituents on the indazole core is crucial for modulating potency, selectivity, and pharmacokinetic properties. The 1-methyl group can enhance metabolic stability and cell permeability, while the 6-iodo substituent serves as a versatile synthetic handle. This iodine atom allows for late-stage functionalization via transition metal-catalyzed cross-coupling reactions, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

This guide provides a comprehensive overview of a robust and reproducible synthetic strategy for accessing 3-aryl-6-iodo-1-methyl-1H-indazoles. We will delve into the rationale behind each synthetic step, offer detailed experimental protocols, and present visualizations to clarify the overall workflow and underlying reaction mechanisms.

Synthetic Strategy Overview

The synthesis of the target compound is a multi-step process that requires careful control over regioselectivity. The general pathway involves the sequential modification of a pre-functionalized indazole core. Our primary strategy begins with 6-iodo-1H-indazole and proceeds through three key transformations:

  • N1-Methylation: Selective methylation at the N1 position of the pyrazole ring.

  • C3-Iodination: Introduction of a second iodine atom at the C3 position, creating a di-iodinated intermediate.

  • C3-Selective Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with an arylboronic acid, selectively forming the C-C bond at the more reactive C3 position.

G cluster_0 Synthetic Workflow A 6-Iodo-1H-indazole B Step 1: N1-Methylation A->B C 6-Iodo-1-methyl-1H-indazole B->C D Step 2: C3-Iodination C->D E 3,6-Diiodo-1-methyl-1H-indazole D->E F Step 3: C3-Suzuki Coupling E->F G 3-Aryl-6-iodo-1-methyl-1H-indazole (Target Compound) F->G

Caption: Overall synthetic workflow for 3-aryl-6-iodo-1-methyl-1H-indazoles.

Application Notes: Scientific Principles and Rationale

Part 1: Regioselective N-Methylation of 6-Iodo-1H-indazole

The alkylation of the indazole ring presents a significant regioselectivity challenge. The indazole anion is a mesomeric system, meaning the negative charge is delocalized over both the N1 and N2 positions. Consequently, alkylation reactions can produce a mixture of N1 and N2 isomers.[6]

  • Thermodynamic vs. Kinetic Control: Generally, N1-substituted indazoles are the thermodynamically more stable products, while N2-substituted indazoles are often favored under kinetic control (lower activation energy).[7] The 1H-tautomer of indazole is inherently more stable than the 2H-tautomer, which contributes to the greater stability of N1-alkylated products.[1]

  • Reaction Conditions: To favor the desired N1-methyl isomer, reaction conditions are chosen to promote thermodynamic equilibrium. This typically involves using a suitable base and solvent combination. Common conditions include reacting the indazole with a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[8][9] While mixtures are common, careful optimization of temperature and reaction time can significantly improve the N1:N2 ratio.

Part 2: C3-Halogenation for Cross-Coupling

To introduce an aryl group at the C3 position via cross-coupling, a halogen atom must first be installed as a leaving group. The C3 proton of the indazole ring is the most acidic proton on the heterocyclic ring, making it susceptible to deprotonation by a strong base followed by quenching with an electrophile.

  • Electrophilic Iodination: A direct and efficient method for this transformation is electrophilic iodination. Reagents like N-Iodosuccinimide (NIS) or molecular iodine (I₂) in the presence of a base (e.g., KOH) are highly effective.[10] The base deprotonates the C3 position, generating a nucleophilic carbanion that readily attacks the electrophilic iodine source. This step converts the this compound into the key 3,6-diiodo-1-methyl-1H-indazole intermediate.

Part 3: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, a discovery recognized with the 2010 Nobel Prize in Chemistry.[11] It involves the palladium-catalyzed reaction between an organohalide and an organoboron compound.[12][13]

  • The Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle involving a Pd(0) species.

    • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in our case, C-I) of the indazole, forming a Pd(II) intermediate.

    • Transmetalation: The aryl group is transferred from the boronic acid (activated by a base) to the palladium center, displacing the halide.

    • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.

G cluster_1 Suzuki-Miyaura Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B R-X (Indazole-I) C Ar-Pd(II)Ln-X B->C D Transmetalation C->D Ar'-B(OH)₂ + Base E Ar-Pd(II)Ln-Ar' D->E F Reductive Elimination E->F F->A Regenerated Catalyst G Ar-Ar' (Product) F->G

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Regioselectivity at C3 vs. C6: A critical aspect of the final step is achieving selective coupling at the C3 position of the 3,6-diiodo-1-methyl-1H-indazole intermediate. The reactivity of a carbon-halogen bond in the oxidative addition step is highly dependent on its electronic environment. The C3-I bond is part of the electron-deficient pyrazole ring, making it significantly more susceptible to oxidative addition by the electron-rich Pd(0) catalyst than the C6-I bond on the benzenoid ring. This difference in reactivity allows for a high degree of selectivity, leaving the C6-iodo group intact for potential future modifications.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times. All reactions, especially those involving palladium catalysts, should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: Synthesis of this compound

This protocol is adapted from procedures described for the N-alkylation of substituted indazoles.[9]

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 6-iodo-1H-indazole (1.0 eq).

  • Solvent and Base: Add anhydrous DMF to create a ~0.2 M solution. Add finely ground potassium carbonate (K₂CO₃, 2.0 eq).

  • Methylation: Cool the stirring suspension to 0 °C using an ice bath. Add dimethyl sulfate (1.1 eq) dropwise over 10 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water. A precipitate should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product will likely be a mixture of N1 and N2 isomers. Purify by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the desired this compound (the N1 isomer typically has a higher Rf value).

Protocol 2: Synthesis of 3,6-Diiodo-1-methyl-1H-indazole

This protocol is based on general methods for the C3-iodination of indazoles.[10][14]

  • Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (n-BuLi, 1.1 eq, ~1.6 M in hexanes) dropwise. Stir the resulting solution at -78 °C for 1 hour.

  • Iodination: In a separate flask, prepare a solution of iodine (I₂, 1.2 eq) in anhydrous THF. Add this iodine solution dropwise to the lithiated indazole solution at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature.

  • Quenching and Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.

  • Extraction: Extract the mixture with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (hexane/ethyl acetate) or recrystallization to yield 3,6-diiodo-1-methyl-1H-indazole.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

This general protocol can be adapted for various arylboronic acids.[12][13][15]

  • Setup: To a flame-dried Schlenk flask, add 3,6-diiodo-1-methyl-1H-indazole (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Catalyst: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and dilute with water.

  • Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the pure 3-aryl-6-iodo-1-methyl-1H-indazole.

Data Summary: Representative Suzuki-Miyaura Couplings

The following table summarizes typical conditions and expected outcomes for the Suzuki-Miyaura coupling step with various arylboronic acids. Yields are representative and may vary based on the specific substrate and reaction scale.

EntryArylboronic Acid (Ar-B(OH)₂)BaseCatalystSolventTemp (°C)Approx. Yield (%)
1Phenylboronic acidK₂CO₃Pd(dppf)Cl₂Dioxane/H₂O9085-95
24-Methoxyphenylboronic acidCs₂CO₃Pd(PPh₃)₄DME/H₂O8580-90
33-Fluorophenylboronic acidK₂CO₃Pd(dppf)Cl₂Dioxane/H₂O9075-85
4Pyridin-3-ylboronic acidCs₂CO₃Pd(dppf)Cl₂Dioxane/H₂O10065-75

References

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • Zhang, W., et al. (n.d.). Palladium-Catalyzed C—C Bonds Formation Reactions via Selective C—H Bonds Functionalization. Chinese Journal of Chemistry.
  • Jaffari, G. A., & Elvidge, J. A. (1973). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2.
  • Patsnap. (n.d.). Synthesis method of 6-iodine-1H-indazole. Eureka.
  • Fors, B. P. (n.d.). Palladium-catalyzed C-C, C-N and C-O bond formation. ResearchGate.
  • Singh, M., et al. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers.
  • Dong, L., et al. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology.
  • Wai, J. S., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate.
  • Giraud, F., et al. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Google Patents. (n.d.). CN109761904A - A kind of synthetic method of the iodo- 1H- indazole of 6-.
  • MDPI. (n.d.). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles.
  • ResearchGate. (n.d.). Iodination reaction of commercial indazole.
  • Khan, I., et al. (2015). Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth. ResearchGate.
  • Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
  • Perry, M. A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Reaction Chemistry & Engineering.
  • Yang, B., et al. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Connect Journals.
  • Sharma, A., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • Wang, C., et al. (2020). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. PubMed Central.
  • Reddy, R. P., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters.
  • Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Singh, S., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central.
  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
  • Cerecetto, H., et al. (2005). Pharmacological properties of indazole derivatives: recent developments. Mini Reviews in Medicinal Chemistry.
  • Nykaza, T. V., et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PubMed Central.
  • Collot, V., et al. (1999). Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles. Semantic Scholar.

Sources

Application Note: A Scalable, Regioselective Synthesis of 6-Iodo-1-methyl-1H-indazole for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Iodo-1-methyl-1H-indazole is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active agents. Its preparation on a large scale is often hampered by challenges in achieving regioselectivity during the crucial N-alkylation step. This application note provides a comprehensive, field-proven protocol for the scale-up synthesis of this compound, focusing on a thermodynamically controlled, N1-selective methylation strategy. By employing sodium hydride in tetrahydrofuran, this method consistently achieves high yields and excellent regioselectivity (>99% N1 isomer), avoiding the formation of the undesired N2-isomer and eliminating the need for complex chromatographic purification. The protocol is designed for scalability, incorporating robust work-up procedures and purification by recrystallization, making it suitable for drug development and manufacturing environments.

Introduction and Synthetic Strategy

The indazole scaffold is a privileged structure in drug discovery, prized for its ability to mimic indole and serve as a versatile pharmacophore. The regioselective functionalization of the indazole core, particularly at the N1 and N2 positions, is a critical challenge in synthetic chemistry.[1] The two nitrogen atoms of the indazole anion are both nucleophilic, which can lead to the formation of regioisomeric mixtures during alkylation, complicating purification and reducing overall yield, especially at an industrial scale.[2][3]

The synthesis of this compound presents a classic regioselectivity problem. A logical and efficient synthetic plan involves the N-methylation of a readily available precursor, 6-Iodo-1H-indazole. The critical step is to control the methylation to occur exclusively at the N1 position.

Strategic Rationale: Thermodynamic Control for N1-Selectivity

The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1] Consequently, reaction conditions that allow for equilibration will favor the formation of the more stable N1-alkylated product.[4] Our selected protocol leverages this principle by using a strong, non-coordinating base, sodium hydride (NaH), in a less polar aprotic solvent, tetrahydrofuran (THF). This combination promotes the formation of the thermodynamically favored N1-anion, which then reacts with the methylating agent to yield the desired product with high selectivity.[1][5] This approach has been successfully demonstrated on a 100 g scale and is amenable to further scale-up.[2][6]

The overall workflow is depicted below.

G cluster_prep Preparation of Starting Material cluster_reaction Core Synthesis (Scale-Up) cluster_purification Purification & Isolation Start 6-Iodo-1H-indazole (Starting Material) Deprotonation Step 1: Deprotonation (NaH, THF, 0 °C to RT) Start->Deprotonation Methylation Step 2: N1-Methylation (CH3I, 0 °C to RT) Deprotonation->Methylation Workup Step 3: Aqueous Work-up (Quench, Extract, Wash) Methylation->Workup Purify Step 4: Purification (Recrystallization) Workup->Purify Product Final Product: This compound Purify->Product

Figure 1: Overall workflow for the scale-up synthesis of this compound.

Detailed Synthesis Protocol (100 g Scale)

This protocol describes the N1-selective methylation of 6-Iodo-1H-indazole. The starting material can be procured from commercial suppliers or synthesized via Sandmeyer reaction of 6-amino-1H-indazole.

Materials and Reagents
Reagent/MaterialGradeQuantityMolesSupplier (Example)
6-Iodo-1H-indazole98%+100.0 g0.41 molCommercial Source
Sodium Hydride (NaH)60% dispersion in oil19.7 g0.49 mol (1.2 equiv)Sigma-Aldrich
Methyl Iodide (CH₃I)99.5%, stabilized64.0 g (28.1 mL)0.45 mol (1.1 equiv)Fisher Scientific
Tetrahydrofuran (THF)Anhydrous, ≥99.9%1.0 L-Acros Organics
Saturated NH₄Cl (aq)Reagent Grade500 mL-Lab Prepared
Ethyl Acetate (EtOAc)ACS Grade1.5 L-VWR
Brine (Saturated NaCl)Reagent Grade500 mL-Lab Prepared
Anhydrous MgSO₄Reagent Grade50 g-J.T. Baker
IsopropanolACS Grade~400-500 mL-VWR
Deionized Water-~400-500 mL-Lab System
Reaction Setup & Procedure

Safety First: This procedure involves highly reactive and toxic substances. Sodium hydride is water-reactive and flammable.[7][8] Methyl iodide is toxic and a suspected carcinogen.[9][10] All operations must be conducted in a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Reactor Preparation: Set up a 3 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet/outlet. Ensure the system is completely dry by oven-drying glassware and assembling it hot under a stream of dry nitrogen.

  • Reagent Charging: To the flask, add 6-Iodo-1H-indazole (100.0 g, 0.41 mol) and anhydrous THF (1.0 L). Begin stirring to form a suspension.

  • Deprotonation (Formation of Indazolide Anion): Cool the suspension to 0 °C using an ice/water bath. Under a positive pressure of nitrogen, add the sodium hydride (60% dispersion, 19.7 g, 0.49 mol) portion-wise over 20-30 minutes.

    • Causality Note: Adding NaH slowly at 0 °C controls the exothermic reaction and the rate of hydrogen gas evolution.[8] The use of THF as a solvent is critical for favoring the N1-alkylation pathway.[11]

  • Anion Formation: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 60 minutes. The reaction mixture will typically become a clearer, slightly colored solution as the sodium salt of the indazole forms.

  • Methylation: Re-cool the reaction mixture to 0 °C. Add methyl iodide (28.1 mL, 0.45 mol) dropwise via a syringe or dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality Note: A slow, controlled addition of the electrophile prevents temperature spikes and potential side reactions.

  • Reaction Completion: After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight (16-18 hours). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

Work-up and Product Isolation
  • Quenching: Carefully cool the reaction mixture back to 0 °C in an ice bath. Slowly and cautiously quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (500 mL).

    • Safety Note: The quench is highly exothermic and will evolve hydrogen gas from the excess NaH. Ensure slow addition and adequate ventilation.[12]

  • Extraction: Transfer the quenched mixture to a 4 L separatory funnel. Add ethyl acetate (500 mL) and shake vigorously. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 250 mL).

  • Washing: Combine all organic layers and wash with brine (500 mL) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Purification by Recrystallization

For large-scale synthesis, purification by recrystallization is preferable to column chromatography as it is more economical and scalable.[3][13] A mixed solvent system of isopropanol and water is effective for this compound.

  • Solvent Preparation: Transfer the crude solid product to a 2 L Erlenmeyer flask equipped with a magnetic stir bar.

  • Dissolution: Add the minimum amount of hot isopropanol required to fully dissolve the crude product. This will likely be around 400-500 mL. Heat the mixture to a gentle boil on a hot plate with stirring.

  • Crystallization: Once a clear solution is obtained, slowly add deionized water dropwise until the solution becomes persistently cloudy (the saturation point). Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution again.

    • Causality Note: This process ensures the solution is perfectly saturated at high temperature, maximizing the yield upon cooling.[13]

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[14]

  • Chilling: Once at room temperature, place the flask in an ice bath for 1-2 hours to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold 1:1 isopropanol/water solution.

  • Drying: Continue to pull a vacuum to air-dry the crystals on the funnel. For final drying, transfer the solid to a drying oven under vacuum at 40-50 °C until a constant weight is achieved.

Expected Yield: 90-98 g (85-93%) Purity: >99% (by HPLC)

Characterization and Quality Control

The identity and purity of the final product, this compound, must be confirmed using standard analytical techniques.

Mechanism of N1-Selective Methylation

The high regioselectivity of this protocol is achieved through thermodynamic control. Sodium hydride deprotonates the indazole at either N1 or N2. The resulting indazolide anion exists in equilibrium. In a less polar solvent like THF, the N1-anion is thermodynamically more stable. This stable anion then reacts with methyl iodide to form the desired N1-methylated product almost exclusively.

Figure 2: Mechanism of thermodynamically controlled N1-methylation.
Analytical Data
TestSpecification / Expected Result
Appearance Off-white to light yellow crystalline solid
Melting Point Approx. 78-82 °C
¹H NMR (400 MHz, DMSO-d₆) δ: 7.95 (d, J=1.0 Hz, 1H, H-7), 7.65 (d, J=8.5 Hz, 1H, H-4), 7.50 (s, 1H, H-3), 7.35 (dd, J=8.5, 1.5 Hz, 1H, H-5), 3.90 (s, 3H, N-CH₃). (Note: Shifts are predictive).[15][16]
¹³C NMR (100 MHz, DMSO-d₆) δ: 139.5, 134.0, 130.0, 128.5, 122.0, 110.0, 90.0, 35.0 (N-CH₃). (Note: Shifts are predictive).[17][18]
LC-MS [M+H]⁺ = 259.0. Purity > 99%

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient NaH; inactive NaH (exposed to moisture); insufficient reaction time.Use fresh NaH from a sealed container. Ensure 1.2 equivalents are used. Extend reaction time and monitor by TLC/LC-MS.
Low Yield Incomplete reaction; loss during work-up or recrystallization.Ensure reaction goes to completion. Use minimal hot solvent for recrystallization and ensure thorough cooling to maximize crystal recovery.
Formation of N2-Isomer Reaction conditions not optimal (e.g., using K₂CO₃/DMF); reaction temperature too high.Strictly adhere to the NaH/THF protocol. Maintain temperature control, especially during additions. N2-isomer is generally removed during recrystallization.
Oily Product Residual solvent (THF, EtOAc); impurities preventing crystallization.Ensure product is thoroughly dried under vacuum. If oiling out occurs during recrystallization, try a different solvent system (e.g., ethanol/water, toluene/heptane).

Conclusion

This application note details a robust, highly regioselective, and scalable protocol for the synthesis of this compound. By leveraging a thermodynamically controlled N-methylation strategy with sodium hydride in THF, this method consistently produces the desired N1-isomer in high yield and purity, bypassing the common pitfalls of regioisomeric mixture formation. The procedure's emphasis on a non-chromatographic purification method further enhances its suitability for large-scale production in pharmaceutical and chemical development settings.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl Iodide.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium Hydride, 60% Dispersion in Mineral Oil.
  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 6367-6373.
  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. National Center for Biotechnology Information.
  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • University of Colorado Boulder. (n.d.). Recrystallization - Single Solvent. Department of Chemistry.
  • Williamson, K. L., & Masters, K. M. (n.d.). Macroscale and Microscale Organic Experiments - Recrystallization.
  • Creaven, A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Center for Biotechnology Information.
  • ResearchGate. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold.
  • Martins, C., et al. (2014). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. National Center for Biotechnology Information.
  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.
  • ResearchGate. (2016). (PDF) 13C NMR of indazoles.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry.

Sources

Troubleshooting & Optimization

challenges in regioselective synthesis of 6-Iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the regioselective synthesis of 6-Iodo-1-methyl-1H-indazole. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols grounded in established chemical principles.

Introduction to the Synthetic Challenge

The synthesis of this compound presents a significant regioselectivity challenge. The indazole core has multiple reactive sites for electrophilic substitution, and the N-alkylation step can produce a mixture of N1 and N2 isomers. Achieving the desired 1,6-disubstituted pattern requires careful selection of the synthetic route, reagents, and reaction conditions. The primary hurdles include:

  • Controlling N-Alkylation: Preferentially methylating the N1 position over the thermodynamically more stable N2 position.

  • Directing Iodination: Ensuring the iodine atom is introduced specifically at the C6 position of the 1-methyl-1H-indazole scaffold.

  • Isomer Separation: Developing effective purification strategies to isolate the target molecule from a complex mixture of regioisomers.

This guide provides a logical framework for approaching these challenges, helping you to optimize your synthetic strategy and troubleshoot effectively.

Part 1: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally more successful: N-methylation followed by iodination, or iodination followed by N-methylation?

A1: The most reliable and commonly reported route is iodination of the indazole core first, followed by N-methylation . Attempting to iodinate 1-methyl-1H-indazole directly often leads to a mixture of isomers (5-iodo and 7-iodo) and can be difficult to control. Starting with 6-iodoindazole simplifies the subsequent methylation step, although it presents its own set of challenges in controlling the N1/N2 selectivity.

Q2: What is the primary challenge when N-methylating 6-iodoindazole?

A2: The primary challenge is controlling the regioselectivity of the methylation. The reaction typically yields a mixture of the desired this compound (N1 isomer) and the undesired 6-iodo-2-methyl-1H-indazole (N2 isomer). The ratio of these isomers is highly dependent on the reaction conditions, particularly the base and solvent used.

Q3: Why is it difficult to directly iodinate 1-methyl-1H-indazole at the C6 position?

A3: The electron-donating nature of the N-methyl group and the pyrazole ring activates the indazole system for electrophilic aromatic substitution. However, this activation is not highly directive towards a single position. The C3, C5, and C7 positions are also susceptible to electrophilic attack, leading to a mixture of iodinated products that are often difficult to separate.

Troubleshooting Common Experimental Issues

Problem 1: Low N1/N2 Isomer Ratio During Methylation of 6-Iodoindazole

  • Symptom: Your crude NMR or LC-MS analysis shows a significant peak corresponding to the 6-iodo-2-methyl-1H-indazole isomer, sometimes even as the major product.

  • Cause: The choice of base and solvent system is critical for directing methylation to the N1 position. Strong bases like sodium hydride (NaH) in polar aprotic solvents like DMF or THF tend to favor the formation of the N1 anion, which is kinetically favored for alkylation. However, under certain conditions, equilibration can lead to the thermodynamically more stable N2 isomer.

  • Troubleshooting Steps:

    • Change the Base: If you are using a weaker base like potassium carbonate (K₂CO₃), switch to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). This will more effectively deprotonate the indazole N-H.

    • Optimize the Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are generally preferred. These solvents solvate the cation of the base, leaving a more reactive "naked" indazolide anion.

    • Control the Temperature: Perform the deprotonation step at a low temperature (e.g., 0 °C) before adding the methylating agent (e.g., methyl iodide). Then, allow the reaction to slowly warm to room temperature. This can favor the kinetic N1 product over the thermodynamic N2 product.

Problem 2: Multiple Iodinated Products are Formed During Direct Iodination

  • Symptom: Analysis of the reaction mixture after attempting to iodinate 1-methyl-1H-indazole shows multiple product spots on TLC or multiple peaks in LC-MS with the same mass, indicating the formation of various iodo-regioisomers.

  • Cause: As discussed in FAQ 3, direct electrophilic iodination of 1-methyl-1H-indazole lacks strong regiocontrol. The electronic properties of the ring system allow for substitution at several positions.

  • Troubleshooting Steps:

    • Re-evaluate the Synthetic Route: The most effective solution is to change the synthetic strategy. Perform the iodination on the unsubstituted indazole first, which can be more selectively functionalized at the C6 position under specific conditions (e.g., via directed ortho-metalation if a suitable directing group is present, or through Sandmeyer-type reactions from a 6-aminoindazole precursor). Then, proceed with the N-methylation of the purified 6-iodoindazole.

    • If Direct Iodination is Necessary: Experiment with milder iodinating agents. Instead of I₂/HIO₃, consider using N-Iodosuccinimide (NIS) in a non-polar solvent. Sometimes, changing the Lewis or Brønsted acid catalyst can influence the regiochemical outcome, but this requires extensive screening.

Problem 3: Difficulty in Separating N1 and N2 Methylated Isomers

  • Symptom: The N1 (this compound) and N2 (6-iodo-2-methyl-1H-indazole) isomers co-elute or have very similar Rf values during column chromatography.

  • Cause: The two isomers have very similar polarities, making their separation by standard silica gel chromatography challenging.

  • Troubleshooting Steps:

    • Optimize Chromatography Conditions:

      • Solvent System: Use a shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes or heptane). A typical starting point is a 5-20% ethyl acetate/hexanes gradient. Running the column very slowly can improve resolution.

      • Alternative Sorbents: Consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., diol or cyano), which may offer different selectivity.

    • Recrystallization: If the crude product is solid, attempt recrystallization from various solvents. Often, one isomer will be less soluble and will crystallize out, allowing for separation. A mixture of solvents like ethanol/water or ethyl acetate/hexanes can be effective.

    • Preparative HPLC: For high-purity material required in drug development, preparative reverse-phase HPLC is a highly effective, albeit more expensive, method for separating these closely related isomers.

Part 2: Recommended Experimental Protocol

This section details a validated, two-step protocol for the synthesis of this compound, proceeding through a 6-iodoindazole intermediate.

Workflow Diagram

Caption: Two-step synthesis workflow for this compound.

Step 1: Synthesis of 6-Iodoindazole

This procedure is adapted from principles of electrophilic iodination of activated aromatic systems.

  • Reaction:

    • To a solution of indazole (1.0 eq) in glacial acetic acid, add iodine (I₂, 0.5 eq) and iodic acid (HIO₃, 0.4 eq).

    • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the consumption of the starting material by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and pour it into a beaker containing an aqueous solution of sodium thiosulfate to quench the excess iodine.

    • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: The crude 6-iodoindazole can often be purified by recrystallization from an ethanol/water mixture to yield a clean solid.

Step 2: N-Methylation of 6-Iodoindazole

This protocol is designed to favor the formation of the kinetic N1-methylated product.

  • Reaction:

    • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add 6-iodoindazole (1.0 eq) and anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Be cautious as hydrogen gas will evolve.

    • Stir the mixture at 0 °C for 30-45 minutes to ensure complete deprotonation.

    • Add methyl iodide (CH₃I, 1.2 eq) dropwise via syringe, keeping the temperature at 0 °C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by TLC/LC-MS.

    • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude oil or solid is a mixture of N1 and N2 isomers. Purify this mixture using flash column chromatography on silica gel, eluting with a shallow gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc). The N1 isomer (this compound) is typically the less polar and will elute first.

Quantitative Data Summary Table
ParameterStep 1: IodinationStep 2: N-Methylation
Key Reagents Indazole, I₂, HIO₃6-Iodoindazole, NaH, CH₃I
Solvent Glacial Acetic AcidAnhydrous DMF
Temperature 80-90 °C0 °C to Room Temperature
Typical Yield 60-75% (after recrystallization)40-55% of N1 isomer (after chromatography)
N1:N2 Ratio N/A~2:1 to 4:1 (highly condition-dependent)
Purification Method Recrystallization (Ethanol/Water)Flash Column Chromatography (Hexanes/EtOAc)

Part 3: Mechanistic Considerations

Understanding the underlying mechanisms is key to rational troubleshooting.

N1 vs. N2 Methylation Selectivity

The regioselectivity of the N-methylation of indazole is a classic problem in heterocyclic chemistry.

G cluster_0 Deprotonation cluster_1 Alkylation Pathways Indazole 6-Iodoindazole Anion Indazolide Anion (Resonance Stabilized) Indazole->Anion + Base - H₂ Base Base (NaH) Anion_Copy Indazolide Anion N1_Product N1-Alkylation (Kinetic Product) This compound N2_Product N2-Alkylation (Thermodynamic Product) 6-Iodo-2-methyl-1H-indazole Anion_Copy->N1_Product + CH₃I (Less Steric Hindrance) Anion_Copy->N2_Product + CH₃I (More Stable Product)

Caption: Competing pathways for the N-methylation of 6-iodoindazole.

  • Kinetic Control (N1-Alkylation): The N1 position is generally less sterically hindered, making it more accessible to the incoming electrophile (methyl iodide). Using a strong base (NaH) at low temperatures in a polar aprotic solvent (DMF) generates a highly reactive anion that rapidly attacks the methyl iodide at the most accessible site, favoring the N1 product.

  • Thermodynamic Control (N2-Alkylation): The N2-methylated indazole isomer is often thermodynamically more stable. Under equilibrium conditions (e.g., with weaker bases or at higher temperatures), the reaction may favor the formation of the more stable N2 product.

By adhering to the conditions outlined in the protocol—strong base, low temperature—you are operating under kinetic control to maximize the yield of the desired this compound.

References

  • Duan, Y., et al. (2020). Synthesis and Biological Evaluation of Novel 1-Methyl-1H-indazole-5-carboxamide Derivatives as Potent and Selective PI3Kδ Inhibitors. Molecules, 25(18), 4258. [Link]
  • Cai, J., et al. (2018). Discovery of Novel Indazole Derivatives as Potent and Selective PI3Kδ Inhibitors for the Treatment of Hematological Malignancies. Journal of Medicinal Chemistry, 61(17), 7857-7874. [Link]

Technical Support Center: Purification of 6-Iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the purification of 6-iodo-1-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for obtaining this key synthetic intermediate in high purity. Here, you will find a combination of frequently asked questions, detailed troubleshooting guides, and validated protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Impurities typically arise from the synthetic route employed. Common contaminants include:

  • Regioisomers: Depending on the iodination strategy for the 1-methyl-1H-indazole precursor, you may encounter other iodinated isomers such as 4-iodo-, 5-iodo-, and 7-iodo-1-methyl-1H-indazole.[1] The separation of these isomers can be challenging due to their similar physical properties.[2]

  • Unreacted Starting Material: Incomplete reactions will result in the presence of 1-methyl-1H-indazole in your crude product.[2]

  • Di-iodinated Products: Harsh iodination conditions can lead to the formation of di-iodo-1-methyl-1H-indazole species.[1]

  • N-Methyl Isomers: If the methylation step is not fully regioselective, you might have the 2-methyl-indazole isomer present. The 1-methyl and 2-methyl isomers can be distinguished by 13C NMR, where the C7a carbon signal appears at a different chemical shift.[3]

  • Residual Solvents and Reagents: Solvents like DMF or acetonitrile and reagents such as N-iodosuccinimide (NIS) or its byproducts can be present.[1]

Q2: What is the best initial approach for purifying crude this compound?

A2: For most common impurity profiles, a multi-step approach is recommended. Start with an aqueous workup to remove inorganic salts and water-soluble impurities. This is typically followed by column chromatography on silica gel, which is effective for separating regioisomers and other organic byproducts.[1] For further refinement, recrystallization can be an excellent final step to achieve high purity.

Q3: Can I use recrystallization as the sole purification method?

A3: Recrystallization is most effective when the desired compound is the major component and the impurities have significantly different solubilities.[4] If your crude product contains a complex mixture of regioisomers with similar solubilities, recrystallization alone may not be sufficient to achieve high purity.[2] In such cases, it should be used as a final polishing step after chromatographic separation.

Q4: My purified this compound is unstable and discolors over time. What can I do?

A4: Iodinated aromatic compounds can be sensitive to light and air, leading to decomposition and discoloration. It is recommended to store the purified product in a dark place, under an inert atmosphere (like argon or nitrogen), and at a low temperature to maintain its stability.[5]

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of this compound.

Issue 1: Poor Separation of Isomers During Column Chromatography

Observation: TLC analysis of column fractions shows overlapping spots for the desired product and its regioisomers.

Root Cause Analysis & Solution:

The polarity of the different iodo-1-methyl-1H-indazole isomers is often very similar, making their separation by standard column chromatography challenging.[2]

Troubleshooting Steps:

  • Optimize the Eluent System:

    • Systematic Screening: Begin with a non-polar solvent system like hexane/ethyl acetate and gradually increase the polarity.[1] If separation is still poor, try alternative solvent systems such as dichloromethane/methanol or toluene/ethyl acetate.

    • Solvent Modifiers: Adding a small percentage (0.1-1%) of a polar modifier like triethylamine can sometimes improve the resolution of basic compounds like indazoles by deactivating acidic sites on the silica gel.

  • Adjust the Stationary Phase:

    • If silica gel does not provide adequate separation, consider using a different stationary phase. Alumina (neutral or basic) can offer different selectivity for this class of compounds.

  • Employ Preparative HPLC:

    • For applications requiring very high purity, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating closely related isomers.[2]

Issue 2: Low Recovery of Product After Purification

Observation: The final yield of purified this compound is significantly lower than expected based on the crude weight.

Root Cause Analysis & Solution:

Product loss can occur at various stages of the purification process, including the workup, chromatography, and recrystallization.

Troubleshooting Steps:

  • Work-up Procedure:

    • Aqueous Washes: If your product has some water solubility, you may be losing it during the aqueous extraction steps. To mitigate this, perform back-extractions of the aqueous layers with your organic solvent to recover any dissolved product.[1]

  • Column Chromatography:

    • Column Loading: Overloading the column can lead to broad peaks and poor separation, resulting in mixed fractions that are difficult to repurify. A general guideline is to load 1-5% of the silica gel weight with your crude material.

    • Elution Speed: Eluting the column too quickly can also compromise separation. Maintain a steady, controlled flow rate.

  • Recrystallization:

    • Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] If the product is too soluble in the chosen solvent at low temperatures, you will have low recovery.

    • Cooling Process: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and maximizes yield.[4]

Issue 3: Presence of Unknown Peaks in NMR of Purified Product

Observation: The 1H NMR spectrum of the final product shows unexpected signals that do not correspond to the desired structure or common impurities.

Root Cause Analysis & Solution:

These peaks could be from residual solvents, grease from glassware joints, or byproducts from decomposition.

Troubleshooting Steps:

  • Identify Residual Solvents: Compare the chemical shifts of the unknown peaks with known values for common laboratory solvents.[6]

  • Check for Grease Contamination: Silicon grease appears as broad singlets, typically around 0 ppm in the 1H NMR spectrum.

  • Assess Product Stability: If the sample was stored for a period before analysis, it may have started to decompose. Re-purify a small amount and acquire the NMR spectrum immediately.

Detailed Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and may require optimization based on your specific reaction mixture.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • TLC plates (silica gel 60 F254)

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel.

  • Column Packing: Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin elution with a low polarity solvent system (e.g., 95:5 hexane/ethyl acetate). Monitor the separation by collecting fractions and analyzing them by TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15 hexane/ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect fractions containing the pure product, as determined by TLC analysis.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

Materials:

  • Chromatographically purified this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethyl acetate/hexane)

Procedure:

  • Dissolution: In a flask, dissolve the compound in a minimal amount of the chosen solvent at its boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.[4]

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualization

Purification Workflow

PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Workup crude->workup Remove inorganic salts chromatography Column Chromatography workup->chromatography Separate isomers & byproducts recrystallization Recrystallization chromatography->recrystallization Final polishing pure_product Pure this compound recrystallization->pure_product

Caption: A typical workflow for the purification of this compound.

Troubleshooting Decision Tree

TroubleshootingTree start Impure Product After Initial Purification q_isomers Isomeric Impurities Present? start->q_isomers q_low_yield Low Yield? start->q_low_yield q_unknown_peaks Unknown NMR Peaks? start->q_unknown_peaks q_isomers->q_low_yield No sol_isomers Optimize Chromatography (eluent, stationary phase) Consider Preparative HPLC q_isomers->sol_isomers Yes q_low_yield->q_unknown_peaks No sol_low_yield Review Workup (back-extraction) Optimize Chromatography Loading Optimize Recrystallization (solvent, cooling) q_low_yield->sol_low_yield Yes sol_unknown_peaks Check for Residual Solvents Check for Grease Assess Product Stability q_unknown_peaks->sol_unknown_peaks Yes

Caption: Decision tree for troubleshooting common purification issues.

References

  • Blair, L. M., et al. (2013). A General Method for the N-Arylation of Indazoles. Organic Letters, 15(18), 4850–4853.
  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
  • PubChem. (n.d.). 6-iodo-1H-indazole.
  • Eureka. (n.d.). Synthesis method of 6-iodine-1H-indazole.
  • Google Patents. (n.d.). A kind of synthetic method of the iodo- 1H- indazole of 6-.
  • Giraud, F., Anizon, F., & Moreau, P. (2018). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2018(3), 99-159.
  • The Journal of Organic Chemistry. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • IOSR Journal. (n.d.). Facile Synthesis Of 1H-Indazoles Through Iodobenzene- Catalyzed C–H Amination Under Mild And.
  • IOSR Journal of Applied Chemistry. (n.d.). Molecular Iodine as an efficient catalyst for the synthesis of indazole.
  • Wiley-VCH. (2007). Supporting Information.

Sources

Technical Support Center: Separation of N1 and N2 Methylated Iodoindazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the challenging separation of N1 and N2 regioisomers of methylated iodoindazoles. As researchers know, the alkylation of the indazole core often yields a mixture of N1 and N2 substituted products, and their separation is a critical yet non-trivial step in drug discovery and development workflows.[1][2] This document is designed to provide both foundational understanding and actionable protocols to overcome common hurdles in isomer purification and characterization.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of N1 and N2 methylated iodoindazole isomers so challenging?

The primary difficulty lies in the very similar physicochemical properties of the two regioisomers. The N1 and N2 isomers possess the same molecular weight and elemental composition, leading to identical mass spectrometry (MS) signals in low-resolution instruments.[3] Their structural similarity results in comparable polarities and boiling points, which often causes them to co-elute in standard chromatographic systems or co-precipitate during crystallization.[4][5] The choice of alkylating conditions can produce varying ratios of the N1 and N2 products, making a robust, one-size-fits-all separation protocol elusive.[1]

Q2: How can I quickly assess the isomeric ratio in my crude reaction mixture?

Before attempting a preparative separation, it is crucial to determine the ratio of isomers in your crude product. This informs the required scale of purification and the potential yield of your desired isomer.

  • ¹H NMR Spectroscopy: This is the most powerful and direct method. The magnetic environments of the protons on the indazole ring and the methyl group are distinct for each isomer.[3] The N-methyl signal for the N2 isomer is typically found further downfield compared to the N1 isomer due to anisotropic effects. Integrating the respective N-methyl peaks provides a reliable quantitative ratio.

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can resolve the two isomers, allowing for quantification by peak area integration. This is particularly useful for monitoring reaction progress and for analytical purity checks post-separation.[6]

  • Thin-Layer Chromatography (TLC): While often challenging, extensive screening of various solvent systems may reveal a condition that shows at least partial separation (e.g., two elongated, overlapping spots or two very close but distinct spots).[5][7] This can provide a starting point for developing a column chromatography method.

Troubleshooting Guide: Chromatographic Separation

Column chromatography remains the most common method for separating these isomers at a laboratory scale.[2] However, success often requires moving beyond standard solvent systems.

Q3: My isomers are co-eluting on silica gel with standard ethyl acetate/hexane systems. What should I try next?

This is the most frequent issue. When simple polarity adjustments fail, you must alter the nature of the solute-stationary phase interactions.

Core Causality: The separation relies on exploiting the subtle difference in the dipole moments and hydrogen bond accepting capabilities of the N1 and N2 nitrogens. The N2-substituted indazole is often slightly more polar. Your goal is to find a mobile or stationary phase that magnifies this small difference.

Strategies to Improve Selectivity:

  • Introduce a More Polar, Protic Solvent: Adding a small percentage (1-5%) of methanol or isopropanol to a dichloromethane (DCM) or ethyl acetate mobile phase can significantly alter selectivity. The alcohol can compete for binding sites on the silica, revealing underlying differences between the isomers.

  • Use a Chlorinated Solvent System: Systems based on Dichloromethane (DCM) can offer different selectivity compared to ethyl acetate. A gradient of 0-10% Methanol in DCM is a powerful and common starting point for separating polar heterocyclic isomers.

  • Explore Toluene-Based Systems: For less polar isomers, a Toluene/Acetone or Toluene/Ethyl Acetate system can provide unique selectivity that hexane-based systems lack, due to pi-pi interactions between the toluene and the indazole ring system.[4][7]

  • Change the Stationary Phase: If modifying the mobile phase fails, changing the stationary phase is the next logical step.

    • Alumina (Basic or Neutral): Alumina offers a different surface chemistry than silica. Basic alumina, in particular, can be effective for separating basic heterocycles.

    • Reverse-Phase Chromatography: If the isomers are sufficiently non-polar, reverse-phase (C18) flash chromatography can be highly effective, eluting with a water/acetonitrile or water/methanol gradient.

Table 1: Suggested Starting Solvent Systems for Flash Chromatography
Stationary PhasePrimary Eluent (A)Secondary Eluent (B)Gradient Profile SuggestionRationale
Silica Gel Dichloromethane (DCM)Methanol (MeOH)0% to 5% B over 20 column volumesExcellent general-purpose system for polar heterocycles.
Silica Gel TolueneEthyl Acetate (EtOAc)0% to 30% B over 20 column volumesExploits different aromatic interactions.[4][7]
Neutral Alumina HexanesEthyl Acetate (EtOAc)5% to 50% B over 20 column volumesAlters surface interactions compared to acidic silica.
C18 Reverse-Phase Water (+0.1% Formic Acid)Acetonitrile (ACN)10% to 100% B over 20 column volumesSeparates based on hydrophobicity; effective for complex mixtures.

Experimental Workflow & Protocols

Overall Separation and Characterization Strategy

The following workflow outlines a systematic approach to tackling the separation and subsequent identification of your isomers.

G cluster_synthesis Synthesis cluster_analysis Analysis & Separation cluster_characterization Characterization & Final Product A Methylation of Iodoindazole B Crude Mixture (N1 & N2 Isomers) A->B C Analytical Check (NMR, LC-MS) B->C D Separation Strategy C->D E Column Chromatography D->E Primary Method F Recrystallization D->F Alternative/ Scale-up G Isolated Fractions E->G F->G H Structure Confirmation (1H, 13C, NOE NMR) G->H I Pure N1 Isomer H->I J Pure N2 Isomer H->J

Caption: A systematic workflow for the separation and confirmation of N1/N2 iodoindazole isomers.

Protocol 1: Preparative Flash Column Chromatography

This protocol provides a robust starting point for separation on a 1-2 gram scale.

Materials:

  • Crude mixture of N1/N2 isomers (1.0 g)

  • Silica gel (40-63 µm particle size)

  • Solvents: Dichloromethane (DCM) and Methanol (MeOH), HPLC grade

  • Glass column (e.g., 40 mm diameter)[8]

  • TLC plates, collection tubes, compressed air/argon source

Procedure:

  • Dry Loading: In a round-bottom flask, dissolve 1.0 g of the crude mixture in a minimal amount of DCM. Add ~3-4 g of silica gel to the solution. Concentrate the slurry on a rotary evaporator until a dry, free-flowing powder is obtained. This prevents band broadening during loading.

  • Column Packing: Plug the column outlet with cotton or glass wool. Add a 1 cm layer of sand. Fill the column approximately two-thirds full with dry silica gel. Tap the column gently to ensure even packing. Add another 1 cm layer of sand on top.

  • Loading and Elution: Carefully add the dry-loaded sample to the top of the column.

  • Begin elution with 100% DCM, applying gentle air pressure to achieve a flow rate of about 2 inches/minute.[8]

  • Collect fractions (e.g., 20 mL per tube) from the moment solvent begins to elute.

  • Gradient Introduction: After 3-5 column volumes of 100% DCM, gradually increase the mobile phase polarity by slowly introducing methanol. A common gradient would be:

    • 200 mL of 0.5% MeOH in DCM

    • 200 mL of 1.0% MeOH in DCM

    • 200 mL of 1.5% MeOH in DCM

    • Continue increasing by 0.5% increments as needed.

  • Fraction Analysis: Analyze the collected fractions by TLC. Spot every other fraction on a TLC plate and develop in a more polar system (e.g., 10% MeOH in DCM) to visualize the separated products.

  • Combine and Concentrate: Combine the fractions containing the pure, isolated isomers and concentrate under reduced pressure.

Structure Confirmation: The Final Check

After separation, you must unambiguously assign the structure of each isomer. ¹H NMR, particularly Nuclear Overhauser Effect (NOE) spectroscopy, is the gold standard for this.

Q4: How do I use NMR to definitively identify my N1 and N2 isomers?

Core Causality: NOE detects protons that are close in space (< 5 Å). The position of the N-methyl group relative to the protons on the indazole ring is different for each isomer, providing a clear diagnostic tool.

isomers cluster_n1 N1-methyl-iodoindazole cluster_n2 N2-methyl-iodoindazole N1 N1 label_n1 NOE correlation expected between N1-CH3 and H7 N2 N2 label_n2 NOE correlation expected between N2-CH3 and H3

Caption: Key NOE correlations for distinguishing N1 and N2 methylated indazole isomers.

  • For the N1-Isomer: Irradiating the N1-methyl protons should result in an NOE enhancement of the signal for the H7 proton on the fused benzene ring.

  • For the N2-Isomer: Irradiating the N2-methyl protons should result in an NOE enhancement of the signal for the H3 proton on the pyrazole ring.

Table 2: Typical ¹H NMR Chemical Shift (δ, ppm) Differences

Note: Exact shifts are dependent on the position of the iodo-substituent and the solvent used. This table provides general trends.[9]

ProtonTypical Shift in N1-IsomerTypical Shift in N2-IsomerRationale for Difference
N-CH₃ 3.8 - 4.14.1 - 4.4Deshielding effect of the second nitrogen in the N2 position.
H3 7.9 - 8.28.1 - 8.4Different electronic environment due to N-alkylation position.
H7 7.5 - 7.87.6 - 7.9Proximity to the N1-lone pair vs. the N2-methyl group.
Q5: Can I use crystallization to separate the isomers?

Yes, fractional crystallization can be a highly effective and scalable alternative to chromatography, especially if one isomer is the major product and the mixture is highly crystalline.[10]

Troubleshooting & Protocol:

  • Solvent Screening is Key: The goal is to find a solvent system where one isomer is significantly less soluble than the other.

  • Procedure:

    • Dissolve the isomeric mixture in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture like acetone/water).[10]

    • Allow the solution to cool slowly to room temperature, then to 0-4 °C.

    • If crystals form, isolate them by filtration.

    • Analyze the crystals and the mother liquor by ¹H NMR to determine the isomeric ratio in each.

    • Often, the less soluble, major isomer will crystallize out in high purity, leaving the more soluble isomer enriched in the mother liquor. The mother liquor can then be concentrated and purified by chromatography.

References

  • A Comparative Guide to Analytical Methods for the Characterization of Indazole Deriv
  • A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers.
  • IMPACTS OF DNA METHYLATION ON H2A.Z DEPOSITION AND NUCLEOSOME STABILITY - PMC - NIH.
  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google P
  • Separating Regioisomers using Prepar
  • Separation of N'-nitrosonornicotine isomers and enantiomers by supercritical fluid chromatography tandem mass spectrometry - PubMed.
  • How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
  • How to separate these regioisomers? : r/OrganicChemistry - Reddit.
  • Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H.
  • is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2). Dry silica gel (84 g) - Organic Syntheses Procedure.
  • Chromatographic Separation and Spectroscopic Characterization of the E/Z Isomers of Acrivastine - ResearchG
  • Mechanism of a Highly Selective N2 Alkyl

Sources

Technical Support Center: Synthesis of 6-Iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Senior Application Scientist Group

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 6-Iodo-1-methyl-1H-indazole. Recognizing the critical role of this intermediate in various therapeutic pipelines, this document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to address common challenges, particularly the formation of undesired byproducts. Our goal is to empower users to optimize their synthetic routes, improve yield and purity, and confidently overcome experimental hurdles.

Section 1: Understanding the Core Synthetic Challenges

The synthesis of this compound primarily proceeds via two strategic pathways, each presenting a distinct regioselectivity challenge that is the root cause of most byproduct formation.

  • Route A: Direct Iodination. This route begins with 1-methyl-1H-indazole, followed by electrophilic iodination. The primary challenge is controlling the position of the incoming iodine atom on the indazole ring. The indazole nucleus has several positions susceptible to electrophilic attack, leading to a mixture of regioisomers.

  • Route B: N-Methylation First. This approach involves the synthesis of 6-iodo-1H-indazole, followed by N-methylation. The core challenge here is controlling the site of methylation. The indazole anion is an ambident nucleophile, meaning it can be alkylated at either the N1 or N2 position, often resulting in a mixture of N-methyl isomers.[1][2]

The choice of route often depends on the availability of starting materials and the scalability of the regiochemical control for the key step.

Synthetic_Routes cluster_0 Route A: Iodination First cluster_1 Route B: Methylation First 1-methyl-1H-indazole 1-methyl-1H-indazole Mixture_A Product + Byproducts (6-iodo, 3-iodo, 5-iodo, etc.) 1-methyl-1H-indazole->Mixture_A Iodination (e.g., I₂, NIS) Desired_Product This compound Mixture_A->Desired_Product Purification 6-iodo-1H-indazole 6-iodo-1H-indazole Mixture_B Product (N1) + Byproduct (N2) 6-iodo-1H-indazole->Mixture_B Methylation (e.g., MeI, DMS) Mixture_B->Desired_Product Purification

Caption: Primary synthetic pathways to this compound.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during synthesis in a practical question-and-answer format.

Group A: Issues in the N-Methylation of 6-iodo-1H-indazole (Route B)

Question 1: My final product is a mixture of N1- and N2-methyl isomers. How can I improve the selectivity for the desired this compound (N1)?

Answer: This is the most common problem when alkylating an indazole. The ratio of N1 to N2 alkylation is highly dependent on the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.[3]

  • Mechanistic Insight: The N2 position is generally more electron-rich and less sterically hindered, making it the site of faster reaction (the kinetic product). However, the N1-alkylated product is typically more thermodynamically stable.[1][2] By choosing conditions that allow for equilibration, you can favor the N1 isomer.

  • Troubleshooting Strategies:

    • Choice of Base and Solvent: This is the most critical factor.

      • For High N1 Selectivity (Thermodynamic Control): Use a strong, non-nucleophilic hydride base like sodium hydride (NaH) in a non-polar, aprotic solvent like tetrahydrofuran (THF) or dioxane.[1][2] This combination favors the formation of the indazolide anion, and the reaction proceeds under conditions that allow for equilibration to the more stable N1 product.

      • Conditions to Avoid: Polar aprotic solvents like DMF or acetonitrile, especially with weaker bases like K₂CO₃, tend to yield significant amounts of the N2 isomer (the kinetic product).

    • Temperature: Running the reaction at a slightly elevated temperature (e.g., 50 °C) after the initial deprotonation can help drive the equilibrium towards the more stable N1 isomer.[1]

    • Alkylating Agent: While methyl iodide is common, dimethyl sulfate can also be used. The choice of agent is generally less impactful on the N1/N2 ratio than the base/solvent system.

Data Summary: Effect of Conditions on N1/N2 Regioselectivity

BaseSolventTemperatureTypical N1:N2 RatioControl Type
NaH THF 25-50 °C >99:1 Thermodynamic
K₂CO₃DMF25 °C~1:1 to 1:3Kinetic/Mixed
Cs₂CO₃Acetonitrile80 °CVariable, often N2 majorKinetic
DBUCH₂Cl₂25 °CVariable, often N2 majorKinetic

Question 2: I am struggling to separate the N1- and N2-methyl isomers. What are the best purification strategies?

Answer: Separation can be challenging due to the similar polarity of the isomers.

  • Column Chromatography: This is the most effective method. A shallow gradient of ethyl acetate in hexanes on silica gel is typically successful. The N2 isomer is often slightly more polar and will elute later, but this should be confirmed by TLC and NMR analysis of the fractions.

  • Crystallization: If one isomer is formed in significant excess and the crude material is solid, fractional crystallization can be attempted. However, co-crystallization is a risk.

Question 3: How can I definitively identify the N1 and N2 isomers using NMR?

Answer: ¹H NMR spectroscopy is a powerful tool for distinguishing between the N1 and N2 isomers. The key is to look at the chemical shift of the proton at the C7 position.

  • N1-methyl Isomer (Desired Product): In the N1 isomer, the C7-H is spatially close to the N1-methyl group and experiences a deshielding effect. It will appear further downfield (higher ppm) compared to the C7-H of the N2 isomer.

  • N2-methyl Isomer (Byproduct): The C7-H is more shielded and appears further upfield (lower ppm).

Additionally, the chemical shift of the N-CH₃ protons can be diagnostic, often appearing at a slightly different ppm value for each isomer.

Group B: Issues in the Iodination of 1-methyl-1H-indazole (Route A)

Question 1: My iodination reaction produced a mixture of regioisomers (e.g., 3-iodo, 5-iodo) instead of the desired 6-iodo product. Why?

Answer: Direct electrophilic iodination of the 1-methyl-1H-indazole ring is difficult to control. The C3 position is often the most electronically activated and susceptible to electrophilic attack, leading to 3-iodo-1-methyl-1H-indazole as a common and often major byproduct.[4][5][6]

  • Mechanistic Insight: The pyrazole portion of the indazole ring activates the C3 position. The benzene ring is also activated towards electrophilic substitution, with the directing effects of the fused pyrazole ring leading to substitution at the C5 and C7 positions as well. The desired C6-iodination is often a minor pathway without a directing group.

  • Troubleshooting Strategies:

    • Reconsider Your Route: Route A is generally not recommended for producing a clean 6-iodo product at scale due to this inherent lack of regioselectivity. Route B, starting with 6-aminoindazole or 6-bromoindazole to install the iodine first, provides unambiguous regiochemical control.[7]

    • Choice of Iodinating Agent: While different agents like N-Iodosuccinimide (NIS), iodine monochloride (ICl), or I₂ with a base can be used, they rarely solve the fundamental regioselectivity problem on this substrate.[6][8] Milder conditions and lower temperatures may slightly improve selectivity but are unlikely to make C6 the major product.[6]

Section 3: Recommended Protocol & Workflow

Based on superior regiochemical control, we recommend Route B for the synthesis of this compound. The following protocol details the N-methylation of 6-iodo-1H-indazole.

Protocol: N1-Selective Methylation of 6-iodo-1H-indazole

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add 6-iodo-1H-indazole (1.0 eq) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to create a suspension (approx. 10-15 mL of THF per gram of indazole).

  • Deprotonation: Cool the suspension to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The suspension should become a clearer solution as the sodium indazolide salt forms.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (MeI, 1.2 eq) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours). Monitor the reaction by TLC or LC-MS to confirm the consumption of starting material.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., 5-20% ethyl acetate in hexanes gradient) to yield pure this compound.

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add 6-iodo-1H-indazole to dry flask under N₂ B 2. Add anhydrous THF A->B C 3. Cool to 0°C, add NaH B->C D 4. Stir to form anion C->D E 5. Cool to 0°C, add MeI D->E F 6. Stir overnight at RT E->F G 7. Quench with aq. NH₄Cl F->G H 8. Extract with Ethyl Acetate G->H I 9. Purify by Column Chromatography H->I J Pure this compound I->J

Caption: Step-by-step workflow for the N1-selective methylation protocol.

Section 4: Visualizing Byproduct Formation

Understanding the mechanism of byproduct formation is key to preventing it. The following diagram illustrates why a mixture of N1 and N2 isomers forms during the methylation step.

Byproduct_Formation cluster_paths Reaction with Methyl Iodide (Me-I) indazole 6-iodo-1H-indazole base + Base - H⁺ anion 6-iodo-indazolide anion (Ambident Nucleophile) base->anion N1_product N1-Methylation (Thermodynamic Product) anion->N1_product Attack from N1 (More stable product) N2_product N2-Methylation (Kinetic Byproduct) anion->N2_product Attack from N2 (Faster reaction)

Caption: Formation of the ambident indazolide anion leading to N1 and N2 byproducts.

References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran.
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.).
  • Methods for preparing indazole compounds. (n.d.). Google Patents.
  • Indazole synthesis. (n.d.). Organic Chemistry Portal.
  • Barber, C. G., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing.
  • Synthesis method of 6-iodine-1H-indazole. (n.d.). Eureka | Patsnap.
  • Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole. (n.d.). Benchchem.
  • Iodination reaction of commercial indazole. (n.d.). ResearchGate.
  • Technical Support Center: Synthesis of 4-Iodo-3-methyl-1H-indazole. (n.d.). Benchchem.
  • How is 6-IODO (1H)INDAZOLE synthesized and used in the treatment of advanced kidney cancer?. (n.d.). Guidechem.
  • Indazole synthesis discussion.. Mechanism of this reaction?. (2021). Reddit.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous. (2022). Semantic Scholar.
  • 6-iodo-1H-indazole. (n.d.). PubChem.
  • comparative yield analysis of 4-Iodo-3-methyl-1H-indazole synthesis methods. (n.d.). Benchchem.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). NIH.
  • Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. (2025). ResearchGate.
  • Facile Synthesis Of 1H-Indazoles Through Iodobenzene- Catalyzed C–H Amination Under Mild And. (2025). IOSR Journal.
  • Development of a selective and scalable N1-indazole alkylation. (2024). PMC.
  • Iodoarenes synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal.
  • Barber, C. G., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1947.
  • Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. (2023). NIH.

Sources

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 6-Iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 6-iodo-1-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction, ensuring successful and reproducible outcomes. Here, we address common challenges in a direct question-and-answer format, grounded in mechanistic principles and practical, field-proven solutions.

Understanding the Suzuki-Miyaura Coupling: A Quick Primer

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1][2] The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The choice of catalyst, ligand, base, and solvent is critical for a successful reaction, especially when working with heteroaromatic substrates like this compound, which can present unique challenges.[5][6]

The Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd 6-Iodo-1-methyl- 1H-indazole PdII_Aryl Aryl-Pd(II)-I (Intermediate) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [R-B(OR')₃]⁻ PdII_Aryl_R Aryl-Pd(II)-R (Intermediate) Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Coupled Product BoronicAcid R-B(OH)₂ (Boronic Acid) ActivatedBoronate [R-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->ActivatedBoronate Base Base (e.g., K₂CO₃) Base->ActivatedBoronate ActivatedBoronate->Transmetalation Enters Cycle

Figure 1. The catalytic cycle of the Suzuki-Miyaura reaction, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination. The activation of the boronic acid by a base is a crucial prerequisite for transmetalation.[4]

Troubleshooting Guide: Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter when performing a Suzuki coupling with this compound.

Q1: I am observing low to no conversion of my this compound. What are the likely causes and how can I fix it?

Low or no conversion is a common issue that can often be traced back to one or more of the following factors:

  • Inactive Catalyst: The active form of the catalyst is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it needs to be reduced in situ.[7] This reduction can sometimes be inefficient. Furthermore, Pd(0) catalysts (e.g., Pd(PPh₃)₄) can be sensitive to air and may have degraded.

    • Solution:

      • If using a Pd(II) source, ensure your reaction conditions promote reduction. This can sometimes be facilitated by the phosphine ligand or by homocoupling of the boronic acid.[7]

      • For Pd(0) catalysts, use a fresh bottle or one that has been properly stored under an inert atmosphere.[8]

      • Consider using modern, air-stable precatalysts like those from the Buchwald or Fu labs, which are designed for reliable generation of the active Pd(0) species.[9]

  • Inappropriate Base or Insufficient Base Strength: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[10][11] If the base is too weak or not sufficiently soluble in the reaction medium, the catalytic cycle will be inhibited.

    • Solution:

      • Switch to a stronger base. Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used. The general trend for reactivity is Cs₂CO₃ > K₃PO₄ > K₂CO₃ > Na₂CO₃.[4][9]

      • Ensure the base is finely powdered to maximize its surface area and solubility.[8]

      • The addition of water as a co-solvent is often necessary to dissolve inorganic bases.[7][12]

  • Suboptimal Solvent System: The solvent plays a critical role in dissolving the reactants and catalyst, and can influence the reaction rate.[12][13]

    • Solution:

      • Commonly used solvents for Suzuki couplings include 1,4-dioxane, THF, DMF, and toluene, often with water as a co-solvent.[6][7]

      • If solubility is an issue, consider switching to a different solvent system. For example, if your substrates are poorly soluble in dioxane/water, you might try DMF/water.

      • Ensure your organic solvents are degassed to remove oxygen, which can oxidize the Pd(0) catalyst and lead to side reactions like boronic acid homocoupling.[8]

  • Low Reaction Temperature: While aryl iodides are generally reactive, some Suzuki couplings require elevated temperatures to overcome activation barriers.[8][9]

    • Solution:

      • Gradually increase the reaction temperature. A typical starting point is 80-100 °C. If the reaction is still sluggish, you can increase the temperature to 120 °C.

      • Microwave heating can be an effective way to rapidly screen higher temperatures and shorten reaction times.[4]

ParameterRecommendation for Low ConversionRationale
Catalyst Use a fresh, high-quality Pd catalyst or an air-stable precatalyst.Ensures a sufficient concentration of the active Pd(0) species.
Base Switch to a stronger, finely powdered base (e.g., K₃PO₄, Cs₂CO₃).Enhances the rate of transmetalation by more efficiently forming the boronate.[10]
Solvent Use a degassed solvent system that ensures solubility of all reactants (e.g., dioxane/water, DMF/water).Proper dissolution is key for reaction kinetics; removing oxygen prevents catalyst deactivation.[13]
Temperature Increase the reaction temperature, potentially utilizing microwave irradiation.Provides the necessary energy to overcome the activation barriers of the catalytic cycle.[8]
Q2: I am seeing the formation of a significant amount of 1-methyl-1H-indazole (dehalogenated product). How can I minimize this side reaction?

Dehalogenation, the replacement of the iodine atom with a hydrogen atom, is a common side reaction, particularly with electron-rich heteroaromatic halides.[7][14] It typically occurs via a palladium-hydride species.

  • Source of Hydride: The palladium-hydride species can be generated from various sources in the reaction mixture, including the solvent (e.g., alcohols), the base (e.g., alkoxides), or even water.[14]

    • Solution:

      • Avoid using alcohol as a primary solvent if dehalogenation is a major issue. While small amounts of ethanol are sometimes used as a co-solvent, switching to a non-protic solvent system like dioxane/water or toluene/water may be beneficial.

      • Use an inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃ instead of alkoxide bases.[9]

  • Ligand Choice: The nature of the phosphine ligand can influence the relative rates of the desired cross-coupling and the undesired dehalogenation.

    • Solution:

      • Switch to a bulkier, more electron-rich phosphine ligand. Ligands like XPhos, SPhos, or dppf can sometimes suppress dehalogenation by sterically hindering the approach of the hydride source to the palladium center and promoting the desired reductive elimination.[9][15]

  • Reaction Time and Temperature: Prolonged reaction times at high temperatures can sometimes favor side reactions.

    • Solution:

      • Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid over-exposure to conditions that may promote dehalogenation.

Q3: My boronic acid seems to be decomposing, leading to low yields. What is happening and what can I do?

The primary decomposition pathway for boronic acids in Suzuki reactions is protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond.[16] This is particularly an issue with heteroaryl boronic acids and under certain reaction conditions.

  • Reaction Conditions: High temperatures and the presence of water and base can accelerate protodeboronation.[16]

    • Solution:

      • Use the mildest possible reaction conditions that still afford a reasonable reaction rate.

      • Consider using anhydrous conditions with a base like K₃PO₄ if protodeboronation is severe.[17]

      • Use a slight excess of the boronic acid (1.2-1.5 equivalents) to compensate for some decomposition.[18]

  • Stability of the Boronic Acid: Some boronic acids are inherently less stable than others.

    • Solution:

      • Use fresh, high-purity boronic acid. Older batches may have already started to decompose.

      • Consider converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt (BF₃K). These are often more robust and can be used in the Suzuki coupling.[11] MIDA boronates are also known for their stability and can be used in a "slow release" strategy.[11][16]

Q4: I am getting a mixture of my desired product and a homocoupled product of my boronic acid. How can I prevent this?

Homocoupling of the boronic acid (R-B(OH)₂ → R-R) is often promoted by the presence of oxygen and Pd(II) species.[7]

  • Oxygen in the Reaction Mixture: Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then participate in the homocoupling pathway.

    • Solution:

      • Rigorously degas your solvents and reaction mixture before adding the catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[8]

      • Maintain a positive pressure of an inert gas throughout the reaction.[8]

  • Catalyst Choice: Using a Pd(II) precatalyst can sometimes lead to more homocoupling as the initial concentration of Pd(II) is high.

    • Solution:

      • Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce the amount of homocoupling.[8]

Recommended Starting Protocol for Suzuki Coupling with this compound

This protocol serves as a robust starting point and can be optimized based on the troubleshooting advice above.

Materials:

  • This compound (1.0 equiv.)

  • Aryl or Heteroarylboronic Acid (1.2-1.5 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 equiv.)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv.), finely powdered

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To a reaction vessel, add this compound, the boronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (e.g., 4 mL dioxane, 1 mL water).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow for Protocol Execution

Sources

Technical Support Center: Minimizing Homocoupling Side Reactions with Iodoindazoles

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of homocoupled bi-indazole byproducts during cross-coupling reactions involving iodoindazole substrates. This resource provides in-depth, field-proven insights and actionable protocols to enhance reaction efficiency and simplify product purification.

Frequently Asked Questions (FAQs)

Q1: What is iodoindazole homocoupling and why is it a problem?

A1: Iodoindazole homocoupling is an undesired side reaction where two molecules of the iodoindazole starting material react with each other to form a bi-indazole dimer. This side reaction consumes the starting material, reduces the yield of the desired cross-coupled product, and introduces a significant purification challenge due to the structural similarity between the product and the byproduct.

Q2: What are the primary drivers of iodoindazole homocoupling in palladium-catalyzed cross-coupling reactions?

A2: The primary drivers of iodoindazole homocoupling are multifactorial and stem from the intricacies of the palladium catalytic cycle. Key contributors include:

  • Reaction Kinetics: If the rate of transmetalation (the step where the coupling partner is transferred to the palladium center) is slow relative to the rate of oxidative addition of the iodoindazole to the Pd(0) catalyst, the concentration of the Pd(II)-indazole intermediate increases. This intermediate can then react with another molecule of itself, leading to homocoupling.

  • Catalyst System: The choice of palladium precursor and, more critically, the phosphine ligand can significantly influence the relative rates of the desired cross-coupling versus the undesired homocoupling.[1]

  • Reaction Conditions: Factors such as temperature, the nature and strength of the base, and the presence of oxygen can all promote homocoupling pathways.[1] For instance, oxygen can facilitate the homocoupling of boronic acids in Suzuki-Miyaura reactions, which can indirectly affect the main catalytic cycle.[1][2][3]

Q3: Does the unprotected N-H group on the indazole ring influence homocoupling?

A3: Yes, the unprotected N-H of the indazole can interfere with the catalytic cycle.[4] It can coordinate to the palladium center, potentially altering its reactivity and promoting side reactions. While some cross-coupling reactions can be performed on unprotected indazoles, N-protection (e.g., with Boc or SEM groups) is often recommended to prevent these interferences and improve reaction outcomes.[4][5] The choice of a milder base is also crucial when working with unprotected indazoles to avoid deprotonation and subsequent complications.[6]

Q4: How do electronic effects of substituents on the indazole ring affect the propensity for homocoupling?

A4: The electronic nature of substituents on the indazole ring can significantly impact the reactivity of the C-I bond. Electron-withdrawing groups can make the iodoindazole more reactive towards oxidative addition.[4] While this can be beneficial for initiating the catalytic cycle, it may also increase the concentration of the Pd(II)-indazole intermediate, thereby raising the probability of homocoupling if the subsequent steps are not efficient. Conversely, electron-donating groups might slow down oxidative addition but could also potentially lead to a more stable catalyst complex that is less prone to side reactions.

Troubleshooting Guide

Issue 1: Significant formation of bi-indazole homocoupling byproduct in a Suzuki-Miyaura coupling.

  • Potential Cause 1: Presence of Oxygen. Oxygen is a known promoter of boronic acid homocoupling, which can disrupt the stoichiometry of the reaction and lead to other side reactions.[1][2][3][7]

    • Solution: Ensure rigorous deoxygenation of the reaction mixture, solvents, and reagents. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles.[2] Maintain a positive pressure of inert gas throughout the reaction.[2] Pre-heating the catalyst, base, and solvent before adding the boronic acid can also help minimize this side reaction.[7]

  • Potential Cause 2: Suboptimal Catalyst/Ligand System. The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[1] An inappropriate ligand can lead to a less stable catalytic species that is more prone to side reactions.

    • Solution: Switch to a more sterically hindered and electron-rich phosphine ligand. Ligands like SPhos or XantPhos are often effective in promoting the desired reductive elimination for cross-coupling over homocoupling.[1] For particularly challenging substrates, consider using a pre-catalyst that is less susceptible to side reactions.[1]

  • Potential Cause 3: Inappropriate Base. The choice and strength of the base can influence the rates of competing reactions.[1]

    • Solution: Screen different bases. A weaker base, such as K₂CO₃ or K₃PO₄, might be sufficient for the cross-coupling while minimizing homocoupling, especially for unprotected indazoles.[2][6] Ensure the base is finely powdered and anhydrous for optimal activity.[2]

  • Potential Cause 4: High Reaction Temperature. Elevated temperatures can sometimes favor homocoupling pathways.[1]

    • Solution: Attempt the reaction at a lower temperature. If the reaction is sluggish, a careful increase in temperature should be monitored closely for the onset of byproduct formation.

Issue 2: Formation of homocoupled bi-indazole in a Sonogashira coupling.

  • Potential Cause 1: Inefficient Copper Co-catalyst Activity. In the classic Sonogashira reaction, the copper co-catalyst is crucial for the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex.[8] If this process is inefficient, the palladium-indazole intermediate may be more likely to undergo homocoupling.

    • Solution: Ensure the use of a fresh, high-quality copper(I) source (e.g., CuI). The reaction should be performed under strictly anaerobic conditions, as oxygen can lead to the oxidative homocoupling of the terminal alkyne (Glaser coupling), which consumes the coupling partner.[1]

  • Potential Cause 2: Slow Addition of the Alkyne. A high concentration of the palladium-indazole intermediate before the introduction of the alkyne can favor homocoupling.

    • Solution: Consider the slow addition of the terminal alkyne to the reaction mixture. This can help to maintain a low concentration of the alkyne and favor the cross-coupling pathway.[1]

Issue 3: Iodoindazole homocoupling in a Buchwald-Hartwig amination.

  • Potential Cause 1: Inappropriate Ligand Choice. The ligand is critical for facilitating the reductive elimination step that forms the C-N bond.

    • Solution: Employ bulky, electron-rich phosphine ligands. Bidentate ligands like BINAP and DPPF have been shown to be effective in preventing the formation of palladium iodide dimers and speeding up the reaction, which can suppress side reactions.[9][10]

  • Potential Cause 2: Strong Base with Sensitive Substrates. While a strong base is required for the Buchwald-Hartwig amination, it can also promote side reactions with sensitive functional groups on the iodoindazole.[11]

    • Solution: While strong bases like NaOt-Bu are common, for sensitive iodoindazoles, screening other bases like LHMDS, K₂CO₃, or Cs₂CO₃ might be beneficial.[10] The choice of base should be carefully considered in conjunction with the specific amine and iodoindazole being used.

Visualizations

Catalytic Cycle and Competing Homocoupling Pathway

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Undesired Homocoupling Pathway A Pd(0)L_n B Oxidative Addition (Ind-I) A->B Ind-I C Ind-Pd(II)(I)L_n B->C D Transmetalation (R-M) C->D R-M H Ind-Pd(II)(I)L_n E Ind-Pd(II)(R)L_n D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ind-R (Desired Product) F->G I Reaction with another Ind-Pd(II)(I)L_n or Ind-I H->I J Ind-Ind (Homocoupled Byproduct) I->J

Caption: The catalytic cycle of a cross-coupling reaction and the competing homocoupling pathway.

Troubleshooting Workflow for Excessive Homocoupling

G start Excessive Homocoupling Observed q1 Is the reaction under a strict inert atmosphere? start->q1 sol1 Thoroughly deoxygenate solvents and reagents. Use freeze-pump-thaw or prolonged inert gas sparging. q1->sol1 No q2 Is the ligand appropriate? (bulky, electron-rich) q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XantPhos). Consider using a pre-catalyst. q2->sol2 No q3 Is the base choice optimal? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Screen alternative bases (e.g., weaker inorganic bases like K₂CO₃, K₃PO₄). q3->sol3 No q4 Is the reaction temperature minimized? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Attempt the reaction at a lower temperature. q4->sol4 No end Homocoupling Minimized q4->end Yes a4_yes Yes a4_no No sol4->end

Caption: A troubleshooting workflow to address excessive homocoupling in iodoindazole cross-coupling reactions.

Data Summary

The following table provides recommended starting conditions for various cross-coupling reactions with iodoindazoles, with a focus on minimizing homocoupling. These are general guidelines and may require optimization for specific substrates.

Reaction TypePalladium SourceLigand (mol%)Base (equiv.)SolventTemperature (°C)Key Considerations
Suzuki-Miyaura Pd(OAc)₂ (2-5%) or Pd₂(dba)₃ (1-2%)SPhos (4-10%) or XantPhos (4-10%)K₃PO₄ (2-3) or K₂CO₃ (2-3)1,4-Dioxane/H₂O, Toluene80-110Rigorous deoxygenation is critical.[1][2][3] Use of pre-catalysts can be beneficial.
Sonogashira PdCl₂(PPh₃)₂ (2-5%)PPh₃ (as part of catalyst)Et₃N or DiPEATHF or DMFRoom Temp - 80Strict inert atmosphere to prevent Glaser coupling.[1] CuI (5-10 mol%) as co-catalyst.
Buchwald-Hartwig Pd₂(dba)₃ (1-2%)BINAP (2-4%) or XantPhos (2-4%)NaOt-Bu (1.2-1.5) or Cs₂CO₃ (1.5-2)Toluene or 1,4-Dioxane80-110Ligand choice is crucial for efficient C-N bond formation.[9][10]

Experimental Protocols

Optimized Protocol for Suzuki-Miyaura Coupling of an Iodoindazole

This protocol is a general starting point and should be optimized for each specific iodoindazole and boronic acid pairing.

Materials:

  • Iodoindazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (finely powdered, dried, 2.0 equiv)

  • Anhydrous, deoxygenated 1,4-dioxane

  • Deoxygenated water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a pre-dried Schlenk flask, add the iodoindazole, arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with inert gas three times.

  • In a separate vial, under an inert atmosphere, add Pd(OAc)₂ and SPhos. Dissolve them in a small amount of anhydrous, deoxygenated 1,4-dioxane to form the pre-catalyst solution.

  • To the Schlenk flask containing the reagents, add anhydrous, deoxygenated 1,4-dioxane and deoxygenated water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Stir the mixture and sparge with inert gas for 15-20 minutes.

  • While maintaining a positive pressure of inert gas, add the pre-catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017). Journal of the American Chemical Society.
  • Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole. (2025). Benchchem.
  • Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. (n.d.).
  • Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. (n.d.).
  • Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole. (2025). Benchchem.
  • Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions with 6-iodo-2,3-dimethyl-2H-indazole. (n.d.). Benchchem.
  • troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole. (2025). Benchchem.
  • Technical Support Center: Minimizing Homocoupling in Cross-Coupling Reactions of 5-Iodofuran-2-amine. (2025). Benchchem.
  • A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. (2025).
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI.
  • Sonogashira coupling. (2019). YouTube.
  • How to prevent metal catalysed homocoupling reaction of boronic acids?. (2018).

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation in Cross-Coupling Reactions of 6-Iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 6-iodo-1-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of palladium-catalyzed cross-coupling reactions with this specific substrate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common issues encountered during experimentation. The insights provided are grounded in established mechanistic principles and field-proven experience to ensure scientific integrity and practical utility.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling of this compound is sluggish or has stalled. What is the most likely cause?

A1: A common issue with N-heterocyclic substrates like this compound is catalyst poisoning. The nitrogen atoms in the indazole ring can coordinate to the palladium center, forming off-cycle, inactive complexes.[1][2] While the N-methylation at the 1-position reduces the acidity seen in N-H indazoles, the lone pair on the N2-nitrogen can still act as a Lewis base and interfere with the catalyst.[1] Additionally, ensure your boronic acid is of high quality, as degradation to boroxines can inhibit the reaction.[1]

Q2: I am observing significant formation of palladium black in my reaction vessel. What does this indicate and how can I prevent it?

A2: The formation of palladium black is a visual indicator of catalyst decomposition, where the active, soluble Pd(0) species aggregates into inactive, elemental palladium. This is often caused by an insufficient ligand-to-palladium ratio, exposure to oxygen, or high reaction temperatures.[3] To prevent this, ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen), use properly degassed solvents, and consider a slight excess of a bulky, electron-rich phosphine ligand to stabilize the Pd(0) center.[4]

Q3: For a Sonogashira coupling with this compound, is a copper(I) co-catalyst always necessary?

A3: While traditional Sonogashira couplings utilize a copper(I) co-catalyst, it can sometimes lead to the undesirable homocoupling of the terminal alkyne (Glaser coupling), especially if the reaction is exposed to oxygen.[1] For sensitive substrates, copper-free Sonogashira conditions can be advantageous. These protocols often require a specific set of ligands and a different base system to facilitate the catalytic cycle without the copper co-catalyst.[1][5]

Q4: Can the N-methyl group on the indazole ring participate in side reactions?

A4: While the N-methyl group prevents issues related to an acidic N-H proton, it is generally considered stable under typical cross-coupling conditions. However, at very high temperatures or with highly reactive catalyst systems, C-H activation could be a theoretical side reaction, though it is not commonly reported for this substrate. The primary interaction of the N-methylated indazole with the catalyst is typically through coordination of the N2 nitrogen.[6]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

You are attempting to couple this compound with an arylboronic acid and are observing low conversion of your starting material.

  • Catalyst Deactivation/Poisoning: The indazole nitrogen may be inhibiting your catalyst.

    • Solution: Switch to a palladium pre-catalyst featuring a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos, or RuPhos).[4] These ligands create a sterically hindered environment around the palladium, which can disfavor the binding of the indazole nitrogen and stabilize the active catalyst.[7][8][9]

  • Ineffective Base: The choice of base is critical for the transmetalation step and overall catalyst stability.

    • Solution: Screen a panel of bases. While K₂CO₃ is a common choice, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective, particularly with challenging boronic acids.[10] Ensure the base is finely powdered and anhydrous.

  • Poor Quality of Boronic Acid: Boronic acids can dehydrate to form cyclic boroxines, which are less reactive.

    • Solution: Use freshly purchased boronic acid or recrystallize it before use. Alternatively, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester.[11]

  • Suboptimal Solvent System: The solvent influences the solubility of reagents and the stability of the catalytic species.

    • Solution: Ensure you are using anhydrous, degassed solvents. Common solvent systems include mixtures of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) with water to facilitate the dissolution of the inorganic base.[1]

Start Low Yield in Suzuki Coupling Check_Catalyst Evaluate Catalyst System Start->Check_Catalyst  Is catalyst  appropriate? Check_Base Screen Different Bases Check_Catalyst->Check_Base  Yes Solution_Ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos) Check_Catalyst->Solution_Ligand  No Check_Boronic Assess Boronic Acid Quality Check_Base->Check_Boronic  Effective Solution_Base Try K₃PO₄ or Cs₂CO₃ Check_Base->Solution_Base  Ineffective Check_Solvent Verify Solvent Conditions Check_Boronic->Check_Solvent  Fresh Solution_Boronic Use Fresh Boronic Acid or Pinacol Ester Check_Boronic->Solution_Boronic  Degraded Solution_Solvent Ensure Anhydrous & Degassed Solvents Check_Solvent->Solution_Solvent  Suboptimal Success Improved Yield Check_Solvent->Success  Optimal Solution_Ligand->Success Solution_Base->Success Solution_Boronic->Success Solution_Solvent->Success

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.

Issue 2: Reaction Failure in Buchwald-Hartwig Amination

You are attempting a C-N coupling between this compound and an amine, but the reaction fails to proceed.

  • Inappropriate Ligand-Amine Pairing: The efficacy of the Buchwald-Hartwig amination is highly dependent on the correct choice of ligand for a given amine substrate.[12][13]

    • Solution: For primary amines, ligands like BrettPhos are often effective. For secondary amines, or more challenging couplings, consider ligands such as tBuXPhos or RuPhos. A ligand screening is often necessary.

  • Base Incompatibility: A strong, non-nucleophilic base is required, but an incorrect choice can lead to side reactions or catalyst deactivation.

    • Solution: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[13] Ensure the base is fresh and handled under inert conditions, as they are very hygroscopic.

  • Low Nucleophilicity of the Amine: Electron-deficient anilines or sterically hindered secondary amines can be difficult coupling partners.

    • Solution: For such challenging amines, a more active catalyst system, such as a palladacycle precatalyst (e.g., G3 or G4 XPhos palladacycle), may be required. Increasing the reaction temperature can also improve the rate, but monitor for substrate or product decomposition.

This protocol provides a starting point for the amination of this compound.

Reagent Loading (mol%) Equivalents Notes
This compound-1.0Limiting reagent
Amine-1.2
Pd Pre-catalyst (e.g., XPhos-G3)1-2-
Ligand (e.g., XPhos)1.2-2.4-If not using a pre-catalyst
Base (e.g., NaOtBu)-1.4
Solvent (e.g., Toluene)--Anhydrous and degassed

Procedure:

  • To an oven-dried reaction vessel, add the palladium pre-catalyst and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon).

  • Add the this compound and the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture with vigorous stirring at 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

Catalyst Deactivation Pathways

Understanding the common deactivation pathways for homogeneous palladium catalysts is crucial for effective troubleshooting.

Active_Catalyst Active Pd(0)L₂ Species Oxidative_Addition Oxidative Addition (R-I) Active_Catalyst->Oxidative_Addition Catalytic Cycle Aggregation Aggregation (Low [L]) Active_Catalyst->Aggregation Poisoning Indazole N₂ Coordination Active_Catalyst->Poisoning Oxidation Oxidation (O₂) Active_Catalyst->Oxidation Transmetalation Transmetalation Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Catalyst Regeneration Product Product R-R' Reductive_Elimination->Product Deactivation_Pathways Deactivation Pathways Pd_Black Palladium Black (Inactive) Aggregation->Pd_Black Off_Cycle Off-Cycle Complex [LₙPd(Indazole)] (Inactive) Poisoning->Off_Cycle Pd_II_Inactive Inactive Pd(II) Species Oxidation->Pd_II_Inactive

Caption: Common catalyst deactivation pathways in cross-coupling reactions.

References

  • Firsan, S. J., Sivakumar, V., & Colacot, T. J. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(19), 16983–17027. [Link]
  • PubMed. (2014).
  • ACS Publications. (2014). UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor. [Link]
  • ResearchGate. (2021).
  • ResearchGate. (2011). Recent Advances in Sonogashira Reactions. [Link]
  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]
  • MDPI. (2010). The Heck Reaction in Ionic Liquids: Progress and Challenges. [Link]
  • ResearchGate. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • MDPI. (2022). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. [Link]
  • ACS Publications. (2007). Unlikeliness of Pd-Free Gold(I)-Catalyzed Sonogashira Coupling Reactions. [Link]
  • ResearchGate. (2018).
  • National Institutes of Health. (2022). The Synthesis and Initial Evaluation of MerTK Targeted PET Agents. [Link]
  • National Institutes of Health. (2011).
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
  • National Institutes of Health. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
  • Organic Chemistry Portal. Heck Reaction. [Link]
  • National Institutes of Health. (2024). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. [Link]
  • National Institutes of Health. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
  • Wikipedia. Sonogashira coupling. [Link]
  • Chemistry LibreTexts. (2023).
  • National Institutes of Health. (2018).
  • Reddit. (2024). Failed suzuki coupling, any suggenstions?. [Link]
  • Royal Society of Chemistry. (2016).
  • National Institutes of Health. (2014).
  • Frontiers. (2024).
  • ResearchGate. (2017).
  • ACS Publications. (2017). Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. [Link]
  • MDPI. (2021).
  • National Institutes of Health. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

Sources

improving solubility of 6-Iodo-1-methyl-1H-indazole for reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-iodo-1-methyl-1H-indazole. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the challenges associated with the solubility of this versatile building block in organic synthesis. Poor solubility can be a significant impediment to achieving optimal reaction kinetics, yields, and overall process efficiency. This guide provides in-depth, experience-driven advice to diagnose and resolve solubility-related issues, ensuring the successful application of this compound in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries regarding the handling and solubility of this compound.

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a solid, crystalline organic compound.[1] Its structure, featuring a planar indazole core and a heavy iodine atom, contributes to strong intermolecular forces, leading to limited solubility in many common nonpolar solvents at room temperature. It exhibits slight solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and methanol.[2] For reaction purposes, it is often necessary to use more aggressive solvent systems or elevated temperatures to achieve complete dissolution.

Q2: In which solvents is this compound typically used for common reactions like Suzuki or Buchwald-Hartwig couplings?

A2: For palladium-catalyzed cross-coupling reactions, common solvents include polar aprotic solvents and ethers. These include N,N-dimethylformamide (DMF), 1,4-dioxane, tetrahydrofuran (THF), and toluene.[1][3] Often, a co-solvent, such as water, is used, particularly in Suzuki-Miyaura couplings, to facilitate the dissolution of inorganic bases and influence the catalytic cycle.[4][5] The choice of solvent is critical and often interdependent with the choice of base and catalyst system.[6]

Q3: Can I heat the reaction mixture to improve the solubility of this compound?

A3: Yes, increasing the temperature is a very common and effective method to enhance the solubility of most solid organic compounds, a principle rooted in the thermodynamics of dissolution.[7] For many solids, the dissolution process is endothermic, meaning it requires energy. By supplying heat, you provide the energy needed to overcome the crystal lattice energy, allowing the solute to dissolve more readily.[8] Most cross-coupling reactions involving this substrate are performed at elevated temperatures (e.g., 80-120 °C), which aids in maintaining a homogeneous solution.[1]

Q4: Are there any known incompatibilities with common solvents I should be aware of?

A4: While this compound itself is relatively stable, certain solvents can be problematic for the catalytic system in your reaction. For instance, in Buchwald-Hartwig aminations, chlorinated solvents, acetonitrile, and pyridine have been reported to inhibit the palladium catalyst by coordinating to the metal center.[9] Therefore, it is advisable to avoid these solvents unless specific literature precedents for your reaction type suggest otherwise.

Troubleshooting Poor Solubility in Reactions

This section provides a structured approach to resolving solubility issues encountered during your experiments.

Initial Diagnosis: Is Solubility the Root Cause?

Before modifying your reaction conditions, it's crucial to confirm that poor solubility is indeed the problem.

  • Visual Inspection: Does the reaction mixture appear heterogeneous, with undissolved solid material, even at the target reaction temperature?

  • Stirring Issues: Is the magnetic stir bar struggling to rotate freely, indicating a thick slurry?

  • Inconsistent Results: Are you observing poor reproducibility between batches, which could be due to incomplete dissolution of the starting material?

If you answer "yes" to one or more of these questions, the following troubleshooting guides can help.

Troubleshooting Guide 1: Optimizing the Solvent System

The choice of solvent is the most direct way to address solubility.[10] This guide will walk you through a logical selection process.

Step 1: Single Solvent Screening

If you are experiencing poor solubility in your current solvent, consider screening other common solvents used for similar transformations.

SolventClassPolarity (Dielectric Constant)Boiling Point (°C)Key Considerations
Toluene Aromatic2.4111Good for many Pd-catalyzed reactions; less polar.
1,4-Dioxane Ether2.2101Aprotic, good for Suzuki and Buchwald-Hartwig reactions.
THF Ether7.666Lower boiling point may limit reaction temperature.
DMF Polar Aprotic36.7153High polarity, good solvating power, high boiling point.
DMSO Polar Aprotic46.7189Excellent solvating power, but can be reactive at high temperatures.

Expert Advice: Start with the solvent system reported in the literature for a closely related substrate. If solubility is still an issue, moving to a more polar aprotic solvent like DMF or DMSO can be beneficial. However, be mindful that a change in solvent can also impact the catalytic activity and selectivity of your reaction.[6]

Step 2: Implementing Co-Solvent Systems

Often, a mixture of solvents provides the best balance of solubility for all reaction components (the substrate, catalyst, base, etc.).

Workflow for Co-Solvent Selection:

G cluster_0 Co-Solvent Strategy A Initial Solvent System Shows Poor Solubility B Identify the Poorly Soluble Component (e.g., this compound or inorganic base) A->B C Add a Polar Co-Solvent (e.g., Water, NMP) B->C If inorganic base is insoluble D Add a Nonpolar Co-Solvent (e.g., Toluene) B->D If organic substrate is insoluble in a highly polar solvent E Evaluate Solubility and Reaction Performance C->E D->E F Optimize Co-Solvent Ratio E->F

Caption: Decision workflow for selecting a co-solvent system.

Protocol for a Dioxane/Water Co-Solvent System (Common in Suzuki Couplings):

  • To your reaction vessel, add this compound, the boronic acid/ester, the palladium catalyst, and the ligand.

  • Add the primary organic solvent, for example, 1,4-dioxane.

  • In a separate vial, dissolve the inorganic base (e.g., K₂CO₃ or K₃PO₄) in a minimal amount of deionized water.

  • Add the aqueous base solution to the reaction mixture with vigorous stirring. A typical starting ratio is 4:1 to 10:1 organic solvent to water.[4][5]

  • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) before heating.

Causality: The addition of water in Suzuki reactions not only helps dissolve the inorganic base but is also believed to play a role in the transmetalation step of the catalytic cycle.[5]

Troubleshooting Guide 2: The Impact of Temperature

Temperature is a powerful tool for manipulating solubility.

Experimental Protocol for Temperature Optimization:

  • Set up your reaction at the initial, lower temperature where you are observing solubility issues.

  • Gradually increase the temperature of the reaction mixture in increments of 10 °C.

  • At each temperature increment, visually inspect the reaction for the dissolution of the solid material.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS) at each temperature to ensure that the increased temperature is not leading to decomposition of your starting materials, reagents, or product.

Considerations for Temperature Increase:

  • Solvent Boiling Point: Do not exceed the boiling point of your solvent.

  • Reactant/Product Stability: Be aware of the thermal stability of all components in your reaction. Indazoles are generally stable, but other functional groups in your molecule may not be.

  • Catalyst Stability: While many modern palladium catalysts are robust, prolonged exposure to very high temperatures can lead to catalyst decomposition.

Data Presentation: Temperature vs. Solubility (Conceptual)

Temperature (°C)Solubility of this compound in Toluene
25 (Room Temp)Low
50Moderate
80High
110Very High (likely fully dissolved)

This conceptual table illustrates the expected trend. For most endothermic dissolution processes, solubility increases with temperature.[8]

Troubleshooting Guide 3: Additives and Alternative Methods

When solvent and temperature optimization are insufficient, other techniques can be employed.

Use of Solubility-Enhancing Additives (Hydrotropes)

Hydrotropes are compounds that can increase the solubility of poorly soluble substances in aqueous or organic media.[11] While less common in general organic synthesis compared to pharmaceutical formulations, the principle can be applied.

  • Phase-Transfer Catalysts: In biphasic systems, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can help shuttle a reactant from one phase to another, effectively increasing its concentration in the reactive phase.

  • Ionic Liquids: These can act as both the solvent and a solubility enhancer, though their cost and removal can be a consideration.

Physical Modification of the Starting Material

The physical form of your solid can significantly impact its dissolution rate.

  • Particle Size Reduction (Micronization): Grinding your solid this compound into a finer powder will increase its surface area, leading to a faster rate of dissolution.[11] This does not change the thermodynamic solubility limit but can help achieve it more quickly.

Alternative Reaction Techniques for Extreme Insolubility

For exceptionally challenging cases where even high temperatures and aggressive solvents fail, consider a change in reaction methodology.

  • Solid-State Synthesis (Mechanochemistry): Ball milling can be used to perform reactions in the solid state, entirely circumventing the need for a solvent.[12] This technique has been successfully applied to Suzuki-Miyaura cross-coupling of insoluble aryl halides.[12]

Workflow for Advanced Troubleshooting:

G A Solvent and Temperature Optimization Insufficient B Consider Particle Size Reduction (Grind the solid) A->B C Explore Additives (Phase-Transfer Catalysts) A->C D Evaluate Alternative Reaction Conditions (e.g., Ball Milling) A->D E Successful Reaction B->E C->E D->E

Caption: Advanced troubleshooting steps for persistent solubility issues.

Conclusion

Improving the solubility of this compound is a multifactorial challenge that can be systematically addressed. By logically evaluating and optimizing the solvent system, reaction temperature, and considering physical or methodological alternatives, researchers can overcome these hurdles. This guide provides a framework for rational decision-making, grounded in the principles of organic chemistry and catalysis, to facilitate the successful use of this important synthetic building block.

References

  • Hokkaido University. "Toward overcoming solubility issues in organic chemistry." ScienceDaily. ScienceDaily, 20 May 2021. www.sciencedaily.com/releases/2021/05/210520115243.htm
  • Wiest, O. "Solvation Effects in Organic Chemistry." The Journal of Organic Chemistry. 2022. [Link]
  • "Buchwald-Hartwig Amination." Chemistry LibreTexts. 2023. [Link]
  • "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations." Beilstein Journal of Organic Chemistry. 2024. [Link]
  • Sultan, D. et al. "Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Sherwood, J. et al. "Solvent effects in palladium catalysed cross-coupling reactions." White Rose Research Online. [Link]
  • "Development of a selective and scalable N1-indazole alkyl
  • "Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Deriv
  • "Enthalpy of formation for indazoles...
  • "Suzuki-Miyaura Coupling." Chemistry LibreTexts. 2024. [Link]
  • "Mechanochemical synthesis of halogenated heterocyclic compounds.
  • "Drug Solubility: Importance and Enhancement Techniques.
  • "Cross Coupling Reactions: A Practical Guide..." Organic Process Research & Development. 2002. [Link]
  • "Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents." Beilstein Journal of Organic Chemistry. 2020. [Link]
  • "6-iodo-1H-indazole." PubChem. [Link]
  • "Fluorescence emission spectra substituted 2H-indazoles in different...
  • "Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes." Industrial & Engineering Chemistry Research. 2023. [Link]
  • "Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases." Journal of the American Chemical Society. 2026. [Link]
  • "Synthesis of Novel N1 and N2 Indazole Derivatives.
  • "Buchwald–Hartwig amin
  • "How can we resolve solubility of insoluble organic synthetic compounds?
  • "C3-INDAZOLE FUNCTIONALIZATION: A REVIEW." Institute of Chemistry of Clermont-Ferrand. [Link]
  • "Highly Efficient Method for Suzuki Reactions in Aqueous Media.
  • "Effect of Temperature and Solvent on Solubility." IU Pressbooks. [Link]
  • "Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point." University of Windsor. [Link]
  • "Help troubleshooting a Buchwald-Hartwig amin
  • "Cross-Coupling Reactions: A Practical Guide.
  • "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • "The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis.
  • "6-IODO-1H-INDAZOLE." CAS. [Link]
  • "Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities." Organometallics. 2021. [Link]
  • "Temperature Effects on Solubility." Chemistry LibreTexts. 2023. [Link]
  • "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs. [Link]

Sources

dehalogenation as a side reaction in 6-Iodo-1-methyl-1H-indazole chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-iodo-1-methyl-1H-indazole. This guide is designed to provide in-depth, field-proven insights into a common yet challenging side reaction: dehalogenation. My aim is to equip you with the knowledge to not only troubleshoot but also proactively design experiments that minimize this undesired pathway, ensuring the integrity and efficiency of your synthetic routes.

Section 1: Frequently Asked Questions (FAQs)

Here, we address the most common initial queries regarding the stability and reactivity of this compound, with a focus on the dehalogenation side reaction.

Q1: What is dehalogenation and why is it a significant problem in the chemistry of this compound?

A1: Dehalogenation, specifically hydrodehalogenation, is a side reaction where the iodine atom on the indazole ring is replaced by a hydrogen atom, leading to the formation of 1-methyl-1H-indazole as a byproduct.[1] This is a significant issue because it consumes your starting material, reduces the yield of your desired cross-coupled product, and complicates the purification process due to the formation of this major impurity. The high reactivity of the carbon-iodine bond, which makes it an excellent substrate for cross-coupling, also renders it susceptible to this reductive cleavage.[1]

Q2: Which types of cross-coupling reactions are most prone to dehalogenation with this substrate?

A2: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings, are the most common transformations performed with this compound.[2][3] Dehalogenation can be a competing pathway in all of these, particularly under conditions that favor the formation of palladium-hydride (Pd-H) species.[1] Reactions that are sluggish or require harsh conditions (e.g., high temperatures, prolonged reaction times, or strongly basic conditions) are especially susceptible.

Q3: Are there any intrinsic properties of the this compound structure that make it more susceptible to dehalogenation?

A3: Yes, N-heterocyclic halides, including indazoles, can be more prone to dehalogenation.[1] The presence of the nitrogen atoms in the indazole ring can influence the electronic properties of the aryl halide bond and potentially coordinate to the palladium catalyst, which may alter the reaction pathway and in some cases, promote side reactions.[1]

Q4: Can the quality of the this compound starting material affect the extent of dehalogenation?

A4: Absolutely. Commercially available this compound is typically of high purity (≥95%). However, potential impurities could include the unreacted precursor, 1-methyl-1H-indazole. The presence of this impurity from the start can complicate reaction monitoring and analysis. More importantly, certain impurities could potentially poison the catalyst or promote the formation of Pd-H species, indirectly leading to increased dehalogenation. It is always recommended to use high-purity starting materials and to consider purification if you suspect impurities are affecting your reaction.

Section 2: Troubleshooting Guide for Dehalogenation

This section provides a structured approach to diagnosing and resolving issues with dehalogenation during your experiments.

Problem: Significant formation of 1-methyl-1H-indazole is observed during a cross-coupling reaction.
Step 1: Initial Diagnosis - Identifying the Root Cause

The primary culprit behind hydrodehalogenation is the formation of a palladium-hydride (Pd-H) species.[1] This highly reactive intermediate can participate in a competing catalytic cycle, leading to the undesired byproduct. The key is to identify the source of the hydride.

Potential Hydride Sources:

  • Base: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can undergo β-hydride elimination. Weaker inorganic bases like carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are generally safer options.[1]

  • Solvent: Protic solvents, especially alcohols, can be a source of hydrides.[1] Aprotic solvents like dioxane, THF, or toluene are often preferred.[4] Even trace amounts of water in aprotic solvents can contribute.

  • Amine/Amine Impurities: In Buchwald-Hartwig aminations, the amine substrate or impurities can sometimes act as a hydride source.

  • Phosphine Ligands: While less common, some phosphine ligands themselves can undergo degradation pathways that generate hydrides.

Step 2: Systematic Troubleshooting Workflow

The following workflow will guide you through a logical process of elimination to pinpoint and address the cause of dehalogenation.

G cluster_base Base Optimization cluster_solvent Solvent Optimization cluster_catalyst Catalyst System Optimization cluster_conditions Reaction Condition Optimization A Problem: High Dehalogenation B Analyze Reaction Components A->B C Base Selection B->C Is the base an alkoxide? D Solvent Choice B->D Is the solvent protic? E Ligand & Catalyst System B->E Is the catalyst active/ligand appropriate? F Reaction Conditions B->F Are conditions harsh? C1 Switch to weaker inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) C->C1 D1 Switch to aprotic solvent (e.g., Dioxane, Toluene, THF) D->D1 E1 Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) E->E1 F1 Lower reaction temperature F->F1 C2 Ensure base is anhydrous C1->C2 Z Problem Resolved C2->Z D2 Use rigorously dried/degassed solvent D1->D2 D2->Z E2 Use a pre-catalyst for efficient Pd(0) generation E1->E2 E3 Increase catalyst/ligand loading E2->E3 E3->Z F2 Decrease reaction time F1->F2 F3 Ensure inert atmosphere (N₂ or Ar) F2->F3 F3->Z

Caption: Troubleshooting workflow for dehalogenation.

Step 3: Mechanistic Considerations

Understanding the competing catalytic cycles is crucial for effective troubleshooting.

G cluster_desired Desired Cross-Coupling Cycle cluster_side Dehalogenation Side Reaction A Pd(0)L₂ B Ar-Pd(II)-I(L)₂ (Oxidative Addition) A->B Ar-I C Ar-Pd(II)-Nu(L)₂ (Transmetalation/Coordination) B->C Nucleophile Z Ar-Pd(II)-H(L)₂ B->Z Hydride Source D Ar-Nu (Reductive Elimination) C->D D->A Pd(0)L₂ X Pd(0)L₂ Y H-Pd(II)-X(L)₂ X->Y Hydride Source W Ar-H Z->W Reductive Elimination W->X Pd(0)L₂

Caption: Competing catalytic cycles in Pd-catalyzed reactions.

The desired pathway involves oxidative addition of this compound to the Pd(0) catalyst, followed by transmetalation (in Suzuki) or amine coordination (in Buchwald-Hartwig), and finally reductive elimination to yield the product.[5] The competing dehalogenation pathway is initiated by the reaction of a Pd(0) or Pd(II) species with a hydride source, forming a Pd-H intermediate. This can then undergo reductive elimination with the aryl group to produce the dehalogenated byproduct.[1]

The Goal: Your optimization strategy should aim to accelerate the desired catalytic cycle relative to the dehalogenation cycle.

Section 3: Preventative Measures & Optimization Protocols

Proactive experimental design is the most effective way to combat dehalogenation.

Parameter Optimization Table
ParameterRecommendation to Minimize DehalogenationRationale
Palladium Source Use a well-defined Pd(0) source or a pre-catalyst (e.g., SPhos Precatalyst).Ensures rapid and efficient generation of the active Pd(0) species, which can accelerate the desired oxidative addition step.[6]
Ligand Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands).[7]These ligands promote faster reductive elimination of the desired product and can sterically hinder the approach of small hydride sources to the metal center.[8]
Base Use weaker, non-nucleophilic inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).Avoids β-hydride elimination pathways associated with strong alkoxide bases.[1]
Solvent Use anhydrous, aprotic solvents (e.g., toluene, dioxane, THF).Minimizes the presence of protic sources that can generate Pd-H species.[4]
Temperature Run the reaction at the lowest effective temperature.Higher temperatures can accelerate catalyst decomposition and side reactions, including dehalogenation.
Atmosphere Maintain a strictly inert atmosphere (Argon or Nitrogen).Oxygen can lead to catalyst degradation and the formation of species that may promote side reactions.
Experimental Protocol: Minimizing Dehalogenation in a Buchwald-Hartwig Amination

This protocol is a starting point for the C-N coupling of this compound and is designed to suppress dehalogenation.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • SPhos (0.05 equiv)

  • K₃PO₄ (2.0 equiv, finely ground and dried)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add this compound, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the flask with Argon three times.

  • Add anhydrous, degassed toluene, followed by the amine.

  • Degas the reaction mixture by bubbling Argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of 1-methyl-1H-indazole.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Note: The optimal ligand, base, and temperature may vary depending on the specific amine coupling partner. Screening of these parameters is often necessary.[9]

References

  • Deciphering Complexity in Pd–Catalyzed Cross-Couplings - ChemRxiv. (n.d.).
  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023).
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010).
  • Deciphering complexity in Pd–catalyzed cross-couplings - PMC - NIH. (2024).
  • Troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole - Benchchem. (n.d.).
  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies | Journal of the American Chemical Society. (2012).
  • Effect of Selected Organic Solvents on Hydroxyl Radical-Dependent Light Emission in the Fe2+-EGTA-H2O2 System - NIH. (2024).
  • Phosphine ligands for more efficient chemical processes - Cfm Oskar Tropitzsch GmbH. (n.d.).
  • This compound | 1214899-83-8 - Sigma-Aldrich. (n.d.).
  • How to avoid dehalogenation side reactions in Suzuki coupling - Benchchem. (n.d.).
  • Catalytic Dehalogenation of Aryl Chlorides Mediated by Ruthenium(II)
  • Classical pathway for Pd‐catalyzed cross‐couplings (top) and envisioned...
  • 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem - NIH. (n.d.).
  • Oxidative Addition of Aryl Halides to a Triphosphine Ni(0) Center to Form Pentacoordinate Ni(II)
  • 2.9: Phosphines - Chemistry LibreTexts. (2023).
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
  • Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst - Catalysis Science & Technology (RSC Publishing). (n.d.).
  • Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogen
  • Challenging cross couplings, in water, aided by in situ iodination of (hetero)
  • 6-Iodo-1H-indazole synthesis - ChemicalBook. (n.d.).
  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups - Organic Chemistry Portal. (n.d.).
  • Solvent Effects on C–H Abstraction by Hydroperoxyl Radicals: Implication for Antioxidant Str
  • Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionaliz
  • significant dehalogenation in stille coupling : r/Chempros - Reddit. (2019).
  • Buchwald-Hartwig Amin
  • Photo-induced iodination of aryl halides under very mild conditions. - R Discovery. (n.d.).
  • Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole - Benchchem. (n.d.).
  • The iron-catalysed Suzuki coupling of aryl chlorides - White Rose Research Online. (n.d.).
  • WO2006048745A1 - Methods for preparing indazole compounds - Google P
  • Phosphine-catalysed reductive coupling of dihalophosphanes - PubMed. (2021).
  • 6-IODO-1H-INDAZOLE. (n.d.).
  • 1 Introduction - ChemRxiv. (n.d.).
  • Ligand design for cross-couplings: phosphines - YouTube. (2024).

Sources

Technical Support Center: Optimizing Palladium-Catalyzed Reactions of Iodoindazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed reactions involving iodoindazoles. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, leading to higher yields, cleaner reaction profiles, and ultimately, accelerated discovery.

Introduction: The Unique Challenges of Iodoindazoles

Iodoindazoles are valuable building blocks in medicinal chemistry and materials science. However, their successful functionalization via palladium-catalyzed cross-coupling reactions is not always straightforward. The presence of the indazole ring, with its two nitrogen atoms, can lead to challenges such as catalyst inhibition, N-arylation side reactions, and solubility issues. This guide will provide a systematic approach to overcoming these hurdles by focusing on the critical interplay between the base and solvent system.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments. Each issue is presented with potential causes and actionable solutions, grounded in mechanistic principles.

Issue 1: Low or No Conversion of the Iodoindazole Starting Material

Question: I am attempting a Suzuki-Miyara coupling with a 3-iodoindazole and an arylboronic acid, but I'm observing very low conversion of my starting material. What could be the problem?

Answer: Low or no conversion in palladium-catalyzed cross-coupling reactions with iodoindazoles can stem from several factors, primarily related to catalyst activity and reaction conditions.

Potential Causes & Recommended Actions:

Potential Cause Explanation Recommended Action
Incorrect Base Selection The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings by activating the boronic acid.[1] For unprotected indazoles, strong bases like sodium tert-butoxide can lead to deprotonation of the N-H bond and potential side reactions.[2]For unprotected indazoles, start with milder inorganic bases such as K₂CO₃ or Cs₂CO₃.[2] If your substrate is N-protected, stronger bases like K₃PO₄ or even NaOt-Bu can be considered, but monitor for side reactions. Ensure the base is finely powdered and anhydrous to maximize its effectiveness.
Catalyst Deactivation The palladium catalyst is sensitive to oxygen and other impurities. Inadequate inert atmosphere techniques or impure reagents can lead to the formation of inactive palladium species.[2] The indazole nitrogen atoms can also coordinate to the palladium center, potentially inhibiting the catalytic cycle.Ensure your reaction is set up under a strict inert atmosphere (Argon or Nitrogen). Use freshly degassed solvents. Consider using a palladium pre-catalyst, which can provide a more reliable source of the active Pd(0) species.[3]
Insufficient Reaction Temperature While iodoarenes are generally reactive electrophiles, some challenging couplings, particularly with electron-rich boronic acids or sterically hindered substrates, may require higher temperatures to overcome the activation energy for oxidative addition and reductive elimination.[4][5]If using a lower-boiling solvent like THF, consider switching to a higher-boiling solvent such as 1,4-dioxane, toluene, or DMF to allow for higher reaction temperatures.[5] Microwave irradiation can also be an effective strategy to rapidly screen higher temperatures and reduce reaction times.[6]
Poor Solubility of Reagents If any of your starting materials or the base are not sufficiently soluble in the chosen solvent, the reaction will be slow or may not proceed at all. This is a common issue with inorganic bases in non-polar solvents.A mixture of solvents can be beneficial. For instance, adding a small amount of water to solvents like dioxane or THF can improve the solubility of inorganic bases and boronic acids.[7][8] Polar aprotic solvents like DMF or DMA can also enhance the solubility of many reagents.[7]

Troubleshooting Workflow for Low Conversion:

G start Low/No Conversion check_base 1. Verify Base Choice - Unprotected Indazole: K₂CO₃, Cs₂CO₃ - Protected Indazole: K₃PO₄ start->check_base check_inert 2. Ensure Strict Inert Conditions - Degas solvents - Use pre-catalyst check_base->check_inert If no improvement success Reaction Successful check_base->success If improved increase_temp 3. Increase Reaction Temperature - Switch to higher boiling solvent (Dioxane, Toluene) - Consider microwave heating check_inert->increase_temp If no improvement check_inert->success If improved improve_solubility 4. Address Solubility Issues - Add co-solvent (e.g., water) - Switch to polar aprotic solvent (DMF, DMA) increase_temp->improve_solubility If no improvement increase_temp->success If improved improve_solubility->success If improved failure Re-evaluate Substrate/Catalyst System improve_solubility->failure If still no improvement

Caption: Troubleshooting workflow for low conversion.

Issue 2: Formation of Significant Byproducts (e.g., Homocoupling, Dehalogenation)

Question: My Sonogashira coupling of a 3-iodoindazole is giving me a mixture of products, including what appears to be homocoupling of the alkyne and dehalogenation of my starting material. How can I improve the selectivity?

Answer: The formation of byproducts in Sonogashira and other cross-coupling reactions often points to issues with the catalyst system, the choice of base, or the reaction environment.

Potential Causes & Recommended Actions:

Potential Cause Explanation Recommended Action
Inappropriate Base In Sonogashira couplings, an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used.[9] However, if the base is too weak, the deprotonation of the terminal alkyne can be slow, leading to competing side reactions. Conversely, a very strong base might promote unwanted reactions.For Sonogashira couplings, ensure you are using a suitable amine base. If homocoupling (Glaser coupling) is a major issue, consider a copper-free Sonogashira protocol.[10] In Suzuki reactions, protodeborylation of the boronic acid can be a problem with certain base/solvent combinations, leading to dehalogenation of the iodoindazole. Anhydrous conditions with a base like K₃PO₄ can sometimes mitigate this.[5]
Presence of Oxygen Oxygen can promote the oxidative homocoupling of terminal alkynes, a common side reaction in Sonogashira couplings, especially when a copper co-catalyst is used.[10]Meticulously degas all solvents and reagents and maintain a positive pressure of an inert gas throughout the reaction.
Ligand Choice The phosphine ligand plays a critical role in stabilizing the palladium catalyst and influencing the rates of the various steps in the catalytic cycle.[7] A mismatch between the ligand and the substrate can lead to catalyst decomposition or favor side reactions. Bulky, electron-rich ligands often promote the desired reductive elimination step.[5]For challenging couplings, consider screening a panel of ligands. For Suzuki reactions, ligands like SPhos or XPhos are often good starting points.[5] For Sonogashira, PPh₃ is common, but other ligands may be more effective for specific substrates.[9][11]

Frequently Asked Questions (FAQs)

Q1: How do I choose the optimal solvent for my palladium-catalyzed reaction with an iodoindazole?

The choice of solvent is critical and influences reaction rates, selectivity, and reagent solubility.[12] There is no single "best" solvent, as the optimal choice depends on the specific reaction type and substrates.

  • Polar Aprotic Solvents (e.g., DMF, DMA, NMP): These are often excellent choices as they can dissolve a wide range of organic substrates and inorganic salts.[7] Their high polarity can stabilize charged intermediates in the catalytic cycle, potentially accelerating the reaction.[13] For instance, DMF is a classic solvent for Heck reactions.[7]

  • Ethereal Solvents (e.g., 1,4-Dioxane, THF): These are very common in Suzuki and Buchwald-Hartwig reactions.[5][14] They are less polar than amides but are generally good at dissolving the organometallic reagents. Often, a co-solvent like water is added to improve the solubility of inorganic bases.[7]

  • Aromatic Hydrocarbons (e.g., Toluene, Xylene): These non-polar solvents are useful when working with substrates that are sensitive to polar conditions. They are also advantageous for reactions that require high temperatures.[5] The choice of palladium pre-catalyst can also influence the optimal solvent; for example, Pd(PPh₃)₄ is often paired with less polar solvents like toluene.[7]

Solvent Selection Workflow:

G start Select Solvent for Iodoindazole Coupling reaction_type Identify Reaction Type start->reaction_type suzuki Suzuki reaction_type->suzuki sonogashira Sonogashira reaction_type->sonogashira buchwald Buchwald-Hartwig reaction_type->buchwald heck Heck reaction_type->heck solvent_suzuki Start with: 1,4-Dioxane/H₂O or THF/H₂O Consider: Toluene for high temp DMF for solubility issues suzuki->solvent_suzuki solvent_sonogashira Start with: DMF or THF with an amine base (e.g., Et₃N) Consider: Copper-free conditions to minimize homocoupling sonogashira->solvent_sonogashira solvent_buchwald Start with: Toluene or 1,4-Dioxane Note: Ensure anhydrous conditions buchwald->solvent_buchwald solvent_heck Start with: DMF or DMA Note: Polar aprotic solvents are generally preferred heck->solvent_heck

Caption: Decision workflow for solvent selection.

Q2: What is the role of the base in different palladium-catalyzed reactions of iodoindazoles?

The base has distinct and crucial roles depending on the specific cross-coupling reaction:

  • Suzuki-Miyaura Coupling: The base activates the organoboron species (e.g., boronic acid) to form a more nucleophilic boronate complex, which facilitates the transmetalation step with the palladium(II) center.[1][8]

  • Sonogashira Coupling: The amine base deprotonates the terminal alkyne to generate the nucleophilic acetylide species. It also acts as a scavenger for the hydrogen iodide produced during the reaction.[9]

  • Buchwald-Hartwig Amination: A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is required to deprotonate the amine nucleophile, allowing it to coordinate to the palladium center and participate in the reductive elimination step.[14][15][16] The choice of base can be critical and substrate-dependent.[2][17]

  • Heck Reaction: The base neutralizes the HX (HI in this case) that is eliminated during the reaction, regenerating the Pd(0) catalyst and driving the reaction forward.[18][19][20]

Q3: Do I need to protect the N-H of the indazole ring before performing the cross-coupling reaction?

This is a common and important question. The answer depends on the reaction and the desired outcome.

  • For C-3 coupling: It is often beneficial, and sometimes necessary, to protect the N-1 position of the indazole.[11][21] This prevents potential N-arylation side reactions and can improve the solubility and reactivity of the substrate. Common protecting groups include Boc, SEM, or a simple alkyl group.

  • N-unprotected couplings: In some cases, C-3 vinylation or arylation of unprotected 3-iodoindazoles has been successfully achieved, sometimes even with improved yields compared to the protected counterparts.[6] This is often accomplished using milder bases like K₂CO₃ or Cs₂CO₃ to avoid deprotonation and subsequent side reactions at the nitrogen.[2][6]

A preliminary small-scale screen with both the protected and unprotected iodoindazole is often the most practical approach to determine the optimal strategy for your specific substrate.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an N-Protected 3-Iodoindazole

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an N-protected 3-iodoindazole with an arylboronic acid.

  • Reagent Preparation:

    • To a flame-dried reaction vial equipped with a magnetic stir bar, add the N-protected 3-iodoindazole (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and a finely powdered base such as K₃PO₄ (2.0-3.0 eq.).

    • Add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Reaction Setup:

    • Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

    • Add degassed solvent (e.g., 1,4-dioxane or toluene, to a concentration of ~0.1 M) via syringe. If using an inorganic base, a small amount of degassed water (e.g., 10% v/v) can be added to aid solubility.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove the palladium catalyst.[2]

    • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

    • Concentrate the solution in vacuo and purify the crude product by column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling of an N-Protected 3-Iodoindazole

This protocol outlines a standard procedure for the Sonogashira coupling of an N-protected 3-iodoindazole with a terminal alkyne.

  • Reagent Preparation:

    • To a flame-dried reaction vessel, add the N-protected 3-iodoindazole (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).[2]

  • Reaction Setup:

    • Evacuate and backfill the vessel with an inert gas.[2]

    • Add a degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., Et₃N, 2-3 eq.).[2]

    • Add the terminal alkyne (1.1-1.5 eq.) via syringe.[2]

  • Reaction Execution:

    • Stir the reaction at the desired temperature (room temperature to 80 °C).[2]

    • Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, filter the reaction mixture through a pad of celite.[2]

    • Concentrate the filtrate and purify the residue by column chromatography.[2]

References

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • Royal Society of Chemistry. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions.
  • National Center for Biotechnology Information. (2018, August 16). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation.
  • ResearchGate. (2002, April). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines.
  • ACS Publications. (2019, March 15). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
  • Royal Society of Chemistry. (2022). Solvent coordination to palladium can invert the selectivity of oxidative addition.
  • ResearchGate. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?.
  • National Center for Biotechnology Information. (n.d.). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
  • National Center for Biotechnology Information. (n.d.). The Heck Reaction in Ionic Liquids: Progress and Challenges.
  • ResearchGate. (n.d.). Screening different bases and solvents in the nickel- catalysed Sonogashira reaction.
  • ResearchGate. (n.d.). Screening of different bases for Suzuki coupling.
  • ResearchGate. (2022, January 26). Solvent Coordination to Palladium Can Invert the Selectivity of Oxidative Addition.
  • PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions of 2-indolyldimethylsilanols with substituted aryl halides.
  • National Center for Biotechnology Information. (n.d.). Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support.
  • ResearchGate. (2022, October 1). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines.
  • Beilstein Journals. (n.d.). Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • DSpace@MIT. (2020). Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases.
  • Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • ACS Publications. (n.d.). On-Demand Access to Palladium Oxidative Addition Complexes (OACs) from a Stable Organopalladate Salt.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • National Center for Biotechnology Information. (n.d.). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?.
  • ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
  • ResearchGate. (2025, August 7). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes.
  • Organic Chemistry Portal. (n.d.). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions.
  • Wiley Online Library. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. (2023, June 30). Heck Reaction.

Sources

Technical Support Center: Purification of Substituted Indazoles by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice on the purification of substituted indazoles using column chromatography. Drawing from extensive field experience and established scientific principles, this resource is designed to help you navigate common challenges and optimize your separation protocols.

Introduction: The Challenge of Purifying Indazoles

Indazoles are a vital class of heterocyclic compounds in medicinal chemistry, but their purification can be notoriously challenging. The presence of two nitrogen atoms in the pyrazole ring leads to the frequent formation of N-1 and N-2 positional isomers during synthesis, which often exhibit very similar polarities.[1][2][3] Furthermore, the basicity of the nitrogen atoms can lead to strong interactions with the acidic silica gel stationary phase, resulting in issues like peak tailing, poor resolution, and even on-column degradation.[4]

This guide provides a structured approach to developing and troubleshooting your column chromatography methods for substituted indazoles, ensuring you can achieve the desired purity for your downstream applications.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of substituted indazoles in a question-and-answer format.

Question 1: My N-1 and N-2 indazole isomers are co-eluting. How can I improve their separation?

Answer:

This is one of the most common challenges in indazole chemistry. The subtle differences in the dipole moments and hydrogen bonding capabilities between the N-1 and N-2 isomers require a highly optimized chromatographic system.[5]

  • Underlying Cause: The similarity in polarity between the isomers often results in overlapping Rf values on TLC and poor separation on the column.

  • Troubleshooting Steps:

    • Solvent System Optimization via TLC: Before scaling up to a column, exhaustively screen different solvent systems using Thin Layer Chromatography (TLC).[6][7] The goal is to maximize the difference in Rf values (ΔRf).

      • Start with Standard Systems: Begin with common solvent mixtures like hexanes/ethyl acetate and dichloromethane/methanol.

      • Introduce Less Common Solvents: Explore eluents with different selectivities. Toluene or diethyl ether can sometimes resolve isomers that are inseparable in ethyl acetate. For instance, a switch from an ethyl acetate/hexane system to a dichloromethane/hexane or acetone/hexane system might provide the necessary change in selectivity.[8][9]

      • Employ Additives: For particularly stubborn separations, adding a small percentage (0.1-1%) of an acid (like acetic acid) or a base (like triethylamine or ammonia) to the mobile phase can be effective.[8] A basic additive can help to deprotonate any acidic sites on the silica gel, reducing tailing and sometimes improving isomer separation. Conversely, an acidic additive can protonate the basic nitrogens of the indazole, altering their interaction with the stationary phase.

    • Fine-Tune the Gradient: A shallow gradient is often key to separating closely eluting compounds. Instead of large step changes in solvent polarity, a slow, linear gradient can significantly enhance resolution.[6][7] For example, instead of jumping from 10% to 20% ethyl acetate in hexanes, try a gradient that increases by 1% every two column volumes.

    • Consider Alternative Stationary Phases: If silica gel fails, consider other options.

      • Alumina (Neutral or Basic): For basic indazoles that interact too strongly with acidic silica, neutral or basic alumina can be a good alternative.[7]

      • Reversed-Phase Chromatography: For highly polar or water-soluble indazoles, reversed-phase (C18) silica is a powerful option.[10][11][12] Elution is typically performed with a gradient of water and an organic solvent like methanol or acetonitrile.

Question 2: My indazole derivative is streaking or "tailing" on the column, leading to broad peaks and poor purity.

Answer:

Tailing is a common issue with nitrogen-containing heterocycles on silica gel.

  • Underlying Cause: This is often due to strong, non-ideal interactions between the basic nitrogen atoms of the indazole and the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to a portion of the molecules being retained more strongly, resulting in a "tail."

  • Troubleshooting Steps:

    • Addition of a Basic Modifier: The most common solution is to add a small amount of a base to your eluent.[8]

      • Triethylamine (Et3N): Adding 0.1-1% triethylamine to the mobile phase will neutralize the acidic silanol groups, preventing strong adsorption of your basic indazole.

      • Ammonia: A solution of 1-2% ammonia in methanol can be used as the polar component of your eluent system (e.g., in a dichloromethane/methanol-NH3 system).

    • Use Deactivated Silica: You can deactivate the silica gel yourself by pre-treating it with a base before packing the column. However, using a mobile phase modifier is generally more convenient and reproducible.

    • Sample Loading Technique: Overloading the column is a frequent cause of tailing. Ensure you are not exceeding the loading capacity of your column (typically 1-5% of the silica gel weight for difficult separations). Also, load your sample in a minimal amount of solvent to ensure a narrow starting band.[6]

Question 3: My compound seems to be decomposing on the column. My yield is low, and I see new, more polar spots on my TLC analysis of the fractions.

Answer:

The acidity of silica gel can catalyze the degradation of sensitive substituted indazoles.[4]

  • Underlying Cause: Certain functional groups on your indazole may be labile to the acidic conditions of the silica gel surface.

  • Troubleshooting Steps:

    • Test for Stability: Before running a large-scale column, spot your purified compound on a TLC plate, let it sit for a few hours, and then elute it. If you see a new spot appear at the baseline or a change in the main spot, your compound is likely unstable on silica.[4]

    • Switch to a Neutral Stationary Phase: The best solution is to avoid acidic silica altogether.

      • Neutral Alumina: This is an excellent first alternative.[7]

      • Florisil®: This is a magnesium silicate-based adsorbent that is less acidic than silica.

    • Deactivate the Silica Gel: If you must use silica, you can try to reduce its acidity by adding a base like triethylamine to your eluent, as described for tailing issues. This can sometimes be sufficient to prevent degradation.

    • Work Quickly: If the degradation is slow, minimizing the time your compound spends on the column can help. Use a slightly more polar solvent system to elute the compound faster, even if it means sacrificing some resolution from less important impurities.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system for a typical substituted indazole?

A1: A mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate is the most common starting point.[13] A good initial TLC screen would involve testing ratios like 9:1, 4:1, and 1:1 hexanes:ethyl acetate. The ideal solvent system for column chromatography should give your target compound an Rf value between 0.2 and 0.4 on the TLC plate.[6][7]

Q2: Should I use isocratic or gradient elution?

A2: For most purifications involving more than one component, gradient elution is superior.[6]

  • Isocratic Elution (using a single, constant solvent composition) is simple but can lead to long elution times and broad peaks for later-eluting compounds.

  • Gradient Elution (gradually increasing the polarity of the mobile phase) allows for faster elution of more strongly retained compounds, resulting in sharper peaks and better overall separation in a shorter amount of time.[6][7]

Q3: How do I choose the right stationary phase?

A3:

  • Silica Gel (SiO2): This is the workhorse for normal-phase chromatography and is suitable for most indazoles with moderate polarity.[7][12] It is acidic in nature.

  • Alumina (Al2O3): Available in acidic, neutral, and basic forms. Basic or neutral alumina is a great choice for acid-sensitive or basic indazoles.[7]

  • Reversed-Phase Silica (e.g., C18): This is used for reversed-phase chromatography, where the stationary phase is non-polar, and a polar mobile phase (like water/methanol or water/acetonitrile) is used. This is ideal for very polar indazoles.[10][12]

Q4: How much sample can I load onto my column?

A4: The loading capacity depends on the difficulty of the separation.

  • Easy Separation (ΔRf > 0.2): You can load up to 1 gram of crude material per 20-30 grams of silica gel (1:20 to 1:30 ratio).

  • Difficult Separation (ΔRf < 0.1): You may need to use a much higher ratio, such as 1:100 (1 gram of sample per 100 grams of silica gel), to achieve baseline separation.

Part 3: Experimental Protocols & Data

Protocol 1: TLC Solvent System Screening
  • Dissolve a small amount of your crude indazole mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • On a silica gel TLC plate, use a capillary tube to spot the mixture in separate lanes.

  • Prepare developing chambers with different solvent systems (e.g., 10%, 20%, 30%, 50% Ethyl Acetate in Hexanes).

  • Place one TLC plate in each chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Remove the plates, mark the solvent front, and allow them to dry.

  • Visualize the spots under a UV lamp (254 nm and/or 365 nm) and/or by staining (e.g., with potassium permanganate).

  • Calculate the Rf value for each spot in each solvent system (Rf = distance traveled by spot / distance traveled by solvent front).

  • Select the solvent system that provides the best separation between your desired product and impurities, ideally with the product Rf between 0.2 and 0.4.[6][7]

Table 1: Example Solvent Systems for Substituted Indazoles
Indazole Derivative TypeStationary PhaseTypical Eluent SystemTarget RfReference
Non-polar (e.g., alkyl/aryl substituted)Silica Gel5-20% Ethyl Acetate in Hexanes0.2-0.3[13]
Moderately Polar (e.g., ester/amide)Silica Gel20-50% Ethyl Acetate in Hexanes or 1-5% Methanol in Dichloromethane0.2-0.4[7][14]
Polar/Basic (e.g., amino substituted)Silica Gel (+1% Et3N) or Alumina5-10% Methanol in Dichloromethane (+1% Et3N)0.2-0.3[8]
Very Polar (e.g., carboxylic acid)Reversed-Phase C18Gradient of 10-100% Acetonitrile in Water (with 0.1% Formic Acid)N/A[11]
Protocol 2: Packing and Running a Gradient Column
  • Slurry Packing: Prepare a slurry of silica gel in the initial, least polar solvent of your gradient (e.g., 5% ethyl acetate in hexanes).[7]

  • Pouring: Pour the slurry into your column and use gentle pressure or tapping to create a uniform, packed bed. Ensure no air bubbles are trapped.[6]

  • Equilibration: Run 2-3 column volumes of the initial solvent through the packed bed to ensure it is fully equilibrated.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent.[6] Carefully add this solution to the top of the silica bed.

  • Elution: Begin eluting with your starting solvent mixture, collecting fractions.

  • Gradient: Gradually increase the polarity of the eluent according to your predetermined gradient (e.g., increase ethyl acetate by 2% every 100 mL of eluent).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.[6]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified indazole.[6]

Part 4: Visual Diagrams

Diagram 1: Troubleshooting Workflow for Poor Separation

G start Poor Separation of Indazole & Impurities tlc Optimize Solvent System (TLC Screening) start->tlc loading Check Column Loading (Reduce amount, narrow band) start->loading Concurrent Check gradient Implement a Shallow Elution Gradient tlc->gradient If separation is still poor success Improved Separation tlc->success If successful stationary_phase Change Stationary Phase (e.g., Alumina, C18) gradient->stationary_phase If still unresolved gradient->success If successful stationary_phase->success If successful

Caption: A logical workflow for troubleshooting poor separation issues.

Diagram 2: Interaction of Basic Indazole with Silica Gel

G cluster_0 Silica Gel Surface cluster_1 Mobile Phase silica Si O H indazole Indazole-N: indazole->silica:f2 Strong Interaction (Causes Tailing) triethylamine Et3N: triethylamine->silica:f2 Neutralization (Prevents Tailing)

Caption: How a basic modifier like Et3N prevents tailing on silica gel.

References

  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google P
  • Technical Support Center: Purification of Crude 5-Nitro-1H-indazole-3-carbonitrile - Benchchem. (URL: )
  • Optimizing Purification of Histidine-Tagged Proteins - Sigma-Aldrich. (URL: )
  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-aryl
  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (URL: )
  • US7563906B2 - Indazole derivatives - Google P
  • Evaluation of Different Stationary Phases in the Separation of Inter-Cross-Linked Peptides. (URL: )
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology. (URL: )
  • Separation of 1H-Indazole, 3-chloro-6-nitro- on Newcrom R1 HPLC column. (URL: )
  • Thin-Layer Chrom
  • A Comparative Guide to Analytical Methods for the Characterization of Indazole Deriv
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - ResearchG
  • Technical Support Center: 7-Methyl-1H-indazole-3-carboxamide Purific
  • How to choose the best solution for column chromatography?
  • Synthesis molecular docking and DFT studies on novel indazole deriv
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Deriv
  • column chromatography - which eluent system? : r/OrganicChemistry - Reddit. (URL: )

Sources

Technical Support Center: Impact of Steric Hindrance on 6-Iodo-1-methyl-1H-indazole Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth, practical advice and troubleshooting for experiments involving 6-iodo-1-methyl-1H-indazole. As a Senior Application Scientist, my goal is to blend established chemical principles with field-tested insights to help you navigate the nuances of this versatile building block. The structure of this guide is fluid, focusing on the common challenges and questions that arise in the lab, with a particular emphasis on the often-underestimated role of steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactivity considerations for this compound?

A1: The reactivity of this compound is primarily dictated by three key features:

  • The C-I Bond: The iodine at the C6 position is an excellent leaving group, making this position highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[1][2] Aryl iodides are generally more reactive than their bromide or chloride counterparts in these transformations.[2]

  • The Indazole Core: This bicyclic aromatic system is of great interest in medicinal chemistry due to its presence in a wide range of biologically active compounds.[3][4] The electronic nature of the indazole ring can influence the reactivity at the C6 position.

  • The N1-Methyl Group: This group is not merely a placeholder. It significantly impacts the molecule's steric profile and electronic properties, which can influence reaction outcomes.

Q2: How does the N1-methyl group sterically influence the reactivity at the C6 position?

A2: The methyl group at the N1 position introduces steric bulk in proximity to the C7 and, to a lesser extent, the C6 positions. While not directly adjacent, this steric presence can influence the approach of bulky reagents and catalysts to the C6-iodo group. This effect is most pronounced in reactions that involve the formation of large transition states. For instance, in palladium-catalyzed reactions, the size of the phosphine ligands on the palladium catalyst, in conjunction with the N1-methyl group, can affect the rate and efficiency of the oxidative addition step.

Q3: Does the N1-methylation affect the electronic properties of the indazole ring?

A3: Yes. Methyl groups are weakly electron-donating. The N-methylation at the N1 position can subtly influence the electron density of the indazole ring system, which can, in turn, affect the reactivity of the C-I bond.[5] However, in the context of palladium-catalyzed cross-coupling reactions, the steric effects of the N1-methyl group often play a more significant role in dictating reactivity and troubleshooting challenges.

Q4: Are there any common side reactions to be aware of when working with this compound?

A4: A common side reaction, particularly in cross-coupling reactions, is hydrodehalogenation, which results in the formation of 1-methyl-1H-indazole. This can be promoted by certain bases and solvents.[6] Additionally, if the reaction conditions are not carefully controlled, side reactions involving the indazole ring itself, though less common for the N-methylated form, can occur.

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling Reactions

You're attempting to couple this compound with a boronic acid, but you're observing low conversion of your starting material.

Potential Causes & Solutions
Potential Cause Explanation Recommended Solution
Steric Hindrance from Catalyst The phosphine ligands on your palladium catalyst may be too bulky, creating a sterically crowded transition state with the N1-methyl group and the boronic acid coupling partner.Switch to a palladium catalyst with less sterically demanding ligands. For example, if you are using a catalyst with bulky tri-tert-butylphosphine ligands, consider trying one with triphenylphosphine (PPh₃) or a palladacycle catalyst.[7]
Inactive Catalyst The Pd(0) active species may not be generating efficiently from the precatalyst, or it may have decomposed.[1]Ensure your reaction is performed under a strict inert atmosphere (argon or nitrogen).[1] Consider using a palladium precatalyst that is known for its high activity and stability. It's also normal for some palladium catalysts like Pd(dppf)Cl₂ to turn black during the reaction without indicating decomposition.[8]
Poor Quality Boronic Acid Boronic acids can degrade over time, especially if not stored properly.Use a fresh batch of boronic acid or consider converting it to a more stable boronate ester, such as a pinacol ester.[6]
Inappropriate Base or Solvent The choice of base and solvent is critical for the efficiency of the transmetalation step and the overall catalytic cycle.[9][10]Screen different base and solvent combinations. A common system is an inorganic base like K₂CO₃ or Cs₂CO₃ in a solvent mixture such as 1,4-dioxane/water or DMF.[11][12]
Experimental Protocol: Suzuki-Miyaura Coupling
  • To a reaction vessel, add this compound (1 eq.), the boronic acid (1.2–1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2–3 eq.).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to the desired temperature (e.g., 90–110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

Suzuki_Troubleshooting Start Low Conversion in Suzuki Coupling Cause1 Steric Hindrance (Catalyst Ligands) Start->Cause1 Cause2 Inactive Catalyst Start->Cause2 Cause3 Poor Boronic Acid Quality Start->Cause3 Cause4 Suboptimal Base/ Solvent Start->Cause4 Solution1 Use Catalyst with Less Bulky Ligands Cause1->Solution1 Solution2 Ensure Inert Atmosphere & Use Precatalyst Cause2->Solution2 Solution3 Use Fresh Boronic Acid or Pinacol Ester Cause3->Solution3 Solution4 Screen Different Bases and Solvents Cause4->Solution4

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Issue 2: Poor Regioselectivity or Low Yield in Heck Reactions

You are performing a Heck reaction to couple this compound with an alkene, but you are observing a mixture of regioisomers or low product yield.

Potential Causes & Solutions
Potential Cause Explanation Recommended Solution
Steric Effects on Olefin Insertion The steric bulk of the N1-methyl group and the substituents on the alkene can influence the regioselectivity of the migratory insertion step.[13][14]For terminal alkenes, the use of bidentate phosphine ligands often favors the formation of the linear product.[6] Lowering the reaction temperature may also improve selectivity.[6]
Electronic Mismatch The electronic properties of the alkene can significantly affect the reaction's efficiency. Electron-deficient alkenes are generally more reactive in Heck couplings.[7]If using an electron-rich alkene, you may need to use a more active catalyst system or higher reaction temperatures.
Base Incompatibility The base plays a crucial role in the regeneration of the Pd(0) catalyst. An inappropriate base can lead to catalyst deactivation or side reactions.Organic bases like triethylamine (Et₃N) or inorganic bases such as K₂CO₃ are commonly used. The choice may depend on the specific alkene and solvent system.
Experimental Protocol: Heck Reaction
  • In a reaction vessel, combine this compound (1 eq.), the alkene (1.5–2 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2–5 mol%), a phosphine ligand (if needed), and the base (e.g., Et₃N, 2–3 eq.).

  • Add a degassed, anhydrous solvent such as DMF or acetonitrile.

  • Heat the mixture under an inert atmosphere to the desired temperature (typically 80–120 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction, filter off any solids, and remove the solvent in vacuo.

  • Purify the residue by column chromatography.

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Prep1 Combine Reactants: This compound, alkene, catalyst, base Prep2 Add Degassed Anhydrous Solvent Prep1->Prep2 React Heat under Inert Atmosphere Prep2->React Monitor Monitor by TLC/GC-MS React->Monitor Workup1 Cool and Filter Monitor->Workup1 Workup2 Remove Solvent Workup1->Workup2 Workup3 Column Chromatography Workup2->Workup3

Caption: General experimental workflow for a Heck reaction.

Issue 3: Failed Sonogashira Coupling with Terminal Alkynes

Your Sonogashira coupling reaction between this compound and a terminal alkyne is not proceeding, and you are recovering your starting materials.

Potential Causes & Solutions
Potential Cause Explanation Recommended Solution
Oxygen Sensitivity The Sonogashira coupling is highly sensitive to oxygen, which can lead to the homocoupling of the alkyne (Glaser coupling) and deactivation of the catalyst.[1]Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[1]
Inactive Copper(I) Co-catalyst Copper(I) iodide (CuI) is a common co-catalyst and can oxidize over time, rendering it inactive.[15]Use a fresh bottle of CuI or purify it before use.[1] Alternatively, consider copper-free Sonogashira conditions, which often require a different ligand and base system.[1]
Steric Hindrance at the Alkyne If the terminal alkyne is heavily substituted near the triple bond, steric hindrance can impede its coordination to the metal centers.This may require more forcing conditions (higher temperature, longer reaction time) or a more active catalyst system.
Experimental Protocol: Sonogashira Coupling
  • To a Schlenk flask, add this compound (1 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2–5 mol%), and copper(I) iodide (5–10 mol%).

  • Evacuate and backfill with an inert gas three times.

  • Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N or diisopropylamine).

  • Add the terminal alkyne (1.2–1.5 eq.) via syringe.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.[16]

Sonogashira_Troubleshooting Start Failed Sonogashira Coupling Cause1 Oxygen Sensitivity Start->Cause1 Cause2 Inactive Cu(I) Co-catalyst Start->Cause2 Cause3 Steric Hindrance (Alkyne) Start->Cause3 Solution1 Rigorously Degas Reagents & Solvents Cause1->Solution1 Solution2 Use Fresh/Purified CuI or Copper-Free Conditions Cause2->Solution2 Solution3 Increase Temperature/ Use More Active Catalyst Cause3->Solution3

Caption: Troubleshooting workflow for Sonogashira coupling reactions.

References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • BenchChem. (2025).
  • Alam, M. J., & Keating, M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • ResearchGate. (n.d.). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution.
  • BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • BenchChem. (2025). troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole.
  • Beilstein Journals. (2024).
  • BenchChem. (2025). comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles.
  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
  • BenchChem. (2025). Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole.
  • Royal Society of Chemistry. (2019).
  • ACS Publications. (n.d.). Catalysis and Regioselectivity of the Aqueous Heck Reaction by Pd(0) Nanoparticles under Ultrasonic Irradiation | The Journal of Organic Chemistry.
  • Thieme. (n.d.). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series.
  • YouTube. (2021).
  • PubMed Central. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • ResearchGate. (2025). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines | Request PDF.
  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
  • National Institutes of Health. (n.d.). 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem.
  • White Rose Research Online. (n.d.).
  • (2021).
  • Macmillan Group. (2004). The Intramolecular Heck Reaction.
  • (n.d.). Synthesis of 1H-Indazoles via Silver(I)
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions of 2-indolyldimethylsilanols with substituted aryl halides.
  • Royal Society of Chemistry. (1957).
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • (n.d.).
  • ACS Publications. (2022).
  • ResearchGate. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions | Request PDF.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • ResearchGate. (2025). Steric effects on the control of endo/exo-selectivity in the asymmetric cycloaddition reaction of 3,4-dimethyl-1-phenylarsole.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
  • ChemicalBook. (n.d.). 6-Iodo-1H-indazole synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols: Sonogashira Coupling of 3-iodo-6-methyl-1H-indole.
  • Royal Society of Chemistry. (n.d.). General palladium-catalyzed cross coupling of cyclopropenyl esters.
  • Chemistry LibreTexts. (2023). Heck Reaction.

Sources

Validation & Comparative

A Researcher's Guide to the Spectroscopic Differentiation of 6-Iodo-1-methyl-1H-indazole and its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of isomeric molecules is a cornerstone of rigorous scientific inquiry. Positional isomers, while sharing the same molecular formula, can exhibit vastly different physicochemical properties, biological activities, and metabolic fates. This guide provides an in-depth spectroscopic comparison of 6-iodo-1-methyl-1H-indazole and its key positional isomers: 3-iodo-, 5-iodo-, and 7-iodo-1-methyl-1H-indazole. The indazole scaffold is a privileged structure in medicinal chemistry, and understanding the subtle yet significant spectroscopic distinctions imparted by the placement of the iodo-substituent is paramount for synthetic success and downstream applications.

This guide moves beyond a simple listing of data, delving into the causal relationships between molecular structure and spectroscopic output. By understanding why the spectra differ, researchers can more confidently identify and characterize these and other related heterocyclic compounds. While a complete set of publicly available experimental data for all isomers is limited, this guide combines available data with well-established spectroscopic principles to provide a robust framework for their differentiation.

The Spectroscopic Challenge: Distinguishing Isomers

The core challenge lies in the fact that all four isomers share the same molecular weight and elemental composition (C₈H₇IN₂). Therefore, low-resolution mass spectrometry alone is insufficient for their differentiation. We must turn to the nuanced information provided by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which are highly sensitive to the local electronic environment of each atom within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for distinguishing positional isomers. The chemical shifts (δ) of both proton (¹H) and carbon (¹³C) nuclei are exquisitely sensitive to their electronic environment, which is directly influenced by the position of the electron-withdrawing iodine atom and the electron-donating methyl group.

¹H NMR Spectroscopy: The Proton Landscape

The aromatic region of the ¹H NMR spectrum provides the most definitive fingerprints for these isomers. The number of signals, their splitting patterns (multiplicity), and their chemical shifts are all diagnostic. The N-methyl group will consistently appear as a singlet, but its chemical shift can be subtly influenced by the proximity of the iodine atom.

Key Predictive Insights for ¹H NMR:

  • This compound: We expect to see three distinct signals in the aromatic region. The proton at C7 will likely be the most downfield (highest δ value) due to the deshielding effect of the adjacent iodine and the pyrazole ring nitrogen. The proton at C5 will be deshielded by the iodine at C6, while the proton at C4 will be the most upfield.

  • 5-Iodo-1-methyl-1H-indazole: This isomer will also show three aromatic protons. The proton at C4 will be significantly downfield due to the deshielding effect of the adjacent iodine. The proton at C6 will also be deshielded, while the proton at C7 will be the most upfield.

  • 7-Iodo-1-methyl-1H-indazole: The proton at C6 will be the most downfield. The protons at C4 and C5 will be less affected by the iodine.

  • 3-Iodo-1-methyl-1H-indazole: The absence of a proton at C3 will result in a different splitting pattern in the aromatic region compared to the other isomers. The protons on the benzene ring will show coupling patterns consistent with their relative positions.

Table 1: Predicted ¹H NMR Spectral Data for Iodo-1-methyl-1H-indazole Isomers

CompoundPredicted Chemical Shifts (δ, ppm) in CDCl₃
This compound ~7.8-8.0 (d, 1H, H-7), ~7.5-7.7 (dd, 1H, H-5), ~7.1-7.3 (d, 1H, H-4), ~7.9 (s, 1H, H-3), ~4.1 (s, 3H, N-CH₃)
5-Iodo-1-methyl-1H-indazole ~8.1-8.3 (d, 1H, H-4), ~7.6-7.8 (dd, 1H, H-6), ~7.2-7.4 (d, 1H, H-7), ~7.9 (s, 1H, H-3), ~4.1 (s, 3H, N-CH₃)
7-Iodo-1-methyl-1H-indazole ~7.7-7.9 (d, 1H, H-6), ~7.3-7.5 (t, 1H, H-5), ~7.0-7.2 (d, 1H, H-4), ~8.0 (s, 1H, H-3), ~4.1 (s, 3H, N-CH₃)
3-Iodo-1-methyl-1H-indazole ~7.6-7.8 (d, 1H), ~7.3-7.5 (m, 2H), ~7.1-7.3 (m, 1H), ~4.1 (s, 3H, N-CH₃)

Note: These are predicted values based on known substituent effects. Actual experimental values may vary.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides complementary information. The most significant feature will be the signal for the carbon atom directly bonded to the iodine (C-I). This carbon experiences a strong shielding effect (the "heavy atom effect"), causing its signal to appear at a characteristically upfield (lower δ) chemical shift compared to the other aromatic carbons.

Key Predictive Insights for ¹³C NMR:

  • The chemical shift of the C-I bond will be the most diagnostic signal.

  • The chemical shifts of the other aromatic carbons will be influenced by the position of the iodine and methyl groups.

  • The N-methyl carbon will appear as a singlet in the aliphatic region.

Table 2: Predicted ¹³C NMR Spectral Data for Iodo-1-methyl-1H-indazole Isomers

CompoundPredicted Chemical Shifts (δ, ppm) in CDCl₃
This compound C-6 (C-I) ~90-100, Other aromatic C's ~110-140, N-CH₃ ~35
5-Iodo-1-methyl-1H-indazole C-5 (C-I) ~90-100, Other aromatic C's ~110-140, N-CH₃ ~35
7-Iodo-1-methyl-1H-indazole C-7 (C-I) ~90-100, Other aromatic C's ~110-140, N-CH₃ ~35
3-Iodo-1-methyl-1H-indazole C-3 (C-I) ~85-95, Other aromatic C's ~110-140, N-CH₃ ~35

Note: These are predicted values. The C-I signal is particularly diagnostic.

G cluster_6_iodo This compound cluster_5_iodo 5-Iodo-1-methyl-1H-indazole cluster_7_iodo 7-Iodo-1-methyl-1H-indazole cluster_3_iodo 3-Iodo-1-methyl-1H-indazole C6I C6-I (~95 ppm) H7 H7 (downfield) H5 H5 H4 H4 (upfield) C5I C5-I (~95 ppm) H4_5 H4 (downfield) H6 H6 H7_5 H7 (upfield) C7I C7-I (~95 ppm) H6_7 H6 (downfield) H5_7 H5 H4_7 H4 (upfield) C3I C3-I (~90 ppm) Aromatic_H Aromatic Hs (distinct pattern) NMR_Spectroscopy NMR Spectroscopy NMR_Spectroscopy->C6I differentiates NMR_Spectroscopy->C5I differentiates NMR_Spectroscopy->C7I differentiates NMR_Spectroscopy->C3I differentiates

Caption: Key diagnostic NMR features for differentiating iodo-1-methyl-1H-indazole isomers.

Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

While less definitive than NMR for distinguishing positional isomers, IR spectroscopy can provide valuable confirmatory data. The spectra of all four isomers will share common features characteristic of the substituted indazole ring. However, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can arise from the different substitution patterns.

Key Expected IR Absorptions:

  • C-H stretching (aromatic): ~3050-3150 cm⁻¹

  • C-H stretching (aliphatic, N-CH₃): ~2850-2960 cm⁻¹

  • C=C and C=N stretching (aromatic ring): ~1450-1620 cm⁻¹

  • C-N stretching: ~1300-1380 cm⁻¹

  • C-I stretching: This bond vibration occurs at a very low frequency, typically below 600 cm⁻¹, and may be difficult to observe with standard mid-IR spectrometers.

The pattern of C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can be particularly informative about the substitution pattern on the benzene ring.

Table 3: Predicted Diagnostic IR Absorption Regions (cm⁻¹)

CompoundAromatic C-H Out-of-Plane Bending
This compound Pattern consistent with 1,2,4-trisubstitution
5-Iodo-1-methyl-1H-indazole Pattern consistent with 1,2,4-trisubstitution
7-Iodo-1-methyl-1H-indazole Pattern consistent with 1,2,3-trisubstitution
3-Iodo-1-methyl-1H-indazole Pattern consistent with 1,2-disubstitution (on the benzene ring)

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition (C₈H₇IN₂) of the synthesized isomers. While the molecular ion peak will be the same for all isomers, their fragmentation patterns under techniques like electron ionization (EI) may show subtle differences that can aid in their differentiation, although these are often less predictable than NMR shifts.

Expected Fragmentation Pathways:

  • Loss of a methyl radical (-•CH₃): A common fragmentation leading to an [M-15]⁺ ion.

  • Loss of iodine radical (-•I): This would result in an [M-127]⁺ ion.

  • Loss of HCN: A characteristic fragmentation of many nitrogen-containing heterocycles.

  • Cleavage of the indazole ring: This can lead to a variety of smaller fragment ions.

The relative intensities of these fragment ions may vary between the isomers, providing another layer of data for their characterization.

Table 4: Key Mass Spectrometry Data

CompoundMolecular FormulaExact Mass [M]⁺Key Fragment Ions (m/z)
All IsomersC₈H₇IN₂257.9654258 [M]⁺•, 243 [M-CH₃]⁺, 131 [M-I]⁺

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following general protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified indazole isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Instrument Setup: Use a spectrometer with a proton frequency of at least 400 MHz. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and lineshape.

  • ¹H NMR Data Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.

  • Data Acquisition: Record a background spectrum of the empty ATR crystal. Then, record the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Data Acquisition (HRMS): Introduce the sample into a high-resolution mass spectrometer (e.g., TOF or Orbitrap) via direct infusion or coupled with a liquid chromatography system. Use an appropriate ionization source, such as electrospray ionization (ESI).

G cluster_workflow Spectroscopic Analysis Workflow Start Synthesized Isomer NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry (HRMS) Start->MS Data_Analysis Comparative Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Identification Isomer Identification Data_Analysis->Identification

Caption: A generalized workflow for the spectroscopic characterization and differentiation of iodo-1-methyl-1H-indazole isomers.

Conclusion: An Integrated Approach is Key

The definitive identification of this compound and its positional isomers requires a multi-faceted spectroscopic approach. While each technique provides valuable pieces of the structural puzzle, it is the synergistic integration of NMR, IR, and MS data that allows for unambiguous characterization. This guide provides a framework for both the acquisition and interpretation of this data, empowering researchers to confidently navigate the complexities of isomeric differentiation in their drug discovery and development endeavors.

References

Due to the limited availability of direct comparative studies on the specified isomers, the following references provide foundational knowledge on the spectroscopy and synthesis of indazole derivatives.

  • Fruchier, A., & Elguero, J. (2016). 13C NMR of indazoles.
  • Alcalde, E., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
  • The Royal Society of Chemistry. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]
  • U.S. Department of Justice, Drug Enforcement Administration. Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov. [Link]
  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

A Senior Application Scientist's Guide to the Characterization of N1 vs. N2 Alkylated Indazole Isomers by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural elucidation of N-alkylated indazole isomers is a critical step in ensuring the safety, efficacy, and intellectual property of novel chemical entities. The seemingly subtle difference between N1 and N2 alkylation can lead to profound changes in a molecule's biological activity and physicochemical properties. This guide provides an in-depth technical comparison of N1 and N2 alkylated indazole isomers, focusing on the power of Nuclear Magnetic Resonance (NMR) spectroscopy as the definitive tool for their characterization. We will explore the underlying principles, key diagnostic markers, and practical experimental protocols to empower you to confidently distinguish between these crucial regioisomers.

The Challenge: Differentiating N1 and N2 Indazole Isomers

The alkylation of the indazole scaffold can occur at either of the two nitrogen atoms, leading to the formation of N1 and N2 regioisomers. The N1-alkylated isomer retains the benzenoid aromatic character of the parent indazole, while the N2-alkylated isomer adopts a quinonoid-like structure. This fundamental difference in electronic distribution gives rise to distinct spectroscopic signatures that can be harnessed for their differentiation.[1][2] While other analytical techniques can confirm the presence of an alkylated indazole, NMR spectroscopy stands alone in its ability to definitively assign the position of alkylation.

The Solution: A Multi-faceted NMR Approach

A comprehensive analysis leveraging both one-dimensional (1D) and two-dimensional (2D) NMR techniques is the gold standard for the characterization of N1 and N2 alkylated indazole isomers. This approach not only provides unambiguous structural assignment but also serves as a self-validating system, a cornerstone of robust scientific practice.

Key Diagnostic Features in 1D NMR Spectra

The distinct electronic environments of the N1 and N2 isomers lead to predictable and diagnostic shifts in both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: Probing the Proton Environment

The most telling signals in the ¹H NMR spectrum are typically those of the protons at positions 3 and 7 of the indazole ring.

  • H-7 Proton: In N1-alkylated indazoles , the H-7 proton is situated in the deshielding zone of the pyrazole ring's lone pair on N2, resulting in a downfield chemical shift, often observed above 7.7 ppm. Conversely, in N2-alkylated indazoles , the absence of this deshielding effect leads to an upfield shift for H-7, typically appearing below 7.5 ppm.

  • H-3 Proton: The H-3 proton in N1-isomers generally resonates at a lower field compared to the H-3 proton in N2-isomers . This is attributed to the different anisotropic effects of the adjacent nitrogen atoms in the two isomeric systems.

¹³C NMR Spectroscopy: A Window into the Carbon Skeleton

The ¹³C NMR spectrum provides complementary and often more definitive evidence for the site of alkylation. The key carbons to scrutinize are C-3 and C-7a.

  • C-3 and C-7a Carbons: In N1-alkylated indazoles , the C-3 carbon typically appears at a higher chemical shift (further downfield) compared to the C-7a carbon. In contrast, for N2-alkylated indazoles , this trend is often reversed, with the C-7a carbon resonating at a lower field than the C-3 carbon. This is a direct consequence of the differing electron densities at these positions in the benzenoid versus quinonoid systems.[3]

Table 1: Comparison of Typical ¹H NMR Chemical Shifts (δ, ppm) for N1 and N2 Alkylated Indazoles

ProtonN1-Alkylated IsomerN2-Alkylated IsomerRationale for Difference
H-3 More DownfieldMore UpfieldDifferent anisotropic effects from adjacent nitrogen atoms.
H-7 > 7.7 ppm (Downfield)< 7.5 ppm (Upfield)Deshielding effect of N2 lone pair in N1-isomers.

Table 2: Comparison of Typical ¹³C NMR Chemical Shifts (δ, ppm) for N1 and N2 Alkylated Indazoles

CarbonN1-Alkylated IsomerN2-Alkylated IsomerRationale for Difference
C-3 More DownfieldMore UpfieldChanges in electron density due to benzenoid vs. quinonoid character.
C-7a More UpfieldMore DownfieldChanges in electron density due to benzenoid vs. quinonoid character.

Unambiguous Assignment with 2D NMR Spectroscopy

While 1D NMR provides strong indicators, 2D NMR experiments, particularly Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), offer definitive and irrefutable proof of the alkylation site.

Heteronuclear Multiple Bond Correlation (HMBC)

HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons, providing a powerful tool for mapping out the connectivity of the molecule. The key to differentiating N1 and N2 isomers lies in the correlations observed from the protons of the alkyl group to the carbons of the indazole core.[1]

  • N1-Alkylated Isomers: The protons on the carbon directly attached to the nitrogen (e.g., N-CH₂) will show a crucial ³J correlation to the C-7a carbon.

  • N2-Alkylated Isomers: The corresponding protons on the alkyl group will exhibit a ³J correlation to the C-3 carbon.[1]

These distinct correlation patterns provide a direct and unambiguous link between the alkyl substituent and its point of attachment on the indazole ring.

HMBC_Correlations cluster_N1 N1-Alkylated Indazole cluster_N2 N2-Alkylated Indazole N1_alkyl N-CH₂ Protons N1_C7a C-7a N1_alkyl->N1_C7a ³J correlation N2_alkyl N-CH₂ Protons N2_C3 C-3 N2_alkyl->N2_C3 ³J correlation

Caption: Diagnostic HMBC correlations for N1 and N2 alkylated indazoles.

Nuclear Overhauser Effect Spectroscopy (NOESY)

NOESY experiments detect through-space correlations between protons that are in close proximity, providing valuable information about the three-dimensional structure of the molecule. For distinguishing N1 and N2 indazole isomers, the key lies in the spatial relationship between the alkyl group protons and the protons on the indazole ring.[4]

  • N1-Alkylated Isomers: The protons of the alkyl group attached to N1 are spatially close to the H-7 proton. A NOESY cross-peak between the N-alkyl protons and H-7 is therefore a strong indicator of an N1-isomer.

  • N2-Alkylated Isomers: In the N2-isomer, the alkyl group is positioned further away from H-7 but is in proximity to the H-3 proton. A NOESY correlation between the N-alkyl protons and H-3 confirms the N2-alkylation pattern.

NOESY_Correlations cluster_N1 N1-Alkylated Indazole cluster_N2 N2-Alkylated Indazole N1_alkyl_protons N-Alkyl Protons N1_H7 H-7 N1_alkyl_protons->N1_H7 Through-space correlation N2_alkyl_protons N-Alkyl Protons N2_H3 H-3 N2_alkyl_protons->N2_H3 Through-space correlation

Caption: Diagnostic NOESY correlations for N1 and N2 alkylated indazoles.

Experimental Protocols

The following are generalized, step-by-step methodologies for the key NMR experiments. Instrument-specific parameters may require optimization.

Sample Preparation
  • Dissolve 5-10 mg of the purified indazole isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Ensure the sample height in the tube is appropriate for the spectrometer's probe.

1D ¹H and ¹³C NMR Acquisition
  • Acquire a ¹H NMR spectrum to confirm sample identity and purity. Standard acquisition parameters are usually sufficient.

  • Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for quaternary carbons.

2D HMBC Experiment
  • Set up a standard gradient-selected HMBC experiment.

  • Optimize the long-range coupling constant (ⁿJCH). A typical value for ³JCH is around 8 Hz. Acquiring spectra at different coupling delays (e.g., optimized for 4 Hz and 10 Hz) can be beneficial to observe a wider range of correlations.

  • Set the spectral widths in both the ¹H and ¹³C dimensions to encompass all relevant signals.

  • Acquire the data with a sufficient number of scans per increment to achieve adequate signal-to-noise.

  • Process the 2D data with appropriate window functions and perform phasing and baseline correction.

2D NOESY Experiment
  • Set up a standard phase-sensitive gradient-selected NOESY experiment.

  • Optimize the mixing time (tm). For small molecules like alkylated indazoles, a mixing time in the range of 300-800 ms is typically a good starting point. It may be necessary to acquire spectra with a few different mixing times to find the optimal value for observing the desired cross-peaks.

  • Set the spectral widths in both proton dimensions.

  • Acquire the data with a sufficient number of scans to detect weak NOE correlations.

  • Process the 2D data with appropriate window functions, phasing, and baseline correction.

Workflow Start Alkylated Indazole Mixture Purification Chromatographic Separation Start->Purification Isomer1 Isolated Isomer 1 Purification->Isomer1 Isomer2 Isolated Isomer 2 Purification->Isomer2 NMR_Analysis Comprehensive NMR Analysis Isomer1->NMR_Analysis Isomer2->NMR_Analysis OneD_NMR 1D NMR (¹H, ¹³C) NMR_Analysis->OneD_NMR TwoD_NMR 2D NMR (HMBC, NOESY) NMR_Analysis->TwoD_NMR Data_Analysis Data Analysis and Interpretation OneD_NMR->Data_Analysis TwoD_NMR->Data_Analysis Structure_Assignment Unambiguous Structure Assignment (N1 or N2) Data_Analysis->Structure_Assignment

Caption: A typical workflow for the characterization of N1 and N2 indazole isomers.

Conclusion: A Robust and Reliable Strategy

The differentiation of N1 and N2 alkylated indazole isomers is a common yet critical challenge in synthetic and medicinal chemistry. By employing a systematic and multi-faceted NMR approach, researchers can confidently and unambiguously determine the correct regioisomeric structure. The combination of diagnostic 1D chemical shifts and definitive 2D correlations from HMBC and NOESY experiments provides a self-validating and robust methodology. This guide serves as a practical resource for scientists, enabling the accurate characterization of these important heterocyclic compounds and facilitating the advancement of drug discovery and development programs.

References

  • Pinto, D. C. G. A., Silva, A. M. S., & Cavaleiro, J. A. S. (2008). Advanced NMR techniques for structural characterization of heterocyclic structures. In Current Organic Chemistry, 12(14), 1153-1209.
  • Keating, T. A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1933-1947.
  • Elguero, J., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684.
  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774.
  • Bethanamudi, P., et al. (2012). Synthesis of Novel N1 and N2 Indazole Derivatives. E-Journal of Chemistry, 9(4), 1676-1682.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Elguero, J., Goya, P., & Jagerovic, N. (2003). 13C NMR of indazoles. Magnetic Resonance in Chemistry, 41(5), 345-424.
  • Williamson, M. P. (2021). The Nuclear Overhauser Effect. In eMagRes, 10(1), 1-14.
  • Martin, G. E., & Zektzer, A. S. (1988). Long-range two-dimensional heteronuclear chemical shift correlation. Magnetic Resonance in Chemistry, 26(8), 631-652.
  • Bax, A., & Summers, M. F. (1986). 1H and 13C assignments from sensitivity-enhanced detection of heteronuclear multiple-bond connectivity by 2D multiple quantum NMR. Journal of the American Chemical Society, 108(8), 2093-2094.
  • Field, L. D., & Sternhell, S. (Eds.). (2012). Analytical NMR. John Wiley & Sons.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Macomber, R. S. (2011). A complete introduction to modern NMR spectroscopy. John Wiley & Sons.
  • Braun, S., Kalinowski, H. O., & Berger, S. (1998). 150 and more basic NMR experiments: a practical course. John Wiley & Sons.
  • Friebolin, H. (2010). Basic one-and two-dimensional NMR spectroscopy. John Wiley & Sons.

Sources

A Senior Application Scientist's Guide: Suzuki vs. Stille Coupling for the Functionalization of 6-Iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1-methyl-1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The targeted functionalization of this heterocycle is paramount for developing new chemical entities. Among the most powerful methods for forging carbon-carbon bonds on such scaffolds is palladium-catalyzed cross-coupling. Specifically, for a substrate like 6-iodo-1-methyl-1H-indazole, the Suzuki-Miyaura and Stille couplings represent two of the most robust and widely adopted strategies.

This guide provides an in-depth, objective comparison of these two premier coupling reactions for the arylation of this compound. We will move beyond a simple recitation of protocols to explore the mechanistic underpinnings, practical considerations, and data-driven insights that empower researchers and drug development professionals to make the most informed decision for their specific synthetic challenge.

Section 1: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most frequently utilized cross-coupling method in modern organic synthesis, celebrated for its operational simplicity and the low toxicity of its organoboron reagents.[1][2] The reaction couples an organohalide with a boronic acid or its ester derivative in the presence of a palladium catalyst and a base.[2]

Mechanistic Overview

The efficacy of the Suzuki coupling hinges on a well-understood catalytic cycle.[1][3] The critical step, and a key differentiator from the Stille reaction, is the activation of the organoboron species by a base. This forms a more nucleophilic "ate" complex, which is essential for the transmetalation step to proceed efficiently.[4]

Suzuki_Mechanism cluster_key Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add R¹-X pd2_complex R¹-Pd(II)L₂-X ox_add->pd2_complex invis1 pd2_complex->invis1 transmetalation Transmetalation invis2 transmetalation->invis2 pd2_r1r2 R¹-Pd(II)L₂-R² red_elim Reductive Elimination pd2_r1r2->red_elim R¹-R² (Product) invis3 red_elim->invis3 invis1->transmetalation [R²-B(OH)₃]⁻ (from R²-B(OH)₂ + Base) invis2->pd2_r1r2 invis4 invis3->invis4 invis4->pd0

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Key Experimental Parameters
  • Catalyst & Ligand: For electron-rich heteroaryl iodides like our substrate, standard catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are excellent starting points. The dppf ligand, in particular, is robust and often promotes high turnover numbers.

  • Base: The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents, but K₂CO₃ is a cost-effective alternative. The base's role is to form the boronate anion, which is significantly more nucleophilic than the neutral boronic acid.[4][5]

  • Solvent System: A mixture of an organic solvent and water is typical. 1,4-Dioxane/H₂O or DMF/H₂O are frequently used to dissolve both the organic-soluble halide and the water-soluble inorganic base.

Representative Experimental Protocol

This protocol is adapted from established procedures for the Suzuki coupling of analogous iodo-indazole systems.[6]

  • Reaction Setup: To a flame-dried microwave vial or sealed tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃) (2.0 equiv).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv, 5 mol%).

  • Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL).

  • Inerting: Seal the vial and thoroughly degas the mixture by bubbling argon or nitrogen through the suspension for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring for 2-12 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Section 2: The Stille Coupling

The Stille coupling is a highly versatile and powerful cross-coupling reaction that pairs an organohalide with an organostannane reagent.[7][8] Its primary advantage lies in its exceptional functional group tolerance, as the reaction is typically performed under neutral conditions, obviating the need for a base.[9]

Mechanistic Overview

The catalytic cycle of the Stille reaction mirrors that of the Suzuki coupling in its fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][10] However, the transmetalation step involves the direct transfer of an organic group from the neutral organotin reagent to the palladium(II) center, a process that can sometimes be accelerated by additives.

Stille_Mechanism cluster_key Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add R¹-X pd2_complex R¹-Pd(II)L₂-X ox_add->pd2_complex invis1 pd2_complex->invis1 transmetalation Transmetalation invis2 transmetalation->invis2 pd2_r1r2 R¹-Pd(II)L₂-R² red_elim Reductive Elimination pd2_r1r2->red_elim R¹-R² (Product) invis3 red_elim->invis3 invis1->transmetalation R²-Sn(R³)₃ invis2->pd2_r1r2 invis4 invis3->invis4 invis4->pd0

Figure 2: Simplified catalytic cycle of the Stille coupling.
Key Experimental Parameters
  • Catalyst & Ligand: Pd(PPh₃)₄ is a classic and highly effective catalyst for Stille couplings. The reaction is generally less sensitive to ligand choice than Suzuki couplings, although bulky, electron-rich phosphines can also be beneficial.

  • Organostannane Reagent: Typically, trialkylarylstannanes (e.g., Aryl-SnBu₃) are used. The sp²-hybridized group (aryl) transfers preferentially over the sp³-hybridized alkyl groups. A major consideration is the high toxicity of organotin compounds, which necessitates careful handling and rigorous purification of the final product.[10][11]

  • Solvent & Additives: Anhydrous, non-polar solvents like toluene or dioxane are common. In some cases, particularly with less reactive substrates, additives like lithium chloride (LiCl) or copper(I) iodide (CuI) can be used to accelerate the transmetalation step.

Representative Experimental Protocol

This is a generalized protocol for the Stille coupling of an aryl iodide.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 equiv).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv, 5 mol%).

  • Inerting: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent & Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene or dioxane (10 mL) via syringe, followed by the aryltrimethyl- or aryltributylstannane (1.1 equiv).

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring for 4-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, concentrate the reaction mixture.

  • Purification: Purify the crude residue directly by flash column chromatography. To remove tin byproducts, a pre-column wash or a specific workup may be required. A common method is to dissolve the crude material in an organic solvent and wash it with an aqueous solution of potassium fluoride (KF), which precipitates the tin salts as insoluble fluorides that can be filtered off.[12]

Section 3: Head-to-Head Comparison

The choice between Suzuki and Stille coupling is not merely one of preference but a strategic decision based on substrate properties, available reagents, and project constraints.

FeatureSuzuki-Miyaura CouplingStille Coupling
Nucleophile Organoboron (Boronic Acid/Ester)Organostannane (Organotin)
Reagent Toxicity Low; boron byproducts are benign.[4]High; organotin reagents and byproducts are toxic.[7][10][11]
Need for Base Yes, essential for transmetalation.[4][5]No, typically runs under neutral conditions.
Functional Group Tolerance Good, but sensitive to strong bases.Excellent, one of the key advantages.[9][10]
Byproduct Removal Generally straightforward (water wash, chromatography).Challenging; often requires specific workups (e.g., KF wash).[12]
Reagent Availability Very broad commercial availability of boronic acids.More limited, may require synthesis.
Air/Moisture Stability Boronic acids are stable solids.Organostannanes are generally stable to air and moisture.[7][10]
Key Differentiators for this compound
  • Base Sensitivity: The indazole core is relatively robust, but if other sensitive functional groups are present in the coupling partner (e.g., esters, ketones prone to enolization), the neutral conditions of the Stille coupling are a distinct advantage.

  • Purification & Scalability: For drug development, removing toxic tin impurities is a significant regulatory and practical hurdle.[12] This makes the Suzuki coupling far more attractive for late-stage synthesis and large-scale production, where purity is paramount.

  • Reaction Rate & Steric Hindrance: In some cases, particularly with sterically hindered coupling partners, Stille coupling can outperform Suzuki coupling.[13] While the 6-position of the indazole is not exceptionally hindered, this could be a factor when coupling to ortho-substituted aryl partners.

Section 4: Practical Guidance: Which Coupling Should I Choose?

The decision-making process can be streamlined by addressing a few key questions regarding your specific project needs.

Decision_Tree start Start: Functionalize This compound boronic_avail Is the required boronic acid/ester readily available? start->boronic_avail base_sensitive Are base-sensitive functional groups present? suzuki RECOMMENDATION: Use Suzuki Coupling base_sensitive->suzuki No consider_stille Consider Stille Coupling as a primary option base_sensitive->consider_stille Yes boronic_avail->base_sensitive Yes tin_handling Are you equipped to handle toxic tin and its byproducts? boronic_avail->tin_handling No tin_handling->suzuki No (Default to Suzuki) stille RECOMMENDATION: Use Stille Coupling tin_handling->stille Yes

Figure 3: Decision workflow for selecting a coupling method.

Expert Recommendation:

For the functionalization of this compound, the Suzuki-Miyaura coupling should be the default first choice. The broad availability of boronic acids, the low toxicity profile, and the significantly easier purification make it more efficient and practical for most research and development applications.[14]

Reserve the Stille coupling as a powerful alternative for specific situations where the Suzuki coupling may be problematic:

  • When coupling partners contain base-sensitive functional groups.

  • If protodeboronation of the boronic acid becomes a significant side reaction under Suzuki conditions.

  • When a specific organostannane is readily available and the corresponding boronic acid is not.

Conclusion

Both the Suzuki-Miyaura and Stille reactions are formidable tools for the C-C bond formation on the 6-position of 1-methyl-1H-indazole. The Suzuki coupling offers a greener, more practical, and scalable route suitable for the majority of applications. The Stille coupling, while burdened by the toxicity and purification challenges of organotin compounds, provides a crucial alternative with exceptional functional group tolerance under neutral conditions. A thorough understanding of the strengths and weaknesses of each method, as outlined in this guide, allows the discerning scientist to select the optimal path to their target molecule with confidence and efficiency.

References

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
  • Wikipedia. (n.d.). Stille reaction.
  • Chemistry LibreTexts. (2023). Stille Coupling.
  • Han, X., & Chen, C. (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. Molecules, 26(5), 1435. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Organic Chemistry Portal. (n.d.). Stille Coupling.
  • Svatunek, D., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Organic & Biomolecular Chemistry, 21(25), 5243-5250. [Link]
  • NROChemistry. (n.d.). Stille Coupling.
  • Royal Society of Chemistry. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (2022). Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions.
  • Wikipedia. (n.d.). Suzuki reaction.
  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Nardi, M., et al. (2008). Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. The Journal of Organic Chemistry, 73(18), 7344–7347. [Link]
  • Saha, A., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2139–2151. [Link]
  • Dalmás, M., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(4), 272-277. [Link]
  • BYJU'S. (n.d.). Suzuki Coupling Reaction.

Sources

A Comparative Guide to the Analysis of Impurities in Commercial 6-Iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iodo-1-methyl-1H-indazole is a key building block in medicinal chemistry, frequently utilized in the synthesis of various therapeutic agents. The purity of this starting material is paramount, as impurities can lead to unforeseen side reactions, impact the yield and purity of the final active pharmaceutical ingredient (API), and introduce potentially toxic components. This guide delves into the common impurities associated with this compound, providing a comprehensive comparison of analytical techniques for their detection, identification, and quantification.

Understanding the Impurity Profile

The impurity profile of commercial this compound is primarily dictated by its synthetic route. A common method for its preparation involves the N-methylation of 6-iodo-1H-indazole. This process can give rise to several types of impurities:

  • Process-Related Impurities: These include unreacted starting materials, intermediates, and byproducts of side reactions.

  • Degradation Products: The molecule may degrade over time or under specific environmental stressors such as light, heat, or pH variations.

  • Residual Solvents: Solvents used during the synthesis and purification steps may not be completely removed.

A thorough understanding of the synthesis process is crucial for predicting the likely impurities. For instance, the methylation of 6-iodo-1H-indazole can lead to the formation of the isomeric 6-iodo-2-methyl-1H-indazole.

Comparative Analysis of Analytical Techniques

The effective detection and quantification of impurities in this compound necessitate the use of high-resolution analytical techniques. This section compares the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose.

Analytical TechniquePrimary ApplicationStrengthsLimitations
HPLC-UV Quantification of non-volatile organic impuritiesHigh precision and accuracy for quantification, robust and widely available.[1][2]May not be suitable for volatile impurities, requires reference standards for absolute quantification.
GC-MS Identification and quantification of volatile and semi-volatile impuritiesExcellent for identifying residual solvents and other volatile organic compounds, high sensitivity and specificity.[3][4]Not suitable for non-volatile or thermally labile compounds.
NMR Spectroscopy Structural elucidation and identification of unknown impuritiesProvides detailed structural information, can identify and quantify components without a reference standard (qNMR).[5][6]Lower sensitivity compared to chromatographic techniques, complex spectra may require expert interpretation.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Non-Volatile Impurities

This method is designed for the separation and quantification of process-related impurities and degradation products.

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30-80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Rationale for Experimental Choices:

  • A C18 column is a versatile stationary phase for the separation of moderately polar heterocyclic compounds.

  • The gradient elution allows for the effective separation of impurities with a wide range of polarities.

  • Trifluoroacetic acid is used as a mobile phase modifier to improve peak shape and resolution.

  • UV detection at 254 nm is suitable for aromatic compounds like indazole derivatives.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Impurities integrate->quantify

HPLC analysis workflow for non-volatile impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

This method is based on the USP <467> guidelines for the determination of residual solvents.[3][7]

Instrumentation:

  • GC-MS system with a headspace autosampler

Chromatographic Conditions:

  • Column: DB-624 (or equivalent), 30 m x 0.32 mm ID, 1.8 µm film thickness

  • Carrier Gas: Helium at a constant flow of 2 mL/min

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold at 240 °C for 5 minutes

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 250 °C

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: m/z 35-350

Headspace Parameters:

  • Vial Equilibration Temperature: 80 °C

  • Vial Equilibration Time: 30 min

  • Loop Temperature: 90 °C

  • Transfer Line Temperature: 100 °C

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial.

  • Add 5 mL of dimethyl sulfoxide (DMSO).

  • Seal the vial immediately and vortex to dissolve the sample.

Rationale for Experimental Choices:

  • A DB-624 column is specifically designed for the analysis of residual solvents.

  • Headspace sampling is the preferred technique for introducing volatile analytes into the GC system, as it minimizes matrix effects.[4]

  • DMSO is a suitable solvent for dissolving the sample and has a high boiling point, which prevents it from interfering with the analysis of more volatile solvents.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample in Vial add_dmso Add DMSO weigh->add_dmso seal Seal and Vortex add_dmso->seal headspace Headspace Sampling seal->headspace gc_sep GC Separation headspace->gc_sep ms_detect MS Detection gc_sep->ms_detect identify Identify Solvents by MS Library ms_detect->identify quantify Quantify Solvents identify->quantify

GC-MS workflow for residual solvent analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is an invaluable tool for the unambiguous identification of impurities, especially when reference standards are not available.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

Data Acquisition:

  • Acquire standard 1D ¹H and ¹³C spectra.

  • For complex mixtures or structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.

Data Interpretation:

  • The ¹H NMR spectrum of this compound is expected to show a singlet for the methyl group protons and distinct signals for the aromatic protons.

  • The key to distinguishing between the 1-methyl and 2-methyl isomers lies in the chemical shift of the methyl group and the coupling patterns of the aromatic protons. In general, the N1-methyl signal appears at a slightly different chemical shift than the N2-methyl signal.

  • ¹³C NMR spectroscopy can also be used to differentiate between the isomers, as the chemical shifts of the carbon atoms in the indazole ring are sensitive to the position of the methyl group.

Potential Impurities and Their Characterization

Based on the synthetic route, the following are potential impurities in commercial this compound:

Impurity NameStructureExpected Analytical Signature
6-iodo-1H-indazole (Starting Material)C₁=CC₂=C(C=C₁I)NN=C₂Will have a different retention time in HPLC compared to the methylated product. The NMR spectrum will lack the methyl group signal and show an N-H proton signal.[8]
6-iodo-2-methyl-1H-indazole (Regioisomer)CN1N=CC2=C1C=C(I)C=C2May co-elute or have a very similar retention time to the main component in HPLC, requiring an optimized method for separation. NMR is the most definitive technique for differentiation.
Di-iodinated Indazole Derivatives (Over-iodination byproduct)C₁=C(I)C₂=C(C=C₁I)NN=C₂Will have a higher molecular weight, detectable by MS. The NMR spectrum will show a different substitution pattern on the aromatic ring.

Forced Degradation Studies

To understand the stability of this compound and identify potential degradation products, forced degradation studies should be performed under various stress conditions as per ICH guidelines.[9]

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photodegradation: Exposure to UV and visible light.

The resulting degradation products should be analyzed by HPLC-MS to determine their structures.

Conclusion

A comprehensive analysis of impurities in commercial this compound is essential for ensuring its quality and suitability for use in research and drug development. The orthogonal application of HPLC-UV for quantification, GC-MS for volatile impurities, and NMR for structural elucidation provides a robust analytical strategy. By implementing the detailed protocols and understanding the potential impurity profile outlined in this guide, researchers can confidently assess the purity of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

  • PubChem. 6-iodo-1H-indazole. [Link]
  • Eureka. Synthesis method of 6-iodine-1H-indazole. [Link]
  • The Royal Society of Chemistry.
  • Supporting Inform
  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
  • LCGC. Validation of Impurity Methods, Part II. [Link]
  • National Institutes of Health. HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). [Link]
  • MedCrave.
  • PubChem. 6-iodo-1H-indazole. [Link]
  • Agilent. Analysis of USP Method <467> Residual Solvents on the Agilent 8890 GC System. [Link]
  • National Institutes of Health.
  • Analytical methods for residual solvents determin
  • Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. [Link]
  • RJPT.
  • Shimadzu. Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. [Link]
  • ResearchG
  • Shimadzu. Fast GC Method for Residual Solvent Analysis in Drug Discovery Workflow. [Link]
  • HPLC-Based Strategies for Impurity Profiling and Valid
  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
  • Basic 1H- and 13C-NMR Spectroscopy. [Link]
  • SciELO Brazil. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. [Link]
  • Pharmaffiliates. Scientific Catalog: Pharmaceutical Impurities & Reference Standards. [Link]
  • Dove Research & Analytics. Pharmaceutical Impurities & Reference Standards Manufacturer & Supplier in India. [Link]
  • SynZeal. Certified Pharmaceutical Reference Research & Impurity Standard. [Link]
  • ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
  • FDA. Guidance for Industry Q3A Impurities in New Drug Substances. [Link]
  • ResearchGate.

Sources

A Comparative Guide to the Biological Activity of 6-Iodo-1-methyl-1H-indazole and Other Haloindazoles

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indazole scaffold stands out as a "privileged structure," forming the core of numerous biologically active compounds.[1][2] Its versatility is further enhanced by strategic modifications, among which halogenation plays a pivotal role in modulating pharmacological profiles. This guide provides an in-depth comparative analysis of 6-iodo-1-methyl-1H-indazole and its halo-analogues (fluoro, chloro, and bromo), offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental insights and theoretical principles. While direct head-to-head comparative studies on this specific series of compounds are not extensively documented in publicly available literature, this guide synthesizes existing data on related haloindazoles to elucidate the structure-activity relationships (SAR) that govern their biological effects.

The introduction of a halogen atom at the 6-position of the 1-methyl-1H-indazole core can significantly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. These modifications, in turn, can profoundly impact the compound's interaction with biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1]

The Indazole Nucleus: A Versatile Pharmacophore

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, exists in different tautomeric forms, with the 1H-indazole being the most thermodynamically stable.[3] The indazole core is a key feature in several FDA-approved drugs, such as the anti-cancer agents pazopanib and axitinib, highlighting its importance in drug design.[4][5] The ability to introduce various substituents at different positions of the indazole ring allows for the fine-tuning of its biological activity.

G Indazole Indazole Core Anticancer Anticancer Activity Indazole->Anticancer AntiInflammatory Anti-inflammatory Activity Indazole->AntiInflammatory Antimicrobial Antimicrobial Activity Indazole->Antimicrobial KinaseInhibition Kinase Inhibition Anticancer->KinaseInhibition

Caption: Biological activities of the indazole scaffold.

The Influence of Halogenation on Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The substitution of a hydrogen atom with a halogen (F, Cl, Br, I) at the C6 position of the 1-methyl-1H-indazole ring introduces significant changes to the molecule's properties. Understanding these changes is crucial for rational drug design.

Key Physicochemical Effects of Halogen Substitution:

HalogenElectronegativityVan der Waals Radius (Å)Lipophilicity (Hansch π)Halogen Bond Donor Strength
F 3.981.47+0.14Weak
Cl 3.161.75+0.71Moderate
Br 2.961.85+0.86Strong
I 2.661.98+1.12Strongest

This trend in physicochemical properties often translates to varied biological activities. For instance, the increasing size and lipophilicity from fluorine to iodine can enhance membrane permeability and binding to hydrophobic pockets of target proteins. Furthermore, the ability of heavier halogens (Br and I) to act as halogen bond donors can lead to specific and strong interactions with biological targets, a phenomenon increasingly recognized for its importance in drug-receptor binding.[6][7]

Comparative Biological Activity of 6-Halo-1-methyl-1H-indazoles

Anticancer Activity

Indazole derivatives are well-known for their anticancer properties, often acting as kinase inhibitors.[4][5] Halogenation can significantly impact their potency and selectivity.

A study on 6-substituted aminoindazole derivatives designed as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors revealed that a fluorinated compound, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, exhibited potent anti-proliferative activity with an IC50 value of 0.4 µM in human colorectal cancer cells (HCT116).[8] This highlights the potential of a halogen at the 6-position to confer significant anticancer activity.

Research on 6-bromo-1H-indazole derivatives has also demonstrated their potential as anticancer agents.[9] The bromine atom can enhance binding to target proteins through hydrophobic and halogen bonding interactions.

While specific data for this compound is limited, the strong halogen bonding capacity of iodine suggests it could form potent interactions with biological targets, potentially leading to high efficacy.[7]

Table 1: Anticancer Activity of Representative Halo-Indazole Derivatives

CompoundHalogen at C6Biological Target/AssayCell LineIC50/ActivityReference
N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amineFluoroAntiproliferativeHCT1160.4 µM[8]
6-bromo-1H-indazole derivativeBromoAnticancerVariousPotent activity reported[9]
3-chloro-6-nitro-1H-indazole derivativeChloro (at C3)Antileishmanial (Antiparasitic)L. infantum11.23 µM[1]
This compoundIodoData not available---

Note: The data presented is for structurally related compounds and not a direct comparison of the 6-halo-1-methyl-1H-indazole series.

G cluster_synthesis Synthesis of 6-Halo-1-methyl-1H-indazoles cluster_testing In Vitro Anticancer Testing 6-Halo-1H-indazole 6-Halo-1H-indazole Methylation Methylation 6-Halo-1H-indazole->Methylation (e.g., CH3I, base) 6-Halo-1-methyl-1H-indazole 6-Halo-1-methyl-1H-indazole Methylation->6-Halo-1-methyl-1H-indazole Treatment with Haloindazoles Treatment with Haloindazoles 6-Halo-1-methyl-1H-indazole->Treatment with Haloindazoles Cancer Cell Lines Cancer Cell Lines Cancer Cell Lines->Treatment with Haloindazoles MTT Assay MTT Assay Treatment with Haloindazoles->MTT Assay Determine IC50 values Determine IC50 values MTT Assay->Determine IC50 values

Sources

A Senior Application Scientist's Guide to the Computational Analysis of Reaction Mechanisms Involving 6-Iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry, the indazole scaffold is a cornerstone, appearing in numerous FDA-approved therapeutics. The functionalization of this core, particularly through the introduction of substituents at various positions, is critical for modulating pharmacological activity. 6-Iodo-1-methyl-1H-indazole stands out as a versatile and highly reactive building block, primarily utilized in transition-metal-catalyzed cross-coupling reactions to forge complex molecular architectures. Understanding the intricate mechanisms of these reactions is not merely an academic exercise; it is fundamental to optimizing reaction conditions, predicting outcomes, and designing novel, more efficient synthetic pathways.

This guide provides an in-depth comparative analysis of computational methods used to dissect the reaction mechanisms of this compound. We will move beyond simple procedural descriptions to explore the causal relationships behind mechanistic steps, grounded in both theoretical calculations and verifiable experimental data. Our focus will be on the workhorse of modern organic synthesis—palladium-catalyzed cross-coupling—and the frontier of atom-economy—C-H activation.

Pillar 1: The Computational Toolkit for Mechanistic Elucidation

At the heart of mechanistic computational chemistry is the quest to map the Potential Energy Surface (PES) of a reaction. The PES is a multi-dimensional landscape where valleys represent stable molecules (reactants, intermediates, products) and mountain passes represent transition states—the highest energy point along the most efficient reaction pathway. Our primary tool for navigating this landscape is Density Functional Theory (DFT) , which offers a robust balance between computational cost and accuracy for the organometallic systems we will be exploring.[1][2][3] For key steps, these results can be benchmarked against higher-level, more computationally expensive methods like Møller–Plesset perturbation theory (MP2) to ensure accuracy.[2]

Our analysis will focus on calculating the geometries and energies of all stationary points. The energy difference between the reactants and the transition state gives us the activation energy barrier (ΔG‡), the critical determinant of reaction rate. Vibrational frequency calculations are then essential to confirm the nature of these points: a stable molecule has all real, positive frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Pillar 2: Palladium-Catalyzed Cross-Coupling Reactions: The C-I Bond Advantage

Palladium-catalyzed reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations are indispensable for functionalizing aryl halides.[4] The high reactivity of this compound in these transformations is a direct consequence of the relatively weak Carbon-Iodine bond, a fact we can precisely quantify through computational analysis.

The canonical Pd(0)/Pd(II) catalytic cycle provides the framework for our investigation.[5]

Palladium_Cross_Coupling_Cycle Reactants Ar-I + R-M (this compound) Pd0 Pd(0)L₂ (Active Catalyst) Product Ar-R (Coupled Product) PdII_Intermediate Ar-Pd(II)(I)L₂ (Oxidative Adduct) Pd0->PdII_Intermediate Oxidative Addition (Rate-Determining) PdII_Transmetalated Ar-Pd(II)(R)L₂ PdII_Intermediate->PdII_Transmetalated Transmetalation (e.g., Suzuki) [R-B(OH)₂] PdII_Transmetalated->Pd0 Reductive Elimination

Caption: Generalized Pd(0)/Pd(II) cross-coupling cycle.

Comparative Analysis: The Oxidative Addition Step

The initial oxidative addition of the aryl halide to the Pd(0) center is almost always the rate-determining step.[6] It is here that the advantage of the iodo-substituent becomes computationally apparent.

Computational Protocol:

  • Model System: Define the reactants (this compound and a Pd(0) catalyst, e.g., Pd(PPh₃)₂) and the product (the oxidative addition complex).

  • Geometry Optimization: Optimize the geometries of the reactants and the product using a DFT functional like B3LYP with a suitable basis set (e.g., 6-31G(d) for main group elements, and a LANL2DZ ECP for palladium).

  • Transition State Search: Locate the transition state (TS) for the C-I bond cleavage using methods like the Berny algorithm.

  • Frequency Calculation: Confirm the TS by identifying the single imaginary frequency corresponding to the C-I bond breaking and Pd-C/Pd-I bond formation.

  • Energy Calculation: Compute the Gibbs free energy of activation (ΔG‡).

Comparative Data:

To illustrate the concept, we present a comparison of computationally derived activation energies for the oxidative addition of 6-halo-1-methyl-1H-indazoles.

SubstrateC-X Bond Energy (approx. kcal/mol)Calculated ΔG‡ (kcal/mol) for Oxidative AdditionImplication
6-Iodo -1-methyl-1H-indazole~5715 - 18 Low barrier, fast reaction, mild conditions
6-Bromo -1-methyl-1H-indazole~7122 - 26 Higher barrier, requires more forcing conditions
6-Chloro -1-methyl-1H-indazole~84> 30 Very high barrier, requires specialized catalysts

Note: These are representative values based on typical DFT calculations. Actual values will vary with the specific catalyst, ligands, and solvent model used.

The data clearly demonstrates that the significantly weaker C-I bond leads to a much lower activation barrier for the critical oxidative addition step. This computational result provides the theoretical foundation for the experimental observation that iodoarenes are far more reactive than their bromo or chloro counterparts, often allowing for reactions at lower temperatures and with lower catalyst loadings.[7]

Pillar 3: The Frontier of C-H Activation

Direct C-H activation/functionalization represents a paradigm shift in synthesis, offering a more atom-economical alternative to traditional cross-coupling.[8] Here, a C-H bond, rather than a pre-functionalized C-X bond, is cleaved. Computational analysis is indispensable for understanding these complex mechanisms, particularly the factors that control reactivity and regioselectivity.

A prevalent mechanism is the Concerted Metalation-Deprotonation (CMD) pathway, where the C-H bond is cleaved with the assistance of an internal base or a ligand on the metal center.[9]

CMD_Mechanism Reactants Indazole-H + [M-X] PreComplex Coordination Complex Indazole-H---[M-X] Reactants->PreComplex Coordination TS CMD Transition State [Indazole---H---X---M] PreComplex->TS C-H Cleavage Product Cyclometalated Intermediate [Indazole-M] + H-X TS->Product Bond Formation

Caption: A simplified Concerted Metalation-Deprotonation (CMD) pathway.

Comparative Analysis: Directed vs. Non-Directed C-H Activation

The feasibility of C-H activation on the 1-methyl-1H-indazole core is highly dependent on the presence and nature of directing groups. Let's compare two scenarios:

  • Non-Directed C-H Activation: Targeting a C-H bond on the benzene ring without a directing group.

  • Directed C-H Activation: Targeting the C7-H bond, assisted by a hypothetical directing group (e.g., a pyridine) attached at the N1 position.

Computational Insights: The computational workflow is similar to the cross-coupling analysis, but the focus is on locating the CMD transition state. The key finding is the dramatic effect of the directing group.

  • Without a Directing Group: The catalyst must overcome a significant entropic penalty to achieve a productive conformation for C-H cleavage. The calculated activation barrier is typically high (> 25-30 kcal/mol ), suggesting the reaction is kinetically challenging.

  • With a Directing Group: The directing group pre-organizes the substrate by coordinating to the metal center, placing the C7-H bond in close proximity. This forms a stable cyclometalated pre-complex, significantly lowering the entropic cost. The resulting CMD transition state is much lower in energy, with a calculated activation barrier often in the range of 18-22 kcal/mol , bringing the reaction into a feasible experimental regime.

Reaction TypeKey FeatureCalculated ΔG‡ (kcal/mol)Experimental Feasibility
Non-Directed C-H ActivationHigh entropic barrier> 25 Difficult, requires high temperatures and specific catalysts
Directed C-H ActivationPre-coordination via directing group< 22 Readily achievable under moderate conditions

Computational studies thus rationalize the overwhelming experimental focus on directed C-H activation strategies, providing a quantitative measure of the directing group's role in lowering the activation barrier.[10]

Pillar 4: Experimental Validation and Protocols

Computational predictions achieve their full potential only when validated by experimental results. The calculated mechanisms and energy barriers should align with observed reaction rates, yields, and byproducts.

Self-Validating System: A Model Suzuki-Miyaura Protocol

The following protocol for a Suzuki-Miyaura coupling of this compound provides a tangible workflow whose outcomes can be directly correlated with the computational predictions of a low activation barrier.

Objective: To synthesize 1-methyl-6-phenyl-1H-indazole.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.04 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

Procedure:

  • To a flame-dried Schlenk tube, add this compound, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Validation Checkpoints:

  • Reactivity: The reaction should proceed to high conversion at a moderate temperature (80 °C), consistent with the computationally predicted low barrier for oxidative addition of the C-I bond.

  • Comparison: Running an analogous reaction with 6-Bromo-1-methyl-1H-indazole under identical conditions would be expected to show significantly slower conversion, validating the calculated higher activation barrier for the C-Br bond.[5]

Conclusion

The computational analysis of reaction mechanisms is an indispensable tool for the modern chemist. In the case of this compound, it provides a clear, quantitative rationale for its utility as a synthetic building block. DFT calculations expertly demonstrate the kinetic advantage conferred by the weak C-I bond in palladium-catalyzed cross-coupling reactions when compared to other halogens. Furthermore, these computational methods allow us to explore the frontiers of C-H activation, offering precise insights into the role of directing groups and the energetic demands of different mechanistic pathways. By integrating these powerful predictive capabilities with rigorous experimental validation, researchers can accelerate the development of robust synthetic methods and expedite the discovery of novel, functionalized indazole derivatives for the advancement of science and medicine.

References

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
  • Methods for preparing indazole compounds.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central.
  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Deriv
  • Synthesis molecular docking and DFT studies on novel indazole deriv
  • Computational Studies of Carboxylate-Assisted CH Activation and Functionalization at Group 8-10 Transition Metal Centers. pubs.acs.org.
  • Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Iodo-3-methyl-1H-indazole. Benchchem.
  • Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole. Benchchem.
  • Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds.

Sources

A Researcher's Guide to Distinguishing Positional Isomers of Iodo-Methyl-Indazoles: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular isomers is paramount. The indazole core is a significant scaffold in medicinal chemistry, and the introduction of iodo- and methyl- groups at different positions on the bicyclic ring system can lead to a diverse array of isomers with distinct physicochemical and pharmacological properties.[1] The synthesis of a specific iodo-methyl-indazole isomer, such as 4-iodo-3-methyl-1H-indazole, often involves the direct iodination of a methyl-indazole precursor. This reaction can lack regioselectivity, potentially yielding a mixture of positional isomers (e.g., 4-iodo, 5-iodo, 6-iodo, and 7-iodo derivatives).[2][3] Consequently, the ability to unambiguously distinguish between these isomers is a critical step in any research or development pipeline.

This guide provides a comparative analysis of the primary analytical techniques used to differentiate positional isomers of iodo-methyl-indazoles. We will delve into the principles behind each method, present illustrative data, and provide detailed experimental protocols to empower researchers in their structural elucidation efforts.

The Challenge of Isomerism in Iodo-Methyl-Indazoles

The core challenge in distinguishing positional isomers lies in their identical molecular formula and mass. The differentiation, therefore, relies on subtle differences in their physical and chemical properties that arise from the varied spatial arrangement of the iodo and methyl substituents on the indazole ring. A multi-faceted analytical approach, integrating data from several orthogonal techniques, is essential for unequivocal structural confirmation.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful and indispensable tool for determining the precise connectivity of atoms in a molecule, making it the primary technique for distinguishing between regioisomers.[4][5] The chemical shifts (δ) and coupling constants (J) of the aromatic protons are highly sensitive to the substitution pattern on the indazole ring.

Key Differentiating Features in ¹H NMR Spectra

The key to distinguishing the iodo-methyl-indazole isomers lies in the number of signals in the aromatic region, their splitting patterns (multiplicity), and their coupling constants. For a 3-methyl-indazole substituted with a single iodine atom on the benzene ring, we expect to see three distinct signals for the aromatic protons.[3] The relative positions and splitting of these signals will be unique to each isomer.

IsomerExpected Aromatic ¹H NMR SignalsRationale
4-Iodo-3-methyl-1H-indazole Three distinct signals: likely a doublet, a triplet, and another doublet.The proton at position 5 will be a triplet (coupled to protons at 6 and 7), while the protons at 6 and 7 will be doublets (each coupled to one adjacent proton).
5-Iodo-3-methyl-1H-indazole Three distinct signals with different coupling patterns from the 4-iodo isomer.The protons at positions 4 and 6 will likely appear as doublets, and the proton at position 7 as a doublet of doublets.
6-Iodo-3-methyl-1H-indazole Three distinct signals with different coupling patterns from the 4- and 5-iodo isomers.The protons at positions 5 and 7 will likely appear as doublets, and the proton at position 4 as a singlet or a narrow doublet depending on the coupling to the NH proton.
7-Iodo-3-methyl-1H-indazole Three distinct signals with different coupling patterns from the other isomers.The proton at position 6 will be a triplet, and the protons at positions 4 and 5 will be doublets.

Note: The exact chemical shifts will depend on the solvent and the presence of other functional groups.

Advanced NMR Techniques

While ¹H NMR is often sufficient, complex cases may require two-dimensional (2D) NMR experiments for definitive assignment:

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace the connectivity of the aromatic protons.[4]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (2-3 bonds), which is invaluable for confirming the position of substituents.[3][4]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons, which can help to confirm the spatial proximity of the methyl group to specific aromatic protons, thus aiding in isomer identification.[3]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified iodo-methyl-indazole isomer in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[1][4]

  • Spectrometer Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument should be tuned, and the magnetic field shimmed to optimize resolution.[4]

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a one-dimensional ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments such as COSY, HSQC, and HMBC to resolve any ambiguities in the structural assignment.[4]

  • Data Processing and Analysis: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS). Analyze the chemical shifts, coupling constants, and correlations to determine the substitution pattern.

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry is a crucial technique for determining the molecular weight and confirming the elemental composition of the synthesized isomers.

High-Resolution Mass Spectrometry (HRMS)

For positional isomers of iodo-methyl-indazole (C₈H₇IN₂), all isomers will have the same nominal mass. However, HRMS provides a highly accurate mass measurement, which can confirm the elemental composition and rule out unexpected byproducts.[1][6] The presence of a single iodine atom is a key feature; iodine has one stable isotope (¹²⁷I), so it does not produce a characteristic M+2 peak like chlorine or bromine.[4]

ParameterExpected Value
Molecular Formula C₈H₇IN₂
Calculated Exact Mass 257.9654 g/mol
Observed [M+H]⁺ (m/z) ~258.9732
Fragmentation Analysis

While the parent ion mass will be identical for all isomers, there might be subtle, reproducible differences in the fragmentation patterns upon techniques like collision-induced dissociation (CID) in MS/MS experiments. These differences, though often minor, can sometimes provide additional clues for differentiation.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1-1.0 mg in 1 mL) in a suitable volatile solvent such as methanol or acetonitrile.[1][4]

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an electrospray ionization (ESI) source.[6]

  • Sample Introduction: Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).[4]

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Data Analysis: Compare the measured accurate mass of the parent ion to the theoretical calculated mass for the elemental formula C₈H₇IN₂ to confirm the composition.[6]

Chromatographic Techniques: Separation is Key

Chromatography is essential for both the purification of the desired isomer from the reaction mixture and for the analytical separation and identification of different isomers.

Column Chromatography

For preparative scale separation of iodo-methyl-indazole isomers, column chromatography on silica gel is the standard method.[2] The polarity of the different isomers may vary slightly, allowing for their separation with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for separating isomers.[7] Different isomers will likely exhibit different retention times on a given HPLC column due to subtle differences in their polarity and interaction with the stationary phase. Specialized columns, such as those with phenyl or pentafluorophenyl (PFP) stationary phases, can offer enhanced selectivity for positional isomers.[8]

Gas Chromatography (GC)

For volatile and thermally stable isomers, gas chromatography can also be an effective separation technique. The use of shape-selective columns, such as those containing cyclodextrin derivatives, can provide excellent resolution of positional isomers.[9]

Experimental Protocol: HPLC

  • Instrumentation: Use an HPLC system equipped with a UV detector and a suitable analytical column (e.g., a C18 column or a more specialized column for isomer separation).

  • Sample Preparation: Dissolve a small amount of the isomer mixture in the mobile phase or a compatible solvent. Filter the sample through a 0.2 µm membrane filter before injection.[7]

  • Method Development: Develop a suitable mobile phase (e.g., a mixture of acetonitrile and water or methanol and water) and gradient to achieve baseline separation of the isomers.

  • Analysis: Inject the sample and record the chromatogram. The retention time of each peak can be used for identification when compared to a known standard.

Visualizing the Analytical Workflow

A systematic workflow is crucial for the efficient and accurate differentiation of iodo-methyl-indazole isomers.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization synthesis Synthesis of Iodo-Methyl-Indazole (Isomer Mixture) purification Column Chromatography (Initial Separation) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Isomer Identification ms High-Resolution Mass Spectrometry purification->ms Molecular Formula Confirmation hplc HPLC/GC Analysis purification->hplc Purity & Isomer Ratio validated Structurally Validated Isomer nmr->validated ms->validated hplc->validated

Caption: A logical workflow for the synthesis, purification, and structural validation of iodo-methyl-indazole isomers.

Conclusion

The unambiguous differentiation of positional isomers of iodo-methyl-indazoles is a critical task in synthetic and medicinal chemistry. While mass spectrometry can confirm the elemental composition and chromatography can separate the isomers, NMR spectroscopy remains the definitive technique for structural elucidation. A combination of ¹H, ¹³C, and 2D NMR experiments provides the necessary detailed information on atomic connectivity to confidently assign the correct structure. By employing a multi-faceted analytical approach as outlined in this guide, researchers can ensure the structural integrity of their compounds, a cornerstone of reliable and reproducible scientific research.

References

  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google P
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. [Link]
  • Typical chromatogram for separation of positional isomers of o-,m- and p-nitroanline - ResearchG
  • NMR Studies on Imidines. III.1H and 13C Nuclear Magnetic Resonance Study on the Tautomerism and Geometrical Isomerism of 3‐Iminoisoindolinone and Some Alkylated Derivatives.
  • Separation of positional isomers by the use of coupled shape-selective st
  • WO2006048745A1 - Methods for preparing indazole compounds - Google P
  • Quantification of isomer-resolved iodide chemical ionization mass spectrometry sensitivity and uncertainty using - AMT. [Link]
  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies - longdom.org. [Link]
  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy - Oxford Instruments Magnetic Resonance. [Link]
  • [Reader Insight] A Guide to Selective Columns for Isomer Separation - Welch M

Sources

A Senior Application Scientist's Guide to Purity Assessment of 6-Iodo-1-methyl-1H-indazole: An HPLC and UPLC Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

6-Iodo-1-methyl-1H-indazole is a key heterocyclic building block in modern medicinal chemistry, notably as a precursor in the synthesis of potent kinase inhibitors used in oncology.[1] The structural integrity and purity of this intermediate are paramount; even trace impurities can propagate through multi-step syntheses, potentially impacting the safety, efficacy, and regulatory approval of the final Active Pharmaceutical Ingredient (API).[2] Common impurities may include unreacted starting materials, regioisomers from non-selective iodination, or by-products from the methylation step.[3]

This guide provides an in-depth, comparative analysis of two cornerstone analytical techniques for purity profiling: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the rationale behind methodological choices, enabling you to select and implement the most appropriate technique for your quality control workflow. We will explore detailed experimental protocols, compare performance metrics with supporting data, and provide the authoritative grounding necessary for robust, self-validating analytical systems.

The Workhorse of Purity Analysis: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the established gold standard for pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[4] For a moderately polar, aromatic compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

The Principle of Causality in RP-HPLC: In RP-HPLC, the stationary phase (typically C18-silica) is nonpolar, while the mobile phase is a more polar aqueous/organic mixture.[5] The separation is driven by hydrophobic interactions; more nonpolar analytes interact more strongly with the stationary phase, resulting in longer retention times. The methyl group and the iodinated benzene ring of our target compound provide sufficient hydrophobicity for excellent retention and separation on a C18 column.[6]

Experimental Protocol: HPLC Method

This protocol is designed for robustness and specificity, ensuring clear separation of the main component from potential impurities.

Instrumentation and Materials:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). A 5 µm particle size is a good balance between efficiency and backpressure for standard HPLC systems.[6]

  • Solvents: HPLC grade acetonitrile (ACN) and ultrapure water.

  • Reagents: Formic acid (for MS compatibility) or Phosphoric acid. An acid modifier is crucial for suppressing the ionization of silanol groups on the silica backbone and ensuring sharp, symmetrical peaks.[7]

  • Reference Standard: A well-characterized reference standard of this compound (>99.5% purity).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile

  • Elution Mode: Gradient elution. A gradient is superior to an isocratic method for impurity profiling as it can resolve compounds with a wider range of polarities and elute highly retained impurities in a reasonable time.[8]

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-22 min: 95% B

    • 22.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C. Maintaining a constant column temperature is critical for reproducible retention times.[5]

  • Detection Wavelength: 254 nm. Indazole derivatives typically exhibit strong UV absorbance around this wavelength. A DAD is recommended to check for peak purity and identify co-eluting impurities.

  • Injection Volume: 10 µL

Sample Preparation:

  • Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Solution: Accurately weigh ~5 mg of the this compound reference standard and dissolve it in the diluent in a 50 mL volumetric flask to achieve a concentration of about 100 µg/mL.

  • Sample Solution: Prepare the sample of synthesized this compound at the same concentration as the standard solution using the diluent.

Method Validation: A Trustworthy System

For use in a regulated environment, this method must be validated according to ICH Q2(R1) or USP <1225> guidelines.[9][10][11] Key validation parameters include:

  • Specificity: Demonstrated by separating the main peak from potential impurities and degradation products generated under stress conditions (e.g., acid, base, peroxide, heat, light).[9]

  • Linearity: Assessed by analyzing a series of solutions across a range of concentrations (e.g., 50% to 150% of the nominal concentration).

  • Accuracy & Precision: Determined by replicate injections of known concentrations, ensuring the results are close to the true value and consistently reproducible.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively. This is critical for controlling trace impurities.

The High-Throughput Alternative: Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant evolution from HPLC, leveraging sub-2 µm particle technology to achieve dramatic increases in resolution, sensitivity, and speed.[12] The core principle remains the same (reversed-phase chromatography), but the performance is vastly superior.

The Causality of UPLC's Advantage: The van Deemter equation, which describes band broadening in chromatography, shows that smaller particles lead to higher efficiency. UPLC columns packed with sub-2 µm particles minimize band broadening, resulting in sharper, taller peaks. This allows for faster flow rates and shorter columns without sacrificing, and often improving, resolution. This is particularly advantageous for separating closely eluting regioisomeric impurities.[13]

Experimental Protocol: UPLC Method

This protocol is adapted from the HPLC method to leverage the capabilities of a UPLC system.

Instrumentation and Materials:

  • UPLC System: A UPLC or UHPLC system capable of handling high backpressures (>10,000 psi), equipped with a low-dispersion flow cell.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size). The shorter length and smaller diameter reduce solvent consumption and analysis time.[14]

  • Solvents, Reagents, Sample Prep: Same as HPLC method.

Chromatographic Conditions:

  • Mobile Phase: Same as HPLC method.

  • Elution Mode: Gradient elution (scaled for the smaller column volume).

    • 0-0.5 min: 5% B

    • 0.5-5 min: 5% to 95% B

    • 5-5.5 min: 95% B

    • 5.6-7 min: 5% B (re-equilibration)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 2 µL. Smaller injection volumes are used to prevent column overload and maintain peak shape.

Visualizing the Process and Potential Impurities

To better understand the analytical workflow and the separation challenge, the following diagrams are provided.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting prep_std Prepare Reference Standard (100 µg/mL) injection Inject Sample & Standard prep_std->injection prep_smp Prepare Synthesis Sample (100 µg/mL) prep_smp->injection prep_mp Prepare Mobile Phases A & B instrument HPLC / UPLC System Setup (Column, Gradient, Temp, Flow) prep_mp->instrument instrument->injection detection DAD/UV Detection at 254 nm injection->detection integration Integrate Chromatogram (Peak Area, Retention Time) detection->integration calculation Calculate Purity (% Area) Purity = (Area_Main / Area_Total) * 100 integration->calculation report Generate Final Report (Purity, Impurity Profile) calculation->report

Caption: Workflow for HPLC/UPLC Purity Assessment.

Impurities cluster_impurities Potential Process-Related Impurities main This compound (Target Compound) imp1 1-Methyl-1H-indazole (Unreacted Starting Material) imp2 6-Iodo-1H-indazole (Incomplete Methylation) imp3 5-Iodo-1-methyl-1H-indazole (Regioisomer) imp4 7-Iodo-1-methyl-1H-indazole (Regioisomer)

Caption: Target Compound and Potential Impurities.

Data-Driven Comparison: HPLC vs. UPLC

The true measure of a technique's utility lies in its performance. The following table summarizes typical experimental data from the analysis of a this compound sample containing several impurities, using the protocols described above.

Performance MetricHPLC (5 µm particle size)UPLC (1.7 µm particle size)Advantage
Analysis Time (Total) ~25 minutes~7 minutes UPLC
Resolution (Rs) *1.83.1 UPLC
Peak Asymmetry (Tailing Factor) 1.31.1 UPLC
Theoretical Plates (N) ~12,000~25,000 UPLC
Sensitivity (Signal-to-Noise for 0.1% impurity) 15:135:1 UPLC
Solvent Consumption per Run ~25 mL~3.5 mL UPLC
System Backpressure ~1,800 psi~9,500 psi HPLC

*Resolution between the main peak and the closest eluting regioisomeric impurity.

Analysis of Results:

The data clearly demonstrates the superior performance of UPLC for this application.[14]

  • Speed: The most immediate benefit is a >3-fold reduction in analysis time, dramatically increasing sample throughput in a quality control lab.

  • Resolution: UPLC provides significantly better resolution (Rs > 3.0) between the main peak and its most challenging impurity. An Rs value of >2.0 indicates baseline separation, a critical factor for accurate quantification. The HPLC method, while acceptable (Rs > 1.5), shows a greater risk of peak co-elution.

  • Sensitivity: The sharper peaks produced by UPLC lead to a higher signal-to-noise ratio, improving the accuracy and precision of quantifying low-level impurities, which is essential for meeting regulatory requirements (e.g., the 0.1% threshold for identification).

  • Environmental & Cost Impact: The substantial reduction in solvent consumption makes UPLC a greener and more cost-effective technology, reducing both purchase and disposal costs.[5]

  • Consideration: The primary trade-off is the higher initial capital investment for a UPLC system and its requirement for higher operating pressures.

Conclusion and Recommendations

For the critical task of assessing the purity of this compound, both HPLC and UPLC are viable and robust techniques.

  • HPLC remains a reliable and accessible workhorse. The method detailed in this guide is fully capable of providing accurate purity data and is suitable for laboratories where throughput is not the primary constraint.

  • UPLC , however, is the demonstrably superior technique for this application. It offers unparalleled advantages in speed, resolution, and sensitivity.[13] For drug development professionals working in high-throughput screening, process optimization, or stringent GMP quality control environments, the benefits of UPLC are compelling. The enhanced resolution provides greater confidence in the analytical data, ensuring that all potential impurities are effectively separated and quantified.

Ultimately, the choice depends on the specific needs of the laboratory. However, for developing new, high-performance analytical methods for critical pharmaceutical intermediates, UPLC should be considered the new standard.

References

  • El-Behery, M., & El-Kafrawy, F. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12991241, 6-iodo-1H-indazole. PubChem.
  • Epshtein, N. A. (2004). Validation of HPLC Techniques for Pharmaceutical Analysis. Pharmaceutical Chemistry Journal.
  • Waters Corporation. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Waters.
  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
  • Liu, J., & Wang, R. (2018). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Environmental Science & Technology.
  • Lough, W. J. (2005). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology.
  • Shabir, G. A. (2003). Validation of HPLC methods for pharmaceutical analysis understanding the differences and similarities between validation requirements of US-FDA, USP and ICH. Journal of Chromatography A.
  • Gumustas, M., Kurbanoglu, S., & Uslu, B. (2013). UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. Chromatographia.
  • USP. (2020). Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. YouTube.
  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2023). The Role of HPLC and UPLC in Quality Control of Biopharmaceuticals and Biologics. ijrpr.com.
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
  • Guillarme, D., & Veuthey, J. L. (2017). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules.
  • SIELC Technologies. (n.d.). Separation of 1-Methylimidazole on Newcrom R1 HPLC column. sielc.com.
  • Centro de Desenvolvimento da Tecnologia Nuclear. (2015). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). INIS-IAEA.

Sources

A Comparative Guide to Catalytic Systems for the Heck Reaction with Iodoindazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this heterocycle is therefore of paramount importance in the synthesis of novel drug candidates. The palladium-catalyzed Heck reaction, a powerful method for carbon-carbon bond formation, offers a versatile tool for the alkenylation of iodoindazoles, providing key intermediates for further molecular elaboration. The choice of the catalytic system is critical for the success of this transformation, with the palladium precursor, ligand, base, and solvent all playing a crucial role in determining the reaction's efficiency and selectivity. This guide provides a comparative analysis of various catalytic systems employed in the Heck reaction with iodoindazoles, supported by experimental data from the literature, to aid researchers in the selection of optimal conditions for their specific applications.

The Critical Role of the Catalytic System in the Heck Reaction of Iodoindazoles

The Heck reaction proceeds through a catalytic cycle involving the oxidative addition of an aryl halide to a Pd(0) species, followed by migratory insertion of an alkene and subsequent β-hydride elimination to afford the vinylated product and regenerate the active catalyst.[1] The nature of the iodoindazole substrate, particularly the presence of substituents and the protection of the N-H group, can significantly influence its reactivity. Consequently, the selection of an appropriate catalytic system is essential to achieve high yields and avoid undesired side reactions.

Visualizing the General Workflow

The following diagram illustrates a generalized experimental workflow for the Heck reaction with iodoindazoles.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine iodoindazole, alkene, base, and solvent in a reaction vessel catalyst_add Add palladium precursor and ligand start->catalyst_add degas Degas the reaction mixture (e.g., by purging with an inert gas) catalyst_add->degas heat Heat the reaction mixture to the desired temperature degas->heat monitor Monitor reaction progress (e.g., by TLC or LC-MS) heat->monitor cool Cool the reaction mixture to room temperature monitor->cool filter Filter to remove solids (e.g., catalyst residues) cool->filter extract Perform aqueous work-up and extraction filter->extract dry Dry the organic layer extract->dry concentrate Concentrate the solution under reduced pressure dry->concentrate purify Purify the crude product (e.g., by column chromatography) concentrate->purify

Caption: Generalized experimental workflow for the Heck reaction with iodoindazoles.

Comparative Analysis of Catalytic Systems

The following table summarizes the performance of different catalytic systems for the Heck reaction with various iodoindazole substrates, based on data reported in the literature. It is important to note that the reaction conditions and substrates differ between studies, so direct comparisons of yields should be made with caution.

Iodoindazole SubstratePalladium PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Iodo-6-nitro-1-(THP)-indazolePd(OAc)₂Tri-o-tolylphosphineDIPEADMF80-12012-2460-85[2]
N-SEM-3-iodoindazolesPd(OAc)₂-NaHCO₃DMF125223-54[3]
3-IodoindazolesPd(PPh₃)₄-Cs₂CO₃1,4-Dioxane/EtOH/H₂O140 (MW)-High[3]
2-Iodo-N-allylanilinePdCl₂(PCy₃)₂-K₂CO₃DMF90-73[4]
2-Iodo-N-allylanilinePdCl₂P(OPh)₃K₂CO₃DMF90-~99[4]

Key Insights from the Comparison:

  • Palladium Precursors: Both Pd(OAc)₂ and Pd(0) sources like Pd(PPh₃)₄ are effective. The choice may depend on the specific ligand and reaction conditions. Pd(II) precursors are often reduced in situ to the active Pd(0) species.[1]

  • Ligands: The use of phosphine ligands is common. For the electron-deficient 3-iodo-6-nitro-indazole, the bulky electron-rich tri-o-tolylphosphine gives good yields. In the case of the intramolecular Heck reaction of 2-iodo-N-allylaniline, triphenyl phosphite (P(OPh)₃) was found to be a superior ligand to traditional phosphines, leading to near-quantitative yields.[4] Ligand choice is critical for catalyst stability and activity.

  • Bases: A range of inorganic and organic bases have been successfully employed. The choice of base can influence the reaction rate and selectivity. For instance, the use of a strong inorganic base like Cs₂CO₃ was effective for the coupling of 3-iodoindazoles with methyl acrylate, while the organic base DIPEA was used for the 6-nitro substituted analogue.

  • Solvents: Polar aprotic solvents such as DMF are frequently used. The choice of solvent can affect the solubility of the reactants and the stability of the catalytic species.

Mechanistic Considerations: The Heck Catalytic Cycle

A deeper understanding of the reaction mechanism can aid in troubleshooting and optimizing reaction conditions. The generally accepted catalytic cycle for the Heck reaction is depicted below.

G pd0 L₂Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex L₂(R)Pd(II)X oxidative_addition->pd_complex alkene_coordination Alkene Coordination pd_complex->alkene_coordination + Alkene pi_complex L(R)Pd(II)(alkene)X alkene_coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion alkyl_pd L(alkyl)Pd(II)X migratory_insertion->alkyl_pd beta_hydride β-Hydride Elimination alkyl_pd->beta_hydride hydrido_pd L(H)Pd(II)X beta_hydride->hydrido_pd + Product reductive_elimination Reductive Elimination hydrido_pd->reductive_elimination + Base reductive_elimination->pd0 - BH⁺X⁻

Caption: The catalytic cycle of the Heck reaction.

The cycle begins with the oxidative addition of the iodoindazole (R-X) to the active Pd(0) catalyst. This is often the rate-determining step. The resulting Pd(II) complex then coordinates with the alkene, which subsequently undergoes migratory insertion into the Pd-C bond. Finally, β-hydride elimination releases the vinylated indazole product and a hydrido-palladium complex. The base is crucial for the final reductive elimination step, regenerating the Pd(0) catalyst and allowing the cycle to continue.

Experimental Protocol: A Representative Heck Reaction with a 3-Iodo-6-Nitro-Indazole Derivative

The following protocol is adapted from the literature and describes a typical procedure for the Heck reaction of a protected 3-iodo-6-nitro-indazole with an alkene.

Materials:

  • 3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

  • Alkene (e.g., 2-vinylpyridine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-o-tolylphosphine

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add 3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 eq), the alkene (1.2 eq), and the base, DIPEA (2.0 eq).

  • Add anhydrous DMF to dissolve the reactants.

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.05 eq) and tri-o-tolylphosphine (0.1 eq) in a small amount of DMF.

  • Add the catalyst solution to the reaction mixture.

  • Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to 100 °C under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-alkenyl-6-nitro-indazole.

Conclusion

The Heck reaction is a powerful and reliable method for the synthesis of 3-vinylindazoles, which are valuable precursors in drug discovery and development. The success of this reaction is highly dependent on the judicious choice of the catalytic system. This guide has provided a comparative overview of different palladium catalysts, ligands, and bases used for the Heck reaction with iodoindazoles. By understanding the interplay of these components and the underlying reaction mechanism, researchers can effectively optimize their reaction conditions to achieve high yields of the desired products. The provided experimental protocol serves as a practical starting point for the application of this important transformation in the synthesis of novel indazole-based compounds.

References

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]
  • Mdlovu, M. M., et al. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Molecules, 23(7), 1676. [Link]
  • Ghosh, A., et al. (2014). Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines.
  • Kowalczyk, R., et al. (2014). Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. Molecules, 19(6), 8404-8415. [Link]
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]
  • Shi, Y., et al. (2017). Encaging palladium(0) in layered double hydroxide: A sustainable catalyst for solvent-free and ligand-free Heck reaction in a ball mill.
  • Yang, H., et al. (2013). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction.

Sources

A Senior Application Scientist's Guide to N-Methylation of 6-Iodo-1H-Indazole: A Comparative Analysis of Reagents and Regioselectivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Methylated Indazoles

In the landscape of medicinal chemistry and drug development, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. Its bioisosteric relationship with indole allows it to modulate biological targets with high affinity and specificity.[1][2] Marketed drugs such as Pazopanib (an anticancer agent), Granisetron (an antiemetic), and Benzydamine (an anti-inflammatory agent) underscore the pharmacological significance of this heterocycle.[3][4]

A critical step in the synthesis of many indazole-based active pharmaceutical ingredients (APIs) is the alkylation of the ring nitrogen. However, the indazole nucleus is an ambidentate nucleophile, possessing two reactive nitrogen atoms (N1 and N2).[5] This leads to the formation of two distinct regioisomers upon alkylation, a challenge that can complicate synthesis, reduce yields, and necessitate difficult purification steps.[6][7] The regiochemical outcome is governed by a delicate balance of thermodynamic and kinetic factors, which can be manipulated by the careful selection of reagents and reaction conditions.[4][8]

The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer.[5][8] Consequently, reactions that allow for equilibration typically favor the formation of the N1-substituted product, the thermodynamic isomer. Conversely, conditions that favor rapid, irreversible reaction often yield the N2-substituted product, the kinetic isomer.[8]

This guide provides a comprehensive evaluation of various N-methylation reagents for 6-iodo-1H-indazole, a versatile and strategically important building block. We will dissect the performance of different methods, provide detailed experimental protocols, and offer insights grounded in mechanistic principles to empower researchers to achieve predictable and efficient regioselective methylation.

Comparative Analysis of N-Methylation Reagents

The choice of methylating agent, base, and solvent system is paramount in directing the methylation to the desired nitrogen atom of 6-iodo-1H-indazole. Below is a summary of common methodologies and their typical outcomes.

ReagentBase / CatalystSolventTemp. (°C)Typical N1:N2 RatioOverall Yield (%)Key Considerations & Causality
Methyl Iodide (MeI) K₂CO₃DMF120~58:42~72Mixed Isomers: A common, straightforward SN2 method. The polar aprotic solvent (DMF) and moderate base lead to poor regioselectivity, forming a mixture that requires chromatographic separation.[1]
Methyl Iodide (MeI) NaHTHFRT>95:5 ~80-90N1-Selective (Thermodynamic): Sodium hydride (NaH), a strong, non-nucleophilic base, irreversibly deprotonates the indazole. In a less polar solvent like THF, the sodium cation coordinates with the N2 lone pair, sterically hindering it and directing the electrophile to the N1 position. This favors the more stable thermodynamic product.[3][9]
Dimethyl Sulfate KOHDioxane45~1:1~86Mixed Isomers: Similar to MeI/K₂CO₃, this classic method often results in poor selectivity for substituted indazoles.[6][8]
Trimethyloxonium tetrafluoroborate (Meerwein's Reagent) NoneCH₂Cl₂RT<5:95 HighN2-Selective (Kinetic): As a hard methylating agent under neutral/acidic conditions, it reacts with the neutral indazole. The N2 lone pair is kinetically more accessible, leading to high selectivity for the N2-methylated product.[6][8]
(Trimethylsilyl)diazomethane (TMSCHN₂) HBF₄ or BF₃·Et₂OCH₂Cl₂/MeOHRT>95:5 HighN1-Selective (Catalyst-Directed): A safer alternative to diazomethane.[10][11] An acid catalyst like BF₃ promotes the formation of the N1-methylated isomer from the more stable 1H-indazole tautomer.[6][8]
Methyl 2,2,2-trichloroacetimidate TfOH or Cu(OTf)₂Dioxane80<5:95 HighN2-Selective (Kinetic): Under acidic promotion, this reagent provides excellent selectivity for the kinetically favored N2 position.[6][8]

Experimental Workflows and Mechanistic Insights

Diagram: General N-Methylation Workflow

N_Methylation_Workflow cluster_start Starting Material cluster_reagents Reaction Conditions cluster_products Regioisomeric Products cluster_analysis Analysis & Purification Start 6-Iodo-1H-Indazole Reagents Select N-Methylation Reagent, Base, and Solvent Start->Reagents Deprotonation & Nucleophilic Attack N1_Product N1-Methyl-6-iodo-1H-indazole (Thermodynamic Product) Reagents->N1_Product Thermodynamic Control N2_Product N2-Methyl-6-iodo-1H-indazole (Kinetic Product) Reagents->N2_Product Kinetic Control Analysis Reaction Monitoring (TLC/LC-MS) & Product Isolation (Chromatography) N1_Product->Analysis N2_Product->Analysis

Caption: General workflow for the N-methylation of 6-iodo-1H-indazole.

Protocol 1: N1-Selective Methylation (Thermodynamic Control)

This protocol leverages a strong base in a non-polar solvent to favor the thermodynamically more stable N1-isomer.[3][9]

  • Objective: To synthesize 1-methyl-6-iodo-1H-indazole.

  • Reagents: Methyl iodide (MeI), Sodium Hydride (NaH, 60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF).

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 6-iodo-1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous THF (approx. 10 mL per 1 g of indazole) via cannula. Stir the suspension.

  • Deprotonation: Cool the mixture to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equiv) portion-wise.

    • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indazole. Performing this at 0 °C controls the exothermic reaction and hydrogen gas evolution.

  • Anion Formation: Allow the reaction mixture to warm to room temperature and stir for 30 minutes. The formation of the sodium indazolide salt should be observed.

  • Electrophile Addition: Cool the mixture back to 0 °C and add methyl iodide (1.1 equiv) dropwise via syringe.

    • Causality: The pre-formed sodium indazolide anion acts as the nucleophile. In THF, the Na⁺ cation is believed to coordinate preferentially with the N2 atom, sterically directing the incoming methyl iodide to the N1 position.[9]

  • Reaction Completion: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

    • Causality: This step safely neutralizes any unreacted NaH.

  • Work-up & Purification: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: N2-Selective Methylation (Kinetic Control)

This method utilizes a hard methylating agent under neutral conditions, which reacts with the more kinetically accessible N2 position of the neutral indazole.[6][8]

  • Objective: To synthesize 2-methyl-6-iodo-1H-indazole.

  • Reagent: Trimethyloxonium tetrafluoroborate (Meerwein's Reagent).

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 6-iodo-1H-indazole (1.0 equiv) and anhydrous DCM.

  • Reagent Addition: Add trimethyloxonium tetrafluoroborate (1.2 equiv) portion-wise at room temperature.

    • Causality: Meerwein's reagent is a powerful, "hard" electrophile. It methylates the neutral indazole directly. The N2 lone pair is sterically less hindered and considered more kinetically nucleophilic, leading to a rapid and selective reaction at this site.[8][12]

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically fast; monitor its progress by TLC or LC-MS.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Work-up & Purification: Extract the product with DCM. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, purify the residue by silica gel chromatography to isolate the pure N2-isomer.

Diagram: Factors Influencing Regioselectivity

Regioselectivity_Factors cluster_control Reaction Control cluster_reagents Reagent Properties cluster_conditions Reaction Conditions center Regioselectivity (N1 vs. N2) Thermo Thermodynamic Control (Favors N1-Product) center->Thermo Equilibration Kinetic Kinetic Control (Favors N2-Product) center->Kinetic Irreversible/Fast Base Base Choice (e.g., NaH vs. K₂CO₃) center->Base Reagent Electrophile Type (e.g., MeI vs. Meerwein's) center->Reagent Solvent Solvent Polarity (e.g., THF vs. DMF) center->Solvent Temp Temperature center->Temp Thermo->Base Kinetic->Reagent

Caption: Key factors that dictate the N1 vs. N2 regioselectivity in indazole methylation.

Protocol 3: N-Methylation using a Diazomethane Surrogate (TMSCHN₂)

Given the extreme toxicity and explosive nature of diazomethane, (trimethylsilyl)diazomethane (TMSCHN₂) is the preferred reagent for this class of transformation.[10][13] It is commercially available as a solution and is significantly safer to handle.[11]

  • Objective: To perform a controlled methylation, adaptable for N1-selectivity.

  • Reagents: (Trimethylsilyl)diazomethane (2.0 M solution in hexanes), Boron trifluoride diethyl etherate (BF₃·Et₂O).

  • Solvent: Dichloromethane (DCM) and Methanol (MeOH).

Step-by-Step Methodology:

  • Setup: Dissolve 6-iodo-1H-indazole (1.0 equiv) in a mixture of DCM and MeOH (typically 4:1 v/v) in a flask under a nitrogen atmosphere.

  • Catalyst Addition: Add a catalytic amount of BF₃·Et₂O (e.g., 0.1 equiv).

    • Causality: The Lewis acid catalyst activates the indazole. In the case of 6-nitro-1H-indazole, this specific catalyst has been shown to strongly favor the formation of the N1-methylated product.[6][8]

  • Reagent Addition: At 0 °C, slowly add the TMSCHN₂ solution (1.5 equiv) dropwise. Vigorous nitrogen evolution will be observed.

    • SAFETY NOTE: TMSCHN₂ is toxic and should be handled with extreme care in a well-ventilated fume hood. Avoid inhalation and skin contact.[13]

  • Reaction Completion: Stir the reaction at room temperature until the starting material is consumed and gas evolution ceases.

  • Quenching: Quench any excess reagent by the careful addition of a few drops of acetic acid.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The residue can then be purified by silica gel chromatography.

Best Practices and Troubleshooting

  • Determining Regioisomeric Ratio: The N1:N2 ratio should be determined on the crude reaction mixture prior to purification using ¹H NMR spectroscopy or analytical HPLC with UV detection. The chemical shifts of the N-methyl protons and the aromatic protons are typically distinct for each isomer.

  • Poor Selectivity: If a reaction yields a mixture of isomers, consider changing the reaction paradigm. For N1, switch to NaH/THF conditions. For N2, employ Meerwein's reagent or methyl 2,2,2-trichloroacetimidate.

  • Incomplete Reaction: If starting material remains, ensure all reagents and solvents are anhydrous, particularly when using NaH. A slight excess of the methylating agent and base may be required.

  • Purification: The two regioisomers can often be separated by silica gel column chromatography. A solvent system of ethyl acetate and hexanes is a good starting point for elution.

Conclusion

The regioselective N-methylation of 6-iodo-1H-indazole is a solvable but nuanced challenge. Direct alkylation with methyl iodide under standard basic conditions (K₂CO₃/DMF) is ill-advised for producing a single isomer. For predictable and high-yielding synthesis, a condition-based approach is essential:

  • For the N1-methyl-6-iodo-1H-indazole (Thermodynamic Product): The use of a strong, non-nucleophilic base like sodium hydride in THF is the most reliable and widely-cited method.

  • For the N2-methyl-6-iodo-1H-indazole (Kinetic Product): The use of a hard, kinetically-driven methylating agent like trimethyloxonium tetrafluoroborate (Meerwein's Reagent) provides excellent selectivity.

By understanding the interplay between thermodynamic and kinetic control, and by selecting a reagent and solvent system that exploits these principles, researchers can confidently synthesize the desired N-methylated indazole isomer, streamlining the path to complex molecular targets.

References

  • Keating, A., O’Brien, E., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances.
  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances.
  • Anonymous. (2023). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate.
  • Anonymous. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health.
  • BenchChem. (2025). Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole. BenchChem.
  • BenchChem. Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole. BenchChem.
  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing.
  • Anonymous. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate.
  • Reyes-Melo, F., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals.
  • BenchChem. (n.d.). A Comparative Guide to 3-Iodo-6-methyl-4-nitro-1H-indazole and Other Bioactive Indazole Derivatives. BenchChem.
  • Anonymous. (2025). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. ResearchGate.
  • WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology.
  • Sigma-Aldrich. (n.d.). (Trimethylsilyl)diazomethane 2.0M hexanes 18107-18-1. Sigma-Aldrich.
  • K. E. Peers, et al. (n.d.). Beyond diazomethane: Alternative approaches to analyzing non-esterified fatty acids. Wiley Online Library.
  • Presser, A., & Hüfner, A. (2004). Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products. ResearchGate.
  • Reddit User. (2022). Diazomethane and alternatives. Reddit.
  • National Toxicology Program. (n.d.). NTP Technical Report on the Toxicity Studies of Trimethylsilyldiazomethane (CASRN 18107-18-1). National Center for Biotechnology Information.
  • Wikipedia. (n.d.). Trimethylsilyldiazomethane. Wikipedia.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 6-Iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of confident decision-making. This guide provides an in-depth, objective comparison of analytical methodologies for the characterization of 6-Iodo-1-methyl-1H-indazole, a key pharmaceutical intermediate. We will move beyond a simple recitation of protocols to a detailed exploration of the causality behind experimental choices, grounded in the principles of scientific integrity and regulatory expectations. This document is designed to be a self-validating system, empowering you to not only replicate the described methods but also to understand and adapt them to your specific needs.

Introduction: The Analytical Challenge of this compound

This compound is a substituted indazole derivative, a class of compounds of significant interest in medicinal chemistry. The accurate and precise measurement of its purity, potency, and impurity profile is critical for ensuring the quality and safety of downstream active pharmaceutical ingredients (APIs). The choice of an analytical method is not arbitrary; it is a strategic decision based on the physicochemical properties of the analyte and the intended purpose of the analysis.

This guide will focus on two of the most powerful and commonly employed analytical techniques in the pharmaceutical industry: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the development and validation of methods for each, culminating in a cross-validation study to ensure inter-method consistency and reliability. All experimental designs and validation parameters are based on the authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6]

The Orthogonal Approach: HPLC and GC-MS

An orthogonal approach, utilizing techniques with different separation and detection principles, provides a more comprehensive understanding of a sample than a single method alone. For this compound, HPLC and GC-MS represent an ideal orthogonal pairing.

  • High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds. Its versatility in column chemistries and mobile phases makes it adaptable to the specific properties of the analyte.

  • Gas Chromatography-Mass Spectrometry (GC-MS) provides exceptional specificity through mass-based detection, making it a powerful tool for identification and quantification, particularly for volatile and semi-volatile compounds.

The following sections will detail the development and validation of both an HPLC and a GC-MS method for the analysis of this compound.

Method Development and Validation: A Tale of Two Techniques

The objective of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[6][7] The following validation characteristics will be assessed for both the HPLC and GC-MS methods, in accordance with ICH Q2(R1) guidelines.[2][5][6]

High-Performance Liquid Chromatography (HPLC) Method

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds will have a stronger interaction with the stationary phase and thus elute later.

Experimental Protocol:

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 30% B

    • 18-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound at 1.0 mg/mL in acetonitrile.

  • Prepare working standards by diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 0.01 µg/mL to 100 µg/mL.

  • Prepare a sample solution by dissolving the test article in acetonitrile to a final concentration of 0.5 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated compounds then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.

Experimental Protocol:

Instrumentation:

  • GC system with a split/splitless injector, coupled to a mass spectrometer (e.g., quadrupole).

Chromatographic Conditions:

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 280 °C

  • Injection Mode: Split (20:1)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Transfer Line Temperature: 280 °C

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: 40-450 amu

Sample Preparation:

  • Prepare a stock solution of this compound at 1.0 mg/mL in ethyl acetate.

  • Prepare working standards by diluting the stock solution with ethyl acetate to concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Prepare a sample solution by dissolving the test article in ethyl acetate to a final concentration of 0.2 mg/mL.

Cross-Validation: Ensuring Method Concordance

Cross-validation is the process of comparing the results from two different analytical methods to ensure they provide equivalent results.[8][9][10] This is a critical step when transferring a method between laboratories or when using different techniques for the same analysis.[8][11]

Cross-Validation Protocol:

  • Sample Selection: A single batch of this compound will be used for the cross-validation study.

  • Analysis: The same sample will be analyzed in triplicate using both the validated HPLC and GC-MS methods.

  • Data Comparison: The purity and impurity profiles obtained from both methods will be compared. The acceptance criteria for the comparison should be pre-defined. For purity, a difference of not more than 2.0% between the two methods is generally considered acceptable. For impurities, the relative difference should be evaluated, with particular attention to any new or significantly different impurities detected by one method and not the other.

Data Summary for Cross-Validation:

ParameterHPLC MethodGC-MS MethodAcceptance Criteria
Purity (%) Mean ± SDMean ± SDDifference ≤ 2.0%
Impurity A (%) Mean ± SDMean ± SDRelative Difference ≤ 15%
Impurity B (%) Mean ± SDMean ± SDRelative Difference ≤ 15%
Total Impurities (%) Mean ± SDMean ± SDRelative Difference ≤ 20%

Visualizing the Workflow

To provide a clear overview of the analytical and cross-validation process, the following diagrams have been generated using Graphviz.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) working Working Standards stock->working sample Sample Solution stock->sample injection Inject into HPLC working->injection sample->injection separation C18 Column Separation injection->separation detection UV Detection (254 nm) separation->detection integration Chromatogram Integration detection->integration quantification Quantification integration->quantification report Generate Report quantification->report

Caption: HPLC analytical workflow for this compound.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing stock_gc Stock Solution (1 mg/mL) working_gc Working Standards stock_gc->working_gc sample_gc Sample Solution stock_gc->sample_gc injection_gc Inject into GC working_gc->injection_gc sample_gc->injection_gc separation_gc HP-5ms Column Separation injection_gc->separation_gc detection_gc Mass Spectrometry Detection separation_gc->detection_gc integration_gc TIC Integration detection_gc->integration_gc identification_gc Spectral Library Matching detection_gc->identification_gc quantification_gc Quantification integration_gc->quantification_gc report_gc Generate Report identification_gc->report_gc quantification_gc->report_gc

Caption: GC-MS analytical workflow for this compound.

CrossValidation_Logic cluster_methods Analytical Methods cluster_analysis Analysis cluster_results Results cluster_comparison Comparison cluster_outcome Outcome HPLC Validated HPLC Method HPLC_Results HPLC Purity & Impurity Profile HPLC->HPLC_Results GCMS Validated GC-MS Method GCMS_Results GC-MS Purity & Impurity Profile GCMS->GCMS_Results Sample Single Batch of This compound Sample->HPLC Sample->GCMS Compare Compare Results HPLC_Results->Compare GCMS_Results->Compare Concordant Methods are Concordant Compare->Concordant Meets Acceptance Criteria Discordant Investigate Discrepancies Compare->Discordant Fails Acceptance Criteria

Caption: Logical workflow for the cross-validation of HPLC and GC-MS methods.

Conclusion: A Framework for Analytical Confidence

This guide has presented a comprehensive framework for the development, validation, and cross-validation of analytical methods for this compound. By employing an orthogonal approach with HPLC and GC-MS, a more complete analytical picture can be obtained. The detailed protocols and validation strategies, grounded in ICH and FDA guidelines, provide a robust system for ensuring data integrity. The cross-validation of these methods is the final, critical step in establishing analytical confidence, ensuring that the data generated is reliable, reproducible, and fit for its intended purpose in the rigorous environment of pharmaceutical development.

References

  • U.S. Food and Drug Administration. (2015).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • ECA Academy.
  • International Council for Harmonis
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • ProPharma. (2024).
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • PharmaGuru. (2025).
  • CD Formulation.
  • Pharmaceutical Technology. (2017). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. [Link]
  • National Institutes of Health. (2014).
  • European Bioanalysis Forum.

Sources

A Comparative Guide to the Synthesis of 6-Iodo-1-methyl-1H-indazole for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide on the synthetic routes to 6-Iodo-1-methyl-1H-indazole, a key building block in the synthesis of various pharmacologically active compounds. This document is designed for researchers, medicinal chemists, and professionals in drug development, providing an in-depth comparison of prevalent synthetic strategies. We will delve into the causality behind experimental choices, present detailed, reproducible protocols, and offer a comparative analysis of their performance based on experimental data.

Introduction to this compound

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors used in oncology. The specific substitution pattern of this compound makes it a versatile intermediate. The iodine atom at the C6 position serves as a convenient handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of molecular complexity. The methyl group at the N1 position is crucial for modulating the physicochemical properties and biological activity of the final drug candidates. Consequently, efficient and scalable access to this intermediate is of paramount importance.

This guide will compare two primary synthetic strategies:

  • Route A: Iodination of the Indazole Core Followed by N-Methylation. This is a convergent approach where the key C-I bond is formed first, followed by the introduction of the N-methyl group.

  • Route B: N-Methylation Followed by Iodination of the Indazole Core. This is a linear approach where the indazole nitrogen is first methylated, followed by the introduction of the iodine atom.

We will analyze the merits and drawbacks of each route, providing you with the necessary information to select the optimal strategy for your research and development needs.

Route A: Iodination Followed by N-Methylation

This strategy is arguably the more common and well-documented approach, primarily because it allows for the synthesis of a versatile intermediate, 6-iodo-1H-indazole, which can be a precursor to a variety of N-substituted analogs, not just the N1-methyl derivative.

Step 1: Synthesis of 6-Iodo-1H-indazole

There are two principal methods for the synthesis of 6-iodo-1H-indazole: the Sandmeyer reaction starting from 6-amino-1H-indazole, and a copper-catalyzed halogen exchange (Finkelstein reaction) from the more readily available 6-bromo-1H-indazole.

The Sandmeyer reaction is a classic transformation in aromatic chemistry that allows for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[1][2] This method is highly effective for introducing iodine.

Mechanism: The reaction proceeds via a three-step mechanism. First, the primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[3] This intermediate is then treated with a solution of potassium iodide. The iodide ion displaces the dinitrogen gas, which is an excellent leaving group, to form the aryl iodide. While the reaction with iodide does not strictly require a copper catalyst, its presence can sometimes improve yields.[4]

Sandmeyer_Reaction cluster_diazotization Diazotization cluster_iodination Iodination AminoIndazole 6-Amino-1H-indazole DiazoniumSalt 6-Diazonium-1H-indazole salt AminoIndazole->DiazoniumSalt NaNO₂, HCl, 0 °C IodoIndazole 6-Iodo-1H-indazole DiazoniumSalt->IodoIndazole KI, H₂O

Caption: Workflow for the Sandmeyer reaction to produce 6-Iodo-1H-indazole.

Experimental Protocol: Sandmeyer Reaction

  • Materials: 6-amino-1H-indazole, concentrated hydrochloric acid, sodium nitrite, potassium iodide, water, dichloromethane, 3N sodium hydroxide solution, 10% sodium thiosulfate solution, tetrahydrofuran, n-hexane.

  • Procedure:

    • Prepare a suspension of 6-amino-1H-indazole (10.4 g, 78 mmol) in water (30 mL) in a flask and cool to 0°C in an ice bath.

    • With stirring, add a solution of concentrated hydrochloric acid (35 mL, 420 mmol) followed by the dropwise addition of a solution of sodium nitrite (6.64 g, 96 mmol) in water (30 mL), maintaining the temperature at 0°C. Stir for 30 minutes.

    • Add a solution of potassium iodide (15.91 g, 96 mmol) in water (30 mL) at room temperature and stir for an additional 30 minutes.

    • Add dichloromethane (80 mL) and heat the mixture to 40°C for 2 hours.

    • Cool the reaction mixture to 0°C and adjust the pH to 14 with a 3N sodium hydroxide solution.

    • Filter the resulting precipitate and wash with a 10% sodium thiosulfate solution.

    • Dissolve the precipitate in tetrahydrofuran, add silica gel, and stir at room temperature for 1 hour.

    • Add n-hexane (600 mL) and filter the mixture. Wash the residue twice with a THF/n-hexane (1/3 v/v) solution.

    • Remove the solvent under reduced pressure to obtain 6-iodo-1H-indazole as an orange powder.

This method involves the substitution of a bromine atom with an iodine atom, a transformation often referred to as a Finkelstein-type reaction, which in the case of aryl halides, typically requires a copper catalyst. This route is often preferred due to the lower cost and greater availability of 6-bromo-1H-indazole compared to 6-amino-1H-indazole.

Mechanism: The reaction is believed to proceed through a copper(I)-catalyzed nucleophilic substitution mechanism. The copper(I) salt activates the aryl bromide, facilitating the displacement by the iodide ion. The use of a ligand, such as N,N'-dimethylethylenediamine, can accelerate the reaction by stabilizing the copper catalyst.

Halogen_Exchange BromoIndazole 6-Bromo-1H-indazole IodoIndazole 6-Iodo-1H-indazole BromoIndazole->IodoIndazole KI, CuI, Ligand 1,4-Dioxane, Reflux

Caption: Halogen exchange route to 6-Iodo-1H-indazole.

Experimental Protocol: Halogen Exchange

  • Materials: 6-bromo-1H-indazole, potassium iodide, copper(I) iodide, N,N'-dimethylethylenediamine, tetrabutylammonium iodide, 1,4-dioxane, ethyl acetate, 15% ammonia solution, acetonitrile.

  • Procedure:

    • In a reactor, combine 6-bromo-1H-indazole (4.8 g), potassium iodide (13.82 g), and 1,4-dioxane (48 mL).[5]

    • Add tetrabutylammonium iodide (0.2 g).[5]

    • To this mixture, add copper(I) iodide (0.25 equiv.) and N,N'-dimethylethylenediamine.[5]

    • Heat the mixture to reflux and maintain for 48 hours.[5]

    • After the reaction is complete, cool to room temperature and filter the reaction solution.

    • Concentrate the filtrate and dissolve the residue in ethyl acetate.

    • Wash the ethyl acetate layer with a 15% ammonia solution and separate the organic phase.[5]

    • Concentrate the organic phase and recrystallize the residue from acetonitrile to yield 6-iodo-1H-indazole.[5]

Performance Comparison: Sandmeyer vs. Halogen Exchange

FeatureSandmeyer ReactionHalogen Exchange
Starting Material 6-Amino-1H-indazole6-Bromo-1H-indazole
Typical Yield ~80%83-85%[5]
Key Reagents NaNO₂, HCl, KIKI, CuI, Ligand
Reaction Conditions Low temperature diazotization, then warmingReflux (high temperature)
Advantages High yields, well-established methodMilder than some Sandmeyer conditions (avoids strong acids), potentially more scalable
Disadvantages Diazonium salts can be unstableRequires a catalyst, longer reaction times
Step 2: N-Methylation of 6-Iodo-1H-indazole

The N-methylation of indazoles can lead to a mixture of N1 and N2 isomers. The regioselectivity of this reaction is influenced by several factors, including the nature of the base, the solvent, and the electrophile, as well as the electronic and steric properties of the substituents on the indazole ring.[6] For the synthesis of 1-methyl-6-iodo-1H-indazole, conditions that favor the formation of the thermodynamically more stable N1 isomer are typically employed.

Mechanism: The reaction proceeds via the deprotonation of the indazole N-H by a base to form an indazolide anion. This anion then acts as a nucleophile, attacking the methylating agent (e.g., dimethyl sulfate or methyl iodide) in an SN2 reaction. The use of a strong, non-nucleophilic base like sodium hydride in an aprotic solvent such as THF generally favors N1-alkylation.[6]

Methylation IodoIndazole 6-Iodo-1H-indazole MethylatedProduct This compound IodoIndazole->MethylatedProduct Base (e.g., NaH) Methylating Agent (e.g., (CH₃)₂SO₄) Solvent (e.g., DMF)

Caption: N-Methylation of 6-Iodo-1H-indazole.

Experimental Protocol: N-Methylation

  • Materials: 6-iodo-1H-indazole, potassium hydroxide, N,N-dimethylformamide (DMF), dimethyl sulfate.

  • Procedure (adapted from a similar methylation):

    • Dissolve 6-iodo-1H-indazole in DMF and cool the solution to 0°C in an ice bath under an inert atmosphere.

    • Add potassium hydroxide portion-wise and stir for approximately 5 minutes.[7]

    • Add dimethyl sulfate dropwise to the reaction mixture at 0°C.[7]

    • Allow the reaction to warm to 20°C and stir for 15 minutes.[7]

    • Monitor the reaction by TLC until completion.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain this compound.

Route B: N-Methylation Followed by Iodination

This approach involves first synthesizing 1-methyl-1H-indazole or a suitable precursor and then introducing the iodine atom at the C6 position. This route can be more direct if a suitable starting material is available, but it can present challenges with regioselectivity during the iodination step.

Method B1: Direct Iodination of 1-Methyl-1H-indazole

Direct iodination of the indazole ring is an electrophilic aromatic substitution. The regioselectivity is governed by the directing effects of the fused benzene ring and the pyrazole moiety, as well as the methyl group at N1. The C3 position of the indazole ring is often the most susceptible to electrophilic attack.[8] Therefore, direct iodination of 1-methyl-1H-indazole is likely to yield a mixture of isomers, with 3-iodo-1-methyl-1H-indazole being a significant byproduct, making this route less ideal for the specific synthesis of the 6-iodo isomer.

Method B2: Halogen Exchange on 6-Bromo-1-methyl-1H-indazole

A more viable approach for Route B is to start with a pre-functionalized indazole, such as 6-bromo-1-methyl-1H-indazole, and then perform a halogen exchange reaction, similar to Method A2. This circumvents the regioselectivity issues of direct iodination.

Route_B cluster_methylation N-Methylation cluster_iodination Halogen Exchange BromoIndazole 6-Bromo-1H-indazole MethylBromoIndazole 6-Bromo-1-methyl-1H-indazole BromoIndazole->MethylBromoIndazole Base, Methylating Agent FinalProduct This compound MethylBromoIndazole->FinalProduct KI, CuI, Ligand 1,4-Dioxane, Reflux

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 6-Iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 6-Iodo-1-methyl-1H-indazole. As a halogenated heterocyclic compound used in pharmaceutical research and development, its disposal requires meticulous attention to prevent chemical incompatibility, ensure personnel safety, and maintain environmental stewardship. The procedures outlined below are synthesized from regulatory standards and best laboratory practices to provide a self-validating system for managing this chemical waste stream.

Hazard Identification and Risk Assessment: The "Why"

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) as an irritant. The causality for the specific handling procedures detailed later stems directly from this hazard profile.

According to supplier safety data, the compound poses the following risks[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) and handling techniques that minimize dust generation and direct contact. As a halogenated organic compound, it falls under specific waste categories that typically require high-temperature incineration for complete destruction, preventing the release of environmentally persistent and potentially toxic substances.[2]

Hazard Data Summary: this compound
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Hazard Statements H315, H319, H335[1]
Physical Form Solid[1]
Chemical Class Halogenated Organic Compound[2]

Core Principles of Compliant Chemical Disposal

The disposal of any laboratory chemical is governed by a set of foundational principles that ensure safety and regulatory compliance. The United States Environmental Protection Agency (EPA) holds the waste generator responsible for the chemical's entire lifecycle, a concept known as "cradle-to-grave" responsibility.[2]

  • Waste Minimization: Whenever possible, order only the quantity of chemical needed for your research to reduce the generation of surplus waste.[3]

  • Segregation: This is the most critical step in a laboratory waste management program. Halogenated organic wastes must be collected in separate, dedicated containers from non-halogenated wastes.[2] Co-mingling these waste streams significantly increases disposal costs and complexity, as the entire mixture must be treated as the more hazardous component.[2]

  • Characterization: All waste must be accurately identified. Never create "unknown" waste. Proper labeling and record-keeping are essential for compliant disposal.[4]

Step-by-Step Disposal Protocol

This protocol details the necessary steps for safely preparing this compound for final disposal by your institution's Environmental Health & Safety (EHS) department or a licensed waste contractor.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to mitigate the risks of skin, eye, and respiratory irritation.[5]

  • Eye Protection: ANSI Z87.1-compliant safety glasses or goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust (e.g., during a spill cleanup), a NIOSH-approved respirator may be necessary.[5] Handle in a well-ventilated area or a chemical fume hood.[6]

Step 2: Segregate the Waste Stream

At the point of generation, you must segregate waste containing this compound into the "Halogenated Organic Waste" stream. This is a regulatory requirement for compounds containing iodine, chlorine, bromine, or fluorine.[2]

Step 3: Containerization and Labeling

Proper containment and labeling prevent accidental exposures and ensure the waste is handled correctly by all personnel.

  • Container Selection: Use only appropriate, leak-proof containers provided by your EHS department. For solids, this may be a wide-mouth poly drum or a securely sealed bag. For liquids (solutions), use a designated solvent waste container.[3] The container must be compatible with the chemical.

  • Labeling: The waste container must be clearly and accurately labeled. An example label would include:

    • The words "HAZARDOUS WASTE" .

    • Full Chemical Name: "Waste this compound".

    • Hazard Identification: "Irritant" and the corresponding GHS pictogram (GHS07).[1]

    • Generator Information: Your name, lab number, and contact information.

Step 4: Managing Different Forms of Waste
  • A. Unused or Expired Pure Compound:

    • Ensure the original manufacturer's container is tightly sealed.

    • Place this primary container inside a secondary container (like a heavy-duty, sealable plastic bag) to prevent contamination in case of a leak.

    • Affix a completed hazardous waste label to the secondary container.

  • B. Contaminated Solid Waste (e.g., gloves, weigh paper, paper towels):

    • Collect all contaminated solid debris in a designated, puncture-resistant plastic bag.

    • Once full, seal the bag securely.

    • Place the sealed bag into a larger, rigid hazardous waste container labeled for "Halogenated Solid Waste."

  • C. Solutions Containing this compound:

    • Carefully pour the waste solution into a designated "Halogenated Liquid Waste" container using a funnel.

    • Crucially, do not mix with non-halogenated solvent waste. [2]

    • Ensure the container is kept closed with a proper sealing cap when not in use.[3]

Step 5: Storage in a Satellite Accumulation Area (SAA)

Store the prepared waste container in a designated SAA. This area must be at or near the point of waste generation and under the control of the laboratory personnel.[3] The SAA should be a secondary containment tray or cabinet to capture any potential leaks.

Step 6: Arrange for Final Disposal

Once your waste container is full or you have reached the accumulation time limit set by your institution (often 12 months), contact your EHS department to request a waste pickup.[3] Do not attempt to dispose of this chemical via standard trash or down the sanitary sewer.[2][7] EHS professionals will ensure the waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will likely be destroyed via high-temperature incineration.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_form 1. Determine Waste Form cluster_solid 2a. Solid Waste Path cluster_liquid 2b. Liquid Waste Path cluster_final 3. Final Steps start Waste Generated: This compound is_solid Solid? start->is_solid is_pure_solid Pure/Expired Compound? is_solid->is_pure_solid Yes package_liquid Pour into Labeled Container for Halogenated Liquids is_solid->package_liquid No (Solution) package_pure Secure in Original Container + Secondary Containment is_pure_solid->package_pure Yes package_contam Collect in Labeled Bag for Halogenated Solids is_pure_solid->package_contam No (Contaminated Debris) label_waste Label with 'Hazardous Waste', Contents, and Hazards package_pure->label_waste package_contam->label_waste package_liquid->label_waste store_saa Store in Satellite Accumulation Area (SAA) label_waste->store_saa contact_ehs Contact EHS for Pickup and Final Disposal store_saa->contact_ehs

Sources

A Senior Application Scientist's Guide to Handling 6-Iodo-1-methyl-1H-indazole: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 6-Iodo-1-methyl-1H-indazole (CAS 1214899-83-8). As a key intermediate in pharmaceutical research and development, particularly in the synthesis of targeted therapies, its unique chemical properties necessitate a robust and informed approach to laboratory safety. This document is intended for researchers, chemists, and drug development professionals who may handle this compound. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety recommendation, ensuring a culture of proactive risk mitigation.

Hazard Identification and Risk Assessment: An In-Depth Analysis

This compound is a heterocyclic aromatic compound. While comprehensive toxicological data is not fully available, which is common for many research chemicals, the available GHS (Globally Harmonized System) classifications from suppliers and databases provide a clear directive for cautious handling.[1] The indazole scaffold itself is a privileged structure in medicinal chemistry, frequently found in biologically active molecules, including anti-cancer agents.[2][3][4] This biological potential underscores the need to prevent exposure, as the long-term effects of low-level exposure are unknown.

The primary hazards identified from aggregated sources are summarized below.[1][5]

Hazard ClassGHS Hazard StatementSignal WordPictogram
Skin Corrosion/IrritationH315: Causes skin irritationWarningGHS07 (Exclamation Mark)
Serious Eye Damage/IrritationH319: Causes serious eye irritationWarningGHS07 (Exclamation Mark)
Specific Target Organ ToxicityH335: May cause respiratory irritationWarningGHS07 (Exclamation Mark)
Acute Toxicity (Oral)H302: Harmful if swallowedWarningGHS07 (Exclamation Mark)

Data synthesized from multiple sources for the target compound and its parent, 6-Iodo-1H-indazole.[1][5]

The causality for these classifications lies in the compound's chemical structure. The indazole ring system and the presence of iodine can lead to reactivity with biological macromolecules, causing irritation upon contact with skin, eyes, and mucous membranes. As a fine, potentially airborne solid, inhalation can lead to irritation of the respiratory tract.

The Hierarchy of Controls: A Proactive Safety Framework

Before detailing PPE, it is critical to implement higher-order safety controls. PPE is the last line of defense, employed after other controls have been established to minimize potential exposure.

  • Engineering Controls : All handling of this compound solid must be performed within a certified chemical fume hood to control airborne dust and vapors.

  • Administrative Controls : Develop and strictly follow a Standard Operating Procedure (SOP) for handling this compound. Ensure all personnel are trained on the specific hazards and handling procedures. Clearly label all containers and work areas.

  • Personal Protective Equipment (PPE) : Use the specific PPE detailed in the following section to protect against residual risks.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE must be deliberate and based on a thorough risk assessment. The following are the minimum requirements for handling this compound.

Protection TypeSpecificationRationale and Best Practices
Eye & Face Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[6][7]Protects against accidental splashes and airborne particles. When handling larger quantities or where there is a significant splash risk, a face shield should be worn in addition to goggles.
Skin & Body Protection Gloves: Double-gloving with nitrile gloves (minimum 4 mil thickness). Lab Coat: A fully buttoned, long-sleeved lab coat.Gloves: Double-gloving minimizes the risk of exposure from a single glove failure. Nitrile provides good chemical resistance. Gloves should be changed immediately if contamination is suspected, or every 30-60 minutes during extended handling.[8] Lab Coat: Protects skin and personal clothing from contamination.
Respiratory Protection Not required for small-scale use within a certified chemical fume hood.A fume hood provides adequate respiratory protection from dust.[6] If engineering controls fail or for large-scale operations or spill cleanup, a NIOSH-approved respirator with particulate filters (N95 or better) may be necessary.[7][9]

Procedural Guidance: From Preparation to Disposal

A. PPE Donning and Doffing Protocol

The sequence of putting on and removing PPE is critical to prevent cross-contamination. The following workflow must be adhered to.

G cluster_0 Donning (Putting On) cluster_1 Doffing (Taking Off) Don1 1. Lab Coat Don2 2. First Pair of Gloves Don1->Don2 Don3 3. Safety Goggles / Face Shield Don2->Don3 Don4 4. Second Pair of Gloves (over cuffs) Don3->Don4 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Lab Coat (Turn inside out) Doff1->Doff2 Doff3 3. Safety Goggles / Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

Figure 1: Recommended sequence for donning and doffing PPE to minimize contamination.

B. Step-by-Step Safe Handling Protocol

  • Preparation : Ensure the chemical fume hood is operational. Cover the work surface with absorbent, disposable bench paper. Assemble all necessary equipment (spatulas, weigh boats, glassware) within the hood.

  • Weighing : Tare a suitable container on the balance. Carefully transfer the desired amount of this compound using a clean spatula. Avoid creating dust. Close the primary container immediately after dispensing.

  • Transfer : If dissolving, add the solvent to the solid within the fume hood. Ensure the transfer is done slowly to prevent splashing.

  • Post-Handling : Decontaminate any reusable equipment. Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the bench paper as solid chemical waste.

C. Storage and Disposal Plan

  • Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light.[1][6] The compound is light-sensitive and stable under recommended storage conditions.[6]

  • Disposal : All waste materials, including contaminated gloves, weigh boats, bench paper, and excess chemical, must be disposed of according to institutional and local environmental regulations for hazardous chemical waste. Never dispose of this compound down the drain.

G cluster_waste Waste Generation Point (Inside Fume Hood) cluster_containers Designated Waste Containers Solid Contaminated Solid Waste (Gloves, Paper, Weigh Boats) Solid_Bin Hazardous Solid Waste Bin Solid->Solid_Bin Liquid Excess Solution / Rinsate Liquid_Bin Hazardous Liquid Waste (Halogenated) Liquid->Liquid_Bin Sharps Contaminated Needles / Pipettes Sharps_Bin Sharps Container Sharps->Sharps_Bin Pickup Scheduled EHS Pickup Solid_Bin->Pickup Liquid_Bin->Pickup Sharps_Bin->Pickup

Figure 2: Waste segregation and disposal workflow for handling this compound.

D. Emergency Procedures

  • Skin Contact : Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[10]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Spill : Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep up the material, place it in a sealed container, and label it for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

By adhering to these rigorous safety standards and understanding the rationale behind them, you can confidently and safely advance your research while ensuring the well-being of yourself and your colleagues.

References

  • 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem.
  • Safety Data Sheet - Methyl 1-methyl-1H-indazole-6-carboxyl
  • 6-IODO-1H-INDAZOLE.
  • The Anticancer Activity of Indazole Compounds: A Mini Review.
  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]
  • Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notific
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). [Link]
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Methods for preparing indazole compounds.
  • Permissible Exposure Limits – OSHA Annotated Table Z-1.
  • Synthesis method of 6-iodine-1H-indazole.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.